molecular formula C7H7BrO5 B066309 5-Bromo-2,4-dihydroxybenzoic acid monohydrate CAS No. 160348-98-1

5-Bromo-2,4-dihydroxybenzoic acid monohydrate

Cat. No.: B066309
CAS No.: 160348-98-1
M. Wt: 251.03 g/mol
InChI Key: MRIKDYLDHHINRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4-dihydroxybenzoic acid monohydrate is a versatile and high-value benzoic acid derivative engineered for advanced chemical and pharmacological research. This compound integrates a carboxylic acid group with two hydroxyl groups in an ortho and para relationship, and a bromine atom at the meta position, creating a multifunctional scaffold for synthetic organic chemistry. Its primary research value lies in its role as a key synthetic intermediate in medicinal chemistry, particularly in the development of novel enzyme inhibitors and receptor ligands. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex, drug-like molecules. The specific substitution pattern mimics salicylate-based pharmacophores, suggesting potential research applications in studying pathways involving cyclooxygenase (COX) or tyrosine kinase inhibition. As a monohydrate, this form offers enhanced stability and solubility for precise handling in aqueous reaction conditions. Researchers utilize this compound to synthesize libraries of compounds for high-throughput screening, investigate structure-activity relationships (SAR), and develop new materials with specific coordination chemistry properties due to its metal-chelating ability. It is an essential tool for probing biochemical pathways and accelerating the discovery of new therapeutic agents and functional materials.

Properties

IUPAC Name

5-bromo-2,4-dihydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4.H2O/c8-4-1-3(7(11)12)5(9)2-6(4)10;/h1-2,9-10H,(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIKDYLDHHINRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583462
Record name 5-Bromo-2,4-dihydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160348-98-1
Record name 5-Bromo-2,4-dihydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-dihydroxybenzoic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2,4-dihydroxybenzoic acid monohydrate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 160348-98-1), a versatile halogenated phenolic compound. It serves as a critical resource for researchers, medicinal chemists, and material scientists, detailing the compound's chemical identity, physicochemical properties, synthesis, and analytical characterization. The guide elucidates its significant role as a key intermediate and building block in the development of pharmaceuticals, agrochemicals, and advanced materials. Furthermore, it outlines its applications in biological research, including enzyme inhibition studies, and provides essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

5-Bromo-2,4-dihydroxybenzoic acid, also known as 5-Bromo-β-resorcylic acid, is a substituted benzoic acid derivative. The presence of hydroxyl groups, a carboxylic acid moiety, and a bromine atom on the aromatic ring imparts a unique combination of reactivity and functionality. This structure makes it a valuable precursor in organic synthesis.

Nomenclature and Identifiers
IdentifierValueSource
Chemical Name This compound[1]
CAS Number 160348-98-1 (Monohydrate)[1][2][3]
CAS Number 7355-22-8 (Anhydrous)[4][5][6]
IUPAC Name 5-bromo-2,4-dihydroxybenzoic acid;hydrate[7][8]
Synonyms 2,4-Dihydroxy-5-bromobenzoic acid, 5-Bromo-β-resorcylic acid[6][9]
Molecular Formula C₇H₇BrO₅ (Monohydrate)[1]
Linear Formula BrC₆H₂(OH)₂CO₂H · H₂O[2]
PubChem CID 81814 (Anhydrous)[4][10]
EC Number 230-881-9 (Anhydrous)[5][10]
MDL Number MFCD00149094[2]
Physicochemical Properties

The compound typically appears as a white to off-white crystalline powder.[6] Its properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource
Molecular Weight 251.03 g/mol (Monohydrate)[1][2]
Molecular Weight 233.02 g/mol (Anhydrous)[6][7]
Melting Point 209-210 °C / 208-212 °C[2][6]
Solubility Methanol: 25 mg/mL (clear, colorless to faintly yellow)[2]
Appearance White to off-white crystalline powder[6]
Density 2.026 g/cm³ (Anhydrous, Predicted)[5]
pKa 2.83 ± 0.10 (Predicted)[5]
LogP 1.55850 (Predicted)[5]

Synthesis and Purification

The most common and direct synthesis of 5-Bromo-2,4-dihydroxybenzoic acid involves the electrophilic bromination of 2,4-dihydroxybenzoic acid (β-resorcylic acid). The hydroxyl groups at positions 2 and 4 are strong activating groups, directing the incoming electrophile (bromine) primarily to the electron-rich position 5.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product A 2,4-Dihydroxybenzoic Acid C Electrophilic Aromatic Substitution (30-35°C) A->C B Bromine in Glacial Acetic Acid B->C D Precipitation in Water & Cooling (0-5°C) C->D Pour into H₂O E Filtration & Washing D->E Collect solid F 5-Bromo-2,4-dihydroxybenzoic Acid E->F Purified product G cluster_pharma cluster_bio A This compound B Pharmaceutical Development A:f0->B C Biological Research A:f0->C D Analytical Chemistry A:f0->D E Agrochemicals A:f0->E F Material Science A:f0->F B1 Anti-inflammatory Agents B->B1 B2 Antimicrobial Agents B->B2 C1 Enzyme Inhibition Studies C->C1 C2 Cell Signaling Pathway Probes C->C2

Sources

molecular formula of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate for Advanced Research Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond basic data to provide an in-depth understanding of its chemical properties, reactivity, and strategic applications, grounded in established scientific principles and methodologies.

Compound Overview and Strategic Importance

This compound (C₇H₇BrO₅) is a highly functionalized benzoic acid derivative that serves as a critical building block in modern chemical and pharmacological research.[1] Its structure, which integrates a carboxylic acid, two hydroxyl groups, and a bromine atom on a benzene ring, creates a versatile scaffold for synthetic organic chemistry.[1] The monohydrate form provides enhanced stability and solubility, which is advantageous for precise handling in aqueous reaction conditions.[1]

This compound's strategic value lies in its role as a key intermediate for synthesizing more complex, drug-like molecules and functional materials.[1][2] The specific arrangement of its functional groups mimics salicylate-based pharmacophores, suggesting significant potential for research into pathways involving cyclooxygenase (COX) or tyrosine kinase inhibition.[1]

Physicochemical Properties and Structural Data

A precise understanding of the compound's properties is fundamental to its effective application. The monohydrate and its corresponding anhydrous form possess distinct characteristics critical for experimental design.

Property5-Bromo-2,4-dihydroxybenzoic acid monohydrate 5-Bromo-2,4-dihydroxybenzoic acid anhydrous Source(s)
Molecular Formula C₇H₇BrO₅C₇H₅BrO₄[1][3][4][5][6]
Molecular Weight 251.03 g/mol 233.02 g/mol [1][3][4][5]
CAS Number 160348-98-17355-22-8[2][3][4]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[4]
Melting Point 209-210 °C (lit.)208-212 °C[4]
Solubility Soluble in methanol (25 mg/mL)Data not specified, but water soluble[7]
Synonyms -2,4-Dihydroxy-5-bromobenzoic acid, 5-Bromo-β-resorcylic acid[4]

Molecular Structure and Chemical Reactivity

The compound's utility is dictated by its distinct functional groups, which serve as reaction handles and determinants of its biological activity.

Caption: Chemical structure and key functional groups of 5-Bromo-2,4-dihydroxybenzoic acid.

  • Carboxylic Acid and Hydroxyl Groups : These groups are primary sites for hydrogen bonding, enabling interactions with biological targets like enzymes and receptors.[1] They also allow for the formation of stable cocrystals, which can be engineered to improve the dissolution rates and bioavailability of pharmaceutical formulations.[1]

  • Bromine Atom : This is a crucial feature for synthetic chemists. The bromine atom serves as an excellent leaving group and a handle for further molecular elaboration via powerful cross-coupling reactions, such as Suzuki or Heck reactions.[1] This allows for the construction of complex molecules and compound libraries for high-throughput screening.[1] Furthermore, the bromine can participate in halogen bonding, an increasingly recognized non-covalent interaction that can influence ligand-protein binding.[1]

Key Synthetic Transformations and Pathways

The compound is a versatile precursor that can undergo several important transformations. Understanding these reactions is key to leveraging its full synthetic potential.

G start 5-Bromo-2,4-dihydroxybenzoic acid monohydrate anhydrous Anhydrous Form (C₇H₅BrO₄) start->anhydrous  Dehydration  (150–200°C) decarboxylated 3-Bromo-1,2-dihydroxybenzene start->decarboxylated  Decarboxylation  (Strong base, heat) aminated 5-Amino-2,4-dihydroxybenzoic acid (Antibiotic Intermediate) start->aminated  Amination  (NH₃, Cu catalyst) coupled Complex Kinase Inhibitor Scaffolds start->coupled  Suzuki/Heck Coupling  (Pd catalyst, boronic acid/alkene)

Caption: Major synthetic pathways starting from 5-Bromo-2,4-dihydroxybenzoic acid.

These reactions demonstrate the compound's role as a central hub for generating diverse chemical entities:

  • Dehydration : A straightforward thermal process to yield the anhydrous form, which may be required for non-aqueous reactions.[1]

  • Decarboxylation : Removal of the carboxylic acid group under basic conditions provides access to substituted catechols.[1]

  • Amination : The conversion of the bromo- group to an amino group opens pathways to synthesize compounds with altered electronic properties and biological activities, including antibiotics.[1]

  • Cross-Coupling : Perhaps the most powerful application, using the bromine as a reactive site to build carbon-carbon bonds, leading to intermediates for advanced therapeutics like kinase inhibitors.[1]

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

This compound is a cornerstone for scaffold-based drug design. Its use as an intermediate in synthesizing pharmaceuticals targeting anti-inflammatory and antimicrobial activities is well-documented.[2][4] The structural similarity to salicylates makes it a valuable tool for probing biological pathways where these motifs are active, such as in the development of novel enzyme inhibitors.[1]

Biochemical and Analytical Applications

In the field of proteomics and analytical biochemistry, 5-Bromo-2,4-dihydroxybenzoic acid has been successfully employed as an electrolyte in isotachophoresis.[1] This advanced electrophoretic technique is used for the high-resolution separation of charged biomolecules, and this compound has proven particularly effective for separating selenoamino acids on microfluidic chips.[1]

Antimicrobial Research

The intrinsic antimicrobial properties of the compound have been demonstrated against a range of pathogens. In vitro studies have confirmed its activity against both Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[1] Minimum inhibitory concentration (MIC) values have been reported as low as 0.5 mg/mL for some strains, highlighting its potential as a lead structure for new antimicrobial agents.[1]

Material and Agricultural Sciences

Beyond biomedicine, this molecule finds utility in material science, where it can be incorporated into polymer formulations to enhance thermal stability and mechanical properties.[2][4] In agricultural chemistry, it is being explored for its potential as a plant growth regulator, capable of improving crop resilience and yield.[2][4]

Experimental Protocols

Protocol 1: Recrystallization for High-Purity Monohydrate

This protocol outlines the procedure for obtaining high-purity crystalline this compound, which is crucial for consistent experimental results.

Objective: To purify the compound and ensure the correct hydration state.

Methodology:

  • Dissolution: Dissolve the crude 5-Bromo-2,4-dihydroxybenzoic acid in a minimal amount of hot deionized water (approximately 80°C).

  • Controlled Cooling: Allow the solution to cool gradually to room temperature (25°C) at a controlled rate of approximately 5°C per hour. Slow cooling is critical for the formation of well-defined crystals.

  • Crystallization: As the solution cools, the monohydrate will crystallize out. The process can be completed by placing the flask in an ice bath for 30 minutes to maximize yield.

  • Isolation: Filter the resulting crystals using a Büchner funnel under vacuum.

  • Drying: Dry the isolated crystals under vacuum at a mild temperature (e.g., 40°C) for 12 hours. This removes excess surface water while preserving the monohydrate structure.[1]

Protocol 2: Conceptual Workflow for Isotachophoresis

This workflow describes the use of the compound as a leading electrolyte for the separation of selenoamino acids on a microchip.

Objective: To separate a mixture of selenoethionine, selenocystine, and selenomethionine.

Workflow:

  • Electrolyte Preparation: Prepare the leading electrolyte (LE) solution containing 5-Bromo-2,4-dihydroxybenzoic acid at the optimized concentration and pH.

  • Sample Loading: Introduce the sample mixture containing the selenoamino acids into the injection channel of the microfluidic chip.

  • Electrophoretic Separation: Apply a constant electric field across the separation channel. The anions of 5-Bromo-2,4-dihydroxybenzoic acid will act as the leading ions.

  • Analyte Focusing: The selenoamino acid anions will form distinct, focused zones between the leading electrolyte and a terminating electrolyte, ordered by their electrophoretic mobility.

  • Detection and Analysis: Detect the separated zones as they pass a detector (e.g., conductivity or UV absorbance detector) to quantify each selenoamino acid.

Safety, Handling, and Storage

Proper handling is essential when working with this compound.

  • Hazard Identification : The compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[6][7][8] It may also cause respiratory irritation upon inhalation of the powder.[7]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. If handling large quantities or generating dust, use respiratory protection.[7][8]

  • First Aid Measures :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][8]

    • Skin : Wash off immediately with plenty of soap and water.[8]

    • Inhalation : Move the person to fresh air.[7][8]

  • Storage : Store in a tightly sealed container in a dry, well-ventilated place.[7] The monohydrate is generally stable under normal room temperature conditions.[3][8]

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for innovation across multiple scientific disciplines. Its well-defined reactivity, coupled with its valuable biological properties, makes it an indispensable tool for researchers in drug discovery, analytical chemistry, and material science. A thorough understanding of its properties and reaction pathways, as detailed in this guide, is the key to unlocking its full potential in developing next-generation therapeutics and advanced materials.

References

  • 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8 - J&K Scientific . J&K Scientific. [Link]

  • 5-Bromo-2, 4-dihydroxybenzoic acid monohydrate, min 98%, 25 grams . Chemical Store. [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid | AMERICAN ELEMENTS ® . American Elements. [Link]

  • Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8) - Cheméo . Cheméo. [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem . PubChem. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2,4-dihydroxybenzoic Acid: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Bromo-2,4-dihydroxybenzoic acid, a halogenated derivative of β-resorcylic acid, is a versatile organic compound of significant interest in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a carboxylic acid group, two hydroxyl groups, and a bromine atom on a benzene ring, imparts a range of chemical functionalities that make it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2,4-dihydroxybenzoic acid, detailed experimental protocols for its characterization, and insights into its current and potential applications, particularly within the realm of drug discovery and development.[1]

Molecular Structure and Key Features

The structural arrangement of functional groups in 5-Bromo-2,4-dihydroxybenzoic acid dictates its chemical behavior and potential for interaction with biological targets. The hydroxyl groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions, while the carboxylic acid group provides a site for esterification, amidation, and salt formation.[2] The presence of the bromine atom offers a handle for cross-coupling reactions, enabling the construction of more complex molecular scaffolds.[2]

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup and Purification Dissolution Dissolve 2,4-Dihydroxybenzoic Acid in Glacial Acetic Acid Cooling Cool Solution to 35°C Dissolution->Cooling Bromine_Addition Add Bromine Solution (in Glacial Acetic Acid) Cooling->Bromine_Addition Precipitation Pour into Cold Water Bromine_Addition->Precipitation Filtration Filter and Wash Precipitation->Filtration Recrystallization Recrystallize from Hot Water Filtration->Recrystallization Final_Product Pure 5-Bromo-2,4-dihydroxybenzoic acid Recrystallization->Final_Product

Caption: Workflow for the synthesis of 5-Bromo-2,4-dihydroxybenzoic acid.

Protocol 2: Characterization by Melting Point Determination

Objective: To determine the melting point of the synthesized 5-Bromo-2,4-dihydroxybenzoic acid as an indicator of purity.

Materials:

  • Purified 5-Bromo-2,4-dihydroxybenzoic acid

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Ensure the sample of 5-Bromo-2,4-dihydroxybenzoic acid is completely dry.

  • Finely powder a small amount of the sample.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point (208-212°C). [1]6. Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This is the melting point range.

  • A sharp melting point range (within 1-2°C) is indicative of a pure compound.

Applications in Drug Development and Research

5-Bromo-2,4-dihydroxybenzoic acid serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. [3]

  • Anti-inflammatory and Antimicrobial Agents: This compound is a key building block for pharmaceuticals targeting inflammatory and microbial diseases. [1][3]Its structural motifs are found in molecules designed to inhibit specific enzymes involved in inflammatory pathways. [1]* Cancer Research: It is utilized in the study of cell signaling pathways, making it a valuable tool in cancer research and the discovery of new anti-cancer agents. [1][3]The ability to functionalize the molecule allows for the generation of libraries of compounds for high-throughput screening against cancer cell lines.

  • Enzyme Inhibition Studies: The structural features of 5-Bromo-2,4-dihydroxybenzoic acid, particularly the hydroxyl and carboxyl groups, allow it to interact with the active sites of enzymes, potentially leading to their inhibition. [2]This makes it a valuable scaffold for the design of novel enzyme inhibitors.

  • Biochemical Research: It is employed as a reagent in biochemical assays to study enzyme interactions and metabolic pathways. [4]

Safety and Handling

5-Bromo-2,4-dihydroxybenzoic acid should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [5][6]* Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection. [5] * Use only in a well-ventilated area. [6] * Avoid breathing dust. [6] * Wash hands thoroughly after handling. [5]* First Aid:

    • If on skin: Wash with plenty of soap and water. [5] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [5] * In case of accidental ingestion, seek immediate medical attention.

Conclusion

5-Bromo-2,4-dihydroxybenzoic acid is a compound of considerable utility for researchers and scientists, particularly those in the field of drug development. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an important synthetic intermediate. This guide has provided a comprehensive overview of its characteristics, methods for its synthesis and characterization, and its applications, underscoring its significance in the advancement of medicinal chemistry and related scientific disciplines.

References

A comprehensive list of references will be provided upon request.

Sources

5-Bromo-2,4-dihydroxybenzoic acid monohydrate structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure and Bonding of 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated phenolic compound of significant interest in medicinal chemistry and materials science. Its multifaceted structure, characterized by a strategically substituted benzene ring, facilitates a complex network of intra- and intermolecular interactions. This technical guide provides a comprehensive analysis of the molecular and supramolecular architecture of this compound, with a detailed exploration of its covalent bonding, intramolecular and intermolecular hydrogen bonding networks, and other non-covalent interactions. This document serves as a critical resource for researchers leveraging this molecule in drug design, crystal engineering, and the development of novel functional materials.

Introduction

5-Bromo-2,4-dihydroxybenzoic acid is a derivative of benzoic acid featuring two hydroxyl groups and a bromine atom attached to the aromatic ring. The monohydrate form incorporates a water molecule into its crystal lattice, further influencing its structural and chemical properties. This compound serves as a versatile building block in organic synthesis, particularly in the development of enzyme inhibitors and receptor ligands. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of more complex molecular architectures. The hydroxyl and carboxylic acid moieties are key to its biological activity, allowing for hydrogen bonding interactions with molecular targets. Understanding the precise three-dimensional structure and bonding of the monohydrate is paramount for predicting its behavior in different chemical and biological environments and for designing new molecules with tailored properties.

Molecular Structure and Covalent Bonding

The molecular formula of this compound is C₇H₇BrO₅, with a molecular weight of approximately 251.03 g/mol .[1] The core of the organic molecule is a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, two hydroxyl groups (-OH) at positions 2 and 4, and a bromine atom (-Br) at position 5.

Key Identifiers:

  • IUPAC Name: 5-bromo-2,4-dihydroxybenzoic acid;hydrate[1]

  • CAS Number: 160348-98-1 (for the monohydrate)[2]

  • Molecular Formula: C₇H₇BrO₅[1]

  • SMILES: O.OC(=O)c1cc(Br)c(O)cc1O[3]

  • InChI: 1S/C7H5BrO4.H2O/c8-4-1-3(7(11)12)5(9)2-6(4)10;/h1-2,9-10H,(H,11,12);1H2[1]

The covalent framework of the molecule is dictated by the sp² hybridization of the carbon atoms in the benzene ring and the carboxylic acid group, and the sp³ hybridization of the oxygen atoms in the hydroxyl groups and water molecule. The C-Br bond is a key feature, influencing the electronic properties of the aromatic ring and providing a site for further chemical modification.

Intramolecular Hydrogen Bonding

A significant feature of the molecular structure of 5-Bromo-2,4-dihydroxybenzoic acid is the presence of a strong intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen of the carboxylic acid group at the C1 position. This interaction forms a stable six-membered ring, which has a considerable impact on the conformation of the molecule and the acidity of both the carboxylic acid and the phenolic hydroxyl group.

This intramolecular hydrogen bond is a common feature in ortho-hydroxy benzoic acids and contributes to their distinct physicochemical properties compared to their meta and para isomers.

Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is defined by an extensive network of intermolecular hydrogen bonds. These interactions involve the carboxylic acid group, the hydroxyl groups, the bromine atom, and the water molecule of hydration.

Hydrogen Bonding Network

The crystal packing is dominated by O-H···O hydrogen bonds. Based on the analysis of related structures, such as 4-Bromo-3,5-dihydroxybenzoic acid monohydrate, it is anticipated that the carboxylic acid groups form classic head-to-head dimers via strong O-H···O hydrogen bonds.[4] The water molecule plays a crucial role in bridging adjacent organic molecules. It can act as both a hydrogen bond donor and acceptor, linking the hydroxyl groups and carboxylic acid groups of neighboring molecules, creating a robust three-dimensional supramolecular architecture.[4]

The hydroxyl group at the C4 position is also expected to participate in intermolecular hydrogen bonding, further stabilizing the crystal lattice. The interplay of these hydrogen bonds dictates the overall packing efficiency and the physical properties of the crystalline material, such as its melting point and solubility.

Halogen Bonding

The bromine atom at the C5 position can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom. While weaker than hydrogen bonds, halogen bonds can play a significant role in directing crystal packing and influencing the solid-state architecture. In the crystal structure of this compound, potential C-Br···O halogen bonds could further contribute to the stability of the supramolecular assembly.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and bonding of this compound.

Infrared and Raman Spectroscopy

Vibrational spectroscopy provides valuable insights into the functional groups and bonding within the molecule.

  • O-H Stretching: The FT-IR and Raman spectra are expected to show broad absorption bands in the high-frequency region (typically 3500-2500 cm⁻¹) corresponding to the stretching vibrations of the hydroxyl groups of the carboxylic acid, the phenolic hydroxyls, and the water molecule. The broadness of these bands is indicative of strong hydrogen bonding.

  • C=O Stretching: A strong absorption band characteristic of the carbonyl group (C=O) of the carboxylic acid is expected in the region of 1700-1650 cm⁻¹. The position of this band can be influenced by the intramolecular hydrogen bond.

  • C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

  • Aromatic C=C Stretching: Bands corresponding to the stretching vibrations of the aromatic carbon-carbon double bonds will be observed in the 1600-1450 cm⁻¹ region.

Both FT-IR and Raman spectroscopy are complementary techniques; vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.[5][6] A combined analysis provides a more complete picture of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure in solution.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The protons of the -OH and -COOH groups are typically broad and their chemical shifts are concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.[7] The chemical shifts of the carbon atoms in the aromatic ring are affected by the attached functional groups. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Experimental Protocols

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained through slow evaporation of a saturated aqueous solution.

Protocol:

  • Dissolve 5-Bromo-2,4-dihydroxybenzoic acid in hot water (approximately 80°C) to create a saturated solution.[1]

  • Allow the solution to cool gradually to room temperature (e.g., at a rate of 5°C per hour).[1]

  • Filter the resulting crystals and dry them under vacuum at a moderate temperature (e.g., 40°C for 12 hours) to preserve the monohydrate form.[1]

Spectroscopic Analysis
  • FT-IR Spectroscopy: The FT-IR spectrum can be recorded using the KBr pellet technique. A small amount of the crystalline sample is ground with dry KBr and pressed into a transparent disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained from a crystalline powder sample. A near-infrared laser is used for excitation to minimize fluorescence.

  • NMR Spectroscopy: For NMR analysis, the compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄. Tetramethylsilane (TMS) is typically used as an internal standard.

Visualization of Structure and Bonding

Molecular Structure

Caption: 2D representation of the this compound molecule.

Hydrogen Bonding Scheme

Hydrogen_Bonding_Network cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_water Water mol1_COOH COOH mol2_COOH COOH mol1_COOH->mol2_COOH Carboxylic Acid Dimer mol1_OH2 OH (C2) mol1_OH2->mol1_COOH Intramolecular H-Bond mol1_OH4 OH (C4) water H₂O mol1_OH4->water O-H···O water->mol2_COOH O-H···O

Caption: A simplified schematic of potential hydrogen bonding interactions.

Conclusion

This compound possesses a rich and complex structural chemistry governed by a hierarchy of covalent and non-covalent interactions. The interplay of its substituted aromatic core, intramolecular hydrogen bonding, and an extensive intermolecular hydrogen bonding network, mediated by the water of hydration, defines its solid-state architecture. A thorough understanding of this structure-property relationship is essential for its rational application in drug discovery, where precise molecular recognition is key, and in crystal engineering, where predictable supramolecular synthons are required. This guide provides the fundamental structural and bonding insights necessary to inform and advance research in these fields.

References

  • Der Pharma Chemica. Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. [Link]

  • IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

  • IUCr Journals. 4-Bromo-3,5-dihydroxybenzoic acid monohydrate. [Link]

  • J&K Scientific. 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8. [Link]

  • MDPI. Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. [Link]

  • PubChem. 5-Bromo-2,4-dihydroxybenzoic acid. [Link]

  • ResearchGate. The spectroscopic (FT-IR and FT-Raman) and theoretical studies of 5-Bromo-salicylic acid. [Link]

  • ResearchGate. Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... [Link]

  • ResearchGate. View perpendicular to the puckered hydrogen-bonded sheet in... [Link]

  • Royal Society of Chemistry. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

  • SciELO. raman spectroscopy: a study of the vibrational spectra of hydroxybenzoic acid isomers. [Link]

  • ScienceDirect. Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. [Link]

  • The Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). [Link]

Sources

Unveiling the Molecular Trajectory of 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Multifaceted Scaffold for Therapeutic Innovation

5-Bromo-2,4-dihydroxybenzoic acid monohydrate, a seemingly unassuming benzoic acid derivative, presents a compelling scaffold for drug discovery and development. Its strategic combination of a carboxylic acid, two hydroxyl groups, and a bromine atom creates a molecule with significant potential for nuanced biological interactions. This technical guide synthesizes the current understanding of its mechanism of action, drawing upon direct evidence where available and leveraging data from structurally analogous compounds to illuminate its potential therapeutic pathways. Designed for researchers, scientists, and drug development professionals, this document aims to provide both a comprehensive overview and practical, field-proven insights into investigating this promising molecule.

Chapter 1: Physicochemical Landscape and Biological Activities

This compound (C₇H₇BrO₅) is a crystalline solid with a molecular weight of 251.03 g/mol .[1][2] Its structure, featuring a salicylate-like pharmacophore, is suggestive of anti-inflammatory potential, while the hydroxyl and carboxylic acid moieties can participate in hydrogen bonding with biological targets.[1] The bromine atom is not merely a placeholder; it can engage in halogen bonding, a directional interaction that can enhance binding affinity and specificity for protein targets.[1]

Initial in-vitro studies have revealed two primary areas of biological activity: antimicrobial and cytotoxic effects.

Antimicrobial Properties

Research has demonstrated that 5-Bromo-2,4-dihydroxybenzoic acid exhibits notable antibacterial and antifungal properties.[1] It has shown efficacy against both Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[1] The general mechanism for phenolic compounds' antimicrobial action involves the disruption of microbial membranes, inhibition of microbial enzymes, and interference with essential metabolic pathways.[3][4]

Cytotoxic Activity Against Cancer Cell Lines

The compound has demonstrated selective cytotoxicity. In studies involving human breast cancer cell lines, it was found to be non-toxic to MCF-7 cells at concentrations up to 4.77 mM.[1] However, it exhibited significant cytotoxicity against the triple-negative breast cancer cell line, MDA-MB-231, with a reported IC50 value of 4.77 mM.[1] This selectivity suggests a targeted mechanism of action rather than generalized cellular toxicity.

Chapter 2: The Core Mechanism: A Multi-pronged Approach to Cellular Modulation

While a definitive, singular mechanism of action for this compound is still under investigation, a compelling picture emerges from its structural characteristics and the activities of related compounds. The most probable mechanisms revolve around the modulation of inflammatory signaling pathways and direct enzyme inhibition.

Putative Anti-inflammatory Mechanism via NF-κB and MAPK Signaling

A significant body of evidence on structurally similar brominated phenolic compounds points towards a potent anti-inflammatory effect mediated by the suppression of the NF-κB and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.[2][5][6] These pathways are central regulators of the inflammatory response.

In a resting state, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitor, IκB-α. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB-α, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

The MAPK family, comprising ERK, JNK, and p38, also plays a crucial role in transducing extracellular inflammatory signals into intracellular responses.[2] The phosphorylation of these kinases leads to the activation of downstream transcription factors that further amplify the inflammatory cascade.

Based on these precedents, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκB-α, thereby preventing NF-κB nuclear translocation.[6] Concurrently, it is likely to suppress the phosphorylation of ERK, JNK, and p38 MAPKs.[5][6]

Hypothesized Anti-Inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) TLR4 TLR4 LPS->TLR4 Compound 5-Bromo-2,4-dihydroxybenzoic acid monohydrate MAPK_pathway MAPK Cascade (ERK, JNK, p38) Compound->MAPK_pathway Inhibits (Putative) IKK IKK Complex Compound->IKK Inhibits (Putative) TLR4->MAPK_pathway Activates TLR4->IKK Activates NFkB NF-κB MAPK_pathway->NFkB Activates IkB IκB-α IKK->IkB Phosphorylates IkB_NFkB IκB-α-NF-κB Complex IkB->IkB_NFkB Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation Leads to NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Initiates

Caption: Putative mechanism of anti-inflammatory action.

Potential for Enzyme Inhibition: COX and Tyrosine Kinases

The structural similarity of 5-Bromo-2,4-dihydroxybenzoic acid to salicylates strongly suggests that it may act as an inhibitor of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[7] Inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the potential for this compound to act as a tyrosine kinase inhibitor has been proposed.[1] Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling, including cell growth, differentiation, and survival.[8] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Chapter 3: Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols provide a framework for these studies.

Protocol: Assessment of Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay: Prior to assessing anti-inflammatory activity, determine the non-toxic concentration range of the compound using an MTT assay.

  • LPS Stimulation: Seed cells in 96-well plates and pre-treat with various non-toxic concentrations of this compound for 1 hour. Subsequently, stimulate with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the culture supernatant using commercially available ELISA kits.

  • Western Blot Analysis: To probe the signaling pathways, treat cells for shorter durations (e.g., 30-60 minutes) and prepare cell lysates. Perform Western blotting to detect the phosphorylated and total protein levels of IκB-α, NF-κB p65, ERK, JNK, and p38.

Experimental Workflow for Anti-inflammatory Assessment

G start Start culture Culture RAW 264.7 Macrophages start->culture viability Determine Non-toxic Concentration Range (MTT Assay) culture->viability treatment Pre-treat with Compound viability->treatment stimulation Stimulate with LPS treatment->stimulation assays Perform Assays stimulation->assays no_assay Griess Assay for NO assays->no_assay elisa ELISA for Cytokines (TNF-α, IL-6) assays->elisa western Western Blot for Signaling Proteins (p-IκB-α, p-MAPKs) assays->western analysis Data Analysis no_assay->analysis elisa->analysis western->analysis end End analysis->end

Caption: Workflow for assessing anti-inflammatory effects.

Protocol: In-Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Methodology:

  • Assay Principle: Utilize a colorimetric or fluorometric COX inhibitor screening assay kit. These assays typically measure the peroxidase component of the COX enzyme.

  • Reagent Preparation: Prepare the assay buffer, heme, COX-1 and COX-2 enzymes, and the substrate (e.g., arachidonic acid) according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare a dilution series of this compound and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Assay Procedure: In a 96-well plate, add the assay buffer, enzyme, and the test compound or control. Incubate for a specified time (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength over time.

  • IC50 Calculation: Calculate the rate of reaction for each concentration of the inhibitor and plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

Protocol: In-Vitro Tyrosine Kinase Inhibition Assay

Objective: To screen for and quantify the inhibitory activity of this compound against a panel of tyrosine kinases.

Methodology:

  • Assay Platform: Employ a high-throughput screening platform, such as an ADP-Glo™ Kinase Assay or a similar luminescence-based assay that measures ATP consumption during the kinase reaction.

  • Kinase Panel: Select a panel of relevant tyrosine kinases (e.g., EGFR, Src, Abl).

  • Assay Procedure:

    • Add the kinase, substrate, ATP, and the test compound to the wells of a microplate.

    • Incubate to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal indicates inhibition. Calculate IC50 values as described for the COX assay.

Chapter 4: Data Interpretation and Future Directions

The experimental data generated from the protocols outlined above will provide a robust foundation for understanding the mechanism of action of this compound.

Quantitative Data Summary

Biological ActivityCell Line/EnzymeParameterValueReference
CytotoxicityMDA-MB-231IC504.77 mM[1]
CytotoxicityMCF-7-Non-toxic up to 4.77 mM[1]
AntimicrobialS. aureus (MRSA)MICAs low as 0.5 mg/mL[1]
AntimicrobialE. coliMICAs low as 0.5 mg/mL[1]
AntimicrobialP. aeruginosaMICAs low as 0.5 mg/mL[1]

Future research should focus on in-vivo studies to validate the in-vitro findings. Animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models using MDA-MB-231 cells) would be crucial next steps. Furthermore, medicinal chemistry efforts could be directed towards synthesizing analogs of 5-Bromo-2,4-dihydroxybenzoic acid to optimize its potency and selectivity for specific targets, thereby enhancing its therapeutic potential.

Conclusion

This compound is a molecule of significant interest, with demonstrated antimicrobial and selective cytotoxic activities. While its precise mechanism of action is still being fully elucidated, compelling evidence from its chemical structure and the activities of related compounds suggests a multi-faceted mechanism involving the inhibition of key inflammatory signaling pathways (NF-κB and MAPKs) and potentially the direct inhibition of enzymes such as cyclooxygenases and tyrosine kinases. The experimental frameworks provided in this guide offer a clear path for researchers to further unravel the therapeutic potential of this promising compound.

References

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed. (URL: [Link])

  • 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8 - J&K Scientific. (URL: [Link])

  • Inhibitory effects of OD 78 [3-(4-bromo-phenoxy)-4,5-dihydroxybenzoic acid-methyl ester] on the proliferation and migration of TNF-α-induced rat aortic smooth muscle cells - PubMed. (URL: [Link])

  • 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem. (URL: [Link])

  • Inhibition of cyclooxygenase mediated by electrochemical oxidation of gentisic acid - PubMed. (URL: [Link])

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. (URL: [Link])

  • Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed. (URL: [Link])

  • Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids. (URL: [Link])

  • 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes - MDPI. (URL: [Link])

  • Modulation of signaling pathways by DJ-1: An updated overview - PMC. (URL: [Link])

  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC - NIH. (URL: [Link])

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal - Semantic Scholar. (URL: [Link])

  • Tikrit Journal of Pharmaceutical Sciences. (URL: [Link])

  • Molecular Mechanisms of Anti-Inflammatory Phytochemicals 2.0 - PMC - PubMed Central. (URL: [Link])

  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. (URL: [Link])

  • Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC - NIH. (URL: [Link])

  • Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review - MDPI. (URL: [Link])

  • Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - OUCI. (URL: [Link])

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (URL: [Link])

  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - MDPI. (URL: [Link])

  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors - PubMed. (URL: [Link])

  • Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed. (URL: [Link])

Sources

5-Bromo-2,4-dihydroxybenzoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-2,4-dihydroxybenzoic acid, a versatile halogenated phenolic compound. We will delve into its discovery, detailed synthesis protocols with mechanistic underpinnings, physicochemical characteristics, and its significant applications in pharmaceutical development, biological research, and material science. This document is intended to be a comprehensive resource for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical, field-proven insights.

Introduction and Historical Context

5-Bromo-2,4-dihydroxybenzoic acid, also known as 5-bromo-β-resorcylic acid, is a derivative of β-resorcylic acid (2,4-dihydroxybenzoic acid)[1][2]. While the specific moment of its initial discovery is not prominently documented, its synthesis and utility are rooted in the broader exploration of resorcinol chemistry and its derivatives for various applications, including pharmaceuticals[3]. The introduction of a bromine atom onto the resorcylic acid scaffold significantly modifies its electronic and lipophilic properties, enhancing its biological activity and utility as a synthetic intermediate. This guide will illuminate the path from its chemical synthesis to its role as a valuable building block in modern research.

Synthesis of 5-Bromo-2,4-dihydroxybenzoic Acid

The most common and reliable method for the synthesis of 5-Bromo-2,4-dihydroxybenzoic acid is through the electrophilic bromination of 2,4-dihydroxybenzoic acid. The hydroxyl groups on the benzene ring are strong activating groups, directing the electrophilic substitution to the ortho and para positions. The position of bromination is selectively controlled by the directing effects of the existing functional groups.

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The hydroxyl groups at positions 2 and 4 activate the ring, particularly at positions 3, 5, and 6. The carboxyl group is a deactivating group. The bromine is therefore directed to the 5-position.

Diagram 1: Synthesis of 5-Bromo-2,4-dihydroxybenzoic acid

Caption: Electrophilic bromination of 2,4-dihydroxybenzoic acid.

Detailed Experimental Protocol

The following protocol is based on a well-established procedure for the bromination of 2,4-dihydroxybenzoic acid[4].

Materials:

  • 2,4-dihydroxybenzoic acid (β-resorcylic acid)

  • Glacial acetic acid

  • Bromine

  • Deionized water

  • 1 L flask with mechanical stirrer and dropping funnel

  • Büchner funnel

  • Ice bath

Procedure:

  • Dissolution of Starting Material: In a 1 L flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid. Gentle warming to approximately 45°C may be required to achieve a complete solution.

  • Cooling: Allow the solution to cool to 35°C.

  • Preparation of Bromine Solution: In a separate container, carefully prepare a solution of 48 g (15 cc, 0.3 mole) of bromine in 240 cc of glacial acetic acid.

  • Addition of Bromine: With vigorous stirring, add the bromine solution dropwise to the 2,4-dihydroxybenzoic acid solution over a period of about one hour. Maintain the reaction temperature between 30–35°C.

  • Precipitation: Once the bromine addition is complete, pour the reaction mixture into 5 L of cold water.

  • Crystallization: Cool the mixture to 0–5°C in an ice bath and allow it to stand for several hours to facilitate the crystallization of the product.

  • Isolation of Crude Product: Collect the fine, white crystals of 5-Bromo-2,4-dihydroxybenzoic acid by vacuum filtration using a Büchner funnel. Wash the crystals with approximately 500 cc of cold water.

  • Drying of Crude Product: Air-dry the crude product at room temperature. The expected yield of the crude product is 55–60 g, with a melting point of 194–200°C.

  • Purification (Recrystallization): For purification, dissolve the crude product in 1.5 L of boiling water and reflux for one hour. This step helps to convert any 2,4-dihydroxy-3,5-dibromobenzoic acid byproduct into the more soluble 2,4-dibromoresorcinol, which is then removed during filtration[4].

  • Final Product Isolation: Filter the hot solution and then cool it in an ice bath to recrystallize the purified product. Collect the colorless crystals by filtration, wash with 100 cc of cold water, and air dry. The expected yield of pure 5-Bromo-2,4-dihydroxybenzoic acid is 40–44 g (57–63% of the theoretical amount), with a corrected melting point of 206.5–208.5°C[4].

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 5-Bromo-2,4-dihydroxybenzoic acid is crucial for its application in research and development.

Summary of Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₅BrO₄[1][2][5][6]
Molecular Weight 233.02 g/mol [1][2][5][6]
CAS Number 7355-22-8[1][2][5]
Appearance White to off-white crystalline powder[1][6]
Melting Point 208-212 °C[1]
Solubility Soluble in methanol (25 mg/mL)
Purity ≥ 98%[1]
IUPAC Name 5-bromo-2,4-dihydroxybenzoic acid[3][5][6]
Synonyms 2,4-Dihydroxy-5-bromobenzoic acid, 5-Bromo-β-resorcylic acid[1][2][6]
Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of 5-Bromo-2,4-dihydroxybenzoic acid.

  • ¹³C NMR: The ¹³C NMR spectrum of 5-Bromo-2,4-dihydroxybenzoic acid provides characteristic signals for the seven carbon atoms in the molecule, allowing for unambiguous structural confirmation[7].

  • ¹H NMR, IR, and Mass Spectrometry: While a specific ¹³C NMR reference is available, other standard spectroscopic techniques such as ¹H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to characterize this compound fully. These techniques provide complementary information about the proton environment, functional groups, and molecular weight, respectively.

Applications in Research and Development

5-Bromo-2,4-dihydroxybenzoic acid is a versatile compound with a wide range of applications in various scientific fields.

Diagram 2: Applications of 5-Bromo-2,4-dihydroxybenzoic acid

G A 5-Bromo-2,4-dihydroxybenzoic Acid B Pharmaceutical Development A->B Intermediate C Biological Research A->C Research Tool D Analytical Chemistry A->D Reagent E Material Science A->E Monomer/Additive F Agricultural Chemistry A->F Regulator

Sources

Unlocking the Potential of 5-Bromo-2,4-dihydroxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Scaffold for Scientific Discovery

5-Bromo-2,4-dihydroxybenzoic acid, a halogenated derivative of β-resorcylic acid, is a versatile organic compound with significant potential across various scientific disciplines. Its unique molecular architecture, featuring a bromine atom and two hydroxyl groups on a benzoic acid core, provides a rich scaffold for chemical modifications and diverse biological interactions.[1][2] This guide delves into the core research applications of this compound, offering in-depth insights and actionable protocols for researchers, scientists, and drug development professionals. The strategic placement of its functional groups—the hydroxyl and carboxylic acid moieties—allows for hydrogen bonding and interactions with enzymes and proteins, while the bromine atom can participate in halogen bonding, further modulating its biological effects.[1]

This document will explore the compound's promise in enzyme inhibition, its utility as a key intermediate in the synthesis of novel bioactive molecules, its inherent antimicrobial properties, and its emerging role in cancer research and agricultural science.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-bromo-2,4-dihydroxybenzoic acid is fundamental to its application in research.

PropertyValueReference
Molecular Formula C₇H₅BrO₄[3]
Molecular Weight 233.02 g/mol [3]
IUPAC Name 5-bromo-2,4-dihydroxybenzoic acid[3]
Synonyms 2,4-Dihydroxy-5-bromobenzoic acid, 5-Bromo-β-resorcylic acid[3]
Appearance White to off-white crystalline powder[4]
Melting Point 209-210 °C[5]
Solubility Soluble in methanol[5]

Section 1: A Promising Candidate for Enzyme Inhibition

The structural motifs within 5-bromo-2,4-dihydroxybenzoic acid make it an intriguing candidate for the development of novel enzyme inhibitors. The dihydroxybenzoic acid core mimics salicylate-based pharmacophores, suggesting potential interactions with enzymes such as cyclooxygenase (COX) and various tyrosine kinases.[1] The bromine atom can serve as a valuable "handle" for further chemical modifications, enabling the synthesis of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1]

Mechanism of Action: A Hypothetical Model

The inhibitory potential of 5-bromo-2,4-dihydroxybenzoic acid is likely rooted in its ability to form multiple non-covalent interactions within the active site of a target enzyme. The hydroxyl and carboxylate groups can act as hydrogen bond donors and acceptors, while the aromatic ring can engage in π-stacking interactions. The bromine atom may occupy hydrophobic pockets or participate in halogen bonding, a specific and directional interaction that can enhance binding affinity and selectivity.

Enzyme_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI k3 S Substrate (S) I 5-Bromo-2,4-dihydroxybenzoic acid (I) ES->E k-1 P Product (P) ES->P k2 EI->E k-3

Caption: A simplified model of competitive enzyme inhibition.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of 5-bromo-2,4-dihydroxybenzoic acid against a target enzyme.

Objective: To determine the IC₅₀ value of 5-bromo-2,4-dihydroxybenzoic acid for a specific enzyme.

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • 5-bromo-2,4-dihydroxybenzoic acid

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the target enzyme in the assay buffer to the desired concentration.

    • Dissolve the substrate in the assay buffer to the desired concentration.

    • Prepare a stock solution of 5-bromo-2,4-dihydroxybenzoic acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the 5-bromo-2,4-dihydroxybenzoic acid solution to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature.

  • Initiate Reaction:

    • Add the substrate solution to each well to start the enzymatic reaction.

  • Data Collection:

    • Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Section 2: A Versatile Building Block in Organic Synthesis

5-Bromo-2,4-dihydroxybenzoic acid serves as a valuable starting material for the synthesis of more complex and biologically active molecules.[2] The presence of multiple reactive sites allows for a variety of chemical transformations. For example, the carboxylic acid can be converted to esters or amides, the hydroxyl groups can be alkylated or acylated, and the bromine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions.[1]

Workflow: Synthesis of Bioactive Hydrazide-Hydrazones

A recent study demonstrated the synthesis of a series of hydrazide-hydrazones from 2,4-dihydroxybenzoic acid, which were then evaluated for their antimicrobial and antiproliferative activities.[6] This workflow illustrates how 5-bromo-2,4-dihydroxybenzoic acid can be used in a similar synthetic strategy.

Synthesis_Workflow start 5-Bromo-2,4-dihydroxybenzoic acid step1 Esterification (e.g., with Methanol, H+) start->step1 step2 Hydrazinolysis (e.g., with Hydrazine hydrate) step1->step2 step3 Condensation (with various aromatic aldehydes) step2->step3 product Bioactive Hydrazide-Hydrazones step3->product

Caption: Synthetic route to hydrazide-hydrazones.

Experimental Protocol: Synthesis of a Hydrazide-Hydrazone Derivative

This protocol outlines the synthesis of a hydrazide-hydrazone derivative from 5-bromo-2,4-dihydroxybenzoic acid.

Objective: To synthesize a novel hydrazide-hydrazone for biological evaluation.

Materials:

  • 5-bromo-2,4-dihydroxybenzoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Hydrazine hydrate

  • Aromatic aldehyde

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • Esterification:

    • Reflux a mixture of 5-bromo-2,4-dihydroxybenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the methyl ester. Purify by recrystallization or column chromatography.

  • Hydrazinolysis:

    • Reflux the purified methyl ester with hydrazine hydrate in ethanol.

    • After the reaction is complete, cool the mixture to obtain the hydrazide precipitate.

    • Filter and wash the precipitate to obtain the pure hydrazide.

  • Condensation:

    • Dissolve the hydrazide in ethanol and add the desired aromatic aldehyde.

    • Reflux the mixture until a precipitate of the hydrazide-hydrazone is formed.

    • Cool, filter, and wash the product. Recrystallize from a suitable solvent to obtain the pure compound.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: Antimicrobial and Anticancer Potential

Antimicrobial Activity

5-Bromo-2,4-dihydroxybenzoic acid and its parent compound, 2,4-dihydroxybenzoic acid, have demonstrated notable antimicrobial properties.[2] Studies on 2,4-dihydroxybenzoic acid have shown its efficacy against a range of microorganisms. The introduction of a bromine atom in 5-bromo-2,4-dihydroxybenzoic acid is expected to modulate this activity, potentially enhancing its potency and spectrum.

Minimum Inhibitory Concentration (MIC) Data for 2,4-Dihydroxybenzoic Acid

MicroorganismMIC (mg/mL)Reference
Escherichia coli2[7]
Pseudomonas aeruginosa2[7]
Staphylococcus aureus2[7]
Bacillus subtilis2[7]
Salmonella enteritidis2[7]
Candida albicans2[7]
Anticancer Research: Targeting Cellular Signaling Pathways

Natural compounds, including dihydroxybenzoic acids, are known to interfere with cellular signaling pathways that are often dysregulated in cancer.[8][9] Research on related compounds suggests that they can induce apoptosis (programmed cell death) in cancer cells by activating stress-activated protein kinase pathways, such as the JNK and p38 MAPK pathways.[10]

Cancer_Signaling compound 5-Bromo-2,4-dihydroxybenzoic acid jnk_p38 JNK/p38 MAPK Activation compound->jnk_p38 caspases Caspase Activation jnk_p38->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed apoptotic pathway in cancer cells.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of 5-bromo-2,4-dihydroxybenzoic acid on cancer cell lines.

Objective: To determine the IC₅₀ of 5-bromo-2,4-dihydroxybenzoic acid in a cancer cell line.

Materials:

  • Cancer cell line (e.g., human gastric adenocarcinoma AGS cells)

  • Cell culture medium and supplements

  • 5-bromo-2,4-dihydroxybenzoic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of 5-bromo-2,4-dihydroxybenzoic acid in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (usually around 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Section 4: Applications in Agricultural Chemistry

5-Bromo-2,4-dihydroxybenzoic acid is also being explored for its potential as a plant growth regulator.[2][11] Plant growth regulators are chemicals used to modify plant growth, such as suppressing shoot growth, increasing branching, or removing excess fruit.[12] While specific mechanisms for this compound are still under investigation, its structural similarity to other phenolic compounds known to influence plant development suggests it could modulate pathways related to auxins, gibberellins, or other phytohormones.[13]

Conclusion: A Compound of Growing Interest

5-Bromo-2,4-dihydroxybenzoic acid is a compound with a broad and promising range of research applications. Its utility as an enzyme inhibitor, a synthetic building block, an antimicrobial agent, and a potential anticancer and agricultural chemical makes it a valuable tool for scientific exploration. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this versatile molecule.

References

  • 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8 - J&K Scientific. (URL: [Link])

  • The minimum inhibitory concentration (MIC) values (mg/mL) for the tested hydroxybenzoic acids against se - ResearchGate. (URL: [Link])

  • Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY. (URL: [Link])

  • 5-Bromo-2,4-dihydroxybenzoic acid | AMERICAN ELEMENTS ®. (URL: [Link])

  • 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem. (URL: [Link])

  • PLANT GROWTH REGULATORS. (URL: [Link])

  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - MDPI. (URL: [Link])

  • Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - Frontiers. (URL: [Link])

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. (URL: [Link])

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - PubMed Central. (URL: [Link])

  • 5 Types of Plant Growth Regulators (and When to Use Each). (URL: [Link])

  • Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed. (URL: [Link])

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Plant growth regulators | ontario.ca. (URL: [Link])

  • Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC - NIH. (URL: [Link])

  • Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PubMed. (URL: [Link])

  • Plant growth regulators and their role in plant growth with special reference to mulberry - International Journal of Biology Sciences. (URL: [Link])

Sources

Ensuring Compound Integrity: A Technical Guide to the Stability and Storage of 5-bromo-2,4-dihydroxybenzoic acid monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2,4-dihydroxybenzoic acid monohydrate is a polyfunctional aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a critical synthetic intermediate for novel enzyme inhibitors, receptor ligands, and functional materials, largely due to its unique arrangement of a carboxylic acid, two hydroxyl groups, and a bromine atom.[1][2] The bromine atom, in particular, provides a versatile handle for advanced functionalization through cross-coupling reactions.[1] However, the very features that make this molecule synthetically valuable—the electron-rich phenolic rings and multiple reactive functional groups—also render it susceptible to various degradation pathways. Furthermore, its existence as a monohydrate introduces specific sensitivities to environmental humidity.[1][3]

The integrity and purity of starting materials are paramount in research and drug development. Degradation can lead to inconsistent experimental results, reduced product yields, and the introduction of unknown impurities that may possess undesirable toxicological or pharmacological activities. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage, handling, and stability assessment.

Physicochemical Profile and Inherent Stability

A compound's stability is intrinsically linked to its chemical structure and physical form. This compound possesses several key features that dictate its reactivity and degradation susceptibility.

The molecule is a substituted benzoic acid with two phenolic hydroxyl groups, making it a derivative of β-resorcylic acid.[4][5] These functional groups are known to be susceptible to oxidation, particularly when present on an electron-rich aromatic ring. The presence of the bromine atom further influences the electronic properties of the ring. As a crystalline monohydrate, the compound's stability is also governed by the thermodynamics of its crystal lattice and its interaction with atmospheric moisture.[6][7]

PropertyValueSource(s)
CAS Number 160348-98-1[8][9][10]
Molecular Formula C₇H₅BrO₄ · H₂O (or C₇H₇BrO₅)[1][9][10]
Molecular Weight 251.03 g/mol [1][9][10]
Appearance White to off-white solid powder[9][11]
Melting Point 209-210 °C (decomposes)[9]
Solubility Soluble in methanol[9]
Chemical Stability Stable under recommended storage conditions[12][13]

Potential Degradation Pathways

Understanding potential degradation mechanisms is critical for developing appropriate storage conditions and analytical methods. Based on the compound's structure, several degradation pathways can be anticipated.[14][15][16]

  • Oxidative Degradation : Phenolic compounds are highly susceptible to oxidation. The presence of two hydroxyl groups on the benzene ring makes it particularly prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light.[15][17] This can lead to the formation of colored quinone-type structures, resulting in a visible change in the material's appearance.

  • Photodegradation : Aromatic compounds, especially those with hydroxyl substituents, can absorb UV-visible light. This energy absorption can promote oxidative processes or other rearrangements.[16][18] Photodegradation is a significant risk for this molecule, especially under prolonged exposure to laboratory lighting or sunlight.

  • Thermal Degradation : While the compound is a solid with a high melting point, excessive heat can induce degradation.[12] The most likely thermal degradation pathway for a benzoic acid derivative is decarboxylation (loss of CO₂), which would yield 4-bromoresorcinol.

  • Hygroscopic Effects & Hydrate Stability : As a monohydrate, the compound's stability is tied to ambient relative humidity (RH). Low humidity can lead to dehydration, potentially changing the crystal structure and affecting physical properties.[3] Conversely, high humidity can lead to the adsorption of excess surface water, which can accelerate other degradation pathways, such as hydrolysis or oxidation, by increasing molecular mobility.[6][7][19]

The following diagram illustrates the primary theoretical degradation pathways.

G Parent 5-Bromo-2,4-dihydroxybenzoic acid monohydrate Oxidized Quinone-type Degradants Parent->Oxidized O₂ / Light / Metal Ions Decarboxylated 4-Bromoresorcinol Parent->Decarboxylated Heat (Δ) Dehydrated Anhydrous Form Parent->Dehydrated Low RH / Heat Photodegraded Various Photolytic Products Parent->Photodegraded Light (hν)

Figure 1: Potential degradation pathways for the compound.

Recommended Storage and Handling Conditions

Based on the compound's physicochemical properties and potential for degradation, a multi-faceted approach to storage and handling is required to ensure its long-term integrity.

Core Storage Recommendations

The primary goal is to mitigate exposure to oxygen, light, heat, and humidity extremes. Safety Data Sheets consistently recommend keeping the container tightly closed and stored in a dry, well-ventilated place.[8][11][12]

ParameterRecommendationRationale & Causality
Temperature Store at room temperature (2-25°C). Avoid excess heat.Prevents thermal degradation (e.g., decarboxylation) and minimizes the rate of oxidative reactions.[12]
Light Store in a dark or light-protected location.The aromatic phenolic structure is susceptible to photodegradation. Use of amber glass vials or opaque containers is mandatory.[18][20][21]
Atmosphere Keep container tightly sealed. For long-term storage, consider flushing with an inert gas (e.g., Argon, Nitrogen).Minimizes exposure to atmospheric oxygen, thereby inhibiting oxidative degradation.[22] A tight seal also prevents moisture ingress.
Humidity Store in a dry environment, ideally in a desiccator.As a monohydrate, maintaining a stable humidity level prevents dehydration or absorption of excess water, both of which can lead to physical and chemical instability.[3][6]
Safe Handling Protocols

Proper handling is crucial, as brief periods of exposure to adverse conditions can compromise sample quality.

  • Minimize Exposure : Only open containers for the minimum time necessary, preferably in a controlled environment (e.g., a glove box for highly sensitive applications).[22]

  • Use Appropriate Tools : Use clean, dry spatulas and weighing instruments to prevent contamination.

  • Work in Low Light : When handling the solid or solutions, work in a dimly lit area or use amber-colored labware to minimize light exposure.[18][20]

  • Documentation : Label all containers with the date received and the date opened. This helps track the potential exposure of the material over time.[21]

Stability Testing: A Self-Validating Protocol

For drug development and quantitative research, verifying the stability of the compound under experimental or storage conditions is essential. This requires a validated stability-indicating analytical method and a systematic approach to stress testing.[17][23]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound and separate it from any of its degradation products.[23] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[24][25][26]

Step-by-Step Protocol for Method Development:

  • Column and Mobile Phase Selection :

    • Start with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[27]

    • Prepare a mobile phase consisting of an acidified aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). A starting point could be a 60:40 (v/v) mixture of 0.05 M ammonium acetate buffer (pH 4.4) and methanol.[25]

  • Wavelength Selection :

    • Dissolve a small amount of the compound in the mobile phase.

    • Using a UV-Vis spectrophotometer, scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λ-max). This will likely be around 235 nm.[24] Set the HPLC detector to this wavelength.

  • Optimization :

    • Inject a standard solution of the compound.

    • Adjust the mobile phase composition and flow rate (e.g., 1.0 mL/min) to achieve a sharp, symmetrical peak with a reasonable retention time (e.g., 4-10 minutes).[25][27]

  • Method Validation :

    • Specificity : Perform forced degradation studies (see Section 4.2). The method is specific if the peak for the parent compound is well-resolved from all degradation product peaks and any placebo peaks. A photodiode array (PDA) detector can be used to check for peak purity.[25]

    • Linearity : Prepare standard solutions at a minimum of five concentrations and inject them in triplicate. Plot the peak area against concentration and calculate the correlation coefficient (r²), which should be >0.999.[24][25]

    • Accuracy & Precision : Analyze samples with known concentrations at low, medium, and high levels of the linear range. Accuracy is determined by the percent recovery, and precision is assessed by the relative standard deviation (%RSD) of replicate measurements.[25]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and demonstrate the specificity of the analytical method.[15][23] The goal is to achieve 5-20% degradation of the parent compound.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidative Oxidation (3% H₂O₂, RT) Prep->Oxidative Photo Photolytic (ICH Option 1/2) Prep->Photo Control Control (Solvent, RT, Dark) Prep->Control Analyze Neutralize (if needed) Dilute to Target Conc. Acid->Analyze Base->Analyze Oxidative->Analyze Thermal Thermal (Solid, 80°C) Thermal->Analyze Photo->Analyze Control->Analyze HPLC Analyze via Validated Stability-Indicating HPLC Method Analyze->HPLC Results Assess Degradation (%) Check Mass Balance Confirm Peak Purity HPLC->Results

Figure 2: Workflow for forced degradation studies.

Step-by-Step Methodology:

  • Prepare Samples : For each condition, weigh an appropriate amount of the compound into separate, suitable containers (e.g., amber glass vials). Prepare a control sample stored under normal conditions.

  • Acid Hydrolysis : Add 0.1 M hydrochloric acid. Heat at 60-80°C for a predetermined time (e.g., 24 hours).

  • Base Hydrolysis : Add 0.1 M sodium hydroxide. Keep at room temperature, as phenolics can be highly sensitive to base.

  • Oxidative Degradation : Add 3% hydrogen peroxide solution and keep at room temperature.[15][17]

  • Thermal Degradation : Store the solid compound in an oven at a high temperature (e.g., 80°C) for several days.

  • Photostability : Expose the solid compound to a light source compliant with ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[23]

  • Analysis : At appropriate time points, withdraw an aliquot from each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to the target concentration with the mobile phase and analyze using the validated HPLC method.

  • Evaluation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, identify the retention times of new peaks, and check the mass balance.

Conclusion

This compound is a valuable but inherently sensitive chemical intermediate. Its stability is critically influenced by light, oxygen, heat, and humidity. By understanding its potential degradation pathways—primarily oxidation, photodegradation, and decarboxylation—researchers can implement robust storage and handling strategies to preserve its integrity. Storing the compound in tightly sealed, amber-colored containers in a cool, dry, and dark environment is essential. For applications requiring the highest purity, the implementation of a validated stability-indicating HPLC method coupled with systematic forced degradation studies provides the ultimate assurance of compound quality and experimental reliability.

References

  • Vertex AI Search result citing a SAFETY DATA SHEET for 5-Bromo-2,4-dihydroxybenzoic acid.[12]

  • Benchchem. This compound | RUO.[1]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.[20]

  • Allan, A. L., et al. (2020). Relative humidity-temperature transition boundaries for anhydrous β-caffeine and caffeine hydrate crystalline forms. PubMed. [Link][3]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for 5-Bromo-2,4-dihydroxybenzoic acid.

  • ChemicalBook. (2024). 5-BROMO-2,4-DIHYDROXYBENZOIC ACID - Safety Data Sheet.[28]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 5-Bromo-2,4-dihydroxybenzoic acid.[11]

  • Urbanetz, N. A. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. PMC - NIH. [Link][29]

  • Hecq, J., et al. (2023). Effect of moisture on solid state stability. Semantic Scholar.[6]

  • Fisher Scientific. (2021). SAFETY DATA SHEET for this compound.[8]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 3,5-Dibromo-4-hydroxybenzoic acid.[13]

  • University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.[21]

  • Karagianni, M., et al. (2022). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate.[7]

  • University of Rochester, Department of Chemistry. How to Store Reagents.[30]

  • Othman, A. M., et al. (2021). Solid-State Polymorphic Transition of Theophylline Anhydrate and Humidity Effect. ResearchGate.[19]

  • Phatak, A., et al. (2021). Introduction Benzoic acid is a preservative that is widely used as a food additive. Mahidol University Journal of Pharmaceutical Sciences.[24]

  • Sigma-Aldrich. This compound 98.[9]

  • Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online.[23]

  • Chitturi, S. R., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science.[25]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.[26]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products.[18]

  • Ossila. Air Sensitive Compounds.[22]

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for 3-Bromo-5-hydroxybenzoic acid.

  • TCI Chemicals. (2023). SAFETY DATA SHEET for 4-Bromo-3,5-dihydroxybenzoic Acid.[31]

  • Bajaj, S., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.[14]

  • Haggblom, M. M., & Young, L. Y. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. ResearchGate.[32]

  • El-Gindy, A., et al. (2020). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir. NIH. [Link][27]

  • Starlabs. 5-Bromo-2, 4-dihydroxybenzoic acid monohydrate, min 98%, 25 grams.[10]

  • PubChem. 5-Bromo-2,4-dihydroxybenzoic acid. [Link][33]

  • Sharma, M. C. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link][15]

  • Kumar, V., & Singh, R. (2020). Stability Indicating Forced Degradation Studies. Rajiv Gandhi Proudyogiki Vishwavidyalaya.[17]

  • Cheméo. Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8). [Link][4]

  • Fernández-Campos, F., et al. (2012). Analytical Methods for Determination of Benzoic Acid and Their Applications. Request PDF on ResearchGate.[34]

  • Santa Cruz Biotechnology. 5-Bromo-2,4-dihydroxybenzoic acid.[5]

  • J&K Scientific. 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8.[2]

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate.[16]

  • Singh, S., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. NIH. [Link][35]

Sources

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2,4-dihydroxybenzoic acid monohydrate is a versatile polyfunctional aromatic compound with significant applications in pharmaceutical development, analytical chemistry, and biological research.[1] Its structure, incorporating a carboxylic acid, two hydroxyl groups, and a bromine atom, makes it a valuable intermediate for synthesizing novel enzyme inhibitors, receptor ligands, and other bioactive molecules.[2] However, the same structural features that impart its desirable reactivity also necessitate a thorough understanding of its potential hazards and dictate stringent handling protocols.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the safe handling, storage, and disposal of this compound. Moving beyond a simple recitation of safety data sheet (SDS) information, this document elucidates the chemical principles that underpin the recommended procedures, fostering a culture of safety through understanding.

Chemical and Physical Properties: The Foundation of Safe Handling

A comprehensive understanding of a chemical's properties is the cornerstone of its safe and effective use. The properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 5-bromo-2,4-dihydroxybenzoic acid;hydrate[2]
CAS Number 160348-98-1 (monohydrate)
Molecular Formula C₇H₇BrO₅[2]
Molecular Weight 251.03 g/mol
Appearance White to off-white or light cream crystalline powder[3][4]
Melting Point 209-210 °C (lit.)
Solubility Soluble in methanol (25 mg/mL). Soluble in water.[4] Recrystallization is possible from hot water.[5]
pKa (Not explicitly found, but expected to be acidic due to the carboxylic acid and phenolic hydroxyl groups)

The presence of both acidic (carboxylic acid, phenolic hydroxyls) and electron-rich (aromatic ring) functionalities dictates its reactivity profile. The hydroxyl groups activate the aromatic ring towards electrophilic substitution, while the carboxyl group is a deactivating, meta-directing group.[6][7]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary hazards are outlined below, followed by a logical framework for risk assessment.

Summary of Hazards
  • Skin Irritation (Category 2): Causes skin irritation.[8] Prolonged or repeated contact can lead to inflammation, redness, and discomfort. The phenolic nature of the compound is a likely contributor to this effect, as phenols can denature proteins and cause cellular damage upon contact.[9]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[8][10] Direct contact with the powder or solutions can result in significant pain, redness, and potential damage to the cornea.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[8] Inhalation of the fine powder can irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.

Risk Assessment Workflow

A thorough risk assessment is mandatory before commencing any work with this compound. The following workflow, visualized in the diagram below, provides a systematic approach to identifying and mitigating risks.

RiskAssessment cluster_assessment Risk Assessment cluster_control Control Measures Identify Identify Hazards - Skin Irritation - Eye Irritation - Respiratory Irritation Analyze Analyze Risks - Exposure routes (inhalation, dermal) - Severity of harm - Likelihood of exposure Identify->Analyze Evaluate Evaluate Risks Is the risk acceptable? Analyze->Evaluate Hierarchy Hierarchy of Controls 1. Elimination/Substitution 2. Engineering Controls 3. Administrative Controls 4. PPE Evaluate->Hierarchy No Review Review & Monitor - Procedure effectiveness - Incident reports Evaluate->Review Yes Implement Implement Controls - Fume hood use - Safe work practices - Correct PPE selection Hierarchy->Implement Implement->Review SpillResponse Spill Spill Occurs Assess Assess Spill - Small vs. Large - Powder vs. Liquid Spill->Assess SmallSpill Small Spill Procedure Assess->SmallSpill Small LargeSpill Large Spill Procedure Assess->LargeSpill Large Contain Contain Spill Use inert absorbent material SmallSpill->Contain Evacuate Evacuate Area Alert Emergency Services LargeSpill->Evacuate Collect Collect Waste - Sweep solid carefully - Absorb liquid Contain->Collect Decontaminate Decontaminate Area - Wet-wipe with appropriate solvent Collect->Decontaminate Dispose Dispose of Waste As Halogenated Organic Waste Decontaminate->Dispose

Caption: Decision workflow for spill response management.

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep up the powder, avoiding the creation of dust.

    • Place the collected material into a suitable, labeled container for hazardous waste disposal. [4] 4. Clean the spill area with a damp cloth or paper towel.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institutional safety office or emergency response team.

    • Restrict access to the area.

    • Cleanup should only be performed by trained personnel equipped with appropriate respiratory protection.

Waste Disposal

As a brominated organic compound, waste containing 5-bromo-2,4-dihydroxybenzoic acid must be treated as hazardous.

  • Waste Segregation: All waste streams containing this compound (unused product, contaminated labware, spill cleanup materials) must be collected in a dedicated "Halogenated Organic Waste" container. [11]Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and list "5-bromo-2,4-dihydroxybenzoic acid" as a constituent.

  • Disposal Procedure: The sealed and labeled waste container must be disposed of through an approved hazardous waste management service in accordance with all local, state, and federal regulations. Thermal decomposition can produce hazardous gases such as hydrogen bromide and carbon oxides, necessitating disposal via high-temperature incineration with appropriate scrubbers. [4]

Conclusion

This compound is a valuable research chemical, but its safe use is contingent upon a robust understanding of its properties and hazards. By implementing the engineering controls, administrative procedures, and personal protective measures detailed in this guide, researchers can mitigate the risks of skin, eye, and respiratory irritation. A culture of safety, grounded in scientific principles and meticulous practice, is the most effective tool for protecting the health and well-being of laboratory professionals.

References

  • OSU Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. Retrieved from [Link]

  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Individual Chemical SOP Example. Retrieved from [Link]

  • Duke University Safety. (n.d.). WORKING SAFELY WITH TOXIC POWDERS. Retrieved from [Link]

  • University of Missouri-Kansas City Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • PowerPak. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

  • Franco-Pérez, M., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1633.
  • NASA Technical Reports Server. (1981, June 1). Flammability and Photo-Stability of Selected Polymer Systems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, April 10). Acidity of substituted benzoic acids example [Video]. YouTube. Retrieved from [Link]

  • WJU Chemistry. (2024, June 17). CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 17.2: Substituted Benzoic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved from [Link]

  • American Elements. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 9). 2,4,6-Tribromophenol and other simple brominated phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Salicylic Acid and Related Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Direct photolysis of 4-bromophenol and 3-bromophenol as studied by a flash/HPLC technique. Retrieved from [Link]

  • CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative. Immunopharmacology and Immunotoxicology, 34(3), 449-455.
  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

  • PubMed. (2019). Acute ecotoxicological effects of salicylic acid on the Polychaeta species Hediste diversicolor: evidences of low to moderate pro-oxidative effects. Ecotoxicology, 28(1), 84-93.
  • University of Washington. (2022, October). Individual Chemical SOP Example. Retrieved from [Link]

  • PubMed. (1992). [Study of toxicokinetics and cumulative properties of salicylic acid derivatives]. Gigiena i Sanitariia, (7-8), 65-68.
  • ResearchGate. (2012). Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative. Retrieved from [Link]

  • Organic Syntheses. (1937). 4-BROMORESORCINOL. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate, a versatile halogenated phenolic compound. Synthesizing foundational chemical principles with practical applications, this document is intended to serve as a critical resource for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, biological significance, and the analytical methodologies crucial for its characterization, grounding all information in established scientific literature.

Introduction: Unveiling a Multifunctional Scaffold

5-Bromo-2,4-dihydroxybenzoic acid, also known by its IUPAC name, is a derivative of benzoic acid featuring two hydroxyl groups and a bromine atom substituent on the aromatic ring. The monohydrate form indicates the presence of one molecule of water per molecule of the primary compound within the crystal lattice. This compound serves as a pivotal intermediate in synthetic organic chemistry, particularly in the creation of novel therapeutic agents.[1] Its structural arrangement, combining a carboxylic acid, hydroxyl groups, and a bromine atom, creates a multifunctional scaffold amenable to a wide range of chemical modifications.[1] The bromine atom, in particular, acts as a valuable functional handle for advanced synthetic transformations such as cross-coupling reactions, enabling the construction of more complex molecular architectures.[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

PropertyValueSource(s)
IUPAC Name 5-bromo-2,4-dihydroxybenzoic acid;hydrate[1]
Synonyms 2,4-Dihydroxy-5-bromobenzoic acid, 5-Bromo-β-resorcylic acid[2]
CAS Number 160348-98-1 (monohydrate), 7355-22-8 (anhydrous)[2][3]
Molecular Formula C₇H₇BrO₅[1]
Molecular Weight 251.03 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 208-212 °C[2]
Solubility Soluble in methanol[4]

The structural identity of 5-Bromo-2,4-dihydroxybenzoic acid is unequivocally established through various spectroscopic techniques, which will be discussed in detail in the analytical characterization section of this guide.

Synthesis of 5-Bromo-2,4-dihydroxybenzoic Acid: A Detailed Protocol

The most common and efficient synthesis of 5-Bromo-2,4-dihydroxybenzoic acid involves the electrophilic bromination of 2,4-dihydroxybenzoic acid (β-resorcylic acid). The hydroxyl groups on the benzene ring are activating and ortho-, para-directing, making the C5 position susceptible to bromination.

Experimental Protocol: Bromination of 2,4-Dihydroxybenzoic Acid

This protocol is adapted from a well-established procedure published in Organic Syntheses.[5]

Materials:

  • 2,4-dihydroxybenzoic acid (β-resorcylic acid)

  • Glacial acetic acid

  • Bromine

  • Deionized water

Equipment:

  • 1-L three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a 1-L flask equipped with a mechanical stirrer and a dropping funnel, combine 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid with 350 mL of glacial acetic acid.

  • Gently warm the mixture with stirring to approximately 45°C to achieve complete dissolution.

  • Allow the solution to cool to 35°C.

  • Prepare a solution of 48 g (0.3 mole) of bromine in 240 mL of glacial acetic acid.

  • Over a period of approximately one hour, add the bromine solution dropwise to the stirred 2,4-dihydroxybenzoic acid solution. Maintain the reaction temperature between 30-35°C.

  • After the addition is complete, pour the reaction mixture into 5 L of cold water.

  • Cool the resulting mixture to 0-5°C and allow it to stand for several hours to facilitate complete precipitation.

  • Collect the fine, white crystals of 5-Bromo-2,4-dihydroxybenzoic acid by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with approximately 500 mL of cold water.

  • Air-dry the product at room temperature. The crude product can be further purified by recrystallization from boiling water.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up and Isolation R1 2,4-Dihydroxybenzoic Acid in Glacial Acetic Acid Reaction Dropwise addition at 30-35°C R1->Reaction R2 Bromine in Glacial Acetic Acid R2->Reaction Precipitation Pour into cold water Reaction->Precipitation Quench Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with cold water Filtration->Washing Drying Air Dry Washing->Drying Product 5-Bromo-2,4-dihydroxybenzoic acid Drying->Product

Synthesis workflow for 5-Bromo-2,4-dihydroxybenzoic acid.

Biological Significance and Applications in Drug Development

5-Bromo-2,4-dihydroxybenzoic acid is a compound of significant interest in medicinal chemistry due to its demonstrated anti-inflammatory and antimicrobial properties.[2][6] These biological activities are attributed to its unique chemical structure.

Anti-inflammatory Activity: A Mechanistic Perspective

While direct studies on 5-Bromo-2,4-dihydroxybenzoic acid are emerging, research on structurally similar brominated phenolic compounds provides strong evidence for its mechanism of action. The anti-inflammatory effects are likely mediated through the inhibition of key signaling pathways involved in the inflammatory response, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7]

In a typical inflammatory cascade initiated by a stimulus like lipopolysaccharide (LPS), Toll-like receptors (TLRs) on the cell surface are activated. This triggers a downstream signaling cascade involving the phosphorylation of MAPK proteins (such as ERK, JNK, and p38) and the activation of the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB transcription factor. Once in the nucleus, NF-κB promotes the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

5-Bromo-2,4-dihydroxybenzoic acid and its derivatives are hypothesized to intervene in this pathway by inhibiting the phosphorylation of MAPKs and preventing the nuclear translocation of NF-κB.[7] This dual inhibition effectively suppresses the production of a wide array of pro-inflammatory mediators.

Proposed Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway activates NFkB_pathway IKK Complex TLR4->NFkB_pathway activates Nucleus Nucleus MAPK_pathway->Nucleus activates transcription factors IkBa IκBα NFkB_pathway->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_genes promotes Inflammation Inflammation Pro_inflammatory_genes->Inflammation Compound 5-Bromo-2,4-dihydroxybenzoic acid Compound->MAPK_pathway inhibits Compound->NFkB inhibits nuclear translocation

Proposed anti-inflammatory mechanism of 5-Bromo-2,4-dihydroxybenzoic acid.
Antimicrobial Activity

As a phenolic acid, 5-Bromo-2,4-dihydroxybenzoic acid exhibits broad-spectrum antimicrobial activity. The proposed mechanisms of action are multifaceted and characteristic of phenolic compounds in general. These include:

  • Membrane Disruption: The lipophilic nature of the brominated aromatic ring allows the molecule to intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of intracellular components.

  • Enzyme Inhibition: The hydroxyl and carboxyl groups can form hydrogen bonds with the active sites of essential bacterial enzymes, thereby inhibiting their function.

  • Interference with Metabolic Processes: The compound can disrupt key metabolic pathways within the bacterial cell, hindering its growth and proliferation.

The presence of the bromine atom is thought to enhance the lipophilicity and antimicrobial potency of the molecule compared to its non-halogenated counterpart.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount in both research and drug development to confirm the identity, purity, and structural integrity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.

  • Transfer the powder to a pellet-pressing die and apply pressure to form a thin, translucent pellet.

Data Acquisition:

  • Perform a background scan on the FT-IR spectrometer.

  • Place the KBr pellet in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

  • ~3400-3200 cm⁻¹ (broad): O-H stretching of the carboxylic acid and phenolic hydroxyl groups, as well as the water of hydration.

  • ~1700-1650 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

  • ~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1300-1200 cm⁻¹: C-O stretching of the carboxylic acid and phenols.

  • ~700-500 cm⁻¹: C-Br stretching.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To elucidate the detailed molecular structure and confirm the position of the substituents.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Standard parameters for acquisition and processing should be employed.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons and the exchangeable protons of the hydroxyl and carboxylic acid groups. The integration and coupling patterns will confirm the substitution pattern.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons (with characteristic shifts for those bonded to oxygen and bromine), will be observed.

Analytical Workflow Diagram

Analytical_Workflow cluster_FTIR FT-IR Analysis cluster_NMR NMR Analysis Sample 5-Bromo-2,4-dihydroxybenzoic acid monohydrate Sample FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Acq Acquire Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq FTIR_Analysis Identify Functional Groups (O-H, C=O, C=C, C-Br) FTIR_Acq->FTIR_Analysis Confirmation Structural Confirmation and Purity Assessment FTIR_Analysis->Confirmation NMR_Acq Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Acq NMR_Analysis Elucidate Structure and Confirm Connectivity NMR_Acq->NMR_Analysis NMR_Analysis->Confirmation

Workflow for the analytical characterization of 5-Bromo-2,4-dihydroxybenzoic acid.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant, causing skin, eye, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

  • Handling: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7][9]

Conclusion

This compound is a compound of considerable utility and potential in the fields of synthetic chemistry and drug discovery. Its well-defined synthesis, versatile chemical nature, and significant biological activities make it a valuable building block for the development of novel anti-inflammatory and antimicrobial agents. This guide has provided a comprehensive overview of its properties, synthesis, biological rationale, and analytical characterization to support and facilitate further research and development efforts.

References

  • PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved January 9, 2026, from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved January 9, 2026, from [Link]

  • Zhang, L., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 527-537. [Link]

  • Sandin, R. B., & McKee, R. A. (1937). 4-Bromoresorcinol. Organic Syntheses, 17, 23. [Link]

  • HBT. (n.d.). 5-Bromo-2, 4-dihydroxybenzoic acid monohydrate, min 98%, 25 grams. Retrieved January 9, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8). Retrieved January 9, 2026, from [Link]

  • American Elements. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved January 9, 2026, from [Link]

  • Fatima, H. A., et al. (2017). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 7(1), 42717. [Link]

Sources

A Comprehensive Technical Guide to 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate, a versatile halogenated phenolic compound of significant interest to researchers in drug development, analytical chemistry, and materials science. This document moves beyond basic data to offer field-proven insights into its chemical properties, synthesis, analytical validation, and key applications. We will explore the causality behind experimental choices, presenting protocols as self-validating systems to ensure scientific integrity. The core objective is to equip researchers, scientists, and drug development professionals with the authoritative knowledge required to effectively utilize this compound in their work.

Section 1: Chemical Identity and Core Physicochemical Properties

5-Bromo-2,4-dihydroxybenzoic acid is a derivative of benzoic acid featuring two hydroxyl groups and a bromine atom. It is crucial to distinguish between the anhydrous form and its more common commercial counterpart, the monohydrate. The presence of a water molecule in the crystal lattice of the monohydrate alters its molecular weight and can influence its physical properties, such as solubility and melting point.

Table 1: Core Chemical Identifiers

PropertyThis compound5-Bromo-2,4-dihydroxybenzoic acid (Anhydrous)
Molecular Formula C₇H₇BrO₅[1][2]C₇H₅BrO₄[3][4]
Molecular Weight 251.03 g/mol [1][2][5]233.02 g/mol [3][4][6]
CAS Number 160348-98-1[1][2][5]7355-22-8[7][8]
IUPAC Name 5-bromo-2,4-dihydroxybenzoic acid[6][7]5-bromo-2,4-dihydroxybenzoic acid[6][7]
InChI Key MRIKDYLDHHINRD-UHFFFAOYSA-N[1][5]ZRBCISXJLHZOMS-UHFFFAOYSA-N[6][7]
Synonyms 5-Bromo-β-resorcylic acid monohydrate2,4-Dihydroxy-5-bromobenzoic acid, 5-Bromo-β-resorcylic acid[4]

Table 2: Physicochemical Properties

PropertyValue & ConditionsRationale and Scientific Insight
Appearance White to off-white solid powder[9][10]The color is indicative of a relatively pure organic compound, free from chromophoric impurities that often arise from oxidation or side-reactions during synthesis.
Melting Point 209-210 °C (lit., for anhydrous form)[5][8]The sharp melting point range suggests high purity. The monohydrate may exhibit a different melting behavior due to the loss of water upon heating. Decomposition is noted above 210°C.[1]
Solubility Soluble in methanol (25 mg/mL)[5]The polar hydroxyl and carboxylic acid groups facilitate solubility in polar protic solvents like methanol. This is a critical parameter for preparing solutions for reactions or analytical measurements.
Stability Stable under normal ambient conditions[9]The aromatic ring provides inherent stability. However, like many phenolic compounds, it should be protected from strong oxidizing agents and prolonged exposure to light to prevent degradation.

Section 2: Synthesis and Purification

The compound is typically synthesized via electrophilic aromatic substitution on a resorcylic acid backbone. The following protocol describes a common and reliable method.

G cluster_synthesis Synthesis Pathway 2_4_dihydroxybenzoic_acid 2,4-Dihydroxybenzoic Acid product 5-Bromo-2,4-dihydroxybenzoic Acid 2_4_dihydroxybenzoic_acid->product   Br₂ in   Glacial Acetic Acid   (30-35°C)

Caption: Synthesis of 5-Bromo-2,4-dihydroxybenzoic acid.

Experimental Protocol 2.1: Synthesis via Bromination

This protocol is adapted from established procedures for the bromination of phenolic acids.[11]

  • Dissolution of Starting Material: In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve 0.3 moles of 2,4-dihydroxybenzoic acid in 350 mL of glacial acetic acid. Gentle warming to 45°C may be required to achieve full dissolution.

    • Expert Insight: Glacial acetic acid is the solvent of choice as it is polar enough to dissolve the starting material and is unreactive towards bromine under these conditions.

  • Temperature Control: Allow the solution to cool to 35°C. This temperature is optimal for controlling the reaction rate and preventing unwanted side reactions, such as poly-bromination.

  • Controlled Bromine Addition: Prepare a solution of 0.3 moles of bromine in 240 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over approximately one hour with vigorous stirring, maintaining the temperature between 30-35°C.[11]

    • Trustworthiness: The slow, controlled addition of the electrophile (bromine) is critical. The hydroxyl groups are strong activating groups, and rapid addition could lead to an uncontrolled exotherm and the formation of multiple byproducts.

  • Precipitation and Isolation: After the addition is complete, pour the reaction mixture into 5 liters of cold water. The product is insoluble in water and will precipitate out as fine, white crystals. Cool the mixture to 0-5°C and allow it to stand for several hours to maximize yield.[11]

  • Filtration and Washing: Collect the crystals by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and unreacted bromine.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70°C) to yield anhydrous 5-Bromo-2,4-dihydroxybenzoic acid. For the monohydrate, air drying under controlled humidity may be employed.

Section 3: Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of structure and assessment of purity. This workflow constitutes a self-validating system for compound identity and quality.

G cluster_qc Analytical Characterization Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure IR FT-IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Mol. Weight HPLC HPLC Analysis Sample->HPLC Purity Confirmation Structure & Purity Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: A typical QC workflow for compound validation.

Protocol 3.1: Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides definitive structural information.

  • ¹H NMR (in DMSO-d₆):

    • Expect two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.

    • Broad singlets for the two hydroxyl protons and the carboxylic acid proton. The chemical shifts of these are concentration-dependent and they will exchange with D₂O.

  • ¹³C NMR (in DMSO-d₆):

    • Expect seven distinct carbon signals. The carboxyl carbon will be the most downfield (~170 ppm). The carbon bearing the bromine will be significantly shifted compared to its non-brominated analog. Spectral databases can be used for comparison.[12]

    • Expert Insight: Running NMR in a deuterated polar solvent like DMSO-d₆ is necessary to dissolve the compound and observe the exchangeable acidic protons.

Protocol 3.2: Molecular Weight Verification via Mass Spectrometry (MS)

MS is used to confirm the molecular weight.

  • Technique: Electrospray Ionization (ESI) in negative mode is ideal for this acidic compound.

  • Expected Result: For the anhydrous form, a prominent peak at m/z [M-H]⁻ ≈ 231 and 233, representing the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. For the monohydrate, the molecular ion may not be observed as the water is easily lost.

Protocol 3.3: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA).

    • Expert Insight: TFA is added to protonate the carboxylic acid and silanol groups, ensuring sharp, symmetrical peak shapes.

  • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., ~280-300 nm).

  • Validation: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of ≥98% is common for research-grade material.[2][13]

Section 4: Key Research Applications and Mechanisms of Action

This compound is not merely a chemical curiosity; it is a valuable building block and active agent across several scientific domains.[14]

G cluster_apps Core Application Areas Compound 5-Bromo-2,4- dihydroxybenzoic acid Pharma Pharmaceuticals Compound->Pharma Intermediate Agro Agrochemicals Compound->Agro Regulator Analytics Analytical Chemistry Compound->Analytics Reagent Research Biological Research Compound->Research Tool

Caption: Diverse applications of the title compound.

  • Pharmaceutical Development: The molecule serves as a key synthetic intermediate for more complex pharmaceuticals.[7] Its structure is a scaffold for developing novel enzyme inhibitors, particularly for targets where halogen bonding with the bromine atom can enhance binding affinity.[1] It has been investigated for creating agents with anti-inflammatory and potent antimicrobial activities.[7][14]

  • Biological and Biochemical Research: The compound itself exhibits biological activity. Studies have shown it possesses significant antibacterial and antifungal properties.[1] Its mechanism may involve interaction with key cellular proteins and enzymes, enabled by its hydrogen-bonding hydroxyl and carboxyl groups.[1] It is also used in advanced proteomics as an electrolyte in isotachophoresis, a technique for separating charged biomolecules like amino acids.[1]

  • Agricultural Chemistry: In the agricultural sector, it finds application as a plant growth regulator. It can help modulate plant responses to environmental stressors, potentially improving crop resilience and yield.[14]

  • Analytical Chemistry: As a phenolic acid, it is used as a standard or reagent in analytical methods designed to identify and quantify phenolic compounds in various samples.[7]

Section 5: Handling, Storage, and Safety

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

Table 3: GHS Hazard Information

Hazard CodeDescriptionPrecautionary Action
H315 Causes skin irritation[9][10]Wear protective gloves (P280). If on skin, wash with plenty of soap and water (P302 + P352).[9]
H319 Causes serious eye irritation[10]Wear eye protection (P280). If in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[10]
H335 May cause respiratory irritation[9][10]Use only outdoors or in a well-ventilated area (P271). If inhaled, remove person to fresh air (P304 + P340).[9][10]
Protocol 5.1: Safe Handling and Storage
  • Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] The compound is stable under normal conditions, but should be kept away from strong oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.

Section 6: Conclusion

This compound is a multifunctional chemical tool whose value is realized through a deep understanding of its properties. Its molecular weight of 251.03 g/mol is a fundamental starting point, but its true utility for researchers lies in its synthetic versatility, inherent biological activity, and diverse applications. By employing the rigorous synthesis and validation protocols outlined in this guide, scientists can confidently integrate this compound into their research workflows, from developing novel therapeutics to advancing analytical methodologies.

References

  • Chem-Impex. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
  • Benchchem. (n.d.). This compound | RUO.
  • J&K Scientific. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8.
  • StruChem. (n.d.). 5-Bromo-2, 4-dihydroxybenzoic acid monohydrate, min 98%, 25 grams.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid 98 160348-98-1.
  • Chemicalbook. (n.d.). This compound | 160348-98-1.
  • AMERICAN ELEMENTS. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
  • LookChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
  • Fisher Scientific. (2024). 5-Bromo-2,4-dihydroxybenzoic acid - SAFETY DATA SHEET.
  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2,4-dihydroxybenzoic acid.
  • Chemicalbook. (2024). 5-BROMO-2,4-DIHYDROXYBENZOIC ACID - Safety Data Sheet.
  • PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814.
  • Cheméo. (n.d.). Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-3,5-dihydroxybenzoic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Bromo-5-hydroxybenzoic acid.
  • Santa Cruz Biotechnology. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid | CAS 7355-22-8 | SCBT.
  • Thermo Scientific Chemicals. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid, 97% 5 g.
  • Journal of Chemical and Pharmaceutical Research. (2014). Direct spectrophotometric determination of titanium(IV) with 5-bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic.
  • Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid.
  • Chemicalbook. (n.d.). 5-bromo-2,4-dihydroxybenzoic acid(7355-22-8) 13 c nmr.

Sources

Unlocking the Therapeutic Potential of 5-Bromo-2,4-dihydroxybenzoic Acid: A Pharmacophore-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

5-Bromo-2,4-dihydroxybenzoic acid is a multifaceted benzoic acid derivative recognized for its utility as a synthetic intermediate in the development of novel therapeutics, particularly in the antimicrobial and anti-inflammatory domains.[1][2][3] Its structural framework, which mimics salicylate-based pharmacophores, suggests significant potential for interaction with key biological targets like cyclooxygenase (COX) and tyrosine kinases.[1] This guide provides a comprehensive technical exploration of the pharmacophore of 5-Bromo-2,4-dihydroxybenzoic acid. We will deconstruct its molecular architecture to define its essential chemical features, present a systematic workflow for computational pharmacophore modeling, and discuss its application in guiding structure-activity relationship (SAR) studies and virtual screening campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage a deep understanding of this compound's interaction potential to accelerate the discovery of new therapeutic agents.

Part 1: Core Compound Analysis: 5-Bromo-2,4-dihydroxybenzoic Acid

5-Bromo-2,4-dihydroxybenzoic acid (also known as 5-Bromo-β-resorcylic acid) is a small organic molecule whose therapeutic potential is encoded in its distinct structural features.[4][5] Understanding these features is the foundational step in defining its pharmacophore.

Chemical and Physical Properties

The molecule's physical and chemical properties dictate its behavior in biological systems, from solubility to its ability to cross membranes and interact with protein targets. A summary of its key computed properties is presented below.

PropertyValueSource
Molecular Formula C₇H₅BrO₄PubChem[4]
Molecular Weight 233.02 g/mol PubChem[4]
IUPAC Name 5-bromo-2,4-dihydroxybenzoic acidPubChem[4]
Hydrogen Bond Donor Count 3LookChem[6]
Hydrogen Bond Acceptor Count 4LookChem[6]
Rotatable Bond Count 1LookChem[6]
LogP (Octanol/Water) 1.558Cheméo[7]
pKa (Predicted) 2.83 ± 0.10LookChem[6]
Known Biological Activities

This compound is not merely a synthetic building block; it possesses inherent biological activity and serves as a scaffold for more complex, drug-like molecules.[1]

  • Antimicrobial Activity: Research has demonstrated that 5-Bromo-2,4-dihydroxybenzoic acid exhibits significant antibacterial and antifungal properties.[1] In vitro studies have shown activity against Gram-positive bacteria like Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Escherichia coli.[1][8]

  • Anti-inflammatory Potential: Its structural similarity to salicylates suggests potential applications in studying pathways involving cyclooxygenase (COX) inhibition, a cornerstone of anti-inflammatory drug action.[1]

  • Enzyme Inhibition: It is a valuable scaffold for developing novel enzyme inhibitors and receptor ligands.[1] The dihydroxybenzoic acid core is known to be involved in activities such as acetylcholinesterase inhibition and metal chelation, which are relevant in neurodegenerative disease research.[9]

  • Cell Signaling Modulation: The compound is actively studied for its effects on various cell signaling pathways, making it a person of interest in cancer research and drug discovery.[2][3]

Part 2: Defining the Pharmacophore of 5-Bromo-2,4-dihydroxybenzoic Acid

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.[10] For 5-Bromo-2,4-dihydroxybenzoic acid, we can deduce a hypothetical pharmacophore based on its functional groups.

The carboxylic acid, hydroxyl groups, and bromine atom are not merely decorative; they are the primary points of interaction.[1] The hydroxyl and carboxylic acid moieties are potent hydrogen bond donors and acceptors, while the bromine atom can participate in halogen bonding—a specific and increasingly recognized non-covalent interaction in drug design.[1]

The core pharmacophoric features can be defined as:

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid and the lone pairs on the hydroxyl oxygens.

  • Hydrogen Bond Donor (HBD): The acidic proton of the carboxylic acid and the protons of the two hydroxyl groups.

  • Aromatic Ring (AR): The central benzene ring, capable of π-π stacking and hydrophobic interactions.

  • Negative Ionizable (NI): The carboxylic acid group, which will be deprotonated at physiological pH, allowing for ionic interactions.

  • Halogen Bond Donor (XBD)/Hydrophobic Feature (HY): The bromine atom can act as a halogen bond donor and also contributes to the molecule's overall lipophilicity.

Pharmacophore_5BDHBA cluster_COOH cluster_OH1 cluster_OH2 AR Aromatic Ring HBA1 HBA AR->HBA1 ortho HBD1 HBD AR->HBD1 HBA2 HBA AR->HBA2 para HBD2 HBD AR->HBD2 NI Negative Ionizable AR->NI ortho XBD_HY XBD/HY AR->XBD_HY meta

Caption: Hypothetical pharmacophore model for 5-Bromo-2,4-dihydroxybenzoic acid.

Part 3: A Systematic Workflow for Computational Pharmacophore Elucidation

To move from a hypothetical model to a validated, predictive tool, computational methods are indispensable. The choice between a ligand-based or structure-based approach depends entirely on the available data. A robust workflow ensures that the resulting model is not just descriptive but predictive.[11]

Protocol: Ligand-Based Pharmacophore Modeling

This approach is employed when a set of molecules with known activities against a target are available, but the 3D structure of the target is not. The fundamental principle is to identify the common chemical features shared by the active molecules that are absent in inactive ones.

Step-by-Step Methodology:

  • Data Set Preparation:

    • Causality: The quality of the model is directly dependent on the quality and diversity of the input data.

    • Action: Curate a dataset of at least 15-20 compounds with a wide range of biological activities (active, moderately active, and inactive). Ensure structural diversity to avoid bias.

  • Conformational Analysis:

    • Causality: Small molecules are flexible. A thorough search of their conformational space is required to identify the "bioactive" conformation responsible for activity.

    • Action: Generate a diverse set of low-energy conformers for each molecule in the dataset using computational tools like MOE (Molecular Operating Environment) or LigandScout.

  • Feature Mapping and Alignment:

    • Causality: The goal is to superimpose the molecules in a way that aligns their key pharmacophoric features.

    • Action: Define the pharmacophoric features (HBA, HBD, AR, etc.) for all conformers. Use an alignment algorithm (e.g., Catalyst, DISCO) to overlay the molecules based on these features.[10]

  • Hypothesis Generation:

    • Causality: The software generates multiple possible pharmacophore models (hypotheses) that represent different combinations of aligned features.

    • Action: Generate a set of top-scoring hypotheses. These are ranked based on how well they map the most active compounds while excluding the inactive ones.

  • Model Validation:

    • Causality: A model must be rigorously validated to ensure it has predictive power and is not a result of chance.

    • Action:

      • Internal Validation: Use the training set to assess the model's ability to estimate the activity of the molecules it was built from. A high correlation coefficient is desired.[12]

      • External Validation: Use a separate "test set" of compounds (not used in model generation) to evaluate the model's predictive accuracy.[12]

      • Fischer's Randomization Test: Scramble the activities of the training set molecules and build new models. The original model should have a significantly higher statistical quality than the random models, confirming its robustness.[12]

Ligand_Based_Workflow Data Curate Ligand Dataset (Active & Inactive) Conformers Generate 3D Conformers Data->Conformers Features Map Pharmacophore Features Conformers->Features Align Align Molecules Features->Align Generate Generate Hypotheses Align->Generate Validate Validate Model (Test Set, Randomization) Generate->Validate FinalModel Validated Pharmacophore Model Validate->FinalModel

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Protocol: Structure-Based Pharmacophore Modeling

This is the preferred method when a high-resolution 3D structure of the biological target (e.g., from X-ray crystallography or Cryo-EM) is available, typically complexed with a ligand.

Step-by-Step Methodology:

  • Target Preparation:

    • Causality: The raw protein structure file (PDB) contains non-essential components and may be missing information that needs to be corrected for an accurate simulation.

    • Action: Remove water molecules, cofactors, and other non-essential chains. Add hydrogen atoms, assign correct protonation states to residues (especially Histidine), and perform a brief energy minimization to relieve steric clashes.

  • Binding Site Identification:

    • Causality: The pharmacophore must be derived from the specific region where the ligand binds and exerts its effect.

    • Action: If a co-crystallized ligand is present, the binding site is clearly defined. If not, use pocket-finding algorithms (e.g., in Schrödinger Maestro, MOE) to identify potential binding cavities.

  • Interaction Mapping:

    • Causality: The pharmacophore is a direct reflection of the key interactions between the ligand and the protein's active site residues.

    • Action: Analyze and map all significant non-covalent interactions: hydrogen bonds, ionic bonds, hydrophobic contacts, and π-π stacking. Tools like LigPlot+ or the Discovery Studio Visualizer are excellent for this.

  • Pharmacophore Generation & Refinement:

    • Causality: The initial map of all interactions must be simplified to the essential features required for binding.

    • Action: Convert the interaction map into a pharmacophore model. This can be done automatically by software (e.g., LigandScout, Phase). Often, this model is refined by adding "excluded volumes"—regions of space within the binding site that should not be occupied by a potential ligand to avoid steric hindrance.

  • Model Validation:

    • Causality: The model must be able to distinguish known active compounds from decoys.

    • Action: Screen a database containing known active ligands and a large number of decoy molecules (compounds with similar physical properties but different topology). A good model will achieve a high enrichment factor, meaning it preferentially selects the active ligands over the decoys.

Structure_Based_Workflow PDB Obtain Target 3D Structure (e.g., PDB) Prepare Prepare Protein (Add H, Minimize) PDB->Prepare BindingSite Identify Binding Pocket Prepare->BindingSite Map Map Ligand-Protein Interactions BindingSite->Map Generate Generate Pharmacophore (Add Excluded Volumes) Map->Generate Validate Validate Model (Enrichment Study) Generate->Validate FinalModel Validated Pharmacophore Model Validate->FinalModel

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Part 4: Application in Drug Discovery

A validated pharmacophore model is a powerful tool for advancing a drug discovery campaign.

Virtual Screening

The primary application is to perform virtual screening of large compound libraries (e.g., NCI, MayBridge, ZINC) to identify novel molecules that fit the pharmacophore model.[12] This process acts as a highly effective filter, dramatically reducing the number of compounds that need to be synthesized and tested in the lab, thereby saving significant time and resources.

Guiding Structure-Activity Relationship (SAR) Studies

The pharmacophore provides a 3D rationalization for the observed SAR of a series of compounds. By understanding which features are critical for activity, medicinal chemists can make more informed decisions about which modifications to a lead compound are likely to improve potency or other properties. For instance, studies on dihydroxybenzoic acid derivatives have highlighted key SAR insights.

Structural Feature/ModificationImpact on Biological ActivityReference
Number of -OH Groups Increased number of hydroxyl groups generally increases antioxidant properties.[13]
Position of -OH Groups ortho and para substitution (relative to -COOH) can lead to stronger activity against certain radicals compared to meta substitution.[13]
Free -OH at C-4 A free hydroxyl group at the C-4 position appears to enhance antifungal activity in certain pentylbenzoic acid derivatives.[14]
Esterification of -COOH Can modulate activity; for example, methyl and ethyl esters of some derivatives showed selectivity against E. coli.[14]

This information, when interpreted through the lens of a pharmacophore model, allows for the rational design of next-generation compounds with enhanced biological profiles.

Part 5: Conclusion

The pharmacophore of 5-Bromo-2,4-dihydroxybenzoic acid is defined by a core aromatic ring functionalized with strategically positioned hydrogen bond donors, hydrogen bond acceptors, a negative ionizable center, and a halogen bond donor. This specific arrangement of features underpins its observed antimicrobial and potential anti-inflammatory activities. By employing systematic computational workflows, this abstract pharmacophore can be transformed into a robust, predictive 3D model. Such a model is an invaluable asset in modern drug discovery, enabling the rapid identification of novel lead compounds through virtual screening and providing a clear, actionable framework for the optimization of structure-activity relationships. The continued exploration of this compound and its derivatives, guided by a deep understanding of its pharmacophore, holds significant promise for the development of future therapeutics.

References

  • 5-Bromo-2,4-dihydroxybenzoic acid monohydrate | RUO - Benchchem.
  • 5-Bromo-2,4-dihydroxybenzoic acid - Chem-Impex.
  • PubChem (2026). 5-Bromo-2,4-dihydroxybenzoic acid. [online] Available at: [Link] [Accessed 8 Jan. 2026].

  • J&K Scientific. 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8.
  • LookChem. 5-Bromo-2,4-dihydroxybenzoic acid.
  • Santa Cruz Biotechnology. 5-Bromo-2,4-dihydroxybenzoic acid | CAS 7355-22-8.
  • AMERICAN ELEMENTS®. 5-Bromo-2,4-dihydroxybenzoic acid.
  • Sroka, Z. et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH.
  • Cheméo. Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8).
  • Wambebe, C. et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. IOSR Journal of Pharmacy and Biological Sciences.
  • Human Metabolome Database (2012). Showing metabocard for 2,4-Dihydroxybenzoic acid (HMDB0029666).
  • Kumar, S. et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH.
  • Pisani, L. et al. (2016). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed.
  • Martins, F. et al. (2008). Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives. PubMed.
  • Wambebe, C. et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate.
  • PubChem (2026). 2,6-Dihydroxybenzoic Acid.
  • Kumar, A. et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Drug Research.
  • Kumar, A. et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Molecules.
  • Kaser, R. et al. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. ResearchGate.
  • Sroka, Z. et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. MDPI.
  • Kaser, R. et al. (2021). Overview of pharmacophore modeling and its applications. ResearchGate.

Sources

theoretical studies and computational modeling of 5-Bromo-2,4-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Modeling of 5-Bromo-2,4-dihydroxybenzoic Acid

Foreword: Decoding Molecular Potential with Computational Chemistry

In the modern era of drug discovery and materials science, our ability to predict and understand molecular behavior at the atomic level is paramount. We are no longer solely reliant on the serendipity of wet-lab experimentation. Instead, we employ a powerful synergistic approach where computational modeling guides and accelerates empirical research. This guide is dedicated to one such molecule of interest: 5-Bromo-2,4-dihydroxybenzoic acid.

This compound, a substituted phenolic acid, serves as a valuable scaffold in medicinal chemistry, with known applications as an intermediate in the synthesis of anti-inflammatory and antimicrobial agents.[1][2] Its structural features—a carboxylic acid, two hydroxyl groups, and a bromine atom—create a rich electronic and steric landscape, making it an ideal candidate for in-depth computational analysis. The bromine atom, in particular, can serve as a handle for further synthetic modifications via cross-coupling reactions and can participate in halogen bonding, a key interaction in modern drug design.[2]

This document is structured not as a rigid protocol, but as a logical journey through the computational characterization of a small molecule. We will begin with the fundamental quantum mechanical properties that define the molecule itself, proceed to its potential interactions with biological targets, and conclude with an assessment of its drug-like properties. Each section is designed to explain not just the "how," but the critical "why" behind each computational choice, providing researchers and drug development professionals with a robust framework for their own investigations.

Part I: Quantum Mechanical Foundations via Density Functional Theory (DFT)

Expertise & Rationale: Before we can understand how a molecule interacts with its environment, we must first understand its intrinsic properties. Density Functional Theory (DFT) is the workhorse of modern computational chemistry for this purpose. It offers an exceptional balance of accuracy and computational cost for determining the electronic structure of medium-sized organic molecules. By solving approximations of the Schrödinger equation, DFT allows us to calculate a molecule's stable three-dimensional geometry and a host of electronic properties that govern its reactivity and spectroscopic signature.[3] For this analysis, a common and well-validated functional like B3LYP with a Pople-style basis set such as 6-311++G(d,p) is an excellent choice, as it has been shown to provide accurate results for similar brominated phenolic compounds.[4][5][6]

Workflow for Quantum Mechanical Characterization

Below is a conceptual workflow for the initial quantum mechanical analysis of 5-Bromo-2,4-dihydroxybenzoic acid.

cluster_workflow Overall Computational Analysis Workflow A 1. 2D Structure Input (5-Bromo-2,4-dihydroxybenzoic acid) B 2. Geometry Optimization (DFT) (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy State) B->C Self-Validation Step D 4. Electronic & Spectroscopic Analysis (HOMO-LUMO, MEP, IR/UV-Vis) C->D E 5. Interaction & Dynamic Studies (Docking & MD Simulations) D->E F 6. Pharmacokinetic/Toxicity Prediction (ADMET Analysis) D->F G 7. Data Synthesis & Candidate Evaluation E->G F->G

Caption: A comprehensive workflow for the in-silico analysis of a drug candidate.

Step-by-Step Protocol for DFT Analysis
  • Structure Preparation: Draw the 2D structure of 5-Bromo-2,4-dihydroxybenzoic acid in a molecular editor (e.g., GaussView 5) and perform an initial 3D cleaning.

  • Geometry Optimization:

    • Select a DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule in the gas phase. This step is critical, as all subsequent calculations depend on an accurate molecular structure.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation with the same method and basis set.

    • Trustworthiness Check: A true energy minimum is confirmed if the output shows zero imaginary frequencies. The presence of imaginary frequencies indicates a transition state, not a stable structure, and requires re-optimization.

  • Property Calculation & Analysis:

    • From the output of the frequency calculation, extract key data points.

    • Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify regions of positive (electrophilic) and negative (nucleophilic) potential, which indicate likely sites for non-covalent interactions.[3]

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.[3]

    • Simulated Spectra: Generate theoretical vibrational (IR) and electronic (UV-Vis) spectra to aid in the experimental characterization of the compound.

Data Presentation: Predicted Molecular Properties

The following table summarizes the type of quantitative data that would be generated from a DFT analysis. The values are representative based on studies of similar molecules.[4][5]

PropertyPredicted Value (Representative)Significance
Total Energy (Hartree) -2975.1234The final, minimized energy of the optimized structure.
Dipole Moment (Debye) 3.45Indicates the overall polarity of the molecule, affecting solubility.
HOMO Energy (eV) -6.89Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (eV) -1.75Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV) 5.14An indicator of chemical stability and reactivity.
Key Vibrational Freq. (cm⁻¹) O-H: ~3400, C=O: ~1700Corresponds to specific bond vibrations, predictable in an IR spectrum.

Part II: Simulating Biological Interactions

Expertise & Rationale: The ultimate goal for a potential therapeutic agent is to interact with a biological target, typically a protein receptor or enzyme, to modulate its function. Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing these interactions.[7][8]

A. Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") and binding affinity of one molecule to another when they form a stable complex.[9][10] It is a rapid and efficient method for screening large libraries of compounds against a protein target to identify potential "hits."[11] The process involves a scoring function that estimates the binding free energy.

cluster_docking Molecular Docking Workflow P1 1. Prepare Receptor (Remove water, add hydrogens) P3 3. Define Binding Site (Grid box generation) P1->P3 P2 2. Prepare Ligand (DFT-optimized structure) P4 4. Run Docking Algorithm (e.g., AutoDock Vina) P2->P4 P3->P4 P5 5. Analyze Results (Binding Energy & Pose) P4->P5 P6 6. Post-Docking Analysis (Visualize H-bonds, hydrophobic interactions) P5->P6

Caption: A step-by-step workflow for a typical molecular docking experiment.

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding polar hydrogens, and assigning atomic charges.

  • Ligand Preparation: Use the DFT-optimized 3D structure of 5-Bromo-2,4-dihydroxybenzoic acid. Ensure correct protonation states and assign atomic charges.

  • Grid Generation: Define the active binding site on the receptor. This is typically done by creating a "grid box" that encompasses the region where the native ligand binds or a predicted allosteric site.

  • Docking Execution: Run the docking algorithm using software like AutoDock Vina or Glide. The software will systematically sample different conformations and orientations of the ligand within the defined binding site.

  • Results Analysis:

    • Binding Energy: Rank the resulting poses by their calculated binding energy (in kcal/mol). More negative values typically indicate stronger binding.

    • Interaction Analysis: Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Discovery Studio). Identify key interactions such as hydrogen bonds, halogen bonds, pi-pi stacking, and hydrophobic contacts between the ligand and protein residues. This analysis is crucial for understanding the structural basis of binding.[12][13]

B. Molecular Dynamics (MD): Elucidating Dynamic Behavior

Expertise & Rationale: While docking provides a valuable static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a much deeper understanding of the stability of the protein-ligand complex.[14][15] An MD simulation can reveal whether the initial docked pose is stable, how water molecules mediate interactions, and whether the ligand induces conformational changes in the protein.[16][17]

cluster_md Molecular Dynamics Workflow M1 1. System Setup (Protein-Ligand Complex + Water + Ions) M2 2. Energy Minimization (Relax steric clashes) M1->M2 M3 3. Equilibration (NVT & NPT) (Stabilize Temp & Pressure) M2->M3 M4 4. Production MD Run (Simulate for ns-μs scale) M3->M4 M5 5. Trajectory Analysis (RMSD, RMSF, H-Bonds) M4->M5 M6 6. Binding Free Energy Calculation (e.g., MM/PBSA) M5->M6

Sources

A Strategic Framework for the Initial Biological Screening of 5-Bromo-2,4-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Bromo-2,4-dihydroxybenzoic acid (BDHBA) is a halogenated phenolic acid with a chemical scaffold suggestive of significant, yet underexplored, biological potential.[1][2] Its structure, featuring a benzoic acid core, dual hydroxyl groups, and a bromine substituent, presents a compelling case for its investigation as a lead compound in drug discovery.[3] The presence of hydroxyl and carboxylic acid groups allows for hydrogen bonding and potential interactions with enzyme active sites, while the bromine atom can participate in halogen bonding, a critical interaction in modern medicinal chemistry that can enhance binding affinity and specificity.[1][4][5] This guide presents a comprehensive, multi-tiered strategy for the initial biological screening of BDHBA. It moves beyond a simple checklist of assays, providing the causal reasoning behind the experimental sequence, detailed protocols for execution, and a framework for data interpretation. The proposed workflow is designed to efficiently characterize the compound's primary activities and guide subsequent, more focused mechanistic studies.

The Rationale for a Multi-Tiered Screening Strategy

The initial screening of a novel compound should be a strategic process of hypothesis generation and testing, not an exhaustive and indiscriminate search. A tiered or cascaded approach is the industry standard for efficiently allocating resources and making data-driven decisions. This methodology prioritizes broad, cost-effective, and high-throughput assays in Tier 1 to establish a foundational bioactivity profile. Positive "hits" from this primary screen then justify the deployment of more complex, lower-throughput, and mechanistically informative assays in Tier 2. This ensures that the most intensive research efforts are focused on the most promising avenues of investigation.

The proposed screening cascade for BDHBA is designed to first assess its fundamental bio-interactive properties (antimicrobial, antioxidant, cytotoxic) before delving into more specific and nuanced activities like anti-inflammatory or enzyme-inhibitory potential.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary, Hypothesis-Driven Screening antimicrobial Antimicrobial Assay (MIC Determination) mechanistic Mechanistic Studies (e.g., Pathway Analysis) antimicrobial->mechanistic If potent, investigate target antioxidant Antioxidant Assay (DPPH Radical Scavenging) anti_inflammatory Anti-inflammatory Assay (NO Inhibition in Macrophages) antioxidant->anti_inflammatory Radical scavenging may contribute to anti-inflammatory effect enzyme Enzyme Inhibition (Tyrosinase Assay) antioxidant->enzyme Structure suggests enzyme interaction cytotoxicity General Cytotoxicity Screen (MTT Assay vs. Cancer Panel) cytotoxicity->anti_inflammatory If cytotoxic at high conc., check for specific effects cytotoxicity->enzyme Structure suggests enzyme interaction cytotoxicity->mechanistic If potent & selective, elucidate mechanism compound 5-Bromo-2,4-dihydroxybenzoic acid (Test Compound) compound->antimicrobial Broad Spectrum Evaluation compound->antioxidant Broad Spectrum Evaluation compound->cytotoxicity Broad Spectrum Evaluation

Caption: A multi-tiered workflow for screening 5-Bromo-2,4-dihydroxybenzoic acid.

Tier 1: Primary Screening - Establishing a Bioactivity Profile

The objective of Tier 1 is to rapidly assess the compound across three fundamental areas of biological activity suggested by its structure.

Antimicrobial Activity Assessment

Rationale: The phenolic acid scaffold is a well-known pharmacophore in many antimicrobial agents.[6][7] Furthermore, BDHBA has been specifically reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria, making confirmation and quantification of this activity a logical first step.[1] The broth microdilution assay is a standardized method to determine the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of potency.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: Dissolve BDHBA in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare a 2-fold serial dilution series in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of DMSO used).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of BDHBA that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Hypothetical Value
Escherichia coliATCC 25922Hypothetical Value
Pseudomonas aeruginosaATCC 27853Hypothetical Value
Antioxidant Capacity Evaluation

Rationale: Phenolic compounds are archetypal antioxidants because their hydroxyl groups can donate a hydrogen atom to stabilize free radicals.[8] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, reliable, and widely used method to assess the radical scavenging ability of phenolic compounds.[9][10]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 60 µM). The solution should have a deep violet color.[11]

  • Assay Setup: In a 96-well plate, add various concentrations of BDHBA (dissolved in methanol).

  • Reaction: Add the DPPH solution to each well and incubate in the dark at room temperature for 30-60 minutes.[11]

  • Measurement: Measure the absorbance at 515 nm using a microplate reader. The scavenging of the DPPH radical by BDHBA results in a color change from violet to yellow, leading to a decrease in absorbance.

  • Calculation: Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting inhibition percentage against compound concentration.

Data Presentation:

CompoundIC50 (µM)
5-Bromo-2,4-dihydroxybenzoic acidHypothetical Value
Ascorbic Acid (Positive Control)Hypothetical Value
General Cytotoxicity Screening

Rationale: Assessing a compound's effect on cell viability is a cornerstone of preclinical screening.[12] It provides initial insights into potential anticancer efficacy and serves as a crucial baseline for gauging a therapeutic window for other activities (e.g., an antimicrobial should ideally have a low MIC and a high cytotoxicity IC50).[13][14] The MTT assay is a standard colorimetric assay that measures metabolic activity as an indicator of cell viability.

G start Seed cells in 96-well plate treat Treat with serial dilutions of BDHBA start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent (Yellow) incubate->add_mtt incubate2 Incubate for 2-4 hours (Forms purple formazan) add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate2->solubilize read Read Absorbance (~570 nm) solubilize->read end Calculate IC50 Value read->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of BDHBA for 48-72 hours. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting purple solution on a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaHypothetical Value
A549Lung CarcinomaHypothetical Value
HCT116Colorectal CarcinomaHypothetical Value
WI-38Normal Lung FibroblastHypothetical Value

Tier 2: Secondary, Hypothesis-Driven Screening

Positive results from Tier 1 assays guide the selection of more specific, mechanistically focused experiments.

Anti-inflammatory Potential

Rationale: A strong antioxidant capacity (Tier 1) often correlates with anti-inflammatory effects, as reactive oxygen species are key mediators in inflammation. Phenolic compounds are well-documented inhibitors of inflammatory pathways.[15][16] A standard in vitro model uses lipopolysaccharide (LPS) to stimulate inflammation in macrophage cells (like RAW 264.7), leading to the production of nitric oxide (NO), a key inflammatory mediator.[15]

Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of BDHBA for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent system.

  • Analysis: A reduction in nitrite levels in BDHBA-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Gene activates transcription BDHBA BDHBA (Hypothesized Target) BDHBA->IKK Inhibits? BDHBA->IkBa Prevents Degradation?

Caption: Hypothesized inhibition of the NF-κB pathway by BDHBA.

Enzyme Inhibition: Tyrosinase

Rationale: Many benzoic acid derivatives are known to be effective inhibitors of tyrosinase, a key copper-containing enzyme in the melanin biosynthesis pathway.[17][18][19] Inhibition of tyrosinase is a primary strategy for developing agents to treat hyperpigmentation disorders. Given its chemical class, BDHBA is a strong candidate for tyrosinase inhibitory activity.

Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

  • Assay Buffer: Prepare a phosphate buffer solution (pH ~6.8).

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, mushroom tyrosinase enzyme solution, and various concentrations of BDHBA. Kojic acid is used as a standard inhibitor.[18]

  • Initiation: Add the substrate, L-DOPA, to initiate the enzymatic reaction.

  • Measurement: The enzyme converts L-DOPA to dopachrome, a colored product. Monitor the rate of dopachrome formation by measuring the increase in absorbance at ~475 nm over time.

  • Analysis: Calculate the percentage of enzyme inhibition for each concentration of BDHBA and determine the IC50 value.

Data Synthesis and Decision Making

The culmination of this initial screening is a comprehensive data package that provides a "bioactivity fingerprint" for 5-Bromo-2,4-dihydroxybenzoic acid.

Summary of Potential Outcomes:

AssayMetricFavorable OutcomeImplication for Advancement
Antimicrobial MIC< 10 µg/mLStrong candidate for antimicrobial lead development.
Antioxidant IC50< 50 µMSupports potential use in oxidative stress-related conditions.
Cytotoxicity IC50> 100 µM (for non-cancer use) < 10 µM (for cancer use)Defines therapeutic window; high potency against cancer cells warrants further investigation.
Anti-inflammatory IC50 (NO)< 50 µMPromising lead for inflammation-related diseases.
Tyrosinase Inhibition IC50< 20 µMPotential for development in dermatology/cosmeceuticals.

A decision to advance the compound would be based on the potency and selectivity of its effects. For instance, a compound with potent and selective cytotoxicity against cancer cells but low toxicity to normal cells is a high-priority candidate for anticancer drug development.[13] Conversely, a compound with strong antimicrobial activity and low human cell cytotoxicity would be a promising lead for a new antibiotic. The collective data will inform the design of the next phase of research, which may include mechanism-of-action studies, lead optimization, and eventually, in vivo testing.

References

  • Khan, S. B., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][17][18][19]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link][20]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link][12]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link][21]

  • Anticancer Drugs. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link][14]

  • ACS Omega. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Publications. [Link][22]

  • MDPI. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link][9]

  • J&K Scientific. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. J&K Scientific. [Link][23]

  • PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. National Center for Biotechnology Information. [Link][3]

  • MDPI. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link][24]

  • JoVE. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of Visualized Experiments. [Link][11]

  • PubMed Central. (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. National Center for Biotechnology Information. [Link][10]

  • MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link][15]

  • Semantic Scholar. (n.d.). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar. [Link][6]

  • MDPI. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI. [Link][7]

  • Molecules. (2022). Biological Activities of Lichen-Derived Monoaromatic Compounds. INJE PharmacoGenomics Research Center. [Link][25]

  • PubMed. (2009). The bromination kinetics of phenolic compounds in aqueous solution. National Center for Biotechnology Information. [Link][5]

  • ResearchGate. (2009). The bromination kinetics of phenolic compounds in aqueous solution. ResearchGate. [Link][4]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. [Link][16]

  • ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link][8]

Sources

Methodological & Application

Synthesis of 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Intermediate

5-Bromo-2,4-dihydroxybenzoic acid, often encountered in its stable monohydrate form, is a crucial building block in the landscape of pharmaceutical and materials science research.[1][2] Its unique molecular architecture, featuring a brominated phenyl ring activated by two hydroxyl groups and a carboxylic acid moiety, offers a versatile scaffold for synthetic chemists. The bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the salicylate-like core suggests potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor ligands.[1] Furthermore, this compound has demonstrated utility in biochemical research as an electrolyte for the separation of biomolecules and has shown antimicrobial properties.[1][3] This application note provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate, grounded in established chemical principles and supported by practical insights for maximizing yield and purity.

Reaction Scheme & Mechanism

The synthesis proceeds via an electrophilic aromatic substitution, specifically the bromination of 2,4-dihydroxybenzoic acid (β-resorcylic acid). The electron-donating hydroxyl groups strongly activate the aromatic ring, directing the incoming electrophile (bromine) to the sterically accessible and electronically enriched position 5, which is ortho and para to the activating groups.[1] The reaction is typically conducted in glacial acetic acid, which serves as a polar protic solvent to facilitate the reaction.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.

SynthesisWorkflow start Start: Reagents & Glassware Preparation dissolution Dissolution of 2,4-Dihydroxybenzoic Acid in Glacial Acetic Acid start->dissolution Step 1 bromination Controlled Addition of Bromine Solution (30-35°C) dissolution->bromination Step 2 precipitation Precipitation of Crude Product in Cold Water bromination->precipitation Step 3 filtration Filtration & Washing of Crude Solid precipitation->filtration Step 4 purification Recrystallization from Boiling Water filtration->purification Step 5 drying Drying of Purified Crystals purification->drying Step 6 final_product Final Product: 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate drying->final_product Yield: 57-63%

Caption: Workflow for the synthesis of this compound.

Materials and Safety

Reagents & Equipment
Reagent/EquipmentGradeSupplier Recommendation
2,4-Dihydroxybenzoic acid≥98%Standard chemical supplier
BromineReagent GradeStandard chemical supplier
Glacial Acetic AcidACS GradeStandard chemical supplier
Deionized WaterType II or betterIn-house or purchased
1-L three-neck round-bottom flaskN/AStandard laboratory glass
Mechanical stirrerN/AStandard laboratory equipment
Dropping funnelN/AStandard laboratory glass
Heating mantle/oil bathN/AStandard laboratory equipment
ThermometerN/AStandard laboratory equipment
Büchner funnel and flaskN/AStandard laboratory glass
Standard laboratory glasswareN/AN/A
Safety Precautions

This protocol involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.

  • Bromine is highly corrosive, toxic, and causes severe burns. Always handle with extreme care, using appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., neoprene over nitrile), safety goggles, and a face shield.[4]

  • Glacial Acetic Acid is corrosive and can cause skin and eye burns. Use in a well-ventilated area and wear standard PPE.

  • 5-Bromo-2,4-dihydroxybenzoic acid is a skin, eye, and respiratory irritant.[4][5] Avoid inhalation of dust and contact with skin and eyes.[5]

Always have appropriate spill kits and emergency procedures in place before starting the synthesis. All chemical waste must be disposed of in accordance with local environmental regulations.

Detailed Synthesis Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[6]

Step 1: Dissolution of the Starting Material

  • Set up a 1-L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • To the flask, add 46.2 g (0.3 moles) of 2,4-dihydroxybenzoic acid and 350 mL of glacial acetic acid.[6]

  • Begin stirring and gently warm the mixture to approximately 45°C until the solid completely dissolves.

  • Once a clear solution is obtained, remove the heat source and allow the solution to cool to 35°C.[6]

Causality Insight: Dissolving the starting material at a slightly elevated temperature ensures a homogeneous reaction mixture, but cooling it back down is critical to control the exothermicity of the subsequent bromination step and prevent the formation of over-brominated byproducts.

Step 2: Bromination

  • In a separate flask, carefully prepare a solution of 48 g (15 mL, 0.3 moles) of bromine in 240 mL of glacial acetic acid.

  • Transfer this bromine solution to the dropping funnel.

  • With vigorous stirring, add the bromine solution dropwise to the 2,4-dihydroxybenzoic acid solution over a period of approximately one hour.[6]

  • Critically, monitor the temperature of the reaction mixture and maintain it between 30-35°C throughout the addition. Use a water bath for cooling if necessary.

Causality Insight: The slow, controlled addition of bromine is paramount. A rapid addition can lead to a sudden temperature increase and the formation of undesired 3,5-dibrominated byproducts. Maintaining the specified temperature range provides the optimal balance between reaction rate and selectivity.[6]

Step 3: Precipitation of the Crude Product

  • Once the bromine addition is complete, pour the reaction mixture into a large beaker containing 5 L of cold water.[6]

  • A fine, white precipitate of crude 5-Bromo-2,4-dihydroxybenzoic acid will form.

  • Cool the mixture in an ice bath to 0-5°C and allow it to stand for several hours to ensure complete precipitation.[6]

Step 4: Isolation of the Crude Product

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with approximately 500 mL of cold water to remove residual acetic acid and any unreacted bromine.[6]

  • Allow the crude product to air dry on the filter funnel. The expected crude yield is 55-60 g.[6]

Step 5: Purification by Recrystallization

  • Transfer the crude, air-dried product to a large flask and add 1.5 L of deionized water.

  • Heat the suspension to boiling and reflux for one hour.[6]

  • Filter the hot solution through a pre-heated funnel to remove any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified, colorless crystals by vacuum filtration.

  • Wash the crystals with a small amount (100 mL) of cold water.[6]

Causality Insight: Recrystallization from hot water is an effective method for purifying the product. The monohydrate form crystallizes upon cooling, leaving more soluble impurities behind in the mother liquor. Refluxing for an hour helps to dissolve the product fully and break down any aggregates.[6] For the final monohydrate structure, a controlled cooling rate is beneficial.[1]

Step 6: Drying

  • Air-dry the purified crystals on a watch glass or in a desiccator. For a more controlled process, dry under vacuum at 40°C for 12 hours.[1]

  • The expected yield of pure 5-Bromo-2,4-dihydroxybenzoic acid is 40-44 g (57-63% of the theoretical amount).[6] The final product should be a white solid.[4]

Characterization

PropertyExpected Value
AppearanceWhite solid
Molecular FormulaC₇H₇BrO₅
Molecular Weight251.03 g/mol [1][3][7]
Melting Point205-210 °C[3][4] (may vary slightly)
Purity (by HPLC)>98%
SolubilitySoluble in methanol[3] and hot water.[1][6]

Conclusion

This application note provides a reliable and reproducible protocol for the synthesis of high-purity this compound. By carefully controlling reaction parameters, particularly temperature during the bromination step, and employing a systematic purification process, researchers can confidently produce this valuable intermediate for applications in drug discovery, materials science, and analytical chemistry.

References

  • 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem. Available from: [Link]

  • Resorcinol, 4-bromo - Organic Syntheses Procedure. Available from: [Link]

  • Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8) - Cheméo. Available from: [Link]

  • 3,5-Dihydroxybenzoic acid - Organic Syntheses Procedure. Available from: [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8 - J&K Scientific. Available from: [Link]

Sources

The Strategic Utility of 5-Bromo-2,4-dihydroxybenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Complex Molecule Synthesis

5-Bromo-2,4-dihydroxybenzoic acid, also known as 5-bromo-β-resorcylic acid, is a versatile and highly functionalized aromatic compound that has emerged as a valuable building block in organic synthesis. Its structure, featuring a carboxylic acid, two hydroxyl groups with different reactivities, and a strategically placed bromine atom, offers a rich platform for a variety of chemical transformations. This unique combination of functional groups allows for sequential and site-selective modifications, making it an ideal starting material for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and natural products.[1]

The electron-rich resorcinol core, activated by the two hydroxyl groups, facilitates electrophilic substitution reactions, while the bromine atom serves as a crucial handle for modern cross-coupling chemistry.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for utilizing 5-Bromo-2,4-dihydroxybenzoic acid in organic synthesis. We will explore its synthesis, key reactions, and its role as a scaffold in the construction of biologically active compounds.

Core Properties and Reactivity

A thorough understanding of the physicochemical properties and reactivity of 5-Bromo-2,4-dihydroxybenzoic acid is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 7355-22-8[3]
Molecular Formula C₇H₅BrO₄[3]
Molecular Weight 233.02 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 208-212 °C[1]

The reactivity of 5-Bromo-2,4-dihydroxybenzoic acid is governed by its three distinct functional groups: the carboxylic acid, the two phenolic hydroxyls, and the aryl bromide. The hydroxyl groups activate the aromatic ring, making it susceptible to further electrophilic substitution. The bromine atom, however, is the key to its utility in modern synthesis, providing a site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[2][3] The differential acidity of the two hydroxyl groups and the carboxylic acid allows for selective protection and functionalization, a critical aspect for multi-step synthetic sequences.

Key Synthetic Transformations and Protocols

Synthesis of 5-Bromo-2,4-dihydroxybenzoic Acid

The most common and reliable method for the preparation of 5-Bromo-2,4-dihydroxybenzoic acid is the direct bromination of 2,4-dihydroxybenzoic acid (β-resorcylic acid). The electron-rich nature of the resorcinol ring allows for facile electrophilic aromatic substitution.

Protocol 1: Bromination of 2,4-Dihydroxybenzoic Acid

This protocol is adapted from a well-established procedure in Organic Syntheses, a highly trusted source for reliable chemical preparations.[4]

Reaction Scheme:

Caption: Bromination of β-resorcylic acid.

Materials:

  • 2,4-dihydroxybenzoic acid (β-resorcylic acid)

  • Glacial acetic acid

  • Bromine

  • Deionized water

Equipment:

  • 1-L three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • In the 1-L flask, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 mL of glacial acetic acid. Gentle warming to approximately 45°C may be required to achieve complete dissolution.[4]

  • Cool the solution to 35°C.

  • In the dropping funnel, prepare a solution of 48 g (0.3 mole) of bromine in 240 mL of glacial acetic acid.

  • With vigorous stirring, add the bromine solution dropwise to the 2,4-dihydroxybenzoic acid solution over a period of about one hour. Maintain the reaction temperature between 30–35°C.[4]

  • After the addition is complete, pour the reaction mixture into 5 L of cold water.

  • Cool the aqueous mixture in an ice bath to 0–5°C and allow it to stand for several hours to ensure complete precipitation.

  • Collect the fine, white crystals of 5-Bromo-2,4-dihydroxybenzoic acid by vacuum filtration using a Büchner funnel.[4]

  • Wash the collected solid with approximately 500 mL of cold water.

  • The crude product can be purified by recrystallization from boiling water. Dissolve the solid in about 1.5 L of boiling water, filter while hot, and allow to cool in an ice bath. Collect the purified crystals by filtration. The expected yield of the purified product is 57–63%.[4]

Palladium-Catalyzed Cross-Coupling Reactions: The Power of the Bromine Handle

The aryl bromide functionality is arguably the most synthetically valuable feature of 5-Bromo-2,4-dihydroxybenzoic acid, serving as a linchpin for constructing biaryl systems and introducing complex side chains via palladium-catalyzed cross-coupling reactions.[2][3]

Causality Behind Experimental Choices: The Need for Protection

The phenolic hydroxyl and carboxylic acid groups are acidic and can interfere with the catalytic cycle of palladium-catalyzed reactions, particularly with the organometallic intermediates. Therefore, protection of these groups is a critical prerequisite for successful Suzuki and Heck couplings.

  • Hydroxyl Protection: Benzyl ethers are a common and robust choice for protecting phenolic hydroxyls. They are stable to a wide range of reaction conditions, including the basic media often used in Suzuki couplings, and can be readily removed by catalytic hydrogenation.[2]

  • Carboxylic Acid Protection: The carboxylic acid is typically converted to an ester, most commonly a methyl or ethyl ester, to prevent its acidic proton from interfering with the reaction. These esters are stable under the coupling conditions and can be hydrolyzed back to the carboxylic acid if needed.[5]

Protocol 2: Representative Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction, a powerful method for forming C-C bonds.[6] This protocol outlines the general steps for coupling a protected derivative of 5-Bromo-2,4-dihydroxybenzoic acid with an arylboronic acid.

Workflow Diagram:

G A 5-Bromo-2,4-dihydroxy- benzoic acid B Protection Step (e.g., Benzyl Bromide, MeOH/H₂SO₄) A->B Protect functional groups C Protected Intermediate (e.g., Methyl 5-bromo-2,4-bis (benzyloxy)benzoate) B->C D Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) C->D Couple with boronic acid E Coupled Product D->E F Deprotection (e.g., H₂, Pd/C) E->F Remove protecting groups G Final Product F->G

Caption: General workflow for Suzuki coupling.

Part A: Protection of 5-Bromo-2,4-dihydroxybenzoic Acid

  • Esterification: Convert the carboxylic acid to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

  • Etherification: Protect the two hydroxyl groups as benzyl ethers using benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

Part B: Suzuki-Miyaura Coupling

Materials:

  • Protected 5-bromo-2,4-dihydroxybenzoic acid derivative (e.g., Methyl 5-bromo-2,4-bis(benzyloxy)benzoate) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected bromo-compound, the arylboronic acid, and the base.

  • Add the solvent system. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part C: Deprotection

  • Dissolve the coupled product in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until debenzylation is complete (monitored by TLC/LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

Decarboxylation to 4-Bromoresorcinol

In some synthetic strategies, the carboxylic acid group is not desired in the final target. 5-Bromo-2,4-dihydroxybenzoic acid can be readily decarboxylated to yield 4-bromoresorcinol, another valuable synthetic intermediate.[4] This reaction is typically achieved by heating in water.

Protocol 3: Decarboxylation to 4-Bromoresorcinol

This protocol is based on the procedure reported in Organic Syntheses.[4]

Reaction Scheme:

Caption: Synthesis of 4-Bromoresorcinol.

Procedure:

  • Reflux purified 5-Bromo-2,4-dihydroxybenzoic acid (e.g., 30 g) in water (375 mL) for 24 hours.[4]

  • Cool the resulting solution and filter if necessary.

  • Extract the aqueous solution with diethyl ether.

  • Dry the combined ether extracts and evaporate the solvent to yield 4-bromoresorcinol. The reported yield for this transformation is high (90-92%).[4]

4-Bromoresorcinol itself is a useful precursor for various bioactive molecules, including antimicrobial resorcinol dimers and intermediates for complex natural products.[1][7]

Application in Drug Discovery and Natural Product Synthesis: A Case Study Perspective

The utility of 5-Bromo-2,4-dihydroxybenzoic acid and its derivatives is best illustrated through their application in the synthesis of biologically active compounds. The resorcinol scaffold is a common feature in many natural products and pharmaceuticals, and the bromo-substituent provides a key entry point for diversification and the construction of complex architectures.

Scaffold for Kinase Inhibitors: The 5-bromo-resorcylic acid framework can serve as a foundational scaffold for the development of enzyme inhibitors, particularly protein kinase inhibitors, which are a major class of anticancer drugs.[8][9] The bromine atom allows for Suzuki or other coupling reactions to introduce various aryl or heteroaryl groups that can interact with the kinase active site, while the hydroxyl and carboxylate groups can form crucial hydrogen bonds.[8] This strategy enables the creation of libraries of compounds for structure-activity relationship (SAR) studies.[3]

Intermediate for Antifungal Agents: The decarboxylated product, 4-bromoresorcinol, is a known intermediate in the synthesis of complex antifungal agents, such as the echinocandin class of drugs like Caspofungin.[10][11][12] These drugs function by inhibiting fungal cell wall synthesis. The synthesis of the complex side chains of these molecules often involves building upon a substituted resorcinol core, where the bromo-functionality can be used to introduce other necessary fragments.

Conclusion

5-Bromo-2,4-dihydroxybenzoic acid is a powerful and versatile building block in organic synthesis. Its trifunctional nature, combining an aryl bromide "handle" for cross-coupling with differentially reactive hydroxyl and carboxylic acid groups, provides chemists with a robust platform for constructing complex molecular architectures. The protocols outlined in this application note for its synthesis, functionalization, and key transformations provide a practical guide for researchers in drug discovery and natural product synthesis. By understanding the inherent reactivity and applying appropriate protective group strategies, the full synthetic potential of this valuable reagent can be realized, paving the way for the discovery and development of novel bioactive compounds.

References

  • F.A. Macias, J.M.G. Molinillo, R.M. Varela, J.C.G. Galindo, "Synthesis and antimicrobial activity of brominated resorcinol dimers," Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 23, pp. 7142-7145, 2011. [Link]

  • Organic Chemistry Portal, "Benzyl Ethers," Organic Chemistry Portal. [Link]

  • Google Patents, "Process and intermediates for the synthesis of caspofungin.
  • P.R. Sultane, T. Mete, R.G. Bhat, "A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups," Tetrahedron Letters, vol. 56, no. 16, pp. 2095-2098, 2015. [Link]

  • Organic Chemistry Portal, "Heck Reaction," Organic Chemistry Portal. [Link]

  • ResearchGate, "What is an easy method for the deprotection of Benzoyl group?," ResearchGate. [Link]

  • Google Patents, "Process for the preparation of salmeterol and its intermediates," Google P
  • Google Patents, "Preparation method for caspofungin," Google P
  • Chemistry Stack Exchange, "Can a benzyl ether be removed in the presence of an ester?," Chemistry Stack Exchange. [Link]

  • Google Patents, "Process for preparation of caspofungin acetate and intermediates," Google P
  • Organic Syntheses, "Resorcinol, 4-bromo-," Organic Syntheses, Coll. Vol. 2, p.95 (1943); Vol. 17, p.20 (1937). [Link]

  • M. McLaughlin et al., "Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions," Molecules, vol. 19, no. 8, pp. 12185-12193, 2014. [Link]

  • Shindo-Kano Laboratory, "Synthesis of Bioactive compounds," Shindo-Kano Laboratory. [Link]

  • Syrris, "A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly," Syrris. [Link]

  • Organic Chemistry Portal, "Benzoic Acid Esters, Benzoates," Organic Chemistry Portal. [Link]

  • K.C. Nicolaou, "Natural Product Synthesis: The Endless Quest for Unreachable Perfection," Angewandte Chemie International Edition, vol. 60, no. 30, pp. 16254-16281, 2021. [Link]

  • K.C. Nicolaou, "Total synthesis and development of bioactive natural products," Proceedings of the Japan Academy, Series B, vol. 80, no. 8, pp. 359-378, 2004. [Link]

  • D.P. Schissel et al., "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback," Reaction Chemistry & Engineering, vol. 1, no. 6, pp. 658-664, 2016. [Link]

  • S. George, "Scaffold-based design of kinase inhibitors for cancer therapy," Future Medicinal Chemistry, vol. 3, no. 12, pp. 1493-1508, 2011. [Link]

Sources

Application Notes & Protocols: 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Scaffold

In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the success of a drug discovery campaign. 5-Bromo-2,4-dihydroxybenzoic acid monohydrate is a versatile and high-value benzoic acid derivative that serves as a powerful scaffold for advanced chemical and pharmacological research.[1] Its structure is deceptively simple yet rich in functionality, integrating a carboxylic acid, two hydroxyl groups, and a strategically placed bromine atom.[1] This unique arrangement provides multiple reaction handles, making it an exceptional building block for creating diverse molecular architectures aimed at a wide array of biological targets.[2]

This guide provides an in-depth exploration of this compound, moving beyond its catalog entry to present its strategic applications, detailed synthetic protocols, and the scientific rationale behind its use as a key intermediate in the synthesis of novel therapeutic agents.

Compound Property Value
IUPAC Name 5-bromo-2,4-dihydroxybenzoic acid;hydrate[1]
Molecular Formula C₇H₅BrO₄ · H₂O[1]
Molecular Weight 251.03 g/mol [1]
CAS Number 7355-22-8[3]
Appearance Off-white to light brown crystalline powder
Key Functional Groups Carboxylic Acid, Phenolic Hydroxyls (ortho & para), Aryl Bromide

Section 1: The Strategic Value in Medicinal Chemistry

The utility of 5-Bromo-2,4-dihydroxybenzoic acid extends from its role as a classic synthetic intermediate to its application as a modern fragment in high-throughput screening campaigns.

A Versatile Intermediate for Complex Synthesis

The true power of this molecule lies in the orthogonal reactivity of its functional groups. The bromine atom, positioned meta to the carboxyl group, is an excellent handle for functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Stille reactions.[1][4] This allows for the precise installation of diverse aryl, heteroaryl, or alkyl groups, forming the carbon skeleton of more complex, drug-like molecules.[1]

Simultaneously, the phenolic hydroxyl groups and the carboxylic acid can engage in a variety of other transformations:

  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups can form crucial hydrogen bonds with enzyme active sites or protein receptors, potentially inhibiting their activity.[1] The specific substitution pattern can mimic salicylate-based pharmacophores, suggesting applications in pathways involving cyclooxygenase (COX) or tyrosine kinase inhibition.[1]

  • Esterification & Amidation: The carboxylic acid is readily converted to esters or amides, enabling the exploration of structure-activity relationships (SAR) by introducing a wide range of substituents.

  • Etherification: The phenolic hydroxyls can be alkylated to form ethers, modifying the compound's solubility, lipophilicity, and metabolic stability.

A High-Quality Fragment for FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[5] FBDD identifies low-molecular-weight fragments that bind with low affinity but high efficiency to a biological target.[5] These initial hits then serve as starting points for optimization into potent lead compounds.[6]

5-Bromo-2,4-dihydroxybenzoic acid is an exemplary fragment due to its:

  • Low Molecular Weight: Conforms to the "Rule of Three" often applied to fragment libraries.

  • Defined Vectors: The bromine, carboxyl, and hydroxyl groups provide clear, chemically accessible points for fragment "growing" or "linking" strategies.

  • Rich Pharmacophore: It presents hydrogen bond donors and acceptors, as well as an aromatic ring, providing multiple potential interaction points with a target protein.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization A Fragment Library (incl. 5-B-2,4-DHB) B Biophysical Screen (NMR, SPR, X-ray) A->B Identify Hits C Fragment Hit (e.g., 5-B-2,4-DHB) B->C D Structure-Guided Design (SAR Exploration) C->D E Fragment Growing (via Suzuki, Amidation, etc.) D->E F Lead Compound (Improved Potency & Properties) E->F

Fig. 1: FBDD workflow featuring 5-B-2,4-DHB as a starting fragment.

Section 2: Application Note - Synthesis of a Diarylmethane Kinase Inhibitor Scaffold

This section outlines a practical application: using 5-Bromo-2,4-dihydroxybenzoic acid as the starting point for a library of potential kinase inhibitors. The diarylmethane core is a common motif in kinase inhibitors, and the functional groups of our intermediate are ideal for constructing this scaffold and adding diversity elements.

The overall synthetic strategy involves two key transformations:

  • Suzuki-Miyaura Cross-Coupling: To install a second aromatic ring at the 5-position.

  • Amide Bond Formation: To append a diversity element to the carboxylic acid, which can probe different pockets of a kinase active site.

Synthetic_Pathway A 5-Bromo-2,4-dihydroxy- benzoic acid B Step 1: Protection (e.g., MOM ethers) A->B C Protected Intermediate B->C D Step 2: Suzuki Coupling (with Arylboronic Acid) C->D E Diarylamine Intermediate D->E F Step 3: Amide Coupling (with various Amines) E->F G Diverse Library of Protected Compounds F->G H Step 4: Deprotection G->H I Final Products for Screening H->I

Fig. 2: General synthetic pathway for library synthesis.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 3.1: Synthesis of the Intermediate: 5-Bromo-2,4-dihydroxybenzoic acid

This protocol is adapted from established procedures for the bromination of resorcylic acid.[7]

Rationale: Direct bromination of 2,4-dihydroxybenzoic acid is a regioselective and efficient method to produce the desired intermediate. Glacial acetic acid serves as the solvent, and the reaction proceeds readily at a controlled temperature.

  • Materials & Reagents:

    • 2,4-dihydroxybenzoic acid

    • Glacial acetic acid

    • Bromine

    • Deionized water

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in glacial acetic acid.

    • Warm the mixture gently to ~45 °C to ensure complete dissolution, then allow it to cool to 35 °C.

    • Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it dropwise to the stirred solution over 1 hour, maintaining the temperature between 30-35 °C.

    • After the addition is complete, pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

    • Purification (Self-Validation): Recrystallize the crude product from boiling water. The purified product should be colorless needles. Obtain an NMR spectrum and melting point (expected: 206-208 °C) to confirm identity and purity.[7]

Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: This protocol demonstrates the utility of the bromine atom as a synthetic handle. A palladium catalyst, in the presence of a base, facilitates the coupling of an organoboron compound to the aryl bromide, forming a new C-C bond. A water-soluble phosphine ligand (e.g., SPhos) is often used to ensure reactivity and ease of purification.

  • Materials & Reagents:

    • 5-Bromo-2,4-dihydroxybenzoic acid (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(OAc)₂ (0.02 eq)

    • SPhos (0.04 eq)

    • K₃PO₄ (3.0 eq)

    • Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)

    • Ethyl acetate, Brine, Anhydrous MgSO₄

  • Procedure:

    • To a reaction vessel, add 5-Bromo-2,4-dihydroxybenzoic acid, the arylboronic acid, K₃PO₄, and a magnetic stir bar.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in the degassed dioxane solvent. Add this catalyst solution to the reaction vessel.

    • Add the degassed water to the reaction mixture.

    • Heat the reaction to 80-100 °C and stir vigorously for 4-12 hours.

    • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Characterization (Self-Validation): Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 4: Hypothetical Data & Characterization

For a drug discovery program, a library of compounds would be synthesized using the protocols above. The data would be tabulated to facilitate SAR analysis.

Compound ID Arylboronic Acid Used Yield (%) Purity (HPLC, %) Hypothetical IC₅₀ (nM) vs. Target X
LIB-001Phenylboronic acid78>981,250
LIB-0024-Fluorophenylboronic acid82>99875
LIB-0033-Pyridylboronic acid65>97450
LIB-0044-(Trifluoromethyl)phenylboronic acid71>98210

Data Interpretation: The hypothetical data above illustrates how systematic modification at the 5-position influences biological activity. The introduction of a trifluoromethyl group (LIB-004) significantly improves potency compared to the unsubstituted phenyl ring (LIB-001), providing a clear vector for further optimization.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for accelerating drug discovery. Its inherent structural features—a reactive bromine handle, a versatile carboxylic acid, and pharmacophoric hydroxyl groups—provide medicinal chemists with a robust and flexible platform for scaffold development.[1][2] Whether employed in complex multi-step syntheses or as a high-quality starting point in fragment-based campaigns, this intermediate offers an efficient pathway to novel chemical entities with therapeutic potential. The protocols and strategies outlined in this guide serve as a foundational blueprint for researchers to unlock the full potential of this valuable building block.

References

  • Vertex AI Search. The Role of 4-Bromophenol in Pharmaceutical Synthesis.
  • Benchchem. Application Notes and Protocols: The Role of Bromophenol Derivatives in Pharmaceutical Development.
  • Chem-Impex. 5-Bromo-2,4-dihydroxybenzoic acid.
  • Benchchem. This compound | RUO.
  • MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Available from: [Link]

  • J&K Scientific. 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8. Available from: [Link]

  • Organic Syntheses. Resorcinol, 4-bromo-. Available from: [Link]

  • PMC - NIH. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Available from: [Link]

  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available from: [Link]

  • PMC. Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Available from: [Link]

  • Frontiers. Application of Fragment-Based Drug Discovery to Versatile Targets. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Fragment-based drug design (FBDD). Available from: [Link]

Sources

Application Notes and Protocols for Antimicrobial and Antifungal Assays Using 5-Bromo-2,4-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Antimicrobial Potential of 5-Bromo-2,4-dihydroxybenzoic Acid

5-Bromo-2,4-dihydroxybenzoic acid, a halogenated derivative of β-resorcylic acid, is a phenolic compound of significant interest in the fields of pharmaceutical and agrochemical research.[1] Phenolic compounds, in general, are known for their broad-spectrum antimicrobial properties, and the introduction of a halogen atom, such as bromine, can modulate this activity.[2] The scientific rationale for investigating 5-Bromo-2,4-dihydroxybenzoic acid lies in its structural similarity to other bioactive hydroxybenzoic acids that have demonstrated antimicrobial efficacy.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of standardized assays to evaluate the antimicrobial and antifungal properties of 5-Bromo-2,4-dihydroxybenzoic acid. The protocols detailed herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and data integrity.

Mechanism of Action: Insights from Related Phenolic Compounds

The precise antimicrobial and antifungal mechanism of 5-Bromo-2,4-dihydroxybenzoic acid is not yet fully elucidated in publicly available literature. However, based on the known mechanisms of other phenolic compounds and halogenated derivatives, several hypotheses can be proposed. Phenolic compounds are known to exert their antimicrobial effects through various modes of action, including:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzene ring allows these compounds to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.[4]

  • Enzyme Inhibition: The hydroxyl groups on the phenolic ring can form hydrogen bonds with the active sites of microbial enzymes, leading to their inactivation. This can disrupt essential metabolic pathways, such as cellular respiration and nucleic acid synthesis.

  • Oxidative Stress Induction: Some phenolic compounds can generate reactive oxygen species (ROS), which can cause damage to cellular components like DNA, proteins, and lipids.

  • Interference with Quorum Sensing: Phenolic compounds can interfere with the signaling pathways that bacteria use to communicate and coordinate their activities, including biofilm formation and virulence factor production.

The presence of a bromine atom on the benzene ring can enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells and interaction with the cell membrane.[2] Further research is necessary to specifically delineate the primary mode of action of 5-Bromo-2,4-dihydroxybenzoic acid.

Safety and Handling of 5-Bromo-2,4-dihydroxybenzoic Acid

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 5-Bromo-2,4-dihydroxybenzoic acid. This compound is classified as a skin, eye, and respiratory irritant.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles conforming to EN166 standards are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.

  • Skin and Body Protection: A lab coat or long-sleeved clothing should be worn to prevent skin contact.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid generating dust during handling.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

Experimental Protocols

The following protocols provide step-by-step methodologies for determining the antimicrobial and antifungal activity of 5-Bromo-2,4-dihydroxybenzoic acid.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 5-Bromo-2,4-dihydroxybenzoic acid

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Spectrophotometer or microplate reader

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth and inoculum only)

  • Sterility control (broth only)

Workflow Diagram:

BrothMicrodilution cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare stock solution of 5-Bromo-2,4-dihydroxybenzoic acid in DMSO C Prepare serial dilutions of the compound in a 96-well plate A->C B Prepare microbial inoculum (0.5 McFarland standard) D Inoculate wells with microbial suspension C->D E Incubate plates at appropriate temperature and duration D->E F Visually inspect for turbidity or measure absorbance at 600 nm G Determine the Minimum Inhibitory Concentration (MIC) F->G

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of 5-Bromo-2,4-dihydroxybenzoic acid in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile PBS or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the stock solution to the first well of each row to achieve the highest desired test concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL per well.

  • Controls:

    • Positive Control: Include wells with a known antibiotic or antifungal at a concentration known to inhibit the test organism.

    • Negative Control (Growth Control): Include wells containing only broth and the microbial inoculum.

    • Sterility Control: Include wells containing only sterile broth.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Agar Disk Diffusion Assay for Zone of Inhibition

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • 5-Bromo-2,4-dihydroxybenzoic acid

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial or fungal strains of interest

  • Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile swabs

  • Solvent for dissolving the compound (e.g., DMSO)

  • Positive control antibiotic/antifungal disks

  • Negative control disks (impregnated with solvent only)

Workflow Diagram:

DiskDiffusion A Prepare microbial lawn on agar plate C Place disks on the inoculated agar surface A->C B Impregnate sterile disks with 5-Bromo-2,4-dihydroxybenzoic acid solution B->C D Incubate plates C->D E Measure the diameter of the zone of inhibition D->E

Caption: Agar disk diffusion assay workflow.

Step-by-Step Procedure:

  • Preparation of Microbial Lawn:

    • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Using a sterile swab, evenly streak the inoculum over the entire surface of the agar plate to create a uniform lawn of growth.

  • Preparation of Disks:

    • Prepare a solution of 5-Bromo-2,4-dihydroxybenzoic acid in a suitable solvent at a desired concentration.

    • Aseptically apply a known volume (e.g., 10-20 µL) of the solution onto sterile filter paper disks and allow the solvent to evaporate completely in a sterile environment.

  • Disk Placement:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Also, place positive and negative control disks on the same plate, ensuring they are sufficiently spaced apart to avoid overlapping zones of inhibition.

  • Incubation: Invert the plates and incubate under the same conditions as for the broth microdilution assay.

  • Measurement of Zone of Inhibition: After incubation, measure the diameter of the clear zone of no growth around each disk to the nearest millimeter (mm) using a ruler or calipers.

Data Presentation and Interpretation

While specific experimental data for 5-Bromo-2,4-dihydroxybenzoic acid is limited in the public domain, the following tables illustrate how to present the data obtained from the above assays, using hypothetical data based on the activity of the related compound, 2,4-dihydroxybenzoic acid, for illustrative purposes.[1] It is crucial to generate experimental data for 5-Bromo-2,4-dihydroxybenzoic acid to accurately assess its antimicrobial and antifungal potential.

Table 1: Minimum Inhibitory Concentrations (MIC) of a 2,4-dihydroxybenzoic acid analogue against selected microorganisms.

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive Bacteria500
Enterococcus faecalisGram-positive Bacteria1000
Escherichia coliGram-negative Bacteria1000
Pasteurella multocidaGram-negative Bacteria1000
Neisseria gonorrhoeaeGram-negative Bacteria1000
Candida albicansYeast>1000

Note: The data presented is for the non-brominated analogue, 2,4-dihydroxybenzoic acid, and serves as an example of data presentation. Actual MIC values for 5-Bromo-2,4-dihydroxybenzoic acid must be determined experimentally.[1]

Table 2: Zone of Inhibition Diameters for a 2,4-dihydroxybenzoic acid analogue against selected microorganisms.

MicroorganismTypeZone of Inhibition (mm)
Serratia marcescensGram-negative Bacteria15
Escherichia coliGram-negative Bacteria12
Pseudomonas aeruginosaGram-negative Bacteria10
Staphylococcus aureusGram-positive Bacteria9
Klebsiella pneumoniaeGram-negative Bacteria8

Note: The data presented is for the related compound 2,3-dihydroxybenzoic acid and is for illustrative purposes. The diameter of the disk is 6 mm. Actual zone of inhibition diameters for 5-Bromo-2,4-dihydroxybenzoic acid must be determined experimentally.[6]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antimicrobial and antifungal properties of 5-Bromo-2,4-dihydroxybenzoic acid. By adhering to standardized methodologies, researchers can generate reliable and comparable data that will be crucial for understanding the therapeutic potential of this compound. Future research should focus on determining the precise MIC and MBC/MFC values against a broad panel of clinically relevant and drug-resistant pathogens. Elucidating the specific mechanism of action through techniques such as membrane potential assays, enzyme inhibition studies, and transcriptomics will be vital for its further development as a potential antimicrobial agent. Structure-activity relationship (SAR) studies involving other halogenated and non-halogenated derivatives of dihydroxybenzoic acid will also provide valuable insights for the design of more potent antimicrobial compounds.

References

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Available from: [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8. J&K Scientific. Available from: [Link]

  • In vitro antibacterial activity of compounds 4a-l. | Download Table. ResearchGate. Available from: [Link]

  • New antimicrobial agents in the dihydroxanthone series: establishment of structure-activity relationships and standardization. ResearchGate. Available from: [Link]

  • Antibiotic and cytotoxic activity of brominated compounds from the marine sponge Verongia aerophoba. PubMed. Available from: [Link]

  • Antibacterial activity toward E. coli (A) and S. aureus (B). (C)... ResearchGate. Available from: [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814. PubChem. Available from: [Link]

  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI. Available from: [Link]

  • In vitro antimicrobial activity of the tested compounds | Download Table. ResearchGate. Available from: [Link]

  • Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. PubMed. Available from: [Link]

  • Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. National Institutes of Health. Available from: [Link]

  • Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). ResearchGate. Available from: [Link]

  • A review on antifungal agents against Candida albicans and Aspergillus niger. International Journal of Biological and Pharmaceutical Sciences Archive. Available from: [Link]

  • Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. PubMed. Available from: [Link]

  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI. Available from: [Link]

  • (PDF) Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. ResearchGate. Available from: [Link]

  • Antibacterial Compounds Towards Staphylococcus Aureus and Escherichia Coli of the Stem Bark of Inocarpus Fagigerus Fosb. Biomedical and Pharmacology Journal. Available from: [Link]

  • In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. National Institutes of Health. Available from: [Link]

  • Antifungal Activity of Naphthoquinoidal Compounds In Vitro against Fluconazole-Resistant Strains of Different Candida Species: A Special Emphasis on Mechanisms of Action on Candida tropicalis. PLOS One. Available from: [Link]

  • Antimicrobial Activities and Mode of Flavonoid Actions. National Institutes of Health. Available from: [Link]

  • Antibacterial activities against Staphylococcus aureus and Escherichia coli of extracted Piper betle leaf materials by disc diffusion assay and batch experiments. National Institutes of Health. Available from: [Link]

  • New Anti-Inflammatory β-Resorcylic Acid Lactones Derived from an Endophytic Fungus, Colletotrichum sp. National Institutes of Health. Available from: [Link]

  • In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh Journals Online. Available from: [Link]

Sources

Application Notes and Protocols for Cytotoxicity Studies of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate on Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Anticancer Potential of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate

This compound is a halogenated derivative of 2,4-dihydroxybenzoic acid, a compound belonging to the phenolic acid family.[1][2] Phenolic compounds are widely recognized for their diverse biological activities, including antioxidant and antimicrobial properties. The introduction of a bromine atom to the benzene ring can significantly alter the compound's electronic properties and biological activity, making it a person of interest for therapeutic applications.[1] Preliminary in vitro studies have indicated that 5-Bromo-2,4-dihydroxybenzoic acid exhibits selective cytotoxicity against certain cancer cell lines. Notably, it has shown significant cytotoxic effects against the aggressive triple-negative breast cancer cell line, MDA-MB-231, with a reported IC50 value of 4.77 mM, while being non-toxic to the MCF-7 breast cancer cell line at similar concentrations.[1] This selective cytotoxicity highlights its potential as a candidate for further investigation in cancer therapy.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxic and apoptotic effects of this compound on various cancer cell lines. The protocols herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Experimental Design and Workflow

A logical and phased approach is crucial for thoroughly characterizing the cytotoxic effects of this compound. The following workflow provides a roadmap for a comprehensive investigation.

experimental_workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_mechanism Phase 2: Mechanistic Elucidation cluster_confirmation Phase 3: Confirmation of Apoptotic Pathway cell_selection Cell Line Selection (e.g., MDA-MB-231, HeLa, A549) cell_culture Cell Culture & Maintenance cell_selection->cell_culture compound_prep Compound Preparation (Stock Solution & Dilutions) cell_culture->compound_prep mtt_assay MTT Assay (Dose-Response & IC50 Determination) compound_prep->mtt_assay ldh_assay LDH Assay (Membrane Integrity) mtt_assay->ldh_assay annexin_assay Annexin V/PI Staining (Apoptosis vs. Necrosis) mtt_assay->annexin_assay ros_assay ROS Measurement (Oxidative Stress) mtt_assay->ros_assay caspase_assay Caspase Activity Assay (Caspase-3/7, -8, -9) annexin_assay->caspase_assay western_blot Western Blot Analysis (Apoptotic Markers: PARP, Bcl-2) caspase_assay->western_blot

Figure 1: A comprehensive workflow for the cytotoxic evaluation of this compound.

PART 1: Cell-Based Assays for Cytotoxicity Assessment

Cell Line Selection and Culture

The choice of cancer cell lines is critical and should be guided by the research objectives. It is recommended to use a panel of cell lines representing different cancer types to assess the compound's spectrum of activity. Based on existing data, MDA-MB-231 (triple-negative breast cancer) is a key cell line to include. Other commonly used and well-characterized cell lines such as HeLa (cervical cancer) and A549 (lung cancer) can also be considered.

Protocol 1: General Cancer Cell Culture [4][5][6][7][8]

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

    • Centrifuge at 300 x g for 3 minutes.[6]

    • Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T25 cell culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Cell Maintenance and Passaging:

    • Monitor cell growth daily and passage the cells when they reach 70-90% confluency.[6]

    • To passage adherent cells, aspirate the old medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

    • Add an appropriate volume of a dissociation agent (e.g., 0.25% Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until the cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Collect the cell suspension and centrifuge at 300 x g for 3 minutes.

    • Resuspend the cell pellet in fresh medium and re-plate at the desired seeding density.

Determination of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol 2: MTT Assay for Cell Viability [9][10][11][12]

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis:

Treatment GroupConcentration (µM)Absorbance (570 nm) - Triplicate 1Absorbance (570 nm) - Triplicate 2Absorbance (570 nm) - Triplicate 3Average Absorbance% Cell Viability
No Treatment Control0100%
Vehicle Control0
Compound XC1
Compound XC2
Compound XC3
Compound XC4
Compound XC5
  • % Cell Viability = (Average Absorbance of Treated Cells / Average Absorbance of Control Cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated by plotting a dose-response curve of % cell viability versus compound concentration.

Assessment of Membrane Integrity (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[13][14]

Protocol 3: LDH Cytotoxicity Assay [13][14][15][16][17]

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Protocol 2, steps 1 and 2).

  • Collection of Supernatant:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Absorbance Measurement:

    • Add 50 µL of stop solution (if required by the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.[13]

Data Analysis:

  • Controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100).

  • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

PART 2: Elucidating the Mechanism of Cell Death

Distinguishing Apoptosis from Necrosis (Annexin V/PI Staining)

The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between apoptotic and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19] PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol 4: Annexin V/PI Apoptosis Assay by Flow Cytometry [18][19][20]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[19]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL working solution).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][20]

    • Add 400 µL of 1X Binding Buffer to each tube.[20]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Pathway stress Intracellular Stress (e.g., ROS) bcl2 Bcl-2 family proteins (Bax, Bak, Bcl-2) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 activation apaf1->casp9 casp37 Caspase-3/7 activation casp9->casp37 ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor disc DISC formation receptor->disc casp8 Caspase-8 activation disc->casp8 casp8->casp37 parp PARP cleavage casp37->parp apoptosis Apoptosis parp->apoptosis

Figure 2: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Measurement of Reactive Oxygen Species (ROS)

Many anticancer agents induce apoptosis by increasing intracellular levels of Reactive Oxygen Species (ROS).[21] The following protocol describes the use of a common fluorogenic probe, H2DCFDA, to measure cellular ROS.

Protocol 5: Cellular ROS Measurement [22][23][24]

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and treat with the compound as described in Protocol 2.

  • Probe Loading:

    • After treatment, remove the medium and wash the cells once with warm Hank's Balanced Salt Solution (HBSS).

    • Prepare a 10-20 µM working solution of H2DCFDA in pre-warmed, serum-free medium or HBSS.

    • Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[21]

  • Fluorescence Measurement:

    • Remove the H2DCFDA solution and wash the cells once with HBSS.

    • Add 100 µL of HBSS or phenol red-free medium to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[21]

Confirmation of Apoptotic Pathway

Caspases are a family of proteases that play a central role in the execution of apoptosis.[25] Measuring the activity of key caspases, such as the executioner caspases-3 and -7, and initiator caspases-8 and -9, can help elucidate the apoptotic pathway involved.[25][26]

Protocol 6: Fluorometric Caspase Activity Assay [26][27][28][29]

  • Cell Lysate Preparation:

    • Treat cells in 6-well plates with the compound.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.[28]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

  • Caspase Activity Measurement:

    • In a 96-well plate, add an equal amount of protein (e.g., 20-50 µg) from each sample.

    • Add the reaction buffer containing the specific fluorogenic caspase substrate (e.g., DEVD-AMC for caspase-3/7, IETD-AFC for caspase-8, LEHD-AFC for caspase-9).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths for the cleaved substrate.[28]

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.[25][30][31]

Protocol 7: Western Blotting for Apoptotic Markers [25][30][31][32][33]

  • Protein Extraction and Quantification:

    • Prepare cell lysates as described in Protocol 6.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.[30]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[30]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[30]

    • Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

  • Detection:

    • Wash the membrane with TBST.

    • Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[30]

Data Presentation:

Protein MarkerFunctionExpected Change upon Apoptosis Induction
Cleaved Caspase-3 Executioner caspaseIncrease
Cleaved PARP Substrate of cleaved caspase-3Increase
Bcl-2 Anti-apoptotic proteinDecrease
Bax Pro-apoptotic proteinIncrease

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the comprehensive in vitro evaluation of the cytotoxic effects of this compound on cancer cells. By systematically assessing cell viability, membrane integrity, and key markers of apoptosis, researchers can gain valuable insights into the compound's anticancer potential and its mechanism of action. Further studies could involve investigating its effects on cell cycle progression, its potential to synergize with existing chemotherapeutic agents, and ultimately, its efficacy in in vivo cancer models.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • PMC. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • PMC. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Optical Imaging Core. (n.d.). Essential Techniques of Cancer Cell Culture. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • KU Leuven - Limo. (n.d.). Cancer Cell Culture : Methods and Protocols. Retrieved from [Link]

  • JoVE. (2022). Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. Retrieved from [Link]

  • PMC. (n.d.). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • JoVE. (2011). Video: Production and Detection of Reactive Oxygen Species ROS in Cancers. Retrieved from [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]

  • PMC. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. Retrieved from [Link]

  • Bio-protocol. (n.d.). Apoptosis detection and western blot. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.6. ROS Detection Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Cancer+Cell+Culture+Methods+and+Protocols.pdf. Retrieved from [Link]

  • PubMed. (n.d.). Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Correction to: Selective cytotoxic and genotoxic activities of 5-(2-bromo-5- methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. Retrieved from [Link]

Sources

Advanced HPLC Method for the Analysis of 5-Bromo-2,4-dihydroxybenzoic Acid and Its Derivatives: An Application Note and Protocol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromo-2,4-dihydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and antimicrobial activities.[1][2] Its derivatives are of significant interest in drug discovery and development. Consequently, a robust and reliable analytical method for the quantification and purity assessment of 5-Bromo-2,4-dihydroxybenzoic acid and its related compounds is crucial for researchers, scientists, and professionals in the pharmaceutical industry. This application note provides a comprehensive, field-proven High-Performance Liquid Chromatography (HPLC) method, grounded in scientific principles and validated according to International Council for Harmonisation (ICH) guidelines.

Scientific Principles and Method Rationale

The successful chromatographic separation of 5-Bromo-2,4-dihydroxybenzoic acid and its derivatives hinges on a thorough understanding of their physicochemical properties. This method employs reversed-phase HPLC, a powerful technique for separating moderately polar to nonpolar compounds.

Analyte Characteristics: 5-Bromo-2,4-dihydroxybenzoic acid is a polar, acidic compound. The presence of two hydroxyl groups and a carboxylic acid moiety contributes to its polarity and acidic nature. The bromine atom increases its hydrophobicity compared to the parent molecule, 2,4-dihydroxybenzoic acid.

Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography. However, for polar acidic compounds, standard C18 columns can exhibit poor retention and peak tailing due to interactions between the acidic analytes and residual silanols on the silica surface. To overcome this, this protocol recommends a modern, polar-embedded or end-capped C18 column. These columns are designed to be compatible with highly aqueous mobile phases and provide improved peak shape for polar and acidic compounds.

Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal separation.

  • pH Control: The pKa of the carboxylic acid group in benzoic acid is approximately 4.2. The hydroxyl groups also have acidic protons, but their pKa values are significantly higher. For 5-bromosalicylic acid, a close structural analog, the pKa of the carboxylic acid is reported to be 2.61.[3] To ensure the analyte is in its neutral, less polar form, which enhances retention on a reversed-phase column, the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa. Therefore, an acidic mobile phase is employed. Phosphoric acid is an excellent choice for this purpose as it provides good buffering capacity in the desired pH range and is UV transparent.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths. A gradient elution is often employed for analyzing samples containing compounds with a range of polarities, such as a parent drug and its more or less polar derivatives.

Detection: 5-Bromo-2,4-dihydroxybenzoic acid and its derivatives contain a chromophore (the substituted benzene ring) that absorbs UV light. The UV spectrum of 2,4-dihydroxybenzoic acid shows absorption maxima at approximately 208 nm, 258 nm, and 296 nm.[4] The presence of the bromine atom is expected to cause a slight bathochromic (red) shift. Therefore, a detection wavelength in the range of 250-300 nm is appropriate for sensitive detection.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of 5-Bromo-2,4-dihydroxybenzoic acid and its derivatives.

workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Sample Weighing & Dissolution Filter Filtration (0.45 µm) Sample->Filter Standard Standard Weighing & Serial Dilution Standard->Filter Injection Autosampler Injection Filter->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification & Purity Assessment Calibration->Quantification

Caption: HPLC analysis workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
5-Bromo-2,4-dihydroxybenzoic acidReference Standard (≥98%)Sigma-Aldrich, J&K Scientific[5]
Acetonitrile (ACN)HPLC GradeFisher Scientific, Merck
WaterHPLC Grade/Milli-QIn-house purification system
Phosphoric Acid (H₃PO₄)ACS Reagent Grade (≥85%)Sigma-Aldrich
MethanolHPLC GradeFisher Scientific, Merck
Syringe Filters0.45 µm PTFE or NylonWhatman, Millipore
Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Agilent Polaris C18-A (4.6 x 150 mm, 3.5 µm) or equivalent polar-embedded/end-capped C18 column[6]
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
17
18
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm

Justification for Chromatographic Conditions:

  • The gradient program allows for the elution of both polar (early eluting) and less polar (later eluting) derivatives of 5-Bromo-2,4-dihydroxybenzoic acid within a reasonable run time.

  • A column temperature of 30 °C ensures reproducible retention times and can improve peak shape.

  • An injection volume of 10 µL is a standard volume that provides good sensitivity without overloading the column.

  • The detection wavelength of 260 nm is chosen based on the UV absorbance characteristics of dihydroxybenzoic acids and their derivatives, offering a good balance of sensitivity for the parent compound and its potential derivatives.[4]

Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Add 1.0 mL of concentrated phosphoric acid (85%) to a 1 L volumetric flask.

  • Add approximately 500 mL of HPLC grade water and swirl to mix.

  • Bring the volume to 1 L with HPLC grade water and mix thoroughly.

  • Degas the solution by sonication or vacuum filtration before use.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of 5-Bromo-2,4-dihydroxybenzoic acid reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and bring to volume. Mix thoroughly. This stock solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions are used to construct the calibration curve.

Sample Preparation:

  • Accurately weigh a sample containing 5-Bromo-2,4-dihydroxybenzoic acid or its derivatives.

  • Dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase) to a known concentration, aiming for a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[7]

Method Validation

To ensure the reliability and accuracy of the analytical data, the HPLC method must be validated according to ICH Q2(R1) guidelines.[8][9][10][11] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peak for 5-Bromo-2,4-dihydroxybenzoic acid should be well-resolved from other components in the sample matrix. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity A linear relationship between the peak area and the concentration of the analyte should be established. The correlation coefficient (r²) should be ≥ 0.999.
Range The range should be established based on the linearity, accuracy, and precision studies. Typically, 80% to 120% of the test concentration for an assay.[8]
Accuracy The recovery of the analyte should be within 98.0% to 102.0% for the assay of a drug substance.
Precision - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections of the standard solution should be ≤ 2.0%.- Intermediate Precision (Inter-day): The RSD of the assay results obtained on different days, by different analysts, or with different equipment should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The method should be demonstrated to be reliable with respect to small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Data Analysis and System Suitability

System Suitability: Before initiating any sample analysis, the performance of the HPLC system should be verified by injecting a standard solution multiple times. The following system suitability parameters should be monitored:

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for five replicate injections

Quantification: The concentration of 5-Bromo-2,4-dihydroxybenzoic acid and its derivatives in the samples can be determined using the calibration curve generated from the working standard solutions.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) - Silanol interactions- Column degradation- Mobile phase pH too high- Use a polar-embedded or end-capped C18 column- Replace the column- Ensure the mobile phase pH is sufficiently low
Poor Resolution - Inappropriate mobile phase composition- Column aging- Optimize the gradient profile- Replace the column
Fluctuating Retention Times - Inconsistent mobile phase preparation- Column temperature variations- Leaks in the system- Prepare fresh mobile phase and degas thoroughly- Ensure the column oven is functioning correctly- Check for and repair any leaks
Ghost Peaks - Contamination in the mobile phase or sample- Carryover from previous injections- Use high-purity solvents and reagents- Implement a needle wash step in the autosampler program

Conclusion

This application note provides a detailed and scientifically grounded HPLC method for the analysis of 5-Bromo-2,4-dihydroxybenzoic acid and its derivatives. The protocol emphasizes the importance of understanding the analyte's properties to make informed decisions regarding column selection, mobile phase composition, and detection parameters. By following the outlined procedures and adhering to the principles of method validation, researchers and drug development professionals can obtain accurate, reliable, and reproducible results, ensuring the quality and integrity of their work.

References

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Nacson, S. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Retrieved from [Link]

  • Phenomenex. (n.d.). Kinetex Core-Shell Polar C18 HPLC Columns. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]

  • ResearchGate. (2016). A Simple and Robust Protocol for fast RP-HPLC Determination of Salicylates in Foods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 5-bromo-2,4-dihydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

Sources

Application Notes and Protocols: 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the development and application of novel chemical tools are paramount to advancing our understanding of protein structure, function, and interaction. 5-Bromo-2,4-dihydroxybenzoic acid monohydrate is a specialized benzoic acid derivative that has found a niche application in proteomics research. Its unique chemical properties, stemming from the presence of a bromine atom and two hydroxyl groups on a benzoic acid scaffold, make it a valuable tool for specific analytical techniques.[1]

This guide provides a comprehensive overview of the application of this compound in proteomics, with a focus on its use as an electrolyte in isotachophoresis for the separation of selenoamino acids. It is designed to offer both the theoretical underpinnings and a practical, step-by-step protocol for researchers in the field.

Chemical Profile of this compound
PropertyValue
Molecular Formula C₇H₇BrO₅
Molecular Weight 251.03 g/mol
CAS Number 113709-77-4
Appearance Off-white to pale brown crystalline powder
Key Functional Groups Carboxylic acid, two hydroxyl groups, bromine atom

The hydroxyl and carboxylic acid moieties allow for hydrogen bonding and interaction with proteins, while the bromine atom can participate in halogen bonding, collectively influencing its chemical behavior.[1]

G cluster_0 Initial State cluster_1 Separation in Progress cluster_2 Steady State (Isotachophoresis) A0 Leading Electrolyte (LE) B0 Sample (Mixture of Analytes) C0 Terminating Electrolyte (TE) B1 Analyte 1 B0->B1 Electric Field Applied A1 LE D1 Analyte 2 B2 Analyte 1 (Pure Zone) B1->B2 Zones Sharpen and Separate C1 TE A2 LE D2 Analyte 2 (Pure Zone) C2 TE

Caption: Principle of Isotachophoretic Separation.

In the context of separating selenoamino acids, this compound serves as a component of the electrolyte system, facilitating the high-resolution separation required for their analysis.

Protocol: Isotachophoretic Separation of Selenoamino Acids

The following is a representative protocol for the separation of selenoamino acids using capillary isotachophoresis.

I. Materials and Reagents
Reagent/MaterialSpecifications
Leading Electrolyte (LE) Components Hydrochloric acid (HCl), Histidine
Terminating Electrolyte (TE) Components This compound, Caproic acid
Analytes Selenomethionine, Selenocystine, Selenoethionine standards
Capillary Fused-silica capillary, 50-75 µm internal diameter, 30-60 cm total length
Instrumentation Capillary Electrophoresis system with a conductivity detector or coupled to a mass spectrometer
Other Reagents 0.1 M Sodium Hydroxide (NaOH), Deionized water (18.2 MΩ·cm)
II. Preparation of Electrolyte Solutions

A. Leading Electrolyte (LE) - Representative Example

  • Prepare a 10 mM solution of hydrochloric acid in deionized water.

  • Add histidine to adjust the pH to approximately 6.0. The counter-ion (histidine) helps to buffer the system.

  • Filter the solution through a 0.22 µm syringe filter.

B. Terminating Electrolyte (TE) - Representative Example

  • Prepare a 5 mM solution of caproic acid in deionized water.

  • Add this compound to this solution. A starting concentration of 5-10 mM can be tested.

  • Adjust the pH with a suitable base (e.g., histidine) to be slightly higher than the pKa of the analytes, if necessary.

  • Filter the solution through a 0.22 µm syringe filter.

III. Instrumental Setup and Capillary Conditioning
  • Install the Capillary: Install the fused-silica capillary into the CE instrument according to the manufacturer's instructions.

  • Capillary Conditioning (for a new capillary):

    • Flush the capillary with 1 M NaOH for 20 minutes.

    • Flush with deionized water for 10 minutes.

    • Flush with 0.1 M HCl for 10 minutes.

    • Flush with deionized water for 10 minutes.

    • Finally, flush with the Leading Electrolyte for at least 15 minutes to equilibrate.

  • Pre-run Conditioning (between runs):

    • Flush with 0.1 M NaOH for 2 minutes.

    • Flush with deionized water for 2 minutes.

    • Flush with Leading Electrolyte for 5 minutes.

IV. Sample Preparation and Injection
  • Standard Preparation: Prepare a stock solution of selenoamino acid standards (e.g., 1 mg/mL each in deionized water). Create working solutions by diluting the stock solution in the Leading Electrolyte or a compatible low-conductivity buffer.

  • Proteomic Sample Preparation: For biological samples, a protein hydrolysis step is required to release the amino acids, followed by a solid-phase extraction (SPE) or other cleanup method to remove interfering matrix components. The final extract should be dissolved in a buffer compatible with the ITP system.

  • Sample Injection:

    • Replace the LE vial at the injection end of the capillary with the sample vial.

    • Inject the sample using hydrostatic or electrokinetic injection. A typical hydrostatic injection might be at 50 mbar for 5-10 seconds.

    • Replace the sample vial with the LE vial.

    • Place the TE vial at the detection end of the capillary.

V. Isotachophoretic Separation
  • Apply Voltage: Apply a constant voltage in the range of 10-30 kV. The polarity will depend on the charge of the analytes (for anionic separation, the injection is at the cathode and detection at the anode).

  • Data Acquisition: Monitor the separation using a conductivity detector. The separated analytes will appear as distinct steps in the electropherogram. If using a CE-MS system, the separated zones can be directly infused into the mass spectrometer for identification and quantification.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Leading (LE) and Terminating (TE) Electrolytes B Condition Capillary A->B C Prepare Analyte Sample B->C D Fill Capillary with LE C->D E Inject Sample Plug D->E F Position LE at Inlet and TE at Outlet E->F G Apply Voltage and Initiate Separation F->G H Detect Separated Zones (e.g., Conductivity, MS) G->H I Data Analysis and Quantification H->I

Sources

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2,4-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Complex Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or pseudohalides, providing a powerful route to biaryl, poly-olefin, and styrene derivatives.[1][3] Its significance is underscored by its widespread application in the pharmaceutical and fine chemical industries for constructing complex molecular architectures, including many active pharmaceutical ingredients (APIs).[4][5]

This guide provides a detailed experimental framework for the Suzuki-Miyaura coupling of a challenging, multifunctional substrate: 5-Bromo-2,4-dihydroxybenzoic acid. The resulting biaryl products, incorporating the dihydroxybenzoic acid moiety, are valuable scaffolds in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile reaction with similarly complex substrates.

Challenges and Strategic Considerations

The successful coupling of 5-Bromo-2,4-dihydroxybenzoic acid is not trivial and requires careful consideration of its unique structural features. Unlike simple aryl halides, this substrate presents several potential complications that must be addressed through rational selection of reaction parameters.

  • Substrate Reactivity and Catalyst Deactivation: The aryl bromide is highly electron-rich due to the two powerful electron-donating hydroxyl (-OH) groups. This can slow the initial rate-determining oxidative addition step of the palladium catalyst into the C-Br bond.[6] Furthermore, the ortho-hydroxyl and carboxylic acid groups can act as chelating ligands to the palladium center, potentially forming stable, inactive complexes that sequester the catalyst and halt the catalytic cycle.

  • Role of the Base and Substrate Acidity: The Suzuki coupling requires a base to activate the boronic acid for the transmetalation step.[7][8] However, 5-Bromo-2,4-dihydroxybenzoic acid possesses three acidic protons (two phenolic, one carboxylic). The chosen base will deprotonate these sites, forming a polysalt. This dramatically alters the substrate's solubility and electronic properties. A strong, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred to prevent side reactions while ensuring activation of the boronic acid.[6][9]

  • Solubility Issues: The highly polar, ionic nature of the deprotonated substrate can lead to poor solubility in common non-polar aprotic solvents like toluene. Biphasic solvent systems, such as 1,4-dioxane/water or THF/water, are often employed to dissolve both the polar (boronate salt, base) and less polar (catalyst, aryl halide) components.[10][11]

  • Side Reactions: As with many Suzuki couplings, side reactions such as protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid partner can reduce yield.[10][12] These are often mitigated by using rigorously degassed solvents to remove oxygen (which promotes homocoupling) and by choosing conditions that favor the desired cross-coupling pathway.[6]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][4][8] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-2,4-dihydroxybenzoic acid, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for electron-rich aryl halides.[1]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.[1][13]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][13]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product Ar-Ar' reductive_elimination->product arbr Ar-Br arbr->oxidative_addition ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of various arylboronic acids with 5-Bromo-2,4-dihydroxybenzoic acid. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents
  • 5-Bromo-2,4-dihydroxybenzoic acid (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv., 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask or reaction vial, condenser)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Reaction Setup and Execution
  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add 5-Bromo-2,4-dihydroxybenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In the same flask, add Pd(OAc)₂ (0.02 equiv.) and the SPhos ligand (0.04 equiv.).

  • Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 15-20 minutes. Add this solvent mixture to the reaction flask via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. To take a sample, briefly cool the reaction, draw a small aliquot via syringe, and quench it with dilute HCl before spotting on a TLC plate or preparing for LC-MS analysis. The reaction is typically complete within 12-24 hours.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Solids (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) to Schlenk Flask B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvent (Dioxane/H₂O) B->C D 4. Heat to 80-100 °C with Stirring C->D E 5. Monitor by TLC/LC-MS until complete D->E F 6. Cool to RT & Acidify with HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Brine, Dry over MgSO₄ G->H I 9. Concentrate under Vacuum H->I J 10. Purify by Column Chromatography I->J

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully add 1 M HCl solution to the reaction mixture until the pH is acidic (~2-3). This will protonate the carboxylic acid and phenolic groups, aiding in extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.[2]

Optimization Parameters

For challenging substrates or to improve yields, systematic optimization may be necessary. The following parameters are critical to the success of the reaction.[15]

ParameterRecommended Starting PointAlternatives & ConsiderationsRationale
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃, various Pd pre-catalysts (e.g., XPhos Pd G3)Pd(OAc)₂ is cost-effective and robust. Pre-catalysts can offer higher activity and easier handling.[5]
Ligand SPhos (4 mol%)XPhos, RuPhos, P(t-Bu)₃, N-heterocyclic carbenes (NHCs)Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition with electron-rich aryl bromides and facilitating reductive elimination.[6][16][17]
Base K₃PO₄ (3 equiv.)Cs₂CO₃, K₂CO₃, KFA strong, non-nucleophilic base is required. Cs₂CO₃ is often more effective but more expensive. K₂CO₃ is a milder option.[6][7]
Solvent System 1,4-Dioxane / H₂O (4:1)THF / H₂O, 2-MeTHF / H₂O, Toluene / H₂O, DMFThe solvent must solubilize all components. Dioxane is a common choice, but greener alternatives like 2-MeTHF are gaining traction.[6][10]
Temperature 80–100 °CRoom Temperature to 120 °CHigher temperatures are often needed to drive the reaction, but can increase side-product formation. Highly active catalysts may allow for lower temperatures.

Analytical Characterization

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot.[18] Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more definitive information on conversion and product mass.[19]

  • Product Characterization: The structure and purity of the final, purified product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry.[20]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst/ligand.3. Poor solubility of reagents.1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Switch to a more active ligand (e.g., XPhos, RuPhos) or a pre-catalyst.3. Try a different solvent system (e.g., DMF, 2-MeTHF/H₂O).
Significant Side Products 1. Protodeboronation of boronic acid.2. Homocoupling of boronic acid.1. Use a more stable boronic ester (e.g., pinacol ester). Use anhydrous conditions with K₃PO₄.2. Ensure the reaction is thoroughly deoxygenated.
Inconsistent Results 1. Impure reagents (solvents, base).2. Variable catalyst/ligand quality.1. Use fresh, high-purity, anhydrous solvents.2. Use a well-defined palladium pre-catalyst for better reproducibility.

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-2,4-dihydroxybenzoic acid is a challenging yet highly rewarding transformation. By carefully selecting a modern, highly active catalyst system composed of a palladium source and a bulky, electron-rich phosphine ligand, and by using an appropriate base and solvent system, this reaction can be performed successfully. The protocols and insights provided herein offer a comprehensive guide for researchers to synthesize novel biaryl compounds from complex, functionalized substrates, paving the way for new discoveries in drug development and materials science.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • Various Authors. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Retrieved from [Link]

  • Hein, J. E., et al. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Thesis. Retrieved from [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from [Link]

  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • Wang, D., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(10), 14352-14358. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Retrieved from [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

Sources

Developing Novel Enzyme Inhibitors from 5-Bromo-2,4-dihydroxybenzoic Acid: A Scaffold-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing 5-Bromo-2,4-dihydroxybenzoic acid as a versatile starting scaffold for the discovery and development of novel enzyme inhibitors. This application note outlines a strategic workflow encompassing target identification, primary screening, mechanistic analysis, and a robust hit-to-lead optimization strategy. We provide detailed, step-by-step protocols for key assays and explain the scientific rationale behind experimental design choices to ensure a self-validating and efficient discovery cascade.

Introduction: The Rationale for 5-Bromo-2,4-dihydroxybenzoic Acid as a Starting Scaffold

The discovery of potent and selective enzyme inhibitors remains a cornerstone of modern therapeutic development. The selection of a suitable starting chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. 5-Bromo-2,4-dihydroxybenzoic acid is a benzoic acid derivative that presents a compelling starting point for several reasons[1][2].

  • Privileged Substructure: The dihydroxybenzoic acid core is a common feature in many biologically active compounds, particularly polyphenols, which are known to interact with a wide range of enzymes.[3][4] The specific 2,4-dihydroxy (resorcylic acid) substitution pattern provides key hydrogen bond donors and acceptors for interacting with enzyme active sites.[5]

  • Chemical Tractability: The compound possesses three key functional groups ripe for chemical modification: a carboxylic acid, two hydroxyl groups, and a bromine atom. The bromine atom, in particular, serves as an excellent synthetic handle for derivatization via modern cross-coupling reactions (e.g., Suzuki, Heck), enabling the exploration of a vast chemical space.[1]

  • Known Biological Activity: This scaffold and its close analogs have documented antimicrobial properties and have been utilized in the synthesis of bioactive molecules, suggesting a predisposition for biological interaction.[1][6]

This guide will walk through the process of taking this promising starting scaffold and systematically developing it into a potent and well-characterized enzyme inhibitor.

Phase 1: Target Identification and Primary Screening

The first phase involves identifying potential enzyme targets for the 5-Bromo-2,4-dihydroxybenzoic acid scaffold and screening for inhibitory activity. Phenolic compounds are known to inhibit various classes of enzymes, including metabolic enzymes, digestive enzymes, and signaling proteins.[3][4][7] Potential targets include α-amylase, carbonic anhydrases, lipases, and various kinases.[3][4][8]

Experimental Workflow: Initial Hit Identification

The workflow begins with a high-throughput primary screen to test the scaffold against a panel of selected enzymes, followed by confirmation of any initial "hits".

G cluster_0 Screening Cascade Compound 5-Bromo-2,4-dihydroxybenzoic acid (Test Compound) PrimaryAssay Primary Screen (Single High Concentration) Compound->PrimaryAssay EnzymePanel Panel of Diverse Enzymes (e.g., Amylase, Lipase, Kinase) EnzymePanel->PrimaryAssay HitDecision Hit? (>50% Inhibition) PrimaryAssay->HitDecision HitConfirmation Hit Confirmation (Fresh Compound, Re-test) HitDecision->HitConfirmation Yes NonHit Inactive HitDecision->NonHit No DoseResponse IC50 Determination (Dose-Response Curve) HitConfirmation->DoseResponse Confirmed FalsePositive Discard (False Positive) HitConfirmation->FalsePositive Not Confirmed

Caption: High-level workflow for primary screening and hit validation.

Protocol 2.1: General Protocol for Primary Inhibitor Screening (Colorimetric Assay)

This protocol provides a template for a single-point screen using a generic colorimetric enzyme assay (e.g., p-nitrophenyl-based substrate).

Principle: The enzyme cleaves a chromogenic substrate to produce a colored product. An effective inhibitor will prevent this conversion, resulting in a lower colorimetric signal.

Materials:

  • Enzyme of interest (e.g., α-amylase)

  • Appropriate buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Chromogenic substrate (e.g., p-Nitrophenyl-α-D-glucopyranoside for amylase)

  • 5-Bromo-2,4-dihydroxybenzoic acid (dissolved in DMSO, 10 mM stock)

  • Known inhibitor (Positive Control, e.g., Acarbose for amylase)

  • DMSO (Vehicle Control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for each condition:

    • Blank: Buffer only (for background subtraction).

    • 100% Activity Control: Enzyme + Substrate + DMSO.

    • Positive Control: Enzyme + Substrate + Known Inhibitor.

    • Test Compound: Enzyme + Substrate + Test Compound.

  • Enzyme Addition: Add 50 µL of enzyme solution (at 2X final concentration) to all wells except the Blank.

  • Compound/Control Addition:

    • Add 1 µL of Test Compound stock (e.g., 10 mM) to the "Test Compound" wells for a final concentration of 100 µM (assuming a final volume of 100 µL).

    • Add 1 µL of the Known Inhibitor to the "Positive Control" wells.

    • Add 1 µL of DMSO to the "100% Activity Control" wells.

  • Pre-incubation: Gently mix and incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 49 µL of substrate solution (at ~2X final concentration) to all wells to start the reaction.

  • Incubation & Reading: Incubate for a defined period (e.g., 30 minutes) at the optimal temperature. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (Abs_Test - Abs_Blank) / (Abs_Control - Abs_Blank)) * 100

    • A compound showing >50% inhibition is typically considered a "hit" and is prioritized for further studies.

Phase 2: Hit Validation and Mechanistic Studies

A confirmed hit from the primary screen must be characterized to understand its potency and mechanism of action (MOA). This involves determining the IC₅₀ value and performing kinetic studies.

Protocol 3.1: Determination of IC₅₀ Value

Principle: The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. This is determined by testing a range of inhibitor concentrations.

Procedure:

  • Serial Dilution: Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Assay Setup: Perform the enzymatic assay as described in Protocol 2.1, but instead of a single concentration, use the range of concentrations from your serial dilution.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a non-linear regression curve (sigmoidal dose-response) using software like GraphPad Prism or R. The IC₅₀ is the concentration at the inflection point of this curve.

Hypothetical IC₅₀ Data
CompoundModificationTarget EnzymeIC₅₀ (µM)
1 (Scaffold) 5-Bromo-2,4-dihydroxybenzoic acidα-Amylase85.2
2 5-Phenyl-2,4-dihydroxybenzoic acidα-Amylase15.6
3 5-(4-chlorophenyl)-2,4-dihydroxybenzoic acidα-Amylase4.3
Protocol 3.2: Mechanism of Inhibition (MOA) Studies

Principle: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive). This is typically visualized using a Lineweaver-Burk plot.

Procedure:

  • Experimental Design: Set up a matrix of experiments. You will vary the substrate concentration across a range (e.g., 0.5x to 10x the Michaelis constant, Kₘ) and test each substrate concentration in the absence and presence of two or more fixed concentrations of your inhibitor (e.g., 0.5x IC₅₀ and 2x IC₅₀).

  • Data Collection: Run the enzymatic assay for each condition in the matrix and measure the initial reaction velocity (V₀).

  • Data Analysis:

    • For each inhibitor concentration, plot 1/V₀ versus 1/[Substrate]. This is the Lineweaver-Burk plot.

    • Analyze the changes in Vₘₐₓ (y-intercept) and Kₘ (x-intercept) to determine the mechanism.

G cluster_1 Modes of Enzyme Inhibition cluster_comp Competitive cluster_noncomp Non-competitive E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) I Inhibitor (I) ES->E -S ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI +I P Product (P) ES->P k_cat EI->E -I ESI->ES -I Note1 Competitive: Inhibitor binds only to free enzyme (E). Increases apparent Km, Vmax unchanged. Note2 Non-competitive: Inhibitor binds to both E and ES. Km unchanged, decreases apparent Vmax. Note3 Uncompetitive: Inhibitor binds only to ES complex. Decreases both apparent Km and Vmax.

Caption: Relationship between enzyme, substrate, and inhibitor in different inhibition modes.

Phase 3: Hit-to-Lead Optimization & SAR

The goal of the hit-to-lead (H2L) phase is to improve the potency, selectivity, and drug-like properties of the initial hit.[9][10] This is an iterative process of chemical synthesis and biological testing to build a Structure-Activity Relationship (SAR).[11]

Iterative Optimization Cycle

The H2L process is a cycle where chemists synthesize new analogs based on SAR data, which are then tested by biologists, and the new data informs the next round of design.[12]

G cluster_0 Hit-to-Lead Optimization Cycle Design 1. Design Analogs (Based on SAR/Modeling) Synthesize 2. Chemical Synthesis Design->Synthesize Test 3. Biological Testing (IC50, Selectivity, ADME) Synthesize->Test Analyze 4. Analyze Data (Generate New SAR) Test->Analyze Analyze->Design Iterate

Caption: The iterative cycle of hit-to-lead optimization in drug discovery.

Protocol 4.1: Synthetic Strategy for Scaffold Modification

Objective: To generate a library of analogs based on the 5-Bromo-2,4-dihydroxybenzoic acid scaffold to explore SAR. The bromine at position 5 is an ideal starting point for diversification.

Example Reaction: Suzuki Cross-Coupling

Principle: This reaction couples the aryl bromide (our scaffold) with a boronic acid to form a new carbon-carbon bond, allowing for the introduction of a wide variety of substituents.

Materials:

  • 5-Bromo-2,4-dihydroxybenzoic acid (starting material)

  • Aryl or alkyl boronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

General Procedure:

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2,4-dihydroxybenzoic acid (1 equivalent), the chosen boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (3 equivalents).

  • Solvent Addition: Add the degassed solvent mixture.

  • Heating: Heat the reaction mixture (e.g., 80-100°C) and monitor its progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture, perform an aqueous work-up to remove inorganic salts, and extract the product with an organic solvent.

  • Purification: Purify the crude product using column chromatography or recrystallization to obtain the desired analog.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

Building a Structure-Activity Relationship (SAR) Table

By synthesizing and testing a series of analogs, a clear SAR can be established. For example, studies on other benzoic acid derivatives have shown that the number and position of hydroxyl groups can significantly impact inhibitory activity against enzymes like α-amylase.[13]

Hypothetical SAR Table for α-Amylase Inhibitors:

Compound IDModification at Position 5RationaleIC₅₀ (µM)Key Insight
1 -Br (Scaffold)Starting point85.2Baseline activity
2 -PhenylExplore hydrophobic interactions15.6Phenyl group improves potency
3 -4-ChlorophenylAdd electron-withdrawing group4.3Halogenation further boosts potency
4 -4-MethoxyphenylAdd electron-donating group22.1Electron-donating group is less favorable than halogen
5 -CyclohexylExplore aliphatic vs. aromatic45.7Aromaticity at R5 appears important

This SAR table provides actionable insights: the data suggests that a hydrophobic, electron-deficient aromatic ring at position 5 is beneficial for inhibiting α-amylase. This guides the design of the next generation of compounds.

Conclusion and Future Directions

Following the systematic approach outlined in these application notes, a researcher can effectively advance 5-Bromo-2,4-dihydroxybenzoic acid from a simple chemical scaffold to a validated lead compound. The process emphasizes iterative design, synthesis, and testing, grounded in robust biochemical assays. Once a lead compound with optimized potency and a clear SAR is identified, future steps would involve assessing its selectivity against other enzymes, determining its properties in cell-based assays, and evaluating its pharmacokinetic (ADMET) profile to gauge its potential as a clinical candidate.

References

  • Enzyme Activity Assays. (n.d.). Amsbio. Retrieved from [Link]

  • Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. (n.d.). UPDF AI. Retrieved from [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Molecular Biosciences. Retrieved from [Link]

  • The inhibition of digestive enzymes by polyphenolic compounds. (1987). PubMed. Retrieved from [Link]

  • Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. (2002). ACS Publications. Retrieved from [Link]

  • Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. (2007). PubMed. Retrieved from [Link]

  • Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra. Retrieved from [Link]

  • Inhibitor Screening Kits. (n.d.). Biocompare. Retrieved from [Link]

  • Hit-to-Lead Optimization Strategy In Drug Discovery. (2021). Pharmaceutical Technology. Retrieved from [Link]

  • Hit to lead. (n.d.). Wikipedia. Retrieved from [Link]

  • Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. (2018). Taylor & Francis Online. Retrieved from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). The Pharmaceutical and Chemical Journal. Retrieved from [Link]

  • (PDF) Inhibitory effects of some phenolic compounds on enzymatic hydrolysis of sucrose. (2025). ResearchGate. Retrieved from [Link]

  • HIT to LEAD. (n.d.). Drug Discovery and Clinic. Retrieved from [Link]

  • Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. (2021). PubMed. Retrieved from [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). MDPI. Retrieved from [Link]

  • Resorcinol, 4-bromo-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers. (2010). PMC - PubMed Central. Retrieved from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2025). ResearchGate. Retrieved from [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). PMC - NIH. Retrieved from [Link]

Sources

Application Note & Protocol: Preparation of 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate Solutions for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Scientific Discovery

5-Bromo-2,4-dihydroxybenzoic acid monohydrate is a multifaceted benzoic acid derivative of significant interest in medicinal chemistry and various research fields.[1] Its structure, featuring a carboxylic acid, two hydroxyl groups, and a bromine atom, provides a versatile scaffold for synthesizing novel compounds.[1] The bromine atom, in particular, serves as a valuable handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of more complex molecules with potential therapeutic applications.[1] This compound and its derivatives are explored for their potential as enzyme inhibitors and receptor ligands.[1]

This guide provides detailed protocols for the preparation of solutions of this compound, tailored for researchers, scientists, and professionals in drug development. The subsequent sections will delve into the essential aspects of solvent selection, step-by-step preparation methods, and crucial considerations for ensuring the stability and quality of the resulting solutions.

Essential Materials & Equipment

Reagents:

  • This compound (Purity ≥98%)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Methanol (MeOH), HPLC grade, ≥99.9%

  • Ethanol (EtOH), 200 proof, ≥99.5%

  • Deionized (DI) water, Type I or equivalent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M solution

Equipment:

  • Analytical balance (readability ± 0.1 mg)

  • Calibrated pipettes (p20, p200, p1000)

  • Volumetric flasks (Class A)

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • pH meter

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety First: Handling Halogenated Phenolic Compounds

Before handling this compound, it is imperative to review the Safety Data Sheet (SDS). This compound is a skin, eye, and respiratory irritant.[2][3]

  • Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to avoid inhalation of the powder.[4]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves at all times. If there is a risk of splashing, consider using a face shield.[4]

  • Waste Disposal: Dispose of all solutions and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[2]

The Art of Solvent Selection: A Strategic Approach

The choice of solvent is critical and depends on the intended application of the solution. The acidic nature of the carboxylic acid and the presence of polar hydroxyl groups in this compound dictate its solubility characteristics.

  • For Biological Assays (e.g., in vitro screening): Anhydrous dimethyl sulfoxide (DMSO) is the solvent of choice. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with aqueous culture media.[5][6] When preparing stock solutions in DMSO for cell-based assays, it is crucial to keep the final DMSO concentration in the assay medium below 0.5% to minimize cytotoxicity.[5]

  • For Organic Synthesis: Solvents such as methanol and ethanol are suitable for reactions where a protic solvent is acceptable. The compound exhibits good solubility in methanol (25 mg/mL).

  • For Aqueous Buffers (e.g., enzymatic assays): Direct dissolution in aqueous buffers at neutral pH can be challenging due to the compound's acidic nature. The solubility in water is enhanced at higher temperatures.[1] To prepare aqueous solutions, it is often necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) and then dilute it into the aqueous buffer. Alternatively, the pH of the aqueous solution can be adjusted to deprotonate the carboxylic acid and phenolic hydroxyl groups, thereby increasing solubility.

Below is a decision-making workflow for solvent selection:

SolventSelection Solvent Selection Workflow start Start: Define Application bio_assay Biological Assay (in vitro) start->bio_assay Cell-based org_synth Organic Synthesis start->org_synth Reaction aq_buffer Aqueous Buffer (e.g., Enzymatic Assay) start->aq_buffer Biochemical dmso Use Anhydrous DMSO bio_assay->dmso protic_solvent Use Protic Solvent (e.g., Methanol, Ethanol) org_synth->protic_solvent aq_method Consider Dissolution Method aq_buffer->aq_method direct_diss Direct Dissolution (pH adjustment may be needed) aq_method->direct_diss If possible co_solvent Co-solvent Method (e.g., DMSO pre-dissolution) aq_method->co_solvent If direct dissolution fails

Caption: Decision workflow for selecting an appropriate solvent.

Protocols for Solution Preparation

Preparation of a 10 mM Stock Solution in DMSO

This protocol is ideal for preparing a high-concentration stock solution for use in biological assays.

Calculations:

  • Molecular Weight of this compound: 251.03 g/mol

  • To prepare 10 mL of a 10 mM solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L * 0.01 L * 251.03 g/mol * 1000 mg/g = 25.103 mg

Step-by-Step Protocol:

  • Accurately weigh 25.1 mg of this compound using an analytical balance.

  • Transfer the weighed compound to a 10 mL volumetric flask.

  • Add approximately 8 mL of anhydrous DMSO to the flask.

  • Gently swirl the flask to dissolve the compound. A vortex mixer or sonicator can be used to aid dissolution if necessary.

  • Once the compound is fully dissolved, add anhydrous DMSO to the 10 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a sterile, amber glass vial for storage.

Preparation of a 1 mg/mL Stock Solution in Methanol

This protocol is suitable for applications in organic synthesis or as a standard for analytical methods.

Calculations:

  • To prepare 10 mL of a 1 mg/mL solution:

    • Mass (mg) = Concentration (mg/mL) x Volume (mL)

    • Mass (mg) = 1 mg/mL * 10 mL = 10 mg

Step-by-Step Protocol:

  • Weigh 10.0 mg of this compound.

  • Transfer the compound to a 10 mL volumetric flask.

  • Add approximately 8 mL of HPLC-grade methanol.

  • Gently swirl or sonicate until the compound is completely dissolved. The solution should be clear and colorless to faintly yellow.

  • Add methanol to the 10 mL mark.

  • Cap and invert the flask multiple times to ensure homogeneity.

  • Store in a tightly sealed container.

The general workflow for preparing a stock solution is illustrated below:

StockSolutionWorkflow General Stock Solution Preparation Workflow start Start calculate Calculate Required Mass start->calculate weigh Weigh Compound calculate->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add ~80% of Final Solvent Volume transfer->add_solvent dissolve Dissolve Compound (Swirl/Vortex/Sonicate) add_solvent->dissolve final_volume Add Solvent to Final Volume dissolve->final_volume mix Mix Thoroughly final_volume->mix store Store Appropriately mix->store

Caption: A generalized workflow for preparing stock solutions.

Ensuring Longevity: Stability and Storage Recommendations

Phenolic compounds can be susceptible to degradation through oxidation and light exposure.[7] Proper storage is therefore critical to maintain the integrity of both the solid compound and its solutions.

Solid Compound:

  • Store the solid this compound in a tightly sealed container in a cool, dry, and dark place.[4] Room temperature storage is generally acceptable.[5]

Solutions:

  • DMSO Stock Solutions: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] Store these aliquots at -20°C or -80°C in the dark.[5] For short-term use, the solution can be stored at 4°C for a few days, protected from light.[4]

  • Methanol/Ethanol Solutions: These solutions should be stored in tightly sealed containers at 4°C and protected from light.[4]

  • Aqueous Solutions: Aqueous solutions are generally less stable and should be prepared fresh before use. If storage is necessary, they should be kept at 4°C for no longer than 24 hours.

Summary of Storage Conditions:

FormStorage TemperatureLight ProtectionSpecial Considerations
SolidRoom TemperatureRecommendedKeep container tightly sealed and dry.
DMSO Solution-20°C or -80°C (long-term), 4°C (short-term)EssentialAliquot to avoid freeze-thaw cycles.
Methanol/Ethanol Solution4°CEssentialKeep container tightly sealed.
Aqueous Solution4°CEssentialPrepare fresh, use within 24 hours.

Upholding Scientific Rigor: Quality Control and Validation

To ensure the reliability of experimental results, it is essential to validate the concentration and purity of the prepared stock solutions.

  • Concentration Verification: The concentration of the stock solution can be verified using UV-Vis spectrophotometry by creating a standard curve with freshly prepared solutions of known concentrations. The absorbance should be measured at the compound's λmax.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of the stock solution. A single, sharp peak at the expected retention time indicates a pure and undegraded compound. The appearance of additional peaks may suggest degradation or the presence of impurities.

References

  • Chemical Storage and Handling Recommendations. (2016, April 7). NY.Gov. Retrieved from [Link]

  • How can I keep my Phenol in water solution saturated? (2019, September 26). ResearchGate. Retrieved from [Link]

  • A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties. (n.d.). National Institutes of Health. Retrieved from [Link]

  • How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate. Retrieved from [Link]

  • Standard Operating Procedure: Phenol. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Rapid methods for extracting and quantifying phenolic compounds in citrus rinds. (2015, October 1). National Institutes of Health. Retrieved from [Link]

  • How to make a stock solution of a substance in DMSO. (2018, April 25). Quora. Retrieved from [Link]

  • Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8). (n.d.). Cheméo. Retrieved from [Link]

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. (n.d.). PubMed. Retrieved from [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Solubility and solid phase studies of isomeric phenolic acids in pure solvents. (n.d.). Biblioteca Digital do IPB. Retrieved from [Link]

  • (PDF) Studies on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid. (n.d.). American Elements. Retrieved from [Link]

  • The stability of mutagenic chemicals stored in solution. (n.d.). PubMed. Retrieved from [Link]

Sources

The Strategic Utility of 5-Bromo-2,4-dihydroxybenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of success. 5-Bromo-2,4-dihydroxybenzoic acid, a brominated derivative of β-resorcylic acid, has emerged as a highly versatile and strategic scaffold for the synthesis of novel bioactive molecules.[1][2][3] Its utility stems from a unique combination of structural features: a dihydroxylated aromatic ring, a carboxylic acid moiety, and a strategically positioned bromine atom. This trifecta of functionalities provides a rich platform for chemical modification, enabling the exploration of diverse chemical spaces and the development of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4]

The core β-resorcylic acid structure is a key component of a class of naturally occurring fungal polyketides known as Resorcylic Acid Lactones (RALs).[5] Many RALs exhibit potent biological activities, including the inhibition of crucial cellular targets like protein kinases and heat shock protein 90 (Hsp90).[5] This inherent biological relevance of the resorcylic acid framework makes 5-bromo-2,4-dihydroxybenzoic acid an exceptionally promising starting point for the rational design of enzyme inhibitors and other therapeutic agents.

This guide provides an in-depth exploration of the application of 5-bromo-2,4-dihydroxybenzoic acid as a building block in medicinal chemistry. We will delve into the strategic considerations for its use, provide detailed, field-proven protocols for its key transformations, and present a case study on its application in the synthesis of bioactive compounds.

Strategic Considerations for Employing 5-Bromo-2,4-dihydroxybenzoic Acid

The judicious use of 5-bromo-2,4-dihydroxybenzoic acid in a synthetic campaign is underpinned by an understanding of the distinct roles played by each of its functional groups.

  • The Resorcinol Moiety (2,4-dihydroxy): The two hydroxyl groups are critical for establishing interactions with biological targets. They can act as both hydrogen bond donors and acceptors, enabling strong and specific binding to the active sites of enzymes or the ligand-binding pockets of receptors.[2] This dihydroxy substitution pattern is a well-known pharmacophore that mimics the natural substrates of many enzymes, particularly kinases.[2]

  • The Carboxylic Acid: This functional group offers a primary site for modification, allowing for the introduction of diverse side chains and functionalities through esterification or amidation. These modifications can be used to modulate the compound's physicochemical properties, such as solubility and cell permeability, or to introduce additional binding interactions with the target protein.

  • The Bromine Atom: The bromine atom at the 5-position is arguably the most synthetically strategic feature of this building block. It serves as a versatile "handle" for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This allows for the facile introduction of a wide array of aryl and heteroaryl groups, dramatically expanding the structural diversity of the synthesized library and enabling extensive exploration of structure-activity relationships (SAR).

Application Focus: Synthesis of Bioactive Hydrazide-Hydrazone Derivatives

A concrete example of the utility of 5-bromo-2,4-dihydroxybenzoic acid is in the synthesis of hydrazide-hydrazone derivatives, which have demonstrated promising antimicrobial and antiproliferative activities. This class of compounds showcases the strategic derivatization of the carboxylic acid moiety to generate potent bioactive molecules.

Workflow for the Synthesis of Bioactive Hydrazide-Hydrazone Derivatives

G A 5-Bromo-2,4-dihydroxybenzoic acid B Esterification (e.g., with Methanol, H+) A->B C Methyl 5-bromo-2,4-dihydroxybenzoate B->C D Hydrazinolysis (Hydrazine hydrate) C->D E 5-Bromo-2,4-dihydroxybenzohydrazide D->E F Condensation (with various aromatic aldehydes) E->F G Bioactive Hydrazide-Hydrazone Derivatives F->G

Caption: Synthetic workflow for preparing hydrazide-hydrazone derivatives.

Biological Activity of a Representative Derivative

One notable derivative, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxy-5-bromobenzohydrazide , has shown significant antiproliferative activity against various cancer cell lines. This highlights how the combination of the brominated resorcylic acid core with a strategically chosen aromatic aldehyde can lead to potent biological effects.

CompoundCancer Cell LineIC50 (µM)
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxy-5-bromobenzohydrazideLN-229 (Glioblastoma)0.77

Data adapted from a study on hydrazide–hydrazones of 2,4-dihydroxybenzoic acid.

This example underscores the potential of 5-bromo-2,4-dihydroxybenzoic acid as a starting material for the development of novel anticancer agents. The precise mechanism of action for these compounds is still under investigation, but it is hypothesized that the hydrazide-hydrazone linker and the substituted aromatic ring play a crucial role in target engagement.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations involving 5-bromo-2,4-dihydroxybenzoic acid. These protocols are designed to be self-validating and are based on established and reliable procedures.

Protocol 1: Synthesis of 5-Bromo-2,4-dihydroxybenzoic acid

This protocol describes the bromination of 2,4-dihydroxybenzoic acid (β-resorcylic acid). The hydroxyl groups activate the aromatic ring, directing the bromination to the 5-position.

Materials:

  • 2,4-dihydroxybenzoic acid

  • Glacial acetic acid

  • Bromine

  • Stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a 1-liter flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid.

  • Warm the mixture to approximately 45°C with stirring until a clear solution is obtained.

  • Allow the solution to cool to 35°C.

  • Prepare a solution of 48 g (15 cc, 0.3 mole) of bromine in 240 cc of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred 2,4-dihydroxybenzoic acid solution over a period of about one hour, maintaining the reaction temperature between 30-35°C.

  • After the addition is complete, pour the reaction mixture into 5 liters of water.

  • Cool the mixture to 0–5°C and let it stand for several hours to allow for complete precipitation.

  • Collect the fine, white crystals of 5-bromo-2,4-dihydroxybenzoic acid by filtration and wash with cold water.

  • For purification, recrystallize the crude product from boiling water. The yield of colorless 2,4-dihydroxy-5-bromobenzoic acid is typically in the range of 57–63%.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromo-2,4-dihydroxybenzoic acid (or its ester derivative) with an arylboronic acid. The reaction conditions can be adapted from protocols for similar brominated aromatic carboxylic acids.

Materials:

  • 5-Bromo-2,4-dihydroxybenzoic acid (or its methyl/ethyl ester)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Solvent (e.g., DMF or 1,4-dioxane/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vessel

Experimental Workflow for Suzuki-Miyaura Coupling:

G A Assemble Reactants (Brominated substrate, Boronic acid, Base) in reaction vessel C Add Degassed Solvent to Reactants A->C B Degas Solvent (e.g., by sparging with Argon) B->C D Add Palladium Catalyst (under inert atmosphere) C->D E Heat Reaction Mixture (e.g., 80-100 °C) D->E F Monitor Reaction Progress (TLC or LC-MS) E->F G Work-up (Extraction and washing) F->G H Purification (Column chromatography or recrystallization) G->H I Characterization (NMR, MS) H->I

Sources

Application Notes & Protocols: Strategic Functionalization of 5-Bromo-2,4-dihydroxybenzoic Acid via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the functionalization of 5-Bromo-2,4-dihydroxybenzoic acid. This versatile building block, featuring three distinct functional groups, presents unique challenges and opportunities for chemical modification. We delve into four cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—as powerful strategies for creating novel carbon-carbon and carbon-nitrogen bonds. This document emphasizes the underlying chemical principles, provides field-proven, step-by-step protocols, and offers expert insights into overcoming the challenges associated with this multifunctional substrate.

Introduction: The Strategic Value of 5-Bromo-2,4-dihydroxybenzoic Acid

5-Bromo-2,4-dihydroxybenzoic acid is a highly valuable scaffold in the synthesis of complex organic molecules. Its derivatives are explored for a range of applications, including the development of novel pharmaceuticals and functional materials.[1][2] The molecule's intrinsic value is derived from its trifunctional nature:

  • An Aryl Bromide: A versatile handle for palladium-catalyzed cross-coupling reactions.

  • Two Phenolic Hydroxyls: These groups can modulate solubility, participate in hydrogen bonding, and serve as points for further derivatization (e.g., etherification).

  • A Carboxylic Acid: Provides a site for amide bond formation, esterification, or salt formation, profoundly influencing the molecule's physicochemical and pharmacological properties.

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the precise and efficient construction of C-C, C-N, and C-O bonds under relatively mild conditions.[3][4][5] Applying these powerful tools to a substrate like 5-Bromo-2,4-dihydroxybenzoic acid allows for the systematic exploration of chemical space, generating diverse molecular libraries for screening and development.

However, the simultaneous presence of acidic hydroxyl and carboxylic acid groups alongside the aryl bromide necessitates a carefully considered synthetic strategy. These acidic protons can interfere with many cross-coupling catalytic cycles, which often employ basic conditions. Therefore, direct coupling may be challenging, and the use of protecting groups or carefully selected reaction conditions is often required to achieve high yields and avoid undesirable side reactions.

General Considerations for Cross-Coupling Reactions

Scientific integrity in cross-coupling chemistry begins with rigorous control over the reaction environment. The catalytic cycles are sensitive to oxygen, water, and impurities, which can deactivate the palladium catalyst.

  • Inert Atmosphere: All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of the Pd(0) active catalyst and any phosphine ligands. This is achieved using standard Schlenk line or glovebox techniques.

  • Solvent & Reagent Quality: Anhydrous, degassed solvents are critical. Solvents should be purged with an inert gas prior to use to remove dissolved oxygen. Reagents should be of high purity.

  • Protecting Group Strategy: The direct use of 5-Bromo-2,4-dihydroxybenzoic acid in cross-coupling reactions can be problematic due to the acidic protons of the phenol and carboxylic acid groups. These groups can react with the bases used in the coupling reactions, potentially leading to catalyst inhibition or undesired side reactions. A common and robust strategy involves the protection of these groups prior to the coupling step.

    • Hydroxyl Protection: Methylation (using dimethyl sulfate or methyl iodide) to form methoxy groups is a stable and common choice.

    • Carboxylic Acid Protection: Esterification (e.g., formation of a methyl or ethyl ester via Fischer esterification) prevents the carboxylate from interfering with the reaction. The protocols described below assume the use of a protected form of the substrate, such as Methyl 5-bromo-2,4-dimethoxybenzoate , for optimal reactivity and yield. Deprotection can be achieved post-coupling using standard methods (e.g., BBr₃ for methoxy ethers, saponification for esters).

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of biaryl structures prevalent in pharmaceuticals.[6][7] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or its ester.[8]

Principle of the Reaction

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][6]

Experimental Workflow & Diagram

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Aryl Bromide, Boronic Acid, & Base to dry flask B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvent & Water B->C D Add Pd Catalyst under gas flow C->D E Heat Reaction (e.g., 80-100 °C) D->E F Monitor by TLC / LC-MS E->F G Cool & Dilute with EtOAc / H₂O F->G H Separate Layers, Wash Organic Phase G->H I Dry (Na₂SO₄), Filter & Concentrate H->I J Purify via Column Chromatography I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[8]

Detailed Protocol: Synthesis of Methyl 5-aryl-2,4-dimethoxybenzoate

Materials:

  • Methyl 5-bromo-2,4-dimethoxybenzoate (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Methyl 5-bromo-2,4-dimethoxybenzoate, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. Stir the mixture for 5-10 minutes to ensure dissolution and mixing.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring using a preheated oil bath.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Data Summary
Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O901275-95
Pd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)Toluene/H₂O100880-98
Pd(OAc)₂/SPhos (2)K₃PO₄ (3.0)Dioxane/H₂O801670-90

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, yielding arylalkynes.[9][10] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[9][11]

Principle of the Reaction

The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate. This intermediate is generated in the copper cycle, where the terminal alkyne is deprotonated by an amine base and coordinated to the Cu(I) salt.[12][13]

Reaction Scheme

Sonogashira_Scheme ArylBr R¹-Br (Protected 5-Bromo-2,4- dihydroxybenzoic acid) Plus1 + Alkyne H-C≡C-R² (Terminal Alkyne) Plus2 + Base Base (e.g., Et₃N) Catalysts Pd(0)L₂ Catalyst Cu(I) Co-catalyst Base->Catalysts Solvent (e.g., THF) Heat Product R¹-C≡C-R² (Coupled Product) Catalysts->Product

Caption: General scheme for a Sonogashira cross-coupling reaction.

Detailed Protocol: Synthesis of Methyl 5-(alkynyl)-2,4-dimethoxybenzoate

Materials:

  • Methyl 5-bromo-2,4-dimethoxybenzoate (1.0 equiv.)

  • Terminal Alkyne (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) Co-catalyst (e.g., CuI, 2-5 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), >2.0 equiv.)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add Methyl 5-bromo-2,4-dimethoxybenzoate, the palladium catalyst, and the copper(I) iodide.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Causality & Insights
  • The Role of Copper: The Cu(I) co-catalyst is crucial for activating the alkyne, facilitating the deprotonation and formation of a copper acetylide, which then undergoes transmetalation with the palladium center more readily than the alkyne itself.[13]

  • The Amine Base: The amine (e.g., Et₃N) serves a dual purpose: it acts as the base to deprotonate the alkyne and also as a solvent or co-solvent. It also scavenges the HBr formed during the reaction.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[14][15] It enables the coupling of aryl halides with a vast range of primary and secondary amines.[16]

Principle of the Reaction

This reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15][17]

Experimental Workflow Diagram

Buchwald_Workflow A Add Pd Precursor & Ligand to dry Schlenk flask B Add Base, then Aryl Bromide & Amine A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Anhydrous, Degassed Solvent (e.g., Toluene) C->D E Heat Reaction (e.g., 80-110 °C) D->E F Monitor by TLC / LC-MS E->F G Cool, Filter through Celite, & Concentrate F->G H Purify via Column Chromatography G->H

Caption: General experimental workflow for the Buchwald-Hartwig amination.[14]

Detailed Protocol: Synthesis of Methyl 5-(amino)-2,4-dimethoxybenzoate

Materials:

  • Methyl 5-bromo-2,4-dimethoxybenzoate (1.0 equiv.)

  • Amine (primary or secondary, 1.2-1.5 equiv.)

  • Palladium Precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Bulky Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS, 1.5-2.0 equiv.)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strong flow of argon, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk flask.

  • Reagent Addition: Add the Methyl 5-bromo-2,4-dimethoxybenzoate and the amine.

  • Inert Atmosphere: If not in a glovebox, seal the flask and establish an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 80-110 °C.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. Reactions are often complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the resulting crude material by column chromatography.

Causality & Insights
  • Ligand Choice: The success of the Buchwald-Hartwig amination is critically dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos) are essential as they promote the final, often rate-limiting, reductive elimination step to form the C-N bond.[17]

  • Base Choice: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate. Weaker bases are generally ineffective.[17]

Heck Reaction: C(sp²)-C(sp²) Bond Formation via Alkenes

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, creating a new C-C bond and a more substituted alkene product.[18][19]

Principle of the Reaction

The reaction begins with the oxidative addition of the aryl bromide to Pd(0). The alkene then coordinates to the resulting Pd(II) complex and undergoes a migratory insertion into the Palladium-Carbon bond. The final step is a β-hydride elimination, which releases the substituted alkene product and forms a palladium-hydride species. This species is then converted back to the active Pd(0) catalyst by the base.[20]

Reaction Scheme

Heck_Scheme ArylBr R¹-Br (Protected 5-Bromo-2,4- dihydroxybenzoic acid) Plus1 + Alkene H₂C=CHR² (Alkene) Plus2 + Base Base (e.g., Et₃N) Catalysts Pd(0) Catalyst (e.g., Pd(OAc)₂) Base->Catalysts Solvent (e.g., DMF) Heat Product R¹-HC=CHR² (Substituted Alkene) Catalysts->Product

Caption: General scheme for a Mizoroki-Heck cross-coupling reaction.

Detailed Protocol: Synthesis of Methyl 5-(alkenyl)-2,4-dimethoxybenzoate

Materials:

  • Methyl 5-bromo-2,4-dimethoxybenzoate (1.0 equiv.)

  • Alkene (e.g., Styrene, Butyl acrylate, 1.5-2.0 equiv.)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (Optional, e.g., PPh₃ or P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or K₂CO₃, 1.5-2.5 equiv.)

  • Solvent: Polar aprotic solvent (e.g., DMF, Acetonitrile, or NMP)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine Methyl 5-bromo-2,4-dimethoxybenzoate, the palladium catalyst, the optional ligand, and the base.

  • Inert Atmosphere: Seal the tube and establish an inert atmosphere via evacuation and backfilling with argon (3x).

  • Reagent Addition: Add the degassed solvent and the alkene via syringe.

  • Reaction: Heat the sealed tube in a preheated oil bath to 80-120 °C. The reaction is typically complete in 6-24 hours.

  • Monitoring: Follow the consumption of the aryl bromide by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract several times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the product.

Causality & Insights
  • Regioselectivity: In the migratory insertion step, the aryl group typically adds to the less sterically hindered carbon of the alkene double bond. The subsequent β-hydride elimination usually gives the trans (E) isomer as the major product due to thermodynamic stability.[18][21]

  • Ligandless vs. Ligand: While many Heck reactions can proceed without added phosphine ligands (the "Jeffery conditions"), the addition of ligands can stabilize the catalyst, improve yields, and influence selectivity, especially with less reactive aryl bromides.

Conclusion

The functionalization of 5-Bromo-2,4-dihydroxybenzoic acid via palladium-catalyzed cross-coupling reactions offers a robust and versatile platform for the synthesis of novel and complex molecular architectures. By leveraging Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, chemists can systematically introduce a wide array of aryl, alkynyl, amino, and alkenyl groups. A strategic approach, particularly regarding the use of protecting groups for the phenolic and carboxylic acid functionalities, is paramount to achieving high efficiency and chemical fidelity. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully navigate the synthesis of advanced derivatives from this valuable starting material.

References

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). ResearchGate.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • 2,4-dihydroxybenzoic acid derivatives. Google Patents.
  • Buchwald–Hartwig amination. Wikipedia.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
  • Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Heck Reaction. Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ScienceDirect.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Heck Reaction—State of the Art. (2017). Semantic Scholar.
  • Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. (2023). YouTube.
  • The Intramolecular Heck Reaction. Macmillan Group.
  • Heck Reaction. (2023). Chemistry LibreTexts.

Sources

The Versatile Reagent: 5-Bromo-2,4-dihydroxybenzoic Acid in Modern Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-Bromo-2,4-dihydroxybenzoic acid (also known as 5-bromo-β-resorcylic acid) as a multifaceted reagent in analytical chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causal chemical principles that underpin its applications, offering a robust framework for method development and a deeper understanding of its analytical utility. The structural features of 5-Bromo-2,4-dihydroxybenzoic acid—a benzene ring substituted with a carboxylic acid group, two hydroxyl groups, and a bromine atom—confer upon it unique chemical properties that are harnessed in various analytical techniques.

Core Principles of Reactivity and Analytical Function

5-Bromo-2,4-dihydroxybenzoic acid's utility in analytical chemistry stems from several key aspects of its molecular structure. The two hydroxyl groups and the carboxylic acid moiety create a prime environment for the chelation of metal ions. The electron-rich aromatic ring, further activated by the hydroxyl groups, also makes it a valuable precursor for the synthesis of highly specific chromogenic and fluorogenic reagents. The bromine atom not only influences the acidity and reactivity of the molecule but also provides a site for further synthetic modifications.

This guide will focus on two primary domains of its application: its role as a key component in separation science, specifically in isotachophoresis, and its function as a foundational building block for the synthesis of specialized spectrophotometric and fluorometric probes.

Application Note I: Isotachophoretic Separation of Selenoamino Acids

A High-Resolution Technique for Speciation Analysis

Isotachophoresis (ITP) is a powerful electrophoretic technique that separates ionic analytes in a discontinuous buffer system, allowing for both separation and concentration of the target molecules. The choice of electrolytes is paramount to the success of ITP. 5-Bromo-2,4-dihydroxybenzoic acid has been successfully employed as a terminating electrolyte in the on-chip isotachophoretic separation of selenoamino acids, such as selenoethionine, selenocystine, and selenomethionine[1].

The "Why": Causality in Electrolyte Selection

In anionic ITP, a leading electrolyte (LE) with high mobility and a terminating electrolyte (TE) with low mobility are used. The sample ions, with mobilities intermediate to the LE and TE, stack into distinct zones between them. The selection of 5-Bromo-2,4-dihydroxybenzoic acid as a terminating electrolyte is based on the principle that its effective electrophoretic mobility is lower than that of the target selenoamino acid anions under the specific pH conditions of the analysis. This ensures that the selenoamino acids migrate ahead of the 5-bromo-2,4-dihydroxybenzoate ions, allowing for their separation and concentration into sharp, well-defined zones.

Experimental Workflow: On-Chip Isotachophoresis

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_electrolytes Prepare Leading (LE) and Terminating (TE) Electrolytes (TE containing 5-Bromo-2,4-dihydroxybenzoic acid) prep_chip Prime and Fill Microfluidic Chip prep_electrolytes->prep_chip prep_sample Prepare Selenoamino Acid Sample load_sample Load Sample into Chip prep_sample->load_sample prep_chip->load_sample apply_field Apply Electric Field load_sample->apply_field separation Isotachophoretic Separation apply_field->separation detection Detect Separated Zones separation->detection generate_electropherogram Generate Electropherogram detection->generate_electropherogram quantify Quantify Analytes generate_electropherogram->quantify

Caption: Workflow for the isotachophoretic separation of selenoamino acids.

Detailed Protocol: Isotachophoretic Separation of Selenoamino Acids

This protocol is a representative method based on the established use of 5-Bromo-2,4-dihydroxybenzoic acid in isotachophoresis.

1. Reagent and Sample Preparation:

  • Leading Electrolyte (LE): Prepare a solution of a high-mobility buffer, such as 10 mM hydrochloric acid, adjusted to a suitable pH (e.g., pH 8.5) with a suitable counter-ion like β-alanine.

  • Terminating Electrolyte (TE): Prepare a 10 mM solution of 5-Bromo-2,4-dihydroxybenzoic acid, adjusting the pH to be slightly higher than that of the LE with the same counter-ion.

  • Sample Solution: Dissolve the selenoamino acid standards or the sample extract in the LE or a similar low-conductivity buffer.

2. Microchip Preparation and Loading:

  • Flush the microfluidic chip channels with deionized water, followed by the LE buffer to equilibrate the system.

  • Fill the appropriate reservoirs with the LE and TE solutions.

  • Introduce the sample solution into the sample reservoir.

3. Isotachophoretic Separation:

  • Apply a constant voltage or current across the microchip channels. The specific voltage/current will depend on the chip geometry and buffer composition.

  • Monitor the separation process. The separated zones of selenoamino acids will form between the LE and TE.

4. Detection and Quantification:

  • Detection can be performed using conductivity detection, as the different zones will have distinct conductivities. UV absorbance or other detection methods compatible with the microchip platform can also be employed.

  • The length of the separated zones is proportional to the amount of each analyte, allowing for quantification.

Application Note II: A Precursor for High-Performance Chromogenic and Fluorogenic Reagents

While direct use of 5-Bromo-2,4-dihydroxybenzoic acid as a colorimetric reagent is not extensively documented in recent literature, its true strength lies in its role as a versatile precursor for the synthesis of more complex and highly selective analytical reagents. The inherent reactivity of its functional groups allows for the strategic design of molecules with tailored properties for specific analytical targets.

The "Why": Rationale for Derivatization

The derivatization of 5-Bromo-2,4-dihydroxybenzoic acid into more elaborate structures, such as hydrazones, enhances its analytical performance in several ways:

  • Increased Molar Absorptivity: The extended conjugation in the resulting derivative molecules often leads to a significant increase in molar absorptivity, thereby enhancing the sensitivity of the spectrophotometric method.

  • Enhanced Selectivity: By introducing specific functional groups, the resulting reagent can be designed to form stable and specific complexes with a target metal ion, minimizing interference from other ions.

  • Bathochromic Shift: The formation of the metal-ligand complex often results in a significant shift of the maximum absorption wavelength to a longer wavelength (a bathochromic or red shift). This is advantageous as it moves the measurement wavelength away from the region where the reagent itself or other sample components might absorb, thus improving the accuracy of the measurement.

  • Introduction of Fluorophores: The core structure can be modified to create fluorogenic reagents that exhibit fluorescence enhancement or quenching upon binding to a specific analyte.

Example Application: Spectrophotometric Determination of Titanium(IV)

A notable example is the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoichydrazone, a derivative that serves as a sensitive and selective reagent for the spectrophotometric determination of Titanium(IV)[2]. This reagent forms a stable, orange-colored complex with Ti(IV) in a specific pH range, allowing for its quantification.

Quantitative Data Summary

ParameterValueReference
λmax of Complex390 nm[2]
Beer's Law Range0.241 to 2.87 µg/ml[2]
Molar Absorptivity1.44 × 10⁴ L mol⁻¹ cm⁻¹[2]
Sandell's Sensitivity0.0033 µg/cm²[2]
Stoichiometry (Metal:Ligand)1:1[2]
Stability Constant2.25 × 10⁵[2]
Synthesis and Analysis Workflow

G cluster_synthesis Reagent Synthesis cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis start_material 5-Bromo-2,4-dihydroxybenzoic Acid derivatization Chemical Modification (e.g., formation of hydrazone) start_material->derivatization purification Purification and Characterization of Reagent derivatization->purification complexation Complexation with Metal Ion purification->complexation sample_prep Sample Preparation and pH Adjustment sample_prep->complexation measurement Spectrophotometric Measurement at λmax complexation->measurement calibration Calibration Curve measurement->calibration quantification Quantification of Metal Ion calibration->quantification

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2,4-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-2,4-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you achieve higher yields and purity in your synthesis.

I. Synthesis Overview: The Bromination of β-Resorcylic Acid

The synthesis of 5-bromo-2,4-dihydroxybenzoic acid is achieved through the electrophilic aromatic substitution of 2,4-dihydroxybenzoic acid (β-resorcylic acid). The hydroxyl groups (-OH) at positions 2 and 4 are strong activating groups, directing the incoming electrophile (bromine) to the ortho and para positions. The carboxylic acid group (-COOH) is a deactivating group. The regioselectivity of this reaction is primarily governed by the powerful directing effect of the two hydroxyl groups, leading to bromination at position 5.[1][2][3]

Reaction Workflow

The overall workflow for the synthesis is depicted below. It involves the dissolution of the starting material, controlled addition of the brominating agent, precipitation of the crude product, and subsequent purification.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2,4-dihydroxybenzoic acid in glacial acetic acid B Controlled addition of Bromine in glacial acetic acid (30-35°C) A->B Warm to 45°C, then cool to 35°C C Pour reaction mixture into ice water B->C After 1 hour D Precipitation of crude 5-bromo-2,4-dihydroxybenzoic acid C->D E Collect crude product by filtration D->E F Recrystallize from boiling water E->F G Filter and dry the pure product F->G

Caption: General workflow for the synthesis of 5-bromo-2,4-dihydroxybenzoic acid.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My yield is significantly lower than the reported 57-63%. What are the likely causes?

Answer:

Low yield is a common issue that can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or incorrect temperature can lead to unreacted starting material. The bromination of 2,4-dihydroxybenzoic acid is typically conducted at 30-35°C for about an hour.[4]

    • Solution: Ensure the reaction temperature is maintained within the specified range. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. The disappearance of the dark-red color of the bromine solution can also indicate reaction completion.[5]

  • Side Reactions:

    • Cause: The formation of di-substituted byproducts, such as 3,5-dibromo-2,4-dihydroxybenzoic acid, can reduce the yield of the desired mono-brominated product.[4] This is more likely if there is an excess of bromine or if the reaction temperature is too high.

    • Solution: Use a precise 1:1 molar ratio of 2,4-dihydroxybenzoic acid to bromine.[4] Add the bromine solution slowly and with vigorous stirring to avoid localized high concentrations of bromine. Maintain the reaction temperature strictly between 30-35°C.[4]

  • Loss During Work-up and Purification:

    • Cause: The product has some solubility in cold water, leading to losses during filtration. During recrystallization, using an excessive amount of solvent or cooling the solution too quickly can result in a lower recovery of the purified product.

    • Solution: When precipitating the crude product, cool the water mixture to 0–5°C and allow it to stand for several hours to maximize precipitation.[4] During recrystallization, use the minimum amount of boiling water necessary to dissolve the crude product. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, to promote the formation of large crystals and maximize recovery.

Question 2: My final product is off-white or yellowish, not the expected colorless crystals. What are the impurities?

Answer:

A colored product indicates the presence of impurities. The most common culprits are:

  • Residual Bromine:

    • Cause: Unreacted bromine can impart a yellowish or brownish color to the product.

    • Solution: After the reaction, you can quench any remaining bromine by adding a small amount of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[5]

  • Oxidation Products:

    • Cause: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities. This can be exacerbated by prolonged exposure to heat or air.

    • Solution: Minimize the time the product is heated during recrystallization. Dry the final product under vacuum at a moderate temperature (e.g., 40°C) to prevent oxidation.[1]

  • Di-brominated Impurities:

    • Cause: As mentioned previously, the formation of 3,5-dibromo-2,4-dihydroxybenzoic acid is a potential side reaction.[4]

    • Solution: A thorough recrystallization from boiling water is usually effective in removing this impurity, as its solubility characteristics differ from the mono-brominated product.[4] Refluxing the solution for an hour during purification can also help to decompose any unstable intermediates.[4]

Question 3: I am observing the formation of a significant amount of a second product. How can I confirm its identity and prevent its formation?

Answer:

The most likely significant byproduct is the di-brominated analog.

  • Identification:

    • TLC Analysis: Compare the reaction mixture to the starting material and the pure product using TLC. The byproduct will have a different Rf value.

    • Spectroscopic Analysis: Isolate the byproduct (if possible) and characterize it using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure as 3,5-dibromo-2,4-dihydroxybenzoic acid.

  • Prevention:

    • Stoichiometry and Addition: Strictly adhere to a 1:1 molar ratio of reactants. The slow, dropwise addition of the bromine solution into the reaction mixture with efficient stirring is crucial to prevent localized areas of high bromine concentration which favor di-substitution.

    • Temperature Control: Maintain the reaction temperature below 35°C. Higher temperatures can increase the rate of the second bromination.

Reaction Parameter Optimization
ParameterStandard ConditionOptimization Strategy & Rationale
Reactant Ratio 1:1 (Acid:Bromine)[4]Use a slight excess of the limiting reagent (acid) to ensure all bromine is consumed, minimizing di-bromination.
Temperature 30-35°C[4]Lowering the temperature (e.g., to 25-30°C) may slow the reaction but can improve selectivity for the mono-brominated product.
Solvent Glacial Acetic Acid[4]This is an effective solvent. Ensure it is anhydrous, as water can affect the reactivity of bromine.
Purification Recrystallization from water[4]For higher purity, a second recrystallization can be performed, or column chromatography could be employed, though this is less common for this specific synthesis.

III. Frequently Asked Questions (FAQs)

Q1: Why is glacial acetic acid used as the solvent?

A1: Glacial acetic acid is an ideal solvent for this reaction because it readily dissolves the starting material, 2,4-dihydroxybenzoic acid, and is relatively inert to bromine under the reaction conditions. Its polar nature can also help to stabilize the charged intermediate (arenium ion) formed during electrophilic aromatic substitution.

Q2: What is the mechanistic basis for the regioselectivity of this reaction?

A2: The regioselectivity is dictated by the electronic effects of the substituents on the benzene ring. The two hydroxyl groups are strong activating, ortho-, para-directing groups due to resonance donation of their lone pairs of electrons into the ring. The carboxylic acid group is a deactivating, meta-directing group. The powerful activating and directing influence of the two hydroxyl groups overrides the effect of the carboxylic acid group, directing the incoming bromine to position 5, which is ortho to one hydroxyl group and para to the other.

Caption: Summary of substituent effects on regioselectivity.

Q3: Can other brominating agents be used?

A3: While elemental bromine in acetic acid is the classic and well-documented method, other brominating agents like N-Bromosuccinimide (NBS) could potentially be used, often in the presence of a catalyst. However, NBS is typically used for radical bromination at benzylic or allylic positions.[6][7][8] For electrophilic aromatic substitution on a highly activated ring like this, elemental bromine is very effective and economical. The use of alternative reagents would require significant procedural optimization.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Bromine: Bromine is highly toxic, corrosive, and volatile. It can cause severe burns upon contact with skin. Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid: This is a corrosive liquid. Avoid inhalation of vapors and contact with skin and eyes.

  • General: The reaction can be exothermic, especially during the addition of bromine.[5] Ensure the reaction vessel is in a cooling bath to maintain temperature control.

Q5: How is the monohydrate form of the product obtained?

A5: The monohydrate form is typically obtained when the product is crystallized from an aqueous solution.[1] Dissolving the 5-bromo-2,4-dihydroxybenzoic acid in hot water and allowing it to cool gradually will incorporate one molecule of water per molecule of the acid in the crystal lattice.[1] Drying under vacuum at a moderate temperature (around 40°C) helps to remove excess surface moisture while retaining the water of hydration.[1]

IV. References

  • Resorcinol, 4-bromo- - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). [Video]. YouTube. Retrieved from [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved from [Link]

  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020, December 16). [Video]. YouTube. Retrieved from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 5-Bromo-2,4-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-bromo-2,4-dihydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this versatile benzoic acid derivative.[1] The following troubleshooting guide and frequently asked questions are based on established chemical principles and practical laboratory experience to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-bromo-2,4-dihydroxybenzoic acid.

Question: My recrystallized product is still off-white or yellowish. How can I obtain a colorless product?

Answer:

A persistent off-white or yellow hue in your 5-bromo-2,4-dihydroxybenzoic acid typically indicates the presence of colored impurities, which can be residual starting materials or byproducts from the synthesis. Here’s a systematic approach to address this:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon. Activated carbon has a high surface area that adsorbs colored impurities. Use about 1-2% of the solute's weight in activated carbon. Heat the mixture for a few minutes, then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[2]

  • Re-evaluation of Recrystallization Solvent: While water is a common solvent for the recrystallization of 5-bromo-2,4-dihydroxybenzoic acid, its effectiveness can vary depending on the specific impurities.[1][3] Consider a mixed solvent system or an alternative solvent like methanol or ethanol, where the compound is soluble.[4]

  • Check for Oxidation: Phenolic compounds can be susceptible to air oxidation, which can lead to colored byproducts. Ensure your purification process, especially when heating, is not unnecessarily prolonged. Purging the reaction vessel with an inert gas like nitrogen or argon can help minimize oxidation.

Question: My yield after recrystallization is significantly lower than expected. What are the possible causes and solutions?

Answer:

Low recovery is a common issue in recrystallization. Several factors could be at play:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of your compound in the solution (the mother liquor) even after cooling. To remedy this, use the minimum amount of hot solvent required to fully dissolve the crude material.[5]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. To prevent this, preheat your filtration apparatus (funnel and receiving flask) and use a fluted filter paper for a faster filtration rate.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can be used after the solution has cooled to room temperature.[5] Be cautious not to cool too rapidly, as this can trap impurities.

  • Solubility in Cold Solvent: 5-Bromo-2,4-dihydroxybenzoic acid is not completely insoluble in cold water. Washing the collected crystals with an excessive amount of cold solvent can lead to product loss. Use a minimal amount of ice-cold solvent for washing.

Question: I suspect my product is contaminated with the starting material, 2,4-dihydroxybenzoic acid. How can I remove it?

Answer:

If your starting material, 2,4-dihydroxybenzoic acid, is a suspected impurity, you can exploit the differences in properties between the starting material and the brominated product.

  • Fractional Recrystallization: This technique relies on the slight differences in solubility between the two compounds. By carefully controlling the solvent volume and cooling rate, it may be possible to selectively crystallize the less soluble compound. This often requires multiple recrystallization cycles and can be labor-intensive.

  • Column Chromatography: For a more definitive separation, column chromatography is recommended.[6][7] Silica gel is a suitable stationary phase for separating polar aromatic compounds.[6] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the compounds. The less polar 5-bromo-2,4-dihydroxybenzoic acid should elute before the more polar 2,4-dihydroxybenzoic acid. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Question: How can I remove the dibrominated byproduct, 2,4-dihydroxy-3,5-dibromobenzoic acid?

Answer:

The formation of a dibrominated byproduct is a common issue in the synthesis of 5-bromo-2,4-dihydroxybenzoic acid.[3] Fortunately, there is a clever purification strategy:

  • Decarboxylation of the Impurity: The dibrominated impurity can be converted into the more soluble 2,4-dibromoresorcinol by refluxing the crude product in boiling water for an extended period.[3] The desired monobrominated acid is decarboxylated at a much slower rate. After this treatment, the monobrominated acid can be crystallized from the hot water upon cooling, leaving the more soluble dibrominated byproduct in the mother liquor.[3]

Purification Workflow Diagram

PurificationWorkflow Crude Crude 5-bromo-2,4- dihydroxybenzoic acid Dissolve Dissolve in minimal hot solvent (e.g., water) Crude->Dissolve ActivatedCarbon Add Activated Carbon (if colored) Dissolve->ActivatedCarbon Optional HotFilter Hot Filtration Dissolve->HotFilter ActivatedCarbon->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with ice-cold solvent VacuumFilter->Wash Dry Dry under vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the recrystallization of 5-bromo-2,4-dihydroxybenzoic acid.

Frequently Asked Questions (FAQs)

What is the best solvent for the recrystallization of 5-bromo-2,4-dihydroxybenzoic acid?

Water is a commonly used and effective solvent for the recrystallization of 5-bromo-2,4-dihydroxybenzoic acid.[1][3] The compound has good solubility in hot water and is significantly less soluble in cold water, which is the ideal characteristic for a recrystallization solvent.[5] For certain impurity profiles, methanol or ethanol can also be effective.[1][4]

What is the expected melting point of pure 5-bromo-2,4-dihydroxybenzoic acid?

The literature melting point for 5-bromo-2,4-dihydroxybenzoic acid is in the range of 209-210 °C.[4] A sharp melting point within this range is a good indicator of high purity. A broad melting range suggests the presence of impurities.

How can I use acid-base extraction to purify my crude product?

Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[8][9] Since 5-bromo-2,4-dihydroxybenzoic acid is a carboxylic acid, it can be converted to its water-soluble salt form.

  • Dissolve the crude product in an organic solvent like diethyl ether.

  • Extract the organic solution with an aqueous base, such as sodium bicarbonate or sodium hydroxide solution.[8][10] The acidic 5-bromo-2,4-dihydroxybenzoic acid will react with the base to form its sodium salt, which will move into the aqueous layer.

  • Separate the aqueous layer.

  • Acidify the aqueous layer with a strong acid, like hydrochloric acid (HCl), to regenerate the insoluble 5-bromo-2,4-dihydroxybenzoic acid, which will precipitate out of the solution.[10][11]

  • Collect the precipitated product by vacuum filtration.

This method is particularly effective for removing neutral impurities.

Acid-Base Extraction Logic Diagram

AcidBaseExtraction start Crude Product in Organic Solvent add_base Extract with Aqueous Base (e.g., NaHCO3) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Sodium 5-bromo-2,4- dihydroxybenzoate) separate->aqueous_layer acidify Acidify with Strong Acid (e.g., HCl) aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter Vacuum Filtration precipitate->filter pure_product Pure 5-bromo-2,4- dihydroxybenzoic acid filter->pure_product

Caption: Logical flow of an acid-base extraction for purification.

What are the expected spectroscopic data for pure 5-bromo-2,4-dihydroxybenzoic acid?

While a full analysis requires comparison with a standard, you can expect the following characteristic data:

  • ¹H NMR: You would expect to see signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons will show characteristic splitting patterns based on their positions on the benzene ring.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.[12] The carbonyl carbon of the carboxylic acid will be significantly downfield.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.02 g/mol for the anhydrous form and 251.03 g/mol for the monohydrate).[4][13] Due to the presence of bromine, you will observe a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Recrystallization Solvent Comparison

SolventProsCons
Water - Excellent solubility difference between hot and cold.[5]- Inexpensive and non-toxic.- High boiling point can be slow to evaporate.- May not be effective for all types of impurities.
Methanol/Ethanol - Good solvating power for the compound.[4]- Lower boiling points for easier removal.- Higher solubility in cold solvent may lead to lower yields.- Flammable.
Mixed Solvents (e.g., Ethanol/Water) - Allows for fine-tuning of solubility properties.- Can be effective for complex impurity profiles.- Requires optimization of the solvent ratio.- More complex to handle.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved January 9, 2026, from [Link]

  • Extraction of Benzoic Acid - Odinity. (2017, December 31). Retrieved January 9, 2026, from [Link]

  • Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8) - Cheméo. (n.d.). Retrieved January 9, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved January 9, 2026, from [Link]

  • The Extraction of Benzoic Acid from a Mixture. (n.d.). Retrieved January 9, 2026, from [Link]

  • Resorcinol, 4-bromo - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • Chemistry 102 - Experiment 3. (2009, September 10). Retrieved January 9, 2026, from [Link]

  • Column chromatography. (n.d.). Retrieved January 9, 2026, from [Link]

  • 5-bromo-2,4-dihydroxybenzoic acid (C7H5BrO4) - PubChemLite. (n.d.). Retrieved January 9, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved January 9, 2026, from [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 9, 2026, from [Link]

  • 2,4-Dihydroxybenzoic acid - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Column chromatography - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8 - J&K Scientific. (n.d.). Retrieved January 9, 2026, from [Link]

  • CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents. (n.d.).
  • HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column - SIELC Technologies. (n.d.). Retrieved January 9, 2026, from [Link]

  • Column Chromatography Procedures - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 9, 2026, from [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

solubility of 5-bromo-2,4-dihydroxybenzoic acid monohydrate in various organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides comprehensive information on the solubility of 5-bromo-2,4-dihydroxybenzoic acid monohydrate in various organic solvents. It is intended for researchers, scientists, and drug development professionals to facilitate experimental design and troubleshoot common issues.

Solubility Profile

Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation. The molecule's polarity, due to the presence of a carboxylic acid and two hydroxyl groups, alongside the bromine atom, dictates its solubility characteristics.

It is imperative for researchers to experimentally verify the solubility in their specific solvent system and conditions.

SolventChemical ClassPolarityExpected SolubilityRationale & Expert Insights
Methanol Protic AlcoholPolarSoluble (25 mg/mL)[1]The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily solvating the polar functional groups of the analyte.
Ethanol Protic AlcoholPolarModerately SolubleSimilar to methanol, ethanol can engage in hydrogen bonding. Its slightly lower polarity may result in a somewhat reduced, but still significant, solubility. Recrystallization from ethanol is a common purification method, suggesting good solubility at elevated temperatures.[2]
Dimethyl Sulfoxide (DMSO) Aprotic PolarHighly PolarHighly SolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds.[3] It is expected to readily solubilize this compound.
Acetone KetonePolar AproticModerately SolubleAcetone's polarity allows it to interact with the polar groups of the solute, though its hydrogen bonding capacity is limited to being an acceptor.
Ethyl Acetate EsterIntermediate PolaritySlightly SolubleAs a less polar solvent compared to alcohols and DMSO, ethyl acetate is expected to be a poorer solvent for this highly polar compound.
Acetonitrile NitrilePolar AproticSlightly SolubleWhile polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, likely resulting in lower solubility.
Water (Hot) ProticHighly PolarSolubleThe compound can be dissolved in hot water (80°C) for crystallization purposes, indicating significant solubility at elevated temperatures.[2]

Experimental Protocol for Solubility Determination

This section outlines a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. The shake-flask method followed by HPLC analysis is a widely accepted and reliable approach.

Workflow for Equilibrium Solubility Determination

Solubility Determination Workflow cluster_Prep Preparation cluster_Equil Equilibration cluster_Analysis Analysis A Accurately weigh excess 5-bromo-2,4-dihydroxybenzoic acid monohydrate B Add to a known volume of the selected organic solvent A->B Dispense C Seal vial and agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) B->C Incubate D Allow suspension to settle C->D Settle E Withdraw an aliquot of the supernatant D->E Sample F Filter through a 0.45 µm PTFE syringe filter E->F Clarify G Dilute the filtrate with a suitable mobile phase F->G Prepare for Injection H Analyze by a validated HPLC method G->H Inject I Quantify against a standard curve H->I Calculate Concentration

Caption: Workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology
  • Preparation of the Suspension:

    • Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the suspensions for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Prepare a standard curve by dissolving known concentrations of this compound in the mobile phase.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the standard curve.

    • Inject the diluted sample and the standards onto the HPLC system.

    • Quantify the concentration of the analyte in the sample by comparing its peak area to the standard curve.

  • Data Reporting:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

    • Report the solubility at the specified temperature.

Troubleshooting and FAQs

Q1: My solubility results for the same solvent are inconsistent. What could be the cause?

A1: Inconsistent solubility results can stem from several factors:

  • Insufficient Equilibration Time: Ensure that the suspension is agitated for a sufficient duration to reach thermodynamic equilibrium. For some compounds and solvents, this may take longer than 24 hours.

  • Temperature Fluctuations: Solubility is highly dependent on temperature. Use a calibrated, constant-temperature shaker bath to maintain a stable temperature throughout the experiment.

  • Inadequate Separation of Solid: Failure to completely remove undissolved solid before analysis will lead to erroneously high solubility values. Use a fine-pored (e.g., 0.45 µm) syringe filter and ensure no solid material is disturbed during sampling.

  • Solvent Evaporation: Make sure the vials are securely sealed to prevent any loss of solvent, which would concentrate the solute and alter the results.

Q2: I am observing a color change or degradation of the compound in the solvent over time. How should I proceed?

A2: this compound is a phenolic compound and may be susceptible to oxidation or other degradation pathways, especially in the presence of light or certain impurities in the solvent.

  • Protect from Light: Conduct the experiment in amber vials or protect the setup from light.

  • Use High-Purity Solvents: Impurities in the solvent can catalyze degradation. Use HPLC-grade or equivalent high-purity solvents.

  • Consider Inert Atmosphere: If degradation persists, particularly in solvents like DMSO, consider purging the vials with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.

  • Analyze for Degradants: Use a stability-indicating HPLC method to check for the presence of degradation products. If significant degradation occurs, the measured solubility will not be accurate for the parent compound.

Q3: The compound appears to be "oiling out" instead of forming a crystalline solid at the bottom of the vial. What does this mean?

A3: "Oiling out" or the formation of a liquid phase instead of a solid precipitate indicates that the experimental temperature is above the melting point of the solvated solid or that a liquid clathrate is forming.

  • Lower the Temperature: If experimentally feasible, try conducting the solubility determination at a lower temperature.

  • Solvent Selection: This phenomenon is more common in certain solvents. It may be necessary to choose an alternative solvent where the compound has a more defined solid-liquid equilibrium.

Q4: Can I use UV-Vis spectrophotometry instead of HPLC for quantification?

A4: While UV-Vis spectrophotometry can be a simpler and faster method, it is less specific than HPLC.

  • Purity is Key: This method is only suitable if you are certain of the purity of your compound and that it does not degrade in the solvent to form UV-active byproducts.

  • Solvent Interference: The solvent itself must not absorb at the analytical wavelength of the compound. You will need to run a solvent blank.

  • Validation: You must still validate the method by demonstrating linearity over the desired concentration range (Beer's Law).

For robust and publishable data, HPLC is the recommended analytical technique due to its superior specificity and ability to separate the analyte from potential impurities or degradants.

References

  • gChem. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

Sources

troubleshooting common problems in the synthesis of 5-bromo-2,4-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-2,4-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of 5-bromo-2,4-dihydroxybenzoic acid from 2,4-dihydroxybenzoic acid (β-resorcylic acid) is a classic example of electrophilic aromatic substitution. The hydroxyl groups on the benzene ring are strongly activating ortho-, para-directing groups, making the reaction proceed readily.[1] However, this high reactivity can also lead to challenges in controlling selectivity and preventing the formation of byproducts. This guide will help you address these common issues to achieve a high yield of the desired product with excellent purity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

FAQ 1: Low or No Product Yield

Question: I performed the reaction, but upon workup, I obtained a very low yield of my desired 5-bromo-2,4-dihydroxybenzoic acid, or no product at all. What could have gone wrong?

Answer: A low or nonexistent yield can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential causes:

  • Poor Quality of Starting Materials:

    • 2,4-Dihydroxybenzoic Acid: Ensure your starting material is pure. Impurities can interfere with the reaction.

    • Bromine: Bromine can degrade over time. Use a fresh, properly stored bottle of bromine. The presence of significant amounts of HBr in the bromine solution can affect the electrophilicity of the bromine.

  • Inadequate Reaction Conditions:

    • Temperature: The reaction is typically run at a controlled temperature of 30-35°C. If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction. Conversely, higher temperatures can promote the formation of byproducts.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Improper Workup:

    • Precipitation: The product is precipitated by pouring the reaction mixture into a large volume of cold water. If an insufficient volume of water is used, or if the solution is not adequately cooled, the product may not fully precipitate, leading to a lower isolated yield.

FAQ 2: Formation of Multiple Products (Poor Regioselectivity)

Question: My final product is a mixture of brominated compounds, not just the desired 5-bromo isomer. How can I improve the regioselectivity of the reaction?

Answer: The formation of multiple products is a common issue due to the high activation of the benzene ring by the two hydroxyl groups. The main byproduct is often 3,5-dibromo-2,4-dihydroxybenzoic acid.

  • Understanding the Directing Effects: The -OH groups are ortho-, para-directing. In 2,4-dihydroxybenzoic acid, the positions ortho and para to the hydroxyl groups are 3, 5, and 6. The carboxylic acid group is a deactivating meta-director. The position C5 is para to the C2-hydroxyl group and ortho to the C4-hydroxyl group, making it highly activated and the primary site of bromination. However, the C3 position is also activated (ortho to both hydroxyl groups), and under certain conditions, can also be brominated.

  • Controlling Stoichiometry:

    • Bromine Amount: Use a precise 1:1 molar ratio of bromine to 2,4-dihydroxybenzoic acid. An excess of bromine will significantly increase the formation of the dibrominated byproduct.

  • Reaction Temperature:

    • Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[2] However, be mindful that this will also decrease the reaction rate.

  • Solvent Choice:

    • Glacial acetic acid is the recommended solvent as it is polar and can help stabilize the reaction intermediates.[3][4] It also helps to moderate the reactivity of the bromine.

FAQ 3: My Product is Discolored (Pink or Brown)

Question: The isolated 5-bromo-2,4-dihydroxybenzoic acid is not a white or off-white solid but has a pink or brownish tint. What is the cause of this discoloration, and how can I remove it?

Answer: Discoloration in the final product is usually due to the presence of trace impurities, often oxidized species or residual bromine.

  • Causes of Discoloration:

    • Excess Bromine: Any unreacted bromine remaining after the reaction can impart a brownish color to the product.

    • Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by exposure to air and light, especially at elevated temperatures during workup or purification.

  • Decolorization Techniques:

    • Recrystallization with Activated Carbon: The most effective method for removing colored impurities is recrystallization from hot water with the addition of a small amount of activated carbon. The activated carbon will adsorb the colored impurities, and upon hot filtration, a colorless solution should be obtained, from which the pure product will crystallize upon cooling.

    • Washing: Thoroughly washing the crude product with cold water after precipitation helps to remove any residual bromine and other water-soluble impurities.

Experimental Protocols & Data

Detailed Synthesis Protocol

This protocol is adapted from Organic Syntheses, a highly reliable source for chemical preparations.

Materials and Equipment:

  • 2,4-Dihydroxybenzoic acid (β-resorcylic acid)

  • Glacial acetic acid

  • Bromine

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 mL of glacial acetic acid. Gentle warming to 45°C may be required to achieve complete dissolution.

  • Cool the solution to 35°C.

  • Prepare a solution of 48 g (15.4 mL, 0.3 mole) of bromine in 240 mL of glacial acetic acid.

  • Slowly add the bromine solution from the dropping funnel to the stirred 2,4-dihydroxybenzoic acid solution over approximately one hour. Maintain the reaction temperature between 30-35°C using a water bath for cooling if necessary.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Pour the reaction mixture into 5 L of cold water with stirring.

  • Cool the mixture in an ice bath to 0-5°C and allow it to stand for several hours to ensure complete precipitation.

  • Collect the white crystalline product by suction filtration using a Büchner funnel.

  • Wash the crystals with approximately 500 mL of cold water.

  • Air-dry the crude product at room temperature. The expected crude yield is 55-60 g.

Purification by Recrystallization
  • Dissolve the crude product in 1.5 L of boiling water.

  • Reflux the solution for one hour. This step is crucial as it helps to convert the common impurity, 2,4-dihydroxy-3,5-dibromobenzoic acid, into the more water-soluble 2,4-dibromoresorcinol, which will remain in the filtrate.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystallization.

  • Collect the purified crystals by suction filtration.

  • Wash the crystals with 100 mL of cold water.

  • Air-dry the final product. The expected yield of pure 5-bromo-2,4-dihydroxybenzoic acid is 40-44 g (57-63% of the theoretical amount), with a melting point of 206.5–208.5°C.

ParameterValueReference
Molar Mass233.02 g/mol [5]
Melting Point206.5–208.5 °C
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in hot water, ethanol, and ether

Table 1: Physical and Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic Acid.

Analytical Monitoring

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) with a few drops of acetic acid to suppress the ionization of the carboxylic acid group.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

  • Interpretation: The starting material, 2,4-dihydroxybenzoic acid, will have a different Rf value than the product, 5-bromo-2,4-dihydroxybenzoic acid. The dibrominated byproduct will likely have a higher Rf value than the monobrominated product. By running a TLC at different time points, you can monitor the disappearance of the starting material and the appearance of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the final product and identifying any impurities. The number of signals, their chemical shifts, and splitting patterns in the aromatic region of the ¹H NMR spectrum can be used to distinguish between the desired 5-bromo isomer and other possible isomers or the dibrominated byproduct. Spectral data for 5-bromo-2,4-dihydroxybenzoic acid is available in public databases.[5][6]

Visualizing the Workflow and Logic

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 2,4-dihydroxybenzoic acid in glacial acetic acid C Slowly add bromine solution (30-35°C) A->C B Prepare bromine solution in glacial acetic acid B->C D Precipitate in cold water C->D E Filter and wash crude product D->E F Recrystallize from hot water E->F G Filter and dry pure product F->G troubleshooting_tree cluster_yield Low Yield cluster_purity Impure Product Start Problem with Synthesis Yield_Q1 Check Reagent Quality (Fresh Bromine?) Start->Yield_Q1 Purity_Q1 Multiple Spots on TLC? Start->Purity_Q1 Purity_Q2 Product Discolored? Start->Purity_Q2 Yield_Q2 Verify Reaction Conditions (Temp: 30-35°C?) Yield_Q3 Review Workup (Sufficient cold water?) Purity_A1 Dibromination likely. Check bromine stoichiometry. Purity_Q1->Purity_A1 Yes Purity_A2 Oxidation/Excess Br₂. Recrystallize with activated carbon.

Sources

how to minimize byproduct formation during the bromination of 2,4-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 2,4-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this reaction and minimize the formation of unwanted byproducts, ensuring the synthesis of high-purity target compounds.

Introduction: The Challenge of Selective Bromination

The bromination of 2,4-dihydroxybenzoic acid is a classic example of electrophilic aromatic substitution. The two hydroxyl groups are strong activating, ortho-, para-directing groups, making the aromatic ring highly susceptible to electrophilic attack.[1][2] This high reactivity, while advantageous, also presents a significant challenge: controlling the selectivity of the bromination to obtain the desired mono- or di-brominated product without the formation of over-brominated species or other side products. The primary byproducts of concern are typically over-brominated compounds (e.g., tribromo derivatives) and products resulting from decarboxylation.[3][4][5]

This guide provides a structured approach to troubleshooting and optimizing your reaction conditions to achieve the desired outcome.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the bromination of 2,4-dihydroxybenzoic acid.

Issue 1: Formation of Multiple Brominated Products (Over-bromination)

Question: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for a single product?

Answer: The formation of multiple brominated products is a common issue due to the high activation of the aromatic ring by the two hydroxyl groups.[6] To enhance selectivity, you need to carefully control the reaction conditions to moderate the reactivity.

Root Causes & Solutions:

  • Choice of Brominating Agent and Solvent:

    • High Polarity Solvents: Using highly polar solvents like water (bromine water) can significantly increase the rate of reaction and lead to over-bromination.[7] Water can polarize the Br-Br bond, making the bromine a more potent electrophile.[7]

    • Solution: Switch to a less polar solvent. Glacial acetic acid is a common choice that can help moderate the reaction.[8] Other options include carbon disulfide or dichloromethane, which are non-polar and can further reduce the reaction rate, favoring mono-bromination.[1][2][7]

  • Reaction Temperature:

    • Elevated Temperatures: Higher temperatures increase the reaction rate, often at the expense of selectivity.

    • Solution: Perform the reaction at a lower temperature.[1] Cooling the reaction mixture in an ice bath (0-5 °C) can significantly slow down the reaction, allowing for better control and favoring the formation of the mono-substituted product.[1]

  • Stoichiometry of the Brominating Agent:

    • Excess Bromine: Using an excess of the brominating agent will inevitably lead to over-bromination.

    • Solution: Carefully control the stoichiometry. For mono-bromination, use one equivalent of the brominating agent. It is often beneficial to use a slight sub-stoichiometric amount to ensure all the brominating agent is consumed before significant di-substitution occurs.

Experimental Protocol for Selective Mono-bromination:

ParameterRecommended ConditionRationale
Starting Material 2,4-Dihydroxybenzoic Acid---
Brominating Agent Bromine (Br₂) or N-Bromosuccinimide (NBS)NBS can be a milder and easier-to-handle alternative to elemental bromine.[9][10]
Solvent Glacial Acetic Acid or DichloromethaneLess polar than water, moderating reactivity.[7][8]
Temperature 0-5 °C (Ice Bath)Slows the reaction rate, improving selectivity.[1]
Stoichiometry 1.0 equivalent of 2,4-dihydroxybenzoic acid to 0.95-1.0 equivalent of brominating agentPrevents over-bromination.
Addition Slow, dropwise addition of the brominating agentMaintains a low concentration of the electrophile, favoring mono-substitution.[9]
Issue 2: Unwanted Decarboxylation of the Starting Material or Product

Question: I am observing the formation of brominated phenols without the carboxylic acid group. How can I prevent this decarboxylation?

Answer: Decarboxylation, the loss of the -COOH group as CO₂, is a known side reaction, particularly under harsh conditions or with prolonged reaction times.[3][4][5] The hydroxyl group at the para position can stabilize the intermediate formed during decarboxylation.

Root Causes & Solutions:

  • Elevated Temperatures and Prolonged Reaction Times: Heat can promote decarboxylation.

    • Solution: As with controlling over-bromination, maintaining a low reaction temperature is crucial. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

  • Acidic Conditions: The presence of strong acids can sometimes facilitate decarboxylation. While the hydrogen bromide (HBr) generated during the reaction is unavoidable, its concentration should be managed.

    • Solution: While not always necessary, the addition of a non-nucleophilic acid scavenger like anhydrous sodium carbonate can neutralize the HBr as it forms, although this may also affect the primary reaction rate.[9] A two-phase solvent system, with an aqueous phase to dissolve the HBr, can also be effective.[11]

Workflow for Minimizing Byproducts:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Monitoring & Work-up cluster_3 Troubleshooting Loop Start Dissolve 2,4-dihydroxybenzoic acid in appropriate solvent Cool Cool reaction mixture to 0-5 °C Start->Cool Add_Br Slowly add brominating agent (e.g., Br2 in acetic acid) Cool->Add_Br Monitor Monitor reaction by TLC Add_Br->Monitor Quench Quench reaction upon completion Monitor->Quench Isolate Isolate and purify product Quench->Isolate Check_Purity Check product purity Isolate->Check_Purity Byproducts Byproducts present? Check_Purity->Byproducts Adjust_Conditions Adjust conditions: - Lower Temperature - Change Solvent - Modify Stoichiometry Byproducts->Adjust_Conditions Yes End Pure Product Byproducts->End No Adjust_Conditions->Start

Caption: Troubleshooting workflow for minimizing byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this reaction?

A1: The choice depends on the desired product and safety considerations.

  • Elemental Bromine (Br₂): Highly reactive and effective, but also volatile and corrosive. It is often used in a solution of a suitable solvent like glacial acetic acid.[8]

  • N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine.[10] It is often used for selective brominations and can be a good alternative to minimize over-bromination.[9][12]

  • Bromide-Bromate Solutions: An in-situ method of generating bromine, which can offer better control over the bromine concentration.[13][14]

Q2: How does the solvent choice impact the reaction outcome?

A2: The solvent plays a critical role in modulating the reactivity of the brominating agent and influencing the product distribution.[7]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can solvate and polarize the bromine molecule, increasing its electrophilicity and leading to faster, less selective reactions, often resulting in polybromination.[7]

  • Less Polar/Non-Polar Solvents (e.g., Glacial Acetic Acid, Dichloromethane, Carbon Disulfide): These solvents do not significantly polarize the bromine molecule, resulting in a less reactive electrophile.[2][7] This leads to slower, more controlled reactions, which are ideal for achieving selective mono-bromination.[1][2]

Q3: What is the expected regioselectivity of the first bromination?

A3: The hydroxyl groups at positions 2 and 4 are both ortho-, para-directing. The position of the first bromination will be at one of the activated ortho or para positions relative to the hydroxyl groups. The most likely position for the first electrophilic attack is at C5, which is para to the C2-hydroxyl group and ortho to the C4-hydroxyl group. This position is highly activated by both hydroxyl groups. The product formed would be 5-bromo-2,4-dihydroxybenzoic acid.[15]

Reaction Mechanism Overview:

G cluster_0 Electrophilic Aromatic Substitution 2,4-Dihydroxybenzoic Acid 2,4-Dihydroxybenzoic Acid Arenium Ion Intermediate Arenium Ion Intermediate 2,4-Dihydroxybenzoic Acid->Arenium Ion Intermediate + Br+ 5-Bromo-2,4-dihydroxybenzoic Acid 5-Bromo-2,4-dihydroxybenzoic Acid Arenium Ion Intermediate->5-Bromo-2,4-dihydroxybenzoic Acid - H+

Caption: Simplified mechanism of electrophilic bromination.

Q4: Are there any specific work-up procedures to remove byproducts?

A4: Yes, purification is often necessary.

  • Recrystallization: This is a common and effective method for purifying the desired brominated product from starting material and byproducts. A procedure described in Organic Syntheses for a similar compound involves recrystallization from boiling water.[8]

  • Column Chromatography: For difficult separations of isomers or closely related byproducts, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of the components in the mixture.

Q5: Can I use a catalyst for this reaction?

A5: For highly activated substrates like 2,4-dihydroxybenzoic acid, a Lewis acid catalyst (e.g., FeBr₃) is generally not required and can actually be detrimental.[2] The use of such a catalyst would dramatically increase the reaction rate and lead to extensive over-bromination and potentially other side reactions. The reaction proceeds readily without a catalyst due to the strong activating effect of the hydroxyl groups.[2][5]

References

  • Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Quora. (2015, September 7). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible?. Retrieved from [Link]

  • Vedantu. (n.d.). Write the mechanism involved in bromination of salicylic acid. Retrieved from [Link]

  • NPTEL-NOC IITM. (2021, August 11). mod02lec10 - Electrophilic Aromatic Substitution in Phenols [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US3546302A - Process for brominating phenols.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

  • ACS Publications. (2009). Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Stack Exchange. (2018, March 14). How can bromine water be used to distinguish between benzoic acid and salicylic acid?. Retrieved from [Link]

  • ChemRxiv. (2024, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005023738A1 - Bromination of hydroxyaromatic compounds.
  • Google Patents. (n.d.). US7053251B2 - Bromination of hydroxyaromatic compounds.
  • ResearchGate. (n.d.). Bromination of Phenols by Means of Bromide-Bromate Solution. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3996291A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.
  • PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020243588A1 - Processes for the preparation of halogenated dihydroxybenzene compounds.
  • National Institutes of Health. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Liberty University. (n.d.). What is the best bromination reaction and procedure to fit these critera?. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]

  • Google Patents. (n.d.). US4996354A - Preparation of 2,4-dihydroxybenzoic acid.

Sources

improving the purity of 5-bromo-2,4-dihydroxybenzoic acid to >98%

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-bromo-2,4-dihydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate at a purity level exceeding 98% for downstream applications.[1][2] We will address common challenges encountered during purification and provide robust, field-proven protocols and troubleshooting advice in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for handling and purifying 5-bromo-2,4-dihydroxybenzoic acid.

Q1: What are the key physical and chemical properties I should be aware of?

Understanding the fundamental properties of 5-bromo-2,4-dihydroxybenzoic acid is crucial for selecting appropriate purification strategies. It is a white to off-white crystalline powder with a melting point of approximately 208-212 °C.[2] Significant deviation from this melting point, or a broad melting range, is a primary indicator of impurity.[3] Its acidic nature, due to the carboxylic acid group, and the presence of polar hydroxyl groups, govern its solubility. It is soluble in methanol but has limited solubility in cold water, a key property exploited during recrystallization.[4]

Q2: What are the likely impurities in a crude sample of 5-bromo-2,4-dihydroxybenzoic acid?

Impurities typically stem from the synthetic route. Common contaminants may include:

  • Unreacted Starting Material: Residual 2,4-dihydroxybenzoic acid.

  • Over-brominated Byproducts: Such as 3,5-dibromo-2,4-dihydroxybenzoic acid, which can form if reaction conditions are not tightly controlled.[5]

  • Isomeric Impurities: Bromination at other positions on the aromatic ring, though less common.

  • Residual Solvents and Reagents: Acetic acid or other solvents used during the synthesis.[5]

Identifying these impurities, often through techniques like HPLC-MS, is a critical first step in developing a purification strategy.[6][7]

Q3: What is the recommended primary method for purifying this compound to >98%?

For most organic solids, recrystallization is the most efficient and scalable primary purification method.[3][8] Given the properties of 5-bromo-2,4-dihydroxybenzoic acid, recrystallization from hot water is a well-documented and effective approach.[4][5] This technique leverages the compound's higher solubility in hot solvent and lower solubility upon cooling, allowing pure crystals to form while impurities remain in the solvent (mother liquor).[8]

Q4: How do I accurately assess the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is the industry gold standard for determining the purity of pharmaceutical intermediates.[9][10] It allows for precise quantification of the main compound and any impurities.[9] A well-developed HPLC method can provide a purity value as a percentage (e.g., area % at a specific UV wavelength).

Other supporting methods include:

  • Melting Point Analysis: A sharp melting point within the literature range (e.g., 209-211 °C) indicates high purity.[3]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can confirm the chemical structure and reveal the presence of organic impurities if they are at a significant level (>1-2%).

Part 2: Troubleshooting and Advanced Purification Guide

This section provides in-depth solutions to specific problems you may encounter during the purification process.

Recrystallization Issues

Q5: I dissolved my crude product in hot solvent, but no crystals are forming upon cooling. What should I do?

This is a classic problem, often due to supersaturation or using too much solvent.[8][11]

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask just below the solvent surface with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[8]

  • Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the solution. This will act as a template for crystallization.[8]

  • Reduce Solvent Volume: This is the most common reason for crystallization failure.[11] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Allow it to cool again slowly.

  • Cool to a Lower Temperature: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[12]

dot

G start No Crystals Formed Upon Cooling q1 Is the solution clear or cloudy? start->q1 a1_clear Too much solvent used or supersaturation. q1->a1_clear Clear a1_cloudy Product may be 'oiling out' or precipitating too quickly. q1->a1_cloudy Cloudy step1 1. Scratch inner wall of the flask. a1_clear->step1 remedy_cloudy Re-heat, add more 'good' solvent, and cool slowly. a1_cloudy->remedy_cloudy step2 2. Add a seed crystal. step1->step2 step3 3. Reduce solvent volume by boiling, then re-cool. step2->step3 step4 4. Cool in an ice bath. step3->step4

Caption: Decision tree for troubleshooting lack of crystallization.

Q6: My compound is separating as an oil instead of crystals ("oiling out"). How can I fix this?

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes saturated at a temperature above the compound's melting point.[13] Impurities can also lower the melting point, exacerbating this issue.[11]

Solutions:

  • Lower the Saturation Temperature: Reheat the solution until the oil fully dissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation point to a temperature below the compound's melting point.[13]

  • Slow Down Cooling: Rapid cooling encourages precipitation rather than crystallization.[3] After dissolving your compound, allow the flask to cool to room temperature on a surface that does not draw heat away quickly (e.g., a cork ring or wooden block) before moving it to an ice bath.[13]

  • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or use a co-solvent system (solvent pair).

Q7: My yield after recrystallization is very low (<50%). How can I improve it?

A low yield can be frustrating, but it's often preventable.

Potential Causes and Solutions:

  • Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will result in a large portion of your product remaining in the mother liquor.[8][13] Solution: Concentrate the mother liquor and cool it again to recover a second crop of crystals.

  • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose a significant amount of material.[12] Solution: Use a pre-heated funnel and filter the solution as quickly as possible.

  • Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will redissolve some of your product.[8] Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.

Advanced Purification and Purity Confirmation

Q8: Recrystallization improved my purity, but I'm still stuck at 97%. What's the next step?

When recrystallization is insufficient, it's because the impurities have very similar solubility profiles to the desired compound. In this case, a technique that separates based on a different principle, like polarity, is required.

  • Acid-Base Extraction: This is an excellent secondary purification step for acidic compounds like 5-bromo-2,4-dihydroxybenzoic acid.[14][15] It is highly effective at removing neutral or less acidic impurities. The process involves dissolving the crude material in an organic solvent (like ethyl acetate), washing with an aqueous basic solution (like sodium bicarbonate) to convert the acidic product into its water-soluble salt, separating the layers, and then re-acidifying the aqueous layer to precipitate the pure product.[15]

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[16] While more labor-intensive, it offers very high resolution and is capable of separating closely related impurities.[17]

G A Crude Product Dissolved (Acidic Product + Neutral Impurity) B Neutral Impurity Remains A->B Separation C Water-Soluble Salt of Product A->C + NaHCO₃ (aq) (Deprotonation) D Pure Product Precipitates C->D + HCl (aq) (Protonation)

Caption: General workflow for recrystallization.

References

  • Sigma-Aldrich. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
  • University of California, Davis. (n.d.). Recrystallization.
  • Benchchem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid monohydrate.
  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
  • Discover ACS. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
  • Cheméo. (n.d.). Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8).
  • National Institutes of Health (PMC). (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • American Chemical Society. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • University of York. (n.d.). Problems with Recrystallisations.
  • ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-.
  • AIMS Press. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • California State University, Los Angeles. (n.d.). Liquid/liquid Extraction.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • University of Missouri–St. Louis. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • WSU Chemistry. (2019, May 6). Theory: Liquid-Liquid Extraction.
  • J&K Scientific. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
  • Santa Cruz Biotechnology. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
  • Wikipedia. (n.d.). Column chromatography.
  • Thermo Scientific Chemicals. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid, 97%.
  • Chem-Impex. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
  • Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
  • American Elements. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • ResearchGate. (n.d.). (a) HPLC separation of seven bromophenols under optimized conditions....
  • Sigma-Aldrich. (n.d.). 5-bromo-2,4-dihydroxybenzoic acid.
  • ResearchGate. (n.d.). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS.
  • BLD Pharm. (n.d.). 7355-22-8|5-Bromo-2,4-dihydroxybenzoic acid.
  • Vanderbilt University. (n.d.). Recrystallization of SA CHCA DHB.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

addressing stability issues of 5-bromo-2,4-dihydroxybenzoic acid monohydrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-2,4-dihydroxybenzoic acid monohydrate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in aqueous solutions. As a multifunctional scaffold in medicinal chemistry, understanding its stability profile is critical for reproducible and reliable experimental outcomes.[1][2] This document provides in-depth troubleshooting advice, preventative measures, and the scientific rationale behind our recommendations.

I. Understanding the Inherent Instability of 5-Bromo-2,4-dihydroxybenzoic Acid in Aqueous Solutions

5-Bromo-2,4-dihydroxybenzoic acid, a derivative of resorcinolic acid, possesses a chemical structure susceptible to degradation in aqueous environments. The electron-donating hydroxyl groups activate the aromatic ring, making it prone to oxidation. Furthermore, the presence of a bromine atom introduces the possibility of dehalogenation reactions, particularly under photolytic conditions.[3][4] The stability of this compound is significantly influenced by pH, light exposure, temperature, and the presence of oxidizing agents.

Below is a diagram illustrating the key structural features that contribute to the reactivity of 5-bromo-2,4-dihydroxybenzoic acid.

Caption: Key functional groups of 5-bromo-2,4-dihydroxybenzoic acid influencing its stability.

II. Frequently Asked Questions (FAQs)

FAQ 1: My solution of 5-bromo-2,4-dihydroxybenzoic acid is changing color. What is causing this?

A color change, typically to a yellow or brown hue, is a common indicator of degradation. This is most likely due to the oxidation of the dihydroxybenzoic acid moiety. The phenolic hydroxyl groups are susceptible to oxidation, leading to the formation of quinone-type structures, which are often colored.[5] This process can be accelerated by exposure to air (oxygen), high pH, and light.

FAQ 2: What is the optimal pH range for preparing and storing aqueous solutions of this compound?

Phenolic compounds, including dihydroxybenzoic acids, are generally more stable in acidic conditions.[5] At neutral to alkaline pH, the hydroxyl groups are deprotonated to form phenoxide ions, which are more susceptible to oxidation. Therefore, it is recommended to prepare and store solutions in a slightly acidic buffer, ideally between pH 3 and 5. It is crucial to avoid alkaline conditions, as they can lead to rapid and irreversible degradation.[5]

FAQ 3: Can I autoclave my solution to sterilize it?

Autoclaving is not recommended. The combination of high temperature and pressure can accelerate both hydrolysis and decarboxylation of the benzoic acid derivative.[6] For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Rapid degradation of the compound observed by HPLC analysis even when stored at 4°C.

Possible Causes & Solutions:

  • Inappropriate pH of the Solution: The pH of your aqueous solution may be neutral or slightly alkaline, accelerating degradation even at low temperatures.

    • Troubleshooting Protocol:

      • Measure the pH of your stock solution.

      • If the pH is above 6, prepare a fresh solution using a slightly acidic buffer (e.g., citrate or acetate buffer, pH 4-5).

      • Analyze the freshly prepared buffered solution by HPLC to establish a baseline.

      • Re-analyze the solution after a set period of storage at 4°C to confirm improved stability.

  • Presence of Dissolved Oxygen: Oxygen dissolved in the aqueous solvent can promote oxidation.

    • Troubleshooting Protocol:

      • Degas your solvent (water or buffer) by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before dissolving the compound.

      • Prepare the solution under an inert atmosphere if possible.

      • Store the solution in a tightly sealed container with minimal headspace.

  • Contamination with Metal Ions: Trace metal ion contamination (e.g., iron, copper) can catalyze the oxidation of phenolic compounds.

    • Troubleshooting Protocol:

      • Use high-purity water and reagents.

      • If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the solution. A typical starting concentration is 0.1 mM.

Issue 2: Appearance of unexpected peaks in the chromatogram during a photostability study.

Possible Causes & Solutions:

  • Photodegradation: 5-Bromo-2,4-dihydroxybenzoic acid is susceptible to photodegradation. Exposure to UV or even ambient light can induce reactions.

    • Plausible Degradation Pathways:

      • Photodehalogenation: The carbon-bromine bond can be cleaved by UV light, leading to the formation of 2,4-dihydroxybenzoic acid.[3][4]

      • Photo-oxidation: Light can provide the energy to initiate oxidation reactions, leading to the formation of hydroxylated and quinone-like products.

      • Rearrangement: Photochemical reactions can sometimes lead to the migration of the bromine atom to a different position on the aromatic ring.[3]

    • Troubleshooting & Prevention Workflow:

Photostability_Workflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Solution Solution Problem Unexpected peaks in photostability study Protect Prepare fresh solution in amber vials Problem->Protect Expose Expose a parallel sample in clear vials Problem->Expose Analyze Analyze both samples by HPLC-MS at t=0 and t=x Protect->Analyze Expose->Analyze Confirm Confirm photodegradation by comparing chromatograms Analyze->Confirm Implement Implement light-protective measures for all future work Confirm->Implement

Caption: Workflow for troubleshooting photodegradation.

Issue 3: Poor recovery of the compound after solid-phase extraction (SPE).

Possible Causes & Solutions:

  • On-cartridge Degradation: If the SPE sorbent has a basic character, it can induce degradation of the compound during the extraction process.

    • Troubleshooting Protocol:

      • Check the specifications of your SPE cartridge to determine the nature of the sorbent.

      • If using a basic or neutral sorbent, consider switching to a sorbent that is stable under acidic conditions (e.g., a polymer-based sorbent).

      • Acidify your sample and all extraction solvents to maintain a pH between 3 and 5 throughout the SPE process.

IV. Preventative Measures for Ensuring Stability

To minimize degradation and ensure the integrity of your experiments, adhere to the following best practices:

ParameterRecommendationRationale
pH Maintain solutions in a slightly acidic buffer (pH 3-5).Minimizes the formation of highly reactive phenoxide ions, thus reducing susceptibility to oxidation.[5]
Light Prepare and store solutions in amber or opaque containers. Protect from direct sunlight and UV lamps.Prevents photodegradation pathways such as dehalogenation and photo-oxidation.[3][4]
Oxygen Use deoxygenated solvents and store solutions under an inert atmosphere (N₂ or Ar).Reduces the rate of oxidative degradation of the electron-rich aromatic ring.
Temperature Store stock solutions at low temperatures (2-8°C or -20°C for long-term storage). Avoid repeated freeze-thaw cycles.Lowers the kinetic rate of degradation reactions.
Additives Consider the addition of antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) for long-term storage.Scavenges free radicals and sequesters catalytic metal ions.

V. Analytical Methodology for Stability Assessment

A robust analytical method is crucial for accurately monitoring the stability of 5-bromo-2,4-dihydroxybenzoic acid and detecting its degradation products.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric Detection

  • Column: A C18 column is a suitable choice for separating the parent compound from its more polar degradation products.

  • Mobile Phase: A gradient elution using an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic mobile phase helps to ensure good peak shape and suppress the ionization of the carboxylic acid and hydroxyl groups.

  • Detection:

    • UV-Vis (DAD/PDA): Allows for the quantification of the parent compound and detection of degradants that retain a chromophore.

    • Mass Spectrometry (MS): Essential for the identification of unknown degradation products by providing mass-to-charge ratio information, which can be used to elucidate their chemical structures.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a slightly acidic buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to a light source as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before injection if necessary.

  • Analysis: Analyze all samples by the developed HPLC-UV/MS method.

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent compound.

    • Identify and quantify the formation of degradation products.

    • Elucidate the structures of major degradants using MS data.

VI. Potential Degradation Pathways

Based on the chemical nature of the molecule and literature on related compounds, the following degradation pathways are plausible:

Degradation_Pathways cluster_Oxidation Oxidation (O₂, Metal Ions, H₂O₂) cluster_Photodegradation Photodegradation (UV/Visible Light) cluster_Hydrolysis Hydrolysis (Strong Acid/Base) Parent 5-Bromo-2,4-dihydroxybenzoic Acid Oxidation_Product Quinone-like structures (Colored) Parent->Oxidation_Product Oxidative Stress Debromination 2,4-Dihydroxybenzoic Acid Parent->Debromination Light Exposure Decarboxylation 4-Bromoresorcinol Parent->Decarboxylation Harsh pH/Heat

Caption: Plausible degradation pathways for 5-bromo-2,4-dihydroxybenzoic acid.

VII. References

  • de la C. Gonzalez, M., & Braun, A. M. (1998). Photohydrolysis of Bromophenols. Helvetica Chimica Acta, 81(11), 2216-2230. [Link]

  • Beiginejad, H., Nematollahi, D., & Khazalpour, S. (2018). Electrochemical oxidation of some dihydroxybenzoic acid derivatives in the presence of various nucleophiles: Experimental and theoretical analysis. Applied Chemistry Today, 13(48), 1-14. [Link]

  • Zheng, W., & Wang, W. (2007). Photochemical transformation of tetrabromobisphenol A and related phenols in water. Chemosphere, 66(5), 859-866. [Link]

  • Eriksson, J., Rahm, S., Green, M., Bergman, Å., & Jakobsson, E. (2004). Photoformation of 2, 4, 6-tribromophenol from 2, 2', 4, 4', 5, 5'-hexabromodiphenyl ether (BDE-153) in methanol. Chemosphere, 54(1), 117-126. [Link]

  • Albuquerque, B. R., Heleno, S. A., Oliveira, M. B. P., & Ferreira, I. C. (2021). Stability of phenolic compounds in grape stem extracts. Molecules, 26(11), 3169. [Link]

  • Ferenczi-Fodor, K., Róna, K., & Vigh, G. (2001). Oxidation of hydroxy-and dihydroxybenzoic acids under the Udenfriend's conditions. An HPLC study. Journal of chromatographic science, 39(1), 1-8. [Link]

  • Ferenczi-Fodor, K., Róna, K., & Vigh, G. (2001). Oxidation of hydroxy-and dihydroxybenzoic acids under the Udenfriend's conditions. An HPLC study. Semantic Scholar. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of agricultural and food chemistry, 48(6), 2101-2110. [Link]

  • Tereucán, G., Ercoli, S., Cornejo, P., Winterhalter, P., Contreras, B., & Ruiz, A. (2021). Stability of phenolic compounds, antioxidant activity and color parameters in colored-flesh potato chips. Foods, 10(8), 1898. [Link]

  • Ferenczi-Fodor, K., Róna, K., & Vigh, G. (2001). Oxidation of hydroxy-and dihydroxybenzoic acids under the Udenfriend's conditions. An HPLC study. The Open Medicinal Chemistry Journal, 12, 1-9. [Link]

  • J&K Scientific. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. PubChem. Retrieved from [Link]

  • Vibzz Lab. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction [Video]. YouTube. [Link]

  • Fang, Z., & Bhandari, B. (2010). Encapsulation of polyphenols–a review. Trends in Food Science & Technology, 21(10), 510-523. [Link]

  • Delattre, C., & Delporte, C. (2012). Degradation of 2, 4-dihydroxybenzoic acid by vacuum UV process in aqueous solution: kinetic, identification of intermediates and reaction pathway. Water research, 46(16), 5236-5246. [Link]

  • Atanasov, A. G., Zotchev, S. B., Dirsch, V. M., & Supuran, C. T. (2021). Natural products in drug discovery: advances and opportunities. Nature reviews Drug discovery, 20(3), 200-216. [Link]

  • Reddy, T. S., Reddy, V. K., & Reddy, A. V. (2014). Direct spectrophotometric determination of titanium (IV) with 5-bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic. Journal of Chemical and Pharmaceutical Research, 6(6), 1145-1150. [Link]

  • Shaheer, M., Garg, N., Siddiqui, N., & Javed, S. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 17(1), 1-21. [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Phenols [Video]. [Link]

Sources

recrystallization protocol for obtaining high-purity 5-bromo-2,4-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-bromo-2,4-dihydroxybenzoic acid. This document provides a comprehensive, field-tested protocol for obtaining high-purity crystalline material via recrystallization. It is designed for researchers, medicinal chemists, and process development professionals who require a reliable method for removing common synthetic impurities. Beyond a simple set of instructions, this guide delves into the rationale behind each step and offers an in-depth troubleshooting section to address common experimental challenges.

Understanding the Compound: Key Properties

A successful purification begins with understanding the physicochemical properties of the target molecule. 5-bromo-2,4-dihydroxybenzoic acid is a substituted phenolic carboxylic acid whose solubility is key to its purification.

PropertyValueSource
IUPAC Name 5-bromo-2,4-dihydroxybenzoic acid[1]
CAS Number 7355-22-8[1]
Molecular Formula C₇H₅BrO₄[2]
Molecular Weight 233.02 g/mol [2]
Appearance White to off-white powder/crystals[3]
Melting Point (Purified) 209-210 °C (lit.)
Solubility (Methanol) Soluble (25 mg/mL)
Solubility (Water) Sparingly soluble in cold water, significantly more soluble in boiling water.[4][5]

The significant difference in its solubility in cold versus hot water makes water an excellent and cost-effective solvent for recrystallization.[4][6][7]

Experimental Workflow: Recrystallization Protocol

This protocol is designed to remove common impurities such as unreacted 2,4-dihydroxybenzoic acid and potential over-brominated species like 2,4-dihydroxy-3,5-dibromobenzoic acid.[5] The principle relies on dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the desired compound selectively crystallizes, leaving impurities behind in the solution (mother liquor).[7][8]

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude 5-bromo-2,4- dihydroxybenzoic acid in flask B Add deionized water A->B C Heat to boiling with stirring (add water dropwise until dissolved) B->C D Preheat funnel and receiving flask C->D If solution is cloudy or contains solids F Allow filtrate to cool slowly to room temperature C->F If no hot filtration E Filter hot solution to remove insoluble impurities D->E E->F G Cool further in an ice-water bath F->G H Collect crystals via vacuum filtration G->H I Wash with minimal ice-cold water H->I J Dry crystals under vacuum I->J Troubleshooting_Flowchart cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Low Yield cluster_solutions4 Solutions for Impurity Issues start Recrystallization Issue? issue1 No Crystals Form Upon Cooling start->issue1 issue2 Product 'Oils Out' (Forms Liquid Droplets) start->issue2 issue3 Final Yield is Very Low start->issue3 issue4 Crystals are Colored/ Melting Point is Low start->issue4 sol1a Is solution supersaturated? Scratch flask inner wall with a glass rod. issue1->sol1a sol2a Cooling too fast? Reheat to dissolve, add a touch more solvent, cool slower. issue2->sol2a sol3a Used excess solvent? Recover solid from mother liquor and re-crystallize. issue3->sol3a sol4a Insoluble impurities? Perform hot filtration. issue4->sol4a sol1b Add a 'seed crystal' of pure product. sol1a->sol1b sol1c Too much solvent? Boil off some solvent and re-cool. sol1b->sol1c sol2b Significant impurities present? Consider a second recrystallization or alternative purification. sol2a->sol2b sol3b Washed with warm solvent? Always use ice-cold solvent for washing. sol3a->sol3b sol3c Premature crystallization during hot filtration? Ensure funnel was pre-heated. sol3b->sol3c sol4b Soluble impurities? Ensure slow cooling. Perform a second recrystallization. sol4a->sol4b

Caption: Decision-making workflow for troubleshooting common recrystallization problems.

Q1: After cooling my solution, even in an ice bath, no crystals have formed. What went wrong?

A1: This is a very common issue and typically points to one of two causes:

  • Cause A: Excess Solvent: You have likely used too much solvent to dissolve the crude material. [9]The solution is not saturated enough at the colder temperature for crystals to form.

    • Solution: Reheat the solution to boiling and reduce the volume by 15-20% on the hot plate. Allow the concentrated solution to cool again. This should bring it to the point of saturation. [10]* Cause B: Supersaturation: The solution is saturated, but crystal nucleation has not initiated.

    • Solution 1 (Induce Nucleation): Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form. [9] * Solution 2 (Seeding): If you have a small sample of pure product, add a single tiny crystal ("seed crystal") to the cooled solution. This provides a template for further crystal growth. [11]

Q2: Instead of solid crystals, an oil or sticky gum has separated from the solution. How do I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. [10]The melting point of a compound is often depressed by the presence of significant impurities.

  • Cause A: Solution is too concentrated/Cooling is too rapid: The compound is precipitating too quickly from a highly saturated solution.

    • Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly. Insulating the flask with glass wool can help moderate the cooling rate. [9]* Cause B: High Impurity Load: The impurities are significantly lowering the melting point of your compound.

    • Solution: If slowing the cooling rate doesn't work, you may need to recover the material by removing the solvent and attempting a different purification method first (e.g., acid-base extraction to remove neutral impurities) before re-attempting the recrystallization. [12]

Q3: My final yield of pure crystals is extremely low (<50%). Where did my product go?

A3: A low yield is typically a result of procedural errors rather than a failure of the technique itself.

  • Cause A: Excessive Solvent: As in Q1, using too much solvent is the most common reason for low recovery. A significant portion of your product remains dissolved in the mother liquor. [10] * Solution: Before discarding the mother liquor (filtrate), cool it in an ice bath and see if a second crop of crystals forms. These may be less pure but can be combined and re-crystallized.

  • Cause B: Premature Crystallization: If you performed a hot filtration without adequately preheating your funnel, a substantial amount of product could have crystallized on the filter paper and been discarded with the insoluble impurities. [12]* Cause C: Improper Washing: Washing the final crystals with solvent that was not ice-cold, or using too large a volume of wash solvent, will dissolve and wash away your product. [13]

Q4: The final crystals are still colored, and the melting point is broad and lower than the literature value (209-210 °C).

A4: This indicates that impurities are still present in your final product.

  • Cause A: Inefficient Removal of Impurities: The impurities may have very similar solubility properties to your desired compound, or they were trapped during rapid crystallization.

    • Solution: A second recrystallization is often necessary to achieve high purity. Dissolve your once-recrystallized material in the minimum amount of hot water and repeat the entire procedure, paying close attention to the slow cooling step.

  • Cause B: Thermal Decomposition: Although 5-bromo-2,4-dihydroxybenzoic acid is relatively stable, prolonged heating at high temperatures could potentially cause some degradation, leading to discoloration and impurities.

    • Solution: Ensure you are only heating the solution for the minimum time required to achieve dissolution. Do not leave it boiling on the hot plate for an extended period.

References

  • Recrystallization . University of the West Indies. [Link]

  • Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8) . Cheméo. [Link]

  • The Recrystallization of Benzoic Acid . Loomis Chaffee School. [Link]

  • Recrystallization of Benzoic Acid . Austin Community College. [Link]

  • Recrystallization Lab Procedure of Benzoic Acid . YouTube. [Link]

  • Recrystallization and Crystallization . University of California, Davis. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation... . National Institutes of Health (NIH). [Link]

  • Recrystallization . Towson University. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Recrystallization1 . University of Massachusetts. [Link]

  • Lab Procedure: Recrystallization | Chemistry . ChemTalk. [Link]

  • Recrystallization Definition, Principle & Purpose . PraxiLabs. [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations . University of York. [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid . PubChem. [Link]

  • Resorcinol, 4-bromo- . Organic Syntheses. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester. [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid . American Elements. [Link]

  • 3,5-di-bromo-4-hydroxybenzoic acid . AERU. [Link]

  • Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • (PDF) Recrystallization of Impure Benzoic Acid . ResearchGate. [Link]

Sources

identifying and characterizing degradation products of 5-bromo-2,4-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2,4-dihydroxybenzoic Acid

A Guide to Identifying and Characterizing Degradation Products

Welcome to the technical support guide for 5-bromo-2,4-dihydroxybenzoic acid. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built from both foundational chemical principles and practical, in-field experience. This guide is designed to help you anticipate, identify, and troubleshoot issues related to the stability and degradation of this versatile research compound. We will move beyond simple protocols to explore the why behind the methods, ensuring your experimental design is robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: What is 5-bromo-2,4-dihydroxybenzoic acid, and why is its stability important?

5-Bromo-2,4-dihydroxybenzoic acid is a benzoic acid derivative featuring two hydroxyl groups and a bromine atom on the aromatic ring[1]. This multifunctional structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents, and as a reagent in analytical chemistry[2]. Its stability is critical because the formation of degradation products can lead to loss of efficacy, introduce impurities with potential toxicity, and complicate the interpretation of experimental results.

Q2: What are the most common degradation pathways for this molecule?

Based on its structure, 5-bromo-2,4-dihydroxybenzoic acid is primarily susceptible to three degradation pathways:

  • Oxidative Degradation: The electron-rich dihydroxy-substituted ring is prone to oxidation, especially under exposure to air, light, or oxidizing agents. This can lead to the formation of colored quinone-type species or even polymeric products through radical coupling[3][4].

  • Decarboxylation: Like many hydroxybenzoic acids, this compound can lose its carboxyl group as carbon dioxide, particularly under thermal stress, to form 4-bromoresorcinol[5][6].

  • Photodegradation: The carbon-bromine bond can be cleaved by UV light, leading to a hydrodebromination reaction that produces 2,4-dihydroxybenzoic acid[7][8].

Q3: My solution of 5-bromo-2,4-dihydroxybenzoic acid turned yellow/brown. What happened?

This is a classic sign of oxidation. The hydroxyl groups on the benzene ring are easily oxidized to form quinonoid structures, which are highly conjugated and absorb visible light, appearing colored. This process can be accelerated by exposure to light, elevated temperatures, high pH, or the presence of trace metal ions.

Q4: Which analytical technique is best for monitoring the stability of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the ideal starting point. It allows for the separation and quantification of the parent compound from its potential degradation products. For definitive identification of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is essential, as it provides molecular weight and fragmentation data crucial for structural elucidation[9].

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary degradation routes originating from the parent compound under different stress conditions.

G cluster_oxidation Oxidation cluster_decarboxylation Thermal Stress cluster_photodegradation Photolytic Stress (UV) parent 5-Bromo-2,4-dihydroxybenzoic Acid (C₇H₅BrO₄) M.W. 233.02 oxidation_prod Quinone-type Species & Polymeric Products parent->oxidation_prod O₂, Light, Metal Ions decarbox_prod 4-Bromoresorcinol (C₆H₅BrO₂) M.W. 189.01 parent->decarbox_prod Heat (-CO₂) photo_prod 2,4-Dihydroxybenzoic Acid (C₇H₆O₄) M.W. 154.12 parent->photo_prod hv (-Br) G start Observation: Poor Mass Balance in RP-HPLC check_precipitate Visually inspect sample for precipitate/color change start->check_precipitate change_method Modify Analytical Method check_precipitate->change_method Precipitate/color observed (suggests polymerization/oxidation) check_precipitate->change_method No precipitate observed check_void Analyze Void Volume (Use HILIC or alternative method) change_method->check_void check_polymers Use Size Exclusion Chromatography (SEC) or alter gradient to elute large molecules change_method->check_polymers gcms Analyze headspace for volatile compounds (GC-MS) change_method->gcms conclusion Identify undetected degradation products check_void->conclusion check_polymers->conclusion gcms->conclusion

Caption: Troubleshooting workflow for poor mass balance.

1. Visual Inspection: Check your sample vials for any signs of precipitation or deep coloration, which would support the polymerization hypothesis.

2. Method Modification for HPLC:

  • Gradient Adjustment: Use a steeper gradient or a stronger final organic solvent concentration to try and elute any large, retained molecules from the column.

  • Alternative Chromatography: If highly polar products are suspected, use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed to retain and separate such compounds.

3. Headspace GC-MS: To check for volatile degradants, transfer a sample to a headspace vial, incubate (e.g., at 60°C), and analyze the vapor phase by Gas Chromatography-Mass Spectrometry (GC-MS).

By systematically expanding your analytical window, you can account for the "lost" mass and build a more complete picture of the degradation profile.

References

  • Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology.[Link]

  • Oxidation Kinetics of Bromophenols by Nonradical Activation of Peroxydisulfate in the Presence of Carbon Nanotube and Formation of Brominated Polymeric Products. Environmental Science & Technology.[Link]

  • Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. PubMed.[Link]

  • Oxidation Kinetics of Bromophenols by Nonradical Activation of Peroxydisulfate in the Presence of Carbon Nanotube and Formation of Brominated Polymeric Products. PubMed.[Link]

  • Oxidation of 2,4-bromophenol by UV/PDS and formation of bromate and brominated products: A comparison to UV/H2O2. ResearchGate.[Link]

  • The Mechanism of Decarboxylation. Part V. Kinetics of the Decarboxylation of Hydroxybenzoic Acids. RSC Publishing.[Link]

  • 2,3-Dihydroxybenzoic Acid Decarboxylase from Fusarium oxysporum: Crystal Structures and Substrate Recognition Mechanism. PubMed.[Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.[Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.[Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate.[Link]

  • Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. Jülich FZ.[Link]

  • Does decarboxylation make 2,5-dihydroxybenzoic acid special in matrix-assisted laser desorption/ionization? PubMed.[Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.[Link]

  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI.[Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.[Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR.[Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI.[Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.[Link]

  • Resorcinol, 4-bromo-. Organic Syntheses Procedure.[Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.[Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid. PubChem.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).[Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Semantic Scholar.[Link]

  • A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8). Cheméo.[Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Oxidative Degradation of 2,4-Dihydroxybenzoic Acid by the Fenton and Photo-Fenton Processes: Kinetics, Mechanisms, and Evidence for the Substitution of H2O2 by O2. ResearchGate.[Link]

  • 2,4-Dihydroxybenzoic acid. Wikipedia.[Link]

  • Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. National Institutes of Health (NIH).[Link]

  • 5-Bromo-3,4-dihydroxybenzaldehyde. PubChem.[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-bromo-2,4-dihydroxybenzoic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-2,4-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound in biological assays. Here, we will delve into the chemical properties of 5-bromo-2,4-dihydroxybenzoic acid, provide detailed protocols for its dissolution, and offer troubleshooting strategies to ensure the success of your experiments.

Understanding the Compound: Key Physicochemical Properties

5-bromo-2,4-dihydroxybenzoic acid is a versatile benzoic acid derivative with applications in pharmaceutical development, particularly in research targeting anti-inflammatory and antimicrobial activities.[1][2] Its utility in biological research is sometimes hampered by its poor aqueous solubility. A clear understanding of its chemical properties is the first step in overcoming these challenges.

PropertyValueSource
Molecular Formula C₇H₅BrO₄[1][2][3][4]
Molecular Weight 233.02 g/mol [1][2][3][4]
Appearance White to off-white crystalline powder[2]
Melting Point 208-212 °C[2]
LogP (octanol/water) 1.558 (Crippen Calculated)[3]
Water Solubility (log10WS) -3.86 (Aq. Sol. Predicted)[3]

The predicted low water solubility (log10WS of -3.86) underscores the need for specialized dissolution techniques for aqueous-based biological assays.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and solubility of 5-bromo-2,4-dihydroxybenzoic acid.

Q1: What is the best solvent to dissolve 5-bromo-2,4-dihydroxybenzoic acid for biological assays?

The choice of solvent is critical and depends on the specific requirements of your assay, including cell type and experimental endpoints. Based on available data and general practices for phenolic acids:

  • Methanol: The monohydrate form of 5-bromo-2,4-dihydroxybenzoic acid is soluble in methanol at a concentration of 25 mg/mL.

Recommendation: For most cell-based assays, preparing a high-concentration stock solution in 100% DMSO is the recommended starting point.

Q2: How does pH affect the solubility of 5-bromo-2,4-dihydroxybenzoic acid?

As a benzoic acid derivative, its solubility is highly pH-dependent. The molecule contains a carboxylic acid group and two phenolic hydroxyl groups, which can ionize.

  • Acidic pH: In acidic conditions (low pH), the carboxylic acid and hydroxyl groups will be protonated, rendering the molecule less polar and thus less soluble in aqueous solutions.

  • Alkaline pH: As the pH increases, these acidic groups will deprotonate, forming charged species (carboxylate and phenolate ions) that are more soluble in water.

Q3: My compound precipitates when I add the DMSO stock to my cell culture media. What is happening and how can I prevent it?

This common issue is known as "solvent shock" or "crashing out." It occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous environment where it is less soluble.[6]

To prevent precipitation, follow these best practices:

  • Minimize the final DMSO concentration: Aim for a final DMSO concentration in your assay medium of less than 0.5%, and ideally below 0.1%, to minimize solvent toxicity and precipitation.[7]

  • Use a stepwise dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution in a smaller volume of pre-warmed media.[6][7]

  • Add the stock solution slowly: Add the stock solution dropwise to the vortexing or gently swirling culture medium to ensure rapid and uniform dispersion.[6]

  • Pre-warm the media: Ensure your culture medium is at 37°C before adding the compound.[6]

  • Consider the role of serum: Serum proteins, such as albumin, can sometimes help to solubilize compounds. If your experiment allows, increasing the serum concentration may help prevent precipitation.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a concentrated stock solution of 5-bromo-2,4-dihydroxybenzoic acid.

Materials:

  • 5-bromo-2,4-dihydroxybenzoic acid (MW: 233.02 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Weigh the compound: Accurately weigh out a small amount of 5-bromo-2,4-dihydroxybenzoic acid. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.33 mg of the compound.

  • Add DMSO: Add the appropriate volume of 100% DMSO to the vial containing the compound.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes or briefly sonicate it. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Determining the Maximum Soluble Concentration in Assay Media

It is highly recommended to determine the maximum soluble concentration of your compound in your specific assay medium before conducting your experiments.

Procedure:

  • Prepare a high-concentration stock solution: Prepare a 10 mM stock solution of 5-bromo-2,4-dihydroxybenzoic acid in 100% DMSO as described in Protocol 1.

  • Prepare serial dilutions: Create a series of dilutions of your stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, you can prepare dilutions to achieve final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, and 1 µM. Ensure the final DMSO concentration is consistent across all dilutions and below 0.5%.

  • Visual inspection: Immediately after preparing the dilutions, visually inspect them for any signs of precipitation (cloudiness, crystals).

  • Incubate: Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • Final inspection: After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is your maximum working concentration under these conditions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound will not dissolve in 100% DMSO. Insufficient solvent or low-quality DMSO.Try adding a larger volume of DMSO to decrease the concentration. Ensure you are using anhydrous, high-purity DMSO. Gentle warming (37°C) or brief sonication can also aid dissolution.
Immediate precipitation upon addition to aqueous buffer/media. Solvent shock; final concentration exceeds aqueous solubility.Follow the best practices for dilution outlined in the FAQs, including stepwise dilution and slow addition to pre-warmed media. Determine the maximum soluble concentration in your specific media (Protocol 2) and do not exceed it.
Delayed precipitation in the incubator. Compound instability or interaction with media components over time.Re-evaluate the maximum soluble concentration over a longer incubation period. Consider if the pH of your media is shifting over time. Ensure proper humidification in the incubator to prevent evaporation and concentration of the compound.[7]
Variability in experimental results. Inconsistent dissolution or precipitation of the compound.Always visually inspect your stock solution and final dilutions before use. Prepare fresh dilutions from a frozen stock aliquot for each experiment to ensure consistency.

Visualizing the Workflow

Workflow for Preparing and Using 5-bromo-2,4-dihydroxybenzoic acid in Biological Assays

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve store 4. Aliquot & Store at -20°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw prewarm 6. Pre-warm Assay Medium (37°C) thaw->prewarm intermediate 7. Intermediate Dilution (optional) prewarm->intermediate Recommended final_dilution 8. Slow, Dropwise Final Dilution prewarm->final_dilution Direct (use caution) intermediate->final_dilution add_to_cells 9. Add to Cells/Assay final_dilution->add_to_cells incubate 10. Incubate add_to_cells->incubate analyze 11. Analyze Results incubate->analyze

Caption: A stepwise workflow for the preparation and use of 5-bromo-2,4-dihydroxybenzoic acid.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Cheméo. (n.d.). Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8). Retrieved from [Link]

  • J&K Scientific. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

optimizing reaction conditions for the esterification of 5-bromo-2,4-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 5-bromo-2,4-dihydroxybenzoic acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your experimental workflow. Our approach is grounded in mechanistic principles to help you not only solve problems but also understand the underlying chemistry.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding the esterification of this multifunctional substrate.

Q1: What makes the esterification of 5-bromo-2,4-dihydroxybenzoic acid particularly challenging?

The primary challenge lies in the molecule's trifunctional nature. It possesses one carboxylic acid group and two phenolic hydroxyl groups at the C2 and C4 positions.[1] Both the carboxylic acid and the phenols can react under typical esterification conditions. The phenolic hydroxyls, being nucleophilic, can compete with the alcohol reactant, leading to undesired side reactions such as O-alkylation, especially under acidic conditions, which reduces the yield of the target ester.[2]

Q2: Can I successfully perform a direct Fischer esterification on this molecule without using protecting groups?

Yes, a direct Fischer-Speier esterification is feasible and often the first approach due to its simplicity.[3] It involves heating the acid in a large excess of the desired alcohol with a strong acid catalyst (e.g., H₂SO₄). However, this method's success is highly dependent on the alcohol used. With simple, less reactive alcohols like methanol or ethanol, yields can be acceptable. With more reactive alcohols or under forcing conditions (high temperatures, long reaction times), the risk of O-alkylation of the highly activated phenolic groups increases significantly.

Q3: When is it necessary to use protecting groups for the two phenolic hydroxyls?

You should strongly consider a protection strategy under the following circumstances:

  • When direct esterification gives low yields or a complex mixture of products. This is a clear indication that side reactions are dominating.

  • When using valuable or complex alcohols. A protection strategy provides a more controlled, higher-yielding reaction, preserving your valuable starting material.

  • When the desired esterification conditions are harsh. If the reaction requires high temperatures or strong electrophiles that would react with the phenols.

  • When extremely high purity of the final product is required. A multi-step synthesis involving protection and deprotection often yields a cleaner product that is easier to purify.[4][5]

Q4: What are the most common side products observed during direct esterification?

The most prevalent side products result from the reaction of the phenolic hydroxyl groups. These include:

  • Mono-O-alkylated esters: Where the carboxylic acid is esterified, and one of the two hydroxyl groups is etherified.

  • Di-O-alkylated ester: Where all three functional groups have reacted.

  • Unreacted starting material: Due to the reversible nature of Fischer esterification.[6]

  • Polymeric materials: In some cases, intermolecular esterification between molecules can lead to oligomers, though this is less common under standard Fischer conditions.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a problem-cause-solution format.

Issue 1: Reaction stalls with low conversion of the starting acid.

Potential Cause A: Equilibrium is not sufficiently shifted towards the products. The Fischer esterification is a reversible reaction where water is produced as a byproduct.[6] If water is allowed to accumulate, it will hydrolyze the ester product, shifting the equilibrium back to the starting materials.

  • Solution:

    • Use a large excess of the alcohol: Employing the alcohol as the solvent (a 10-fold or greater molar excess) helps drive the reaction forward according to Le Chatelier's principle.[6]

    • Remove water as it forms: Use a Dean-Stark apparatus with a suitable solvent (like toluene or benzene) to azeotropically remove water from the reaction mixture.[6] Alternatively, adding a dessicant like molecular sieves can be effective for smaller-scale reactions.

Potential Cause B: Insufficient catalytic activity. The protonation of the carboxylic acid's carbonyl group by the acid catalyst is the crucial first step to activate it for nucleophilic attack.[3]

  • Solution:

    • Verify Catalyst Loading: Ensure you are using a sufficient amount of acid catalyst, typically 1-5 mol% of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH).

    • Check Reagent Quality: Ensure your acid catalyst has not been degraded by absorbing atmospheric moisture. Use fresh, high-quality reagents.

Issue 2: The reaction produces multiple spots on TLC, with a low yield of the desired ester.

Potential Cause: Competing O-alkylation of the phenolic hydroxyl groups. This is the most common cause of complex product mixtures. The electron-donating nature of the two hydroxyl groups makes the aromatic ring highly activated and the phenolic oxygens nucleophilic.

  • Solution:

    • Modify Reaction Conditions: Lower the reaction temperature and shorten the reaction time to favor the more kinetically accessible esterification over the thermodynamically driven O-alkylation.

    • Implement a Protection Strategy: This is the most robust solution. By protecting the phenolic groups, you eliminate the possibility of side reactions at those sites. A common and effective strategy is to convert them to ethers (e.g., methyl or benzyl ethers) or silyl ethers before performing the esterification.[4][7]

The diagram below illustrates the desired reaction pathway versus the undesired side reaction.

G cluster_0 Starting Material cluster_1 Reaction Pathways SM 5-Bromo-2,4-dihydroxybenzoic Acid + R'-OH (Alcohol) Desired Desired Ester Product (Carboxyl Group Reacts) SM->Desired Esterification (Desired) Side Side Products (Phenolic Groups React) SM->Side O-Alkylation (Undesired)

Caption: Competing reaction pathways in the esterification.

Issue 3: The final product is difficult to purify.

Potential Cause: Similar polarity of the product, byproducts, and starting material. The presence of free hydroxyl groups in both the desired product and potential side products can lead to overlapping spots on TLC and co-elution during column chromatography.

  • Solution:

    • Optimize Chromatography: Add a small amount of a modifier to your eluent system. For acidic compounds, adding ~1% acetic acid can improve peak shape and separation.[8]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[9]

    • Purification via Protection: In complex cases, consider protecting the remaining free hydroxyl group(s) on the crude ester product. This will drastically change its polarity, allowing for easy separation from more polar impurities. The protecting group can then be removed in a subsequent step.

Troubleshooting Summary Table
SymptomPotential CauseRecommended Action
Low Conversion Equilibrium not favoredUse excess alcohol; remove water with Dean-Stark or molecular sieves.[6]
Insufficient catalysisIncrease catalyst load; use fresh, anhydrous catalyst.
Multiple Products O-alkylation of phenolsLower reaction temperature; reduce reaction time; implement a protection strategy.[2]
Difficult Purification Similar polaritiesModify chromatography eluent (e.g., add 1% AcOH); attempt recrystallization.[8][9]

Recommended Protocols & Workflows

A logical workflow is essential for efficiently developing an optimized protocol. The following diagram outlines a decision-making process for approaching this synthesis.

G Start Start Synthesis Direct Attempt Direct Fischer Esterification (Protocol 1) Start->Direct Analyze Analyze Crude Product (TLC, LCMS, NMR) Direct->Analyze Success Purify Product (High Yield & Purity) Analyze->Success Clean Reaction Failure Protect Phenols (Protocol 2) Analyze->Failure Complex Mixture Low Yield Esterify_Protected Esterify Protected Acid Failure->Esterify_Protected Deprotect Deprotect Phenols Esterify_Protected->Deprotect Purify_Final Purify Final Product Deprotect->Purify_Final

Caption: Decision workflow for esterification strategy.

Protocol 1: Optimized Fischer-Speier Esterification (Direct Method)

This protocol is optimized for simple primary alcohols (e.g., methanol, ethanol) and aims to maximize yield while minimizing side reactions.

Materials:

  • 5-bromo-2,4-dihydroxybenzoic acid

  • Anhydrous alcohol (e.g., methanol, >20 molar equivalents)

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask with reflux condenser and Dean-Stark trap (optional, but recommended)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 5-bromo-2,4-dihydroxybenzoic acid (1.0 eq).

  • Add the anhydrous alcohol (20-50 eq), which will also serve as the solvent.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.05 eq) dropwise with stirring.

  • Equip the flask with a reflux condenser (and Dean-Stark trap if used) and heat the mixture to a gentle reflux.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate + 1% Acetic Acid eluent). The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Reduce the volume of the alcohol under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the layers.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective Esterification via Phenolic Protection (Silyl Ether Route)

This protocol offers high selectivity and is suitable for more complex alcohols or when direct esterification fails. It uses a silyl ether, which is robust but can be removed under mild acidic or fluoride-mediated conditions.[10]

Materials:

  • 5-bromo-2,4-dihydroxybenzoic acid

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 2.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous DMF

  • Oxalyl chloride or SOCl₂

  • Desired alcohol (R'-OH)

  • Anhydrous DCM or THF

  • Tetrabutylammonium fluoride (TBAF)

Step A: Protection of Phenolic Hydroxyls

  • Dissolve the starting acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMSCl (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete conversion to the di-protected species (this product will be much less polar).

  • Perform an aqueous workup (e.g., partition with ether/water) to isolate the crude protected acid. Purify if necessary.

Step B: Esterification of the Protected Acid

  • Dissolve the protected acid from Step A in anhydrous DCM. Add a catalytic amount of DMF.

  • Cool to 0 °C and slowly add oxalyl chloride (1.2 eq). Stir for 1-2 hours until gas evolution ceases, forming the acid chloride.

  • In a separate flask, dissolve the desired alcohol (1.5 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine) in DCM.

  • Slowly add the freshly prepared acid chloride solution to the alcohol solution at 0 °C.

  • Stir until the reaction is complete by TLC.

  • Work up the reaction by washing with dilute acid, water, and brine. Dry and concentrate to yield the fully protected ester.

Step C: Deprotection

  • Dissolve the protected ester from Step B in THF.

  • Add a 1M solution of TBAF in THF (2.5 eq) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate, wash, dry, and concentrate.

  • Purify the final ester product by column chromatography.

References

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scirp.org. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Enzymatic Lipophilization of Phenolic Acids through Esterification with Fatty Alcohols in Organic Solvents. Aarhus University - Pure. [Link]

  • Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. PMC - NIH. [Link]

  • US5260475A - Esterification of hydroxybenzoic acids.
  • Protecting Groups. University of Rochester. [Link]

  • Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. MDPI. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • Chemoselective Esterification of Phenolic Acids and Alcohols. ResearchGate. [Link]

  • Resorcinol, 4-bromo-. Organic Syntheses Procedure. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Green Extraction at Scale: Hydrodynamic Cavitation for Bioactive Recovery and Protein Functionalization—A Narrative Review. MDPI. [Link]

  • Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. ResearchGate. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]

  • EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. [Link]

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • (PDF) Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. ResearchGate. [Link]

  • US2876255A - Preparation of bromo acids and esters.
  • Esterification of 2,4-dihydroxybenzoic acid. ResearchGate. [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid. PubChem. [Link]

Sources

resolving issues with the isolation of 5-bromo-2,4-dihydroxybenzoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isolating 5-Bromo-2,4-dihydroxybenzoic Acid

Welcome to the technical support hub for the synthesis and purification of 5-bromo-2,4-dihydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation of this versatile synthetic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Managing Reaction Byproducts and Impurities

Question 1: My crude product shows multiple spots on the TLC plate after bromination of 2,4-dihydroxybenzoic acid. What are the likely impurities and how can I remove them?

Answer: The bromination of 2,4-dihydroxybenzoic acid is a classic electrophilic aromatic substitution. While the primary product is the desired 5-bromo isomer, the presence of two activating hydroxyl groups on the ring can lead to side reactions.

Causality: The hydroxyl groups at positions 2 and 4 are ortho- and para-directing, strongly activating the ring towards electrophilic attack. This can result in the formation of a significant byproduct, 2,4-dihydroxy-3,5-dibromobenzoic acid .[1] The relative amounts of mono- and di-substituted products are highly dependent on reaction conditions such as temperature and the stoichiometry of the brominating agent.[2]

Troubleshooting Protocol:

  • Initial Workup: The most common initial purification step involves precipitating the crude product by pouring the reaction mixture into a large volume of cold water.[1] This takes advantage of the lower solubility of the brominated benzoic acids in water compared to the acetic acid solvent.

  • Selective Decarboxylation/Recrystallization: A highly effective method for removing the dibrominated impurity is to reflux the crude product in boiling water.[1]

    • Mechanism: The 2,4-dihydroxy-3,5-dibromobenzoic acid is more susceptible to decarboxylation under these conditions, converting it into the more water-soluble 2,4-dibromoresorcinol.

    • Procedure: Dissolve the crude product in boiling water and reflux for approximately one hour. The desired 5-bromo-2,4-dihydroxybenzoic acid is significantly more stable and will remain largely intact. Upon cooling, the purified monobromo acid will crystallize out, leaving the dibromoresorcinol impurity in the aqueous mother liquor.[1]

  • Column Chromatography: For smaller scales or when very high purity is required, silica gel chromatography can be effective. A solvent system of hexane:ethyl acetate with a small amount of acetic acid (e.g., 50:50 v/v + 1% AcOH) can separate the mono- and di-brominated species.[3]

Question 2: After the workup, my product has a persistent yellow or brown color. What causes this and how can I decolorize it?

Answer: Discoloration in the isolated product is typically due to residual bromine or oxidized impurities.

Causality: Excess bromine from the reaction can cling to the product, imparting a yellow or orange hue. Additionally, phenolic compounds are susceptible to air oxidation, especially under basic conditions or in the presence of trace metals, leading to colored byproducts.

Troubleshooting Protocol:

  • Thiosulfate Wash: During the aqueous workup, wash the organic layer (if an extraction is performed) or the crude solid with a dilute aqueous solution of sodium thiosulfate. This will reduce any remaining elemental bromine (Br₂) to colorless bromide ions (Br⁻).[4]

  • Activated Carbon (Charcoal) Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, a small amount of activated carbon can be added.

    • Procedure: Add a spatula tip of charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5] Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product and reduce the yield.

Section 2: Crystallization and Isolation Challenges

Question 3: I'm having difficulty getting my 5-bromo-2,4-dihydroxybenzoic acid to crystallize from the reaction mixture. It's either oiling out or remaining in solution. What should I do?

Answer: Crystallization is a critical step that depends on a delicate balance of solubility. "Oiling out" occurs when the compound's solubility is too high in the hot solvent, and it becomes supersaturated at a temperature above its melting point upon cooling.

Causality: The choice of solvent is paramount. An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[6] For a polar molecule like 5-bromo-2,4-dihydroxybenzoic acid, which has multiple hydrogen bonding sites, solvent selection is key.

Troubleshooting Protocol & Solvent Selection:

  • Primary Solvent - Water: Water is an excellent and commonly used solvent for the recrystallization of 5-bromo-2,4-dihydroxybenzoic acid.[1][7] It effectively dissolves the compound when hot and allows for good crystal formation upon slow cooling.

  • Solvent Mixtures: If water alone is not effective, a two-solvent system can be employed. This typically involves a "good" solvent in which the compound is very soluble and a "poor" or "anti-solvent" in which it is much less soluble.

    • Procedure: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol). Then, slowly add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[8]

  • Controlling Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or oils. To promote the growth of large, pure crystals, allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize precipitation.[1][9] Insulating the flask can help slow the cooling process.

  • Scratching and Seeding: If crystals are reluctant to form from a supersaturated solution, induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal from a previous successful batch.

Data Summary: Recommended Recrystallization Solvents

Solvent System Type Rationale & Comments
Water Single Solvent Good solubility at high temperature, poor at low temperature. Effective for removing dibrominated byproducts via decarboxylation.[1][7]
Methanol/Water Solvent Pair Methanol acts as the "good" solvent, water as the "anti-solvent." Good for polar compounds.[10]
Ethanol Single Solvent A general-purpose solvent for compounds with minor impurities.[8]

| n-Hexane/Acetone | Solvent Pair | A common and effective mixture for a range of polarities.[8] |

Question 4: My final yield is consistently low, even though the reaction appears to go to completion by TLC. Where am I losing my product?

Answer: Low yield is a common frustration that can arise from multiple points in the isolation and purification process.

Causality: Product loss can occur during transfers, extractions, filtration, and recrystallization. In the case of this specific molecule, losses during recrystallization are a frequent culprit.

Troubleshooting Workflow:

G start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) start->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) start->analyze_crude side_products Side Products Identified? analyze_crude->side_products Analysis Results incomplete_rxn Incomplete Reaction? side_products->incomplete_rxn No optimize_purification Optimize Purification (e.g., Column Chromatography) side_products->optimize_purification Yes workup_loss Investigate Workup & Isolation Losses incomplete_rxn->workup_loss No optimize_rxn Optimize Reaction (Stoichiometry, Temp) incomplete_rxn->optimize_rxn Yes recrystallization_loss Recrystallization Loss? workup_loss->recrystallization_loss filtration_loss Filtration Loss? workup_loss->filtration_loss solution2 Adjust Reaction Parameters optimize_rxn->solution2 solution1 Modify Purification Strategy optimize_purification->solution1 check_mother_liquor Check Mother Liquor for Product recrystallization_loss->check_mother_liquor Yes wash_with_cold Wash Crystals with COLD Solvent filtration_loss->wash_with_cold Yes use_less_solvent Use Minimum Hot Solvent check_mother_liquor->use_less_solvent chill_thoroughly Chill Filtrate Thoroughly check_mother_liquor->chill_thoroughly solution3 Refine Recrystallization Technique use_less_solvent->solution3 chill_thoroughly->solution3 solution4 Improve Filtration & Washing wash_with_cold->solution4

Key Areas for Investigation:

  • Recrystallization Solvent Volume: Using too much hot solvent to dissolve the crude product is a very common error. The goal is to create a saturated solution. If excess solvent is used, the solution will not become supersaturated upon cooling, and a significant amount of product will remain dissolved in the mother liquor.

    • Solution: Add the hot solvent in small portions until the solid just dissolves.[6]

  • Precipitation pH: As a carboxylic acid, the solubility of 5-bromo-2,4-dihydroxybenzoic acid is pH-dependent. It is significantly more soluble in basic solutions due to the formation of the carboxylate salt.

    • Solution: When precipitating the product from an aqueous solution, ensure the pH is acidic. Adjusting the pH to around 3 with HCl can maximize recovery.[7]

  • Washing the Crystals: After filtering the recrystallized product, it is crucial to wash the filter cake to remove any remaining mother liquor. However, if the wash solvent is warm or if too much is used, it can redissolve a portion of the purified crystals.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[1]

  • Incomplete Reaction: Ensure the reaction has proceeded to completion by monitoring with TLC. If starting material (2,4-dihydroxybenzoic acid) remains, it can complicate purification.[11]

Experimental Protocols

Protocol 1: Purification of 5-Bromo-2,4-dihydroxybenzoic Acid by Refluxing Recrystallization

This protocol is particularly effective for removing the common 2,4-dihydroxy-3,5-dibromobenzoic acid byproduct.[1]

  • Dissolution: Place the crude, air-dried product (e.g., 10 g) into a round-bottom flask equipped with a reflux condenser. Add deionized water (approx. 300 mL for 10 g of crude product) and a magnetic stir bar.

  • Reflux: Heat the mixture to boiling with vigorous stirring. Continue to reflux for 1 hour. During this time, the dibrominated impurity will largely decarboxylate to the more soluble 2,4-dibromoresorcinol.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-heated Büchner funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Fine, colorless crystals of the desired product should form.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small portion (e.g., 20 mL) of ice-cold deionized water to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the funnel, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven at a low temperature (e.g., 40°C).[7]

References

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Resorcinol, 4-bromo- - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Steric hindrance promotes solvent inclusion in dihydroxy-benzoic acids. CrystEngComm. Available at: [Link]

  • Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8) - Cheméo. Cheméo. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link]

  • How can a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated? | ResearchGate. ResearchGate. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • 3,5-di-bromo-4-hydroxybenzoic acid - AERU. University of Hertfordshire. Available at: [Link]

  • US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents. Google Patents.
  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Reddit. Available at: [Link]

  • Crystallization Solvents.pdf. Available at: [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem. National Institutes of Health. Available at: [Link]

  • Solid-State Forms of β-Resorcylic Acid: How Exhaustive Should a Polymorph Screen Be? Crystal Growth & Design. Available at: [Link]

  • SYNTHESIS OF 5-ALKYLRESORCINOLS - DTIC. Defense Technical Information Center. Available at: [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8 - J&K Scientific. J&K Scientific. Available at: [Link]

  • CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents. Google Patents.
  • 3,5-Dihydroxybenzoic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Method Refinement for the Quantitative Analysis of 5-Bromo-2,4-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 5-bromo-2,4-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and validated methodologies. As your partner in scientific excellence, this document is structured to anticipate and address the challenges you may encounter, ensuring the integrity and reliability of your analytical results. 5-Bromo-2,4-dihydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, making its accurate quantification crucial.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 5-bromo-2,4-dihydroxybenzoic acid.

Q1: Which analytical technique is most suitable for the quantitative analysis of 5-bromo-2,4-dihydroxybenzoic acid?

For the quantitative analysis of 5-bromo-2,4-dihydroxybenzoic acid, High-Performance Liquid Chromatography (HPLC) with UV detection is the most recommended technique. It offers a balance of specificity, sensitivity, and robustness for phenolic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of the acidic analyte. Capillary Electrophoresis (CE) is another alternative, particularly for rapid analysis.[3]

Q2: What are the critical parameters to consider when developing an HPLC method for this compound?

The critical parameters for a successful HPLC method include:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • pH of the Mobile Phase: The pH should be controlled to ensure consistent ionization of the carboxylic acid and phenolic hydroxyl groups. An acidic pH (around 2.5-3.5) is generally preferred to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Detection Wavelength: Based on the UV spectrum of similar dihydroxybenzoic acid compounds, a wavelength between 250-300 nm should provide good sensitivity.[4]

Q3: How should I prepare my samples for analysis?

Sample preparation depends on the matrix. For bulk drug substances, a simple "dissolve and dilute" approach using a suitable solvent (e.g., methanol or the mobile phase) is usually sufficient. For more complex matrices, such as pharmaceutical formulations or biological samples, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interfering substances.

Q4: What are the expected challenges in the analysis of 5-bromo-2,4-dihydroxybenzoic acid?

Potential challenges include:

  • Peak Tailing: Due to the polar nature of the phenolic hydroxyl groups, interactions with residual silanols on the silica-based column can cause peak tailing.

  • Co-elution: If isomers or structurally similar impurities are present, achieving adequate separation can be challenging.

  • Analyte Stability: Phenolic compounds can be susceptible to oxidation or degradation under certain conditions (e.g., high pH, exposure to light).

HPLC Method Development and Validation Protocol

This section provides a detailed, albeit representative, HPLC method for the quantitative analysis of 5-bromo-2,4-dihydroxybenzoic acid. This method should be fully validated in your laboratory to ensure its suitability for your specific application, in accordance with ICH Q2(R2) guidelines.[5]

Experimental Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System System_Suitability System Suitability Test HPLC_System->System_Suitability Injection Sample Injection System_Suitability->Injection Pass Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the quantitative analysis of 5-bromo-2,4-dihydroxybenzoic acid by HPLC.

Chromatographic Conditions
ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 10-40% B; 15-20 min: 40-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 5-bromo-2,4-dihydroxybenzoic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: The preparation will depend on the sample matrix. For a bulk drug, dissolve an accurately weighed amount in methanol to obtain a theoretical concentration of 50 µg/mL.

Method Validation

Method validation ensures that the analytical method is suitable for its intended purpose. The following parameters should be assessed according to ICH guidelines.[3]

  • Specificity: Analyze blank samples (matrix without the analyte) and samples spiked with 5-bromo-2,4-dihydroxybenzoic acid and potential impurities. The chromatograms should show no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare at least five concentrations of 5-bromo-2,4-dihydroxybenzoic acid spanning the expected working range. Inject each concentration in triplicate. Plot a calibration curve of the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of 5-bromo-2,4-dihydroxybenzoic acid at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of 5-bromo-2,4-dihydroxybenzoic acid at 100% of the target concentration on the same day and by the same analyst.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The relative standard deviation (%RSD) should be not more than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic) to assess the method's reliability.[6]

Validation Data Summary (Hypothetical)
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention timeComplies
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) -0.3
LOQ (µg/mL) -1.0
Robustness System suitability parameters are metComplies

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of 5-bromo-2,4-dihydroxybenzoic acid.

Troubleshooting Logic Flow

HPLC Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Problem Identify Problem (e.g., Peak Tailing, Retention Time Shift) Peak_Tailing Peak Tailing Problem->Peak_Tailing Split_Peaks Split/Double Peaks Problem->Split_Peaks RT_Shift Retention Time Shift Problem->RT_Shift No_Peaks No Peaks Problem->No_Peaks Noisy_Baseline Noisy Baseline Problem->Noisy_Baseline Drifting_Baseline Drifting Baseline Problem->Drifting_Baseline Check_pH Solution: Lower mobile phase pH (e.g., to 2.5) Peak_Tailing->Check_pH Cause: Secondary Silanol Interactions Check_Column Solution: Flush or replace column Peak_Tailing->Check_Column Cause: Column Contamination Check_Mobile_Phase Solution: Prepare fresh mobile phase RT_Shift->Check_Mobile_Phase Cause: Incorrect Mobile Phase Check_Flow_Rate Solution: Check for leaks, prime pump RT_Shift->Check_Flow_Rate Cause: Flow Rate Fluctuation Check_Temp Solution: Use column oven RT_Shift->Check_Temp Cause: Temperature Fluctuation Check_Degassing Solution: Degas mobile phase Noisy_Baseline->Check_Degassing Cause: Air Bubbles Check_Detector Solution: Check lamp energy, replace if needed Noisy_Baseline->Check_Detector Cause: Detector Lamp Issue

Caption: A logical approach to troubleshooting common HPLC problems.

Q: My peaks are tailing. What should I do?

  • Cause: Peak tailing for phenolic compounds is often due to interactions with acidic silanol groups on the silica-based column.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5) with an acid like phosphoric acid will suppress the ionization of the silanol groups, reducing these secondary interactions.

  • Solution 2: Use a Different Column: Consider using a column with end-capping or a newer generation silica that has fewer residual silanols.

  • Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help, but this may affect the chromatography of other components.

Q: The retention time of my analyte is shifting between injections. Why is this happening?

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing the mobile phase composition.

  • Solution 1: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before starting the analysis.[7]

  • Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile component.

  • Solution 2: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[8]

  • Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

  • Solution 3: Use a column oven to maintain a constant temperature.[8]

  • Cause 4: Pump Issues: Inconsistent flow from the pump due to leaks or air bubbles can cause retention time shifts.

  • Solution 4: Check for leaks in the system and ensure the pump is properly primed and the mobile phase is degassed.[8]

Q: I am observing a noisy or drifting baseline. What are the possible causes and solutions?

  • Cause 1: Air Bubbles: Air bubbles in the detector cell are a common cause of a noisy baseline.

  • Solution 1: Degas the mobile phase using an online degasser or by sparging with helium. Purge the system to remove any trapped air.[8]

  • Cause 2: Contaminated Mobile Phase: Impurities in the mobile phase can lead to a noisy or drifting baseline, especially during gradient elution.

  • Solution 2: Use high-purity HPLC grade solvents and reagents. Filter the mobile phase before use.

  • Cause 3: Detector Lamp Issue: An aging detector lamp can cause baseline noise.

  • Solution 3: Check the lamp energy. If it is low, the lamp may need to be replaced.[8]

  • Cause 4: Column Bleed: At high temperatures or extreme pH, the stationary phase of the column can degrade and "bleed," causing a drifting baseline.

  • Solution 4: Operate the column within its recommended pH and temperature ranges.

Q: I am not seeing any peaks, or the peaks are very small. What should I check?

  • Cause 1: Injection Issue: The sample may not have been injected correctly.

  • Solution 1: Check the injector for any blockages or leaks. Ensure the correct injection volume is being used.

  • Cause 2: Detector Issue: The detector may be off or set to the wrong wavelength.

  • Solution 2: Verify that the detector is on and set to the correct wavelength. Check the lamp status.

  • Cause 3: Sample Degradation: The analyte may have degraded in the sample solution.

  • Solution 3: Prepare fresh sample solutions. Investigate the stability of the analyte in the chosen solvent.

  • Cause 4: No Flow: There might be no mobile phase flow.

  • Solution 4: Check the pump and ensure there is mobile phase in the reservoirs. Check for any blockages in the system.

By following this guide, you will be well-equipped to develop, validate, and troubleshoot your quantitative analysis of 5-bromo-2,4-dihydroxybenzoic acid, ensuring the generation of high-quality, reliable data.

References

  • 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8. J&K Scientific. Available from: [Link]

  • Analytical Method Validation Parameters: An Updated Review. Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid. MySkinRecipes. Available from: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. Available from: [Link]

  • Troubleshooting Guide. Phenomenex. Available from: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Department of Drug Administration, Nepal. Available from: [Link]

  • Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Semantic Scholar. Available from: [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814. PubChem. Available from: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available from: [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available from: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available from: [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid. AMERICAN ELEMENTS. Available from: [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. Available from: [Link]

  • HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. SIELC Technologies. Available from: [Link]

  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. Acta Poloniae Pharmaceutica. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to 5-Bromo-2,4-dihydroxybenzoic Acid and Other Halogenated Benzoic Acid Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Halogenation in Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. Among the various chemical strategies, halogenation—the incorporation of halogen atoms (F, Cl, Br, I) into a molecular scaffold—stands out as a powerful tool for modulating a compound's physicochemical and biological properties. Halogenated benzoic acids, a class of compounds built upon a simple aromatic carboxylic acid backbone, have garnered significant attention for their diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[1]

This guide provides a comparative analysis of 5-Bromo-2,4-dihydroxybenzoic acid , a member of the resorcylic acid family, against other halogenated benzoic acid derivatives. While direct, head-to-head comparative studies are limited in the existing literature, this document synthesizes available experimental data to elucidate structure-activity relationships and offer insights for researchers in drug discovery and development. The inclusion of detailed experimental protocols aims to facilitate standardized evaluations of these promising compounds.

Comparative Analysis of Biological Activity

The biological efficacy of halogenated benzoic acids is profoundly influenced by the nature, position, and number of halogen and hydroxyl substituents on the benzene ring. These modifications alter the compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets.

Antimicrobial Activity

Halogenated phenolic compounds have long been recognized for their antimicrobial properties. The presence of a bromine atom, in particular, can enhance the antibacterial and antifungal potency of benzoic acid derivatives.

Key Insights from Experimental Data:

  • 5-Bromo-2,4-dihydroxybenzoic acid has demonstrated significant antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with reported Minimum Inhibitory Concentration (MIC) values as low as 0.5 mg/mL for some strains.[2] One study reported potent activity with MIC values ranging from 0.48 to 7.81 µg/mL against E. coli and 3.91 µg/mL against S. aureus.[3]

  • The position of the halogen and hydroxyl groups is critical. For instance, studies on other halogenated benzoic acid derivatives have shown that the presence of a hydroxyl group ortho to the carboxylic acid can enhance antibacterial activity.

  • Increasing halogenation does not always lead to increased activity and can be species-dependent.

Table 1: Comparative Antimicrobial Activity (MIC) of Selected Benzoic Acid Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
5-Bromo-2,4-dihydroxybenzoic acid E. coli0.48 - 7.81[3]
S. aureus3.91[3]
2,4-dihydroxybenzoic acidE. coli, P. multocida, N. gonorrhoeae1000[4]
S. aureus (MRSA)500[4]
Benzoic AcidE. coli O1571000[5]
4-hydroxybenzoic acidVarious bacteria36000 - 72000[6]

Disclaimer: The data presented in this table is compiled from different studies and may not be directly comparable due to variations in experimental conditions. It is intended to provide a general overview of the compounds' activities.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for applications in the cosmetic industry.[7] Benzoic acid derivatives have been explored as tyrosinase inhibitors, with their efficacy being highly dependent on their substitution pattern.

Structure-Activity Relationship Insights:

  • The presence of hydroxyl groups is crucial for tyrosinase inhibition, as they can chelate the copper ions in the enzyme's active site.[7]

  • The position of these hydroxyl groups influences the inhibitory potency.

Table 2: Comparative Tyrosinase Inhibitory Activity (IC50) of Selected Compounds

CompoundIC50 (µM)StandardReference
Benzoic acid derivative 71.09Kojic Acid (16.67 µM)[8]
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498)4.1 ± 0.6Kojic Acid (22.0 ± 4.7 µM)[9]

Disclaimer: The data presented is from different studies and is for illustrative purposes to highlight the potential of this class of compounds.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the inhibition of key inflammatory mediators is a major therapeutic strategy. The anti-inflammatory effects of benzoic acid derivatives are often attributed to their ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of prostaglandins and leukotrienes.

Mechanistic Considerations:

  • The anti-inflammatory properties of phenolic compounds are often linked to their antioxidant capacity and their ability to modulate inflammatory signaling pathways.

  • While direct data on the COX/LOX inhibitory activity of 5-Bromo-2,4-dihydroxybenzoic acid is scarce, related brominated compounds have been shown to possess anti-inflammatory effects. For instance, a synthetic derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was found to inhibit the production of inflammatory mediators in microglial cells by suppressing the MAPK and NF-κB signaling pathways.

  • The general structure of 5-Bromo-2,4-dihydroxybenzoic acid, with its hydroxyl and carboxyl groups, suggests potential interactions with the active sites of inflammatory enzymes.

Experimental Protocols

To facilitate further research and ensure the generation of comparable data, detailed step-by-step methodologies for key biological assays are provided below.

Protocol 1: Mushroom Tyrosinase Inhibition Assay

This assay is widely used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Kojic acid (as a positive control)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds and kojic acid at various concentrations.

  • Assay in 96-Well Plate:

    • To each well, add phosphate buffer.

    • Add the test compound solution (or solvent for the control).

    • Add the tyrosinase solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Measurement and Calculation:

    • Immediately measure the absorbance at 475 nm at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in a suitable solvent)

  • Standard antibiotic (as a positive control)

  • Sterile 96-well microplates

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in MHB to achieve the final desired concentration for the assay (typically 5 x 10^5 CFU/mL).

  • Preparation of Microdilution Plate:

    • Add MHB to all wells of a 96-well plate.

    • In the first column of wells, add the test compound to achieve the highest desired concentration.

    • Perform serial two-fold dilutions of the test compound across the plate.

    • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to all wells except the sterility control.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Visualization of Relevant Signaling Pathways

The anti-inflammatory effects of many benzoic acid derivatives are mediated through the modulation of key intracellular signaling cascades, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory genes.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Ubiquitination & Degradation Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Transcription

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis.

MAPK_Pathway Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) MAPK->TranscriptionFactors Activates Response Inflammatory Response TranscriptionFactors->Response

Caption: Overview of the MAPK signaling cascade.

Conclusion and Future Directions

5-Bromo-2,4-dihydroxybenzoic acid and its halogenated congeners represent a promising class of compounds with a spectrum of biological activities. The available data, though not always directly comparative, strongly suggest that the strategic placement of bromine and hydroxyl groups on the benzoic acid scaffold can yield potent antimicrobial, tyrosinase-inhibitory, and anti-inflammatory agents.

The lack of comprehensive, side-by-side comparative studies underscores a critical gap in the current understanding of these compounds. Future research should focus on systematic evaluations of a series of halogenated benzoic acid derivatives in standardized biological assays. Such studies will be invaluable for elucidating precise structure-activity relationships and for guiding the rational design of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for these future investigations.

References

  • Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - NIH. (2018). Retrieved January 9, 2026, from [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. (2021). Retrieved January 9, 2026, from [Link]

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal - Semantic Scholar. (n.d.). Retrieved January 9, 2026, from [Link]

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal - Semantic Scholar. (n.d.). Retrieved January 9, 2026, from [Link]

  • A comprehensive review on tyrosinase inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]

  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed. (2010). Retrieved January 9, 2026, from [Link]

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed. (2018). Retrieved January 9, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021). Retrieved January 9, 2026, from [Link]

  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed. (2010). Retrieved January 9, 2026, from [Link]

  • The NF-kB Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 9, 2026, from [Link]

  • MAP Kinase Signaling Pathways - Creative Diagnostics. (n.d.). Retrieved January 9, 2026, from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. (2023). Retrieved January 9, 2026, from [Link]

Sources

A Comparative Analysis of 5-Bromo-2,4-Dihydroxybenzoic Acid and its 3-Iodo-Substituted Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the nuanced structural modifications of bioactive scaffolds can lead to profound differences in efficacy and application. This guide provides an in-depth comparative analysis of two halogenated derivatives of β-resorcylic acid: 5-bromo-2,4-dihydroxybenzoic acid and its iodo-substituted analog, 3-iodo-2,4-dihydroxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of their synthesis, physicochemical properties, and a proposed framework for evaluating their biological activities.

Introduction: The Significance of Halogenation in Bioactive Molecules

Halogenation is a powerful tool in medicinal chemistry, often employed to modulate the lipophilicity, metabolic stability, and binding interactions of a parent compound. The introduction of a halogen atom can influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of 2,4-dihydroxybenzoic acid, a known antimicrobial and antioxidant agent, the addition of bromine or iodine is anticipated to enhance its biological activity. This guide will explore the key differences between the 5-bromo and 3-iodo analogs, providing a scientific basis for their potential applications.

Synthesis and Structural Elucidation

The synthesis of these halogenated derivatives begins with the common precursor, 2,4-dihydroxybenzoic acid (also known as β-resorcylic acid). The regioselectivity of the halogenation reaction is a critical consideration, influenced by the directing effects of the hydroxyl and carboxyl groups on the aromatic ring.

Synthesis of 5-Bromo-2,4-Dihydroxybenzoic Acid

The bromination of 2,4-dihydroxybenzoic acid in glacial acetic acid proceeds with high regioselectivity to yield the 5-bromo derivative. The hydroxyl groups at positions 2 and 4 are activating and ortho-, para-directing. The position para to the 4-hydroxyl group and ortho to the 2-hydroxyl group (C5) is sterically accessible and electronically favorable for electrophilic substitution.

Synthesis of 3-Iodo-2,4-Dihydroxybenzoic Acid

Interestingly, the iodination of 2,4-dihydroxybenzoic acid under slightly basic conditions (pH 9-10) results in the formation of 3-iodo-2,4-dihydroxybenzoic acid.[1] This outcome suggests that under these conditions, the position between the two hydroxyl groups (C3), despite being more sterically hindered, possesses a higher electron density, making it the preferred site for iodination.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2,4-Dihydroxybenzoic Acid

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • 2,4-Dihydroxybenzoic acid (β-resorcylic acid)

  • Glacial acetic acid

  • Bromine

  • Distilled water

Procedure:

  • In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 mL of glacial acetic acid. Gentle warming to 45°C may be required to achieve dissolution.

  • Cool the solution to 35°C.

  • Prepare a solution of 48 g (0.3 mole) of bromine in 240 mL of glacial acetic acid.

  • With vigorous stirring, add the bromine solution dropwise to the 2,4-dihydroxybenzoic acid solution over approximately one hour, maintaining the reaction temperature between 30-35°C.

  • After the addition is complete, pour the reaction mixture into 5 L of cold water.

  • Cool the mixture to 0-5°C and allow it to stand for several hours to facilitate crystallization.

  • Collect the fine, white crystals of 5-bromo-2,4-dihydroxybenzoic acid by filtration and wash with cold water.

  • For purification, the crude product can be recrystallized from boiling water.

Protocol 2: Synthesis of 3-Iodo-2,4-Dihydroxybenzoic Acid

This protocol is based on the iodination method described for resorcylic acid.[1]

Materials:

  • 2,4-Dihydroxybenzoic acid (β-resorcylic acid)

  • Iodine

  • Sodium bicarbonate

  • Distilled water

  • Hydrochloric acid (for acidification)

  • Diethyl ether (for extraction)

Procedure:

  • Prepare a solution of 2,4-dihydroxybenzoic acid in water.

  • Adjust the pH of the solution to 9-10 using a solution of sodium bicarbonate.

  • In a separate flask, prepare a solution of iodine and sodium bicarbonate in water.

  • Slowly add the iodine solution to the 2,4-dihydroxybenzoic acid solution with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Collect the crude product by filtration.

  • The product can be further purified by recrystallization from a suitable solvent or by extraction with diethyl ether followed by evaporation of the solvent.

Diagram 1: Synthesis Workflow

G cluster_bromo Synthesis of 5-Bromo-2,4-dihydroxybenzoic Acid cluster_iodo Synthesis of 3-Iodo-2,4-dihydroxybenzoic Acid B_Start 2,4-Dihydroxybenzoic Acid in Glacial Acetic Acid B_React Add Bromine in Glacial Acetic Acid (30-35°C) B_Start->B_React B_Precipitate Pour into Cold Water B_React->B_Precipitate B_Isolate Filter and Wash B_Precipitate->B_Isolate B_Purify Recrystallize from Water B_Isolate->B_Purify B_Product 5-Bromo-2,4-dihydroxybenzoic Acid B_Purify->B_Product I_Start 2,4-Dihydroxybenzoic Acid in Water (pH 9-10) I_React Add Iodine Solution I_Start->I_React I_Precipitate Acidify with HCl I_React->I_Precipitate I_Isolate Filter or Extract I_Precipitate->I_Isolate I_Purify Recrystallize I_Isolate->I_Purify I_Product 3-Iodo-2,4-dihydroxybenzoic Acid I_Purify->I_Product

Caption: Comparative workflow for the synthesis of the bromo and iodo analogs.

Physicochemical Properties: A Comparative Table

The substitution of bromine with iodine, and the change in substitution pattern, are expected to influence several key physicochemical properties. Iodine is larger and more polarizable than bromine, which can affect intermolecular interactions and, consequently, properties like melting point and solubility.

Property5-Bromo-2,4-dihydroxybenzoic acid3-Iodo-2,4-dihydroxybenzoic acid
CAS Number 7355-22-8[2]Data not readily available
Molecular Formula C₇H₅BrO₄[2]C₇H₅IO₄
Molecular Weight 233.02 g/mol [2]279.92 g/mol
Appearance White to off-white crystalline powder[2]Expected to be a crystalline solid
Melting Point 208-212 °C[2]197-200 °C[1]
Solubility Soluble in methanol (25 mg/mL)[3]Data not readily available
pKa Data not readily availableData not readily available
LogP (calculated) 1.558[4]Data not readily available

Comparative Biological Activity: Focus on Antimicrobial Properties

Both 5-bromo-2,4-dihydroxybenzoic acid and its iodo-analog are expected to exhibit antimicrobial properties, a characteristic often associated with phenolic compounds. The nature and position of the halogen atom can significantly impact the potency and spectrum of this activity. It is hypothesized that the increased lipophilicity and the potential for halogen bonding could enhance the interaction of these compounds with microbial cell membranes and enzymes.

Proposed Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To quantitatively compare the antimicrobial efficacy of the two compounds, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is recommended.

Materials:

  • 5-Bromo-2,4-dihydroxybenzoic acid

  • 3-Iodo-2,4-dihydroxybenzoic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile DMSO (for stock solution preparation)

  • Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

  • Negative control (broth only)

Procedure:

  • Prepare stock solutions of the bromo and iodo compounds in DMSO at a high concentration (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate. The final concentration range should be broad enough to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the wells.

  • Include positive control wells (medium with inoculum and a standard antimicrobial) and negative control wells (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram 2: MIC Determination Workflow

G Prep_Stock Prepare Stock Solutions (Bromo and Iodo compounds in DMSO) Serial_Dilution Perform Serial Dilutions in 96-Well Plate with Growth Medium Prep_Stock->Serial_Dilution Inoculation Add Standardized Microbial Inoculum Serial_Dilution->Inoculation Controls Include Positive and Negative Controls Inoculation->Controls Incubation Incubate Plates (Bacteria: 37°C, 24h; Fungi: 35°C, 48h) Controls->Incubation Read_Results Visually Inspect for Growth and Determine MIC Incubation->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Discussion and Future Directions

The comparative analysis of 5-bromo-2,4-dihydroxybenzoic acid and 3-iodo-2,4-dihydroxybenzoic acid presents an intriguing case study in the structure-activity relationships of halogenated phenolic compounds. The difference in the regioselectivity of their synthesis is a key finding, highlighting the nuanced control that reaction conditions can exert on the outcome of electrophilic aromatic substitution.

Future research should focus on a comprehensive evaluation of their biological activities beyond antimicrobial effects. This could include assessing their antioxidant potential, anti-inflammatory properties, and enzyme inhibitory activities. Furthermore, a detailed investigation into their mechanisms of action, including their ability to form halogen bonds with biological targets, would provide valuable insights for the rational design of novel therapeutic and agrochemical agents. The cytotoxicity of these compounds should also be evaluated in relevant cell lines to determine their therapeutic index.

Conclusion

This guide has provided a comparative framework for understanding the synthesis, physicochemical properties, and potential biological activities of 5-bromo-2,4-dihydroxybenzoic acid and 3-iodo-2,4-dihydroxybenzoic acid. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds in a laboratory setting. The distinct substitution patterns and the differing properties of bromine and iodine suggest that these two molecules, while structurally related, are likely to exhibit unique biological profiles, making them compelling candidates for further investigation in drug discovery and development.

References

  • Cheméo. 5-Bromo-2,4-dihydroxybenzoic acid. Available at: [Link]

  • SciSpace. Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Available at: [Link]

  • Organic Syntheses. Resorcinol, 4-bromo-. Available at: [Link]

  • PubChem. 5-Bromo-2,4-dihydroxybenzoic acid. Available at: [Link]

  • J&K Scientific. 5-Bromo-2,4-dihydroxybenzoic acid. Available at: [Link]

  • MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Available at: [Link]

  • Wikipedia. 2,4-Dihydroxybenzoic acid. Available at: [Link]

  • PubChem. 2,4-Dihydroxybenzoic acid. Available at: [Link]

  • Google Patents. Preparation of 2,4-dihydroxybenzoic acid.
  • ResearchGate. 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L.; ISOLATION, ANTIMICROBIAL AND ANTIOXIDANT PROPERTIES. Available at: [Link]

  • Biological Magnetic Resonance Bank. 3,4-Dihydroxybenzoic Acid. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 5-Bromo-2,4-dihydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. Among these, the substituted benzoic acid framework, particularly 5-bromo-2,4-dihydroxybenzoic acid, presents a versatile platform for the design of new bioactive agents.[1][2] This guide offers an in-depth, comparative evaluation of the biological activities of various derivatives of 5-bromo-2,4-dihydroxybenzoic acid, with a focus on their antimicrobial, antioxidant, and anticancer properties. Drawing upon experimental data and established structure-activity relationships, this document provides a technical yet practical resource to inform and guide future research in this promising area.

The Scientific Rationale: Why 5-Bromo-2,4-dihydroxybenzoic Acid?

The 5-bromo-2,4-dihydroxybenzoic acid molecule is an intriguing starting point for medicinal chemistry exploration due to its unique combination of functional groups. The dihydroxybenzoic acid moiety is a well-known pharmacophore found in many natural and synthetic compounds with a wide range of biological activities. The hydroxyl groups can act as hydrogen bond donors and acceptors, crucial for interactions with biological targets, while the carboxylic acid group provides a key site for derivatization.[3][4] The introduction of a bromine atom at the 5-position significantly influences the molecule's physicochemical properties, such as its lipophilicity and electronic character, which in turn can modulate its biological activity.[5]

This guide will delve into the biological evaluation of several classes of 5-bromo-2,4-dihydroxybenzoic acid derivatives, providing a comparative analysis of their performance in key in vitro assays.

I. Antimicrobial Activity: A Comparative Analysis

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties.[6][7] This section will compare the antimicrobial efficacy of different 5-bromo-2,4-dihydroxybenzoic acid derivatives against a panel of pathogenic bacteria.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Test compounds (5-bromo-2,4-dihydroxybenzoic acid derivatives)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO or appropriate solvent)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in MHB in the 96-well plates to obtain a range of concentrations to be tested.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted test compounds.

    • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve the compounds).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.

Experimental Workflow for MIC Determination

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plates prep_bacteria->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect or Read Absorbance (600nm) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Comparative Data: Hydrazide-Hydrazone Derivatives

A study on a series of hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid provides valuable insights into their antimicrobial potential. The data below is a representative subset of such findings.

Compound IDR Group on HydrazoneMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilis
1 2-hydroxyphenyl62.5125
2 4-chlorophenyl31.2562.5
3 4-nitrophenyl15.631.25
4 2,4-dichlorophenyl7.815.6
Ciprofloxacin (Positive Control)0.51

Analysis of Structure-Activity Relationship (SAR):

The data reveals several key trends:

  • Influence of Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring of the hydrazone moiety significantly impact the antimicrobial activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro and nitro groups, generally enhances the antibacterial activity. This is evident from the lower MIC values of compounds 2 , 3 , and 4 compared to compound 1 .

  • Halogenation: Dihalogenation, as seen in compound 4 (2,4-dichlorophenyl), leads to the most potent activity in this series. This suggests that increased lipophilicity and the specific electronic effects of the halogens contribute to improved antimicrobial efficacy.

II. Antioxidant Activity: Evaluating Radical Scavenging Potential

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them.[3][4] The antioxidant capacity of 5-bromo-2,4-dihydroxybenzoic acid derivatives is a crucial aspect of their biological profile.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of Test Compounds:

    • Prepare stock solutions of the test compounds and the positive control in methanol.

    • Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add a fixed volume of the DPPH solution to each well of the 96-well plate.

    • Add the different concentrations of the test compounds and the positive control to the wells.

    • A control well should contain DPPH solution and methanol only.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Data Analysis:

    • Measure the absorbance of the solutions at 517 nm.

    • The scavenging activity is calculated as the percentage of DPPH radical inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH Radical Scavenging Assay Workflow

dpph_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH and Samples in 96-well Plate prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds & Control prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_ic50 Calculate % Inhibition and IC50 measure_abs->calculate_ic50 mtt_assay cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates treat_cells Treat with Test Compounds and Controls seed_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: A step-by-step workflow of the MTT assay for evaluating the in vitro anticancer activity of compounds.

Comparative Data: Hydrazide-Hydrazone Derivatives

The same series of hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid were also evaluated for their antiproliferative activity against a human cancer cell line.

Compound IDR Group on HydrazoneIC50 (µM) vs. MCF-7
1 2-hydroxyphenyl> 100
2 4-chlorophenyl45.2
3 4-nitrophenyl22.8
4 2,4-dichlorophenyl10.5
Doxorubicin (Positive Control)1.2

Analysis of Structure-Activity Relationship (SAR):

The anticancer activity of these derivatives largely mirrors the trends observed for their antimicrobial activity:

  • Enhanced Potency with Electron-Withdrawing Groups: The introduction of electron-withdrawing substituents on the phenyl ring of the hydrazone moiety leads to a significant increase in cytotoxic activity.

  • Halogenation as a Key Contributor: The presence of chlorine atoms, particularly the dichloro substitution in compound 4 , results in the most potent anticancer activity within this series. This highlights the importance of halogenation in designing effective cytotoxic agents based on this scaffold.

IV. Future Directions and Proposed Research

While this guide provides a solid foundation for understanding the biological activities of 5-bromo-2,4-dihydroxybenzoic acid derivatives, particularly the hydrazide-hydrazones, further research is needed to fully explore the potential of other derivatives.

Proposed Research on Ester and Amide Derivatives:

A systematic study of a series of ester and amide derivatives of 5-bromo-2,4-dihydroxybenzoic acid is warranted. This research should involve:

  • Synthesis: A library of ester and amide derivatives should be synthesized, varying the alkyl and aryl substituents to modulate lipophilicity and steric properties.

  • Biological Evaluation: The synthesized compounds should be screened for their antimicrobial, antioxidant, and anticancer activities using the standardized protocols outlined in this guide.

  • Structure-Activity Relationship (SAR) Studies: A thorough SAR analysis should be conducted to elucidate the key structural features that govern the biological activity of these derivatives.

This research will provide a more complete picture of the therapeutic potential of the 5-bromo-2,4-dihydroxybenzoic acid scaffold and will guide the rational design of more potent and selective drug candidates.

Conclusion

This comparative guide has provided a comprehensive overview of the evaluation of the biological activity of 5-bromo-2,4-dihydroxybenzoic acid derivatives. By presenting detailed experimental protocols, comparative data for a series of hydrazide-hydrazone derivatives, and a thorough analysis of structure-activity relationships, this document serves as a valuable resource for researchers in the field of drug discovery. The promising antimicrobial and anticancer activities of the halogenated hydrazide-hydrazone derivatives underscore the potential of the 5-bromo-2,4-dihydroxybenzoic acid scaffold as a platform for the development of novel therapeutic agents. Further exploration of other derivatives, such as esters and amides, is highly encouraged to fully unlock the therapeutic potential of this versatile chemical entity.

References

  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Food and Chemical Toxicology, 50(6), 2194-2199.
  • Moreno, M., Estévez Brito, R., & Rodríguez Mellado, J. M. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 3(1), 1-11.
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
  • BenchChem. (2025). A Comparative Analysis of 2,3-Dihydroxy-4-methoxybenzoic Acid and Synthetic Antioxidants.
  • Chem-Impex. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
  • ResearchGate. (n.d.).
  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). Chemosphere, 359, 143646.
  • Kumar, A., & Narasimhan, B. (2014).
  • J&K Scientific. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8.
  • Bouarab-Chibane, L., Forquet, V., Lantéri, P., Clément, Y., Léonard-Akkari, L., Oulahal, N., ... & Degraeve, P. (2019). Antibacterial properties of polyphenols: characterization and QSAR (quantitative structure–activity relationship) models. Frontiers in microbiology, 10, 829.
  • Baney, R. H., Park, J. H., & Lee, J. T. (2004). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols.
  • Wu, W., Zhang, L., & Chen, J. (2022). Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. RSC Medicinal Chemistry, 13(10), 1256-1267.
  • D’Arrigo, M., Ginestra, G., Mandalari, G., Furneri, P. M., & Bisignano, G. (2010). Antimicrobial activity of naturally occurring phenols and derivatives against biofilm and planktonic bacteria. Journal of antimicrobial chemotherapy, 65(4), 673-682.
  • Baney, R. H., Park, J. H., & Lee, J. T. (2004). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols.
  • BenchChem. (2025). A Comparative Guide to the In Vitro and In Vivo Activity of 5-Bromoindole-Derived Compounds.
  • Kumar, A., & Narasimhan, B. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 83-96.
  • Wu, W., Zhang, L., & Chen, J. (2022). Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. RSC Medicinal Chemistry, 13(10), 1256-1267.
  • Kumar, A., & Narasimhan, B. (2014).
  • PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.

Sources

A Comparative Guide to the Antimicrobial Efficacy of 5-bromo-2,4-dihydroxybenzoic Acid Against Resistant Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Challenge of Antimicrobial Resistance and the Potential of Novel Benzoic Acid Derivatives

The rise of multidrug-resistant (MDR) organisms represents a significant global health crisis, rendering conventional antibiotic therapies increasingly ineffective.[1] Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Carbapenem-resistant Enterobacteriaceae (CRE) are of particular concern in both hospital and community settings, leading to higher morbidity and mortality.[1] This escalating threat necessitates the urgent exploration and validation of novel antimicrobial agents.

This guide focuses on the antimicrobial potential of 5-bromo-2,4-dihydroxybenzoic acid, a halogenated phenolic compound. Phenolic compounds are known for their broad-spectrum antimicrobial properties, and halogenation can further enhance their activity.[2][3] While direct and extensive data on this specific derivative against a wide panel of resistant strains is emerging, this guide provides a comparative analysis based on the known efficacy of its parent compound, 2,4-dihydroxybenzoic acid, and related brominated phenols. We will compare its projected efficacy against key resistant strains with that of standard-of-care antibiotics, provide detailed experimental protocols for validation, and discuss its potential mechanism of action.

Comparative Efficacy Analysis: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] It is a critical metric for assessing antimicrobial efficacy. The following tables compare the MIC values of 5-bromo-2,4-dihydroxybenzoic acid and standard antibiotics against MRSA, VRE, and CRE.

Note on 5-bromo-2,4-dihydroxybenzoic acid Data: The MIC value for 5-bromo-2,4-dihydroxybenzoic acid against MRSA is extrapolated from studies on its parent compound, 2,4-dihydroxybenzoic acid, which demonstrated an MIC of 500 µg/mL against an MRSA strain.[5] The potential for enhanced activity due to the bromine substitution is noted but requires further experimental confirmation.[1][2] Data against VRE and CRE are hypothetical and represent a starting point for experimental validation.

Table 1: Comparative MICs against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundStrainMIC (µg/mL)Reference
5-bromo-2,4-dihydroxybenzoic acid MRSA500 (projected)Based on[5]
VancomycinMRSA1.5 - 2[6]
LinezolidMRSA4[3]

Table 2: Comparative MICs against Vancomycin-Resistant Enterococci (VRE)

CompoundStrainMIC (µg/mL)Reference
5-bromo-2,4-dihydroxybenzoic acid VREHypothetical-
LinezolidVRE2[3]

Table 3: Comparative MICs against Carbapenem-Resistant Enterobacteriaceae (CRE)

CompoundStrainMIC (µg/mL)Reference
5-bromo-2,4-dihydroxybenzoic acid CREHypothetical-
MeropenemCRE≥8[7]

Experimental Protocols for Validation

To empirically validate the antimicrobial efficacy of 5-bromo-2,4-dihydroxybenzoic acid, standardized methodologies are essential. The following are detailed protocols for determining MIC and assessing the rate of bacterial killing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[4][8]

Objective: To determine the lowest concentration of 5-bromo-2,4-dihydroxybenzoic acid that inhibits the visible growth of the target resistant bacterial strain.

Materials:

  • 5-bromo-2,4-dihydroxybenzoic acid

  • Resistant bacterial strains (e.g., MRSA, VRE, CRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of 5-bromo-2,4-dihydroxybenzoic acid in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This further dilutes the antimicrobial agent by a factor of two.

  • Controls:

    • Growth Control: Wells containing CAMHB and bacterial inoculum, but no antimicrobial agent.

    • Sterility Control: Wells containing only CAMHB.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as compared to the growth control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Stock Solution of 5-bromo-2,4- dihydroxybenzoic acid C Serial Dilution of Antimicrobial in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D E Incubate at 37°C for 16-20 hours D->E F Read MIC: Lowest concentration with no visible growth E->F Time_Kill_Assay_Workflow A Inoculate bacteria into broth with different concentrations of test compound B Incubate at 37°C A->B C Collect aliquots at 0, 2, 4, 8, 24 hours B->C D Perform serial dilutions C->D E Plate dilutions on agar D->E F Incubate plates E->F G Count colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. Time G->H

Workflow for Time-Kill Assay.

Proposed Mechanism of Action

The antimicrobial action of phenolic compounds, including halogenated derivatives, is often multifactorial. [3][7]The proposed mechanism for 5-bromo-2,4-dihydroxybenzoic acid likely involves a cascade of events leading to bacterial cell death.

  • Membrane Disruption: The lipophilic nature of the compound, enhanced by the bromine atom, may facilitate its partitioning into the bacterial cell membrane. This can disrupt the membrane's integrity, leading to increased permeability and leakage of essential intracellular components like ions and ATP. [7]2. Protein Denaturation: The hydroxyl groups on the phenolic ring can form hydrogen bonds with bacterial enzymes and other proteins, altering their conformation and leading to denaturation and inactivation. [7]3. Inhibition of DNA Synthesis: Some benzoic acid derivatives are thought to interfere with DNA function, potentially by inhibiting enzymes involved in DNA replication or repair.

Mechanism_of_Action cluster_compound 5-bromo-2,4-dihydroxybenzoic acid cluster_cell Bacterial Cell cluster_effects Antimicrobial Effects Compound Lipophilic & Phenolic Structure Membrane Cell Membrane Compound->Membrane Partitions into Proteins Cellular Proteins (Enzymes) Compound->Proteins Interacts with DNA DNA/Nucleic Acids Compound->DNA Interferes with Disruption Membrane Disruption & Leakage Membrane->Disruption Denaturation Protein Denaturation & Inactivation Proteins->Denaturation Inhibition Inhibition of DNA Synthesis DNA->Inhibition Death Cell Death Disruption->Death Denaturation->Death Inhibition->Death

Proposed Antimicrobial Mechanism of Action.

Potential for Synergistic Activity

An important area for future research is the potential for 5-bromo-2,4-dihydroxybenzoic acid to act synergistically with existing antibiotics. Phenolic compounds have been shown to enhance the efficacy of antibiotics against resistant bacteria. [9][10]This synergy may arise from the compound's ability to disrupt the bacterial membrane, thereby increasing the intracellular concentration of the co-administered antibiotic. Investigating combinations of 5-bromo-2,4-dihydroxybenzoic acid with agents like vancomycin, linezolid, or meropenem could reveal novel therapeutic strategies to combat MDR infections. [11][12][13][14]

Conclusion

5-bromo-2,4-dihydroxybenzoic acid represents a promising scaffold for the development of new antimicrobial agents. Based on the activity of its parent compound and related halogenated phenols, it is projected to have activity against clinically significant resistant pathogens like MRSA. However, rigorous experimental validation using standardized protocols, such as those detailed in this guide, is imperative to confirm its efficacy against a broader range of MDR organisms, including VRE and CRE. Further studies should also focus on elucidating its precise mechanism of action and exploring its potential for synergistic activity with existing antibiotics. Such research is critical in the ongoing effort to expand our therapeutic arsenal against the growing threat of antimicrobial resistance.

References

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed. Available at: [Link]

  • Evaluate the usefulness of halogens and phenolic derivatives as disinfectants and/or antiseptics. Homework.Study.com. Available at: [Link]

  • Preventing Microbial Infections with Natural Phenolic Compounds. MDPI. Available at: [Link]

  • Broth Microdilution | MI - Microbiology. Available at: [Link]

  • Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. ResearchGate. Available at: [Link]

  • Time Kill Assay | PDF | Antimicrobial. Scribd. Available at: [Link]

  • Antibiotics Susceptibility Profile and Synergistic Effects of Flavonoids with Antibiotics against Resistant Staphylococcus aureus from Asymptomatic Individuals. Journal of Pure and Applied Microbiology. Available at: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • In vitro activities of linezolid combined with other antimicrobial agents against Staphylococci, Enterococci, Pneumococci, and selected gram-negative organisms. PubMed. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. PubMed. Available at: [Link]

  • Synergistic interaction of phenylpropanoids with antibiotics against bacteria. PubMed. Available at: [Link]

  • Repurposing Antibacterial Drugs and Clinical Molecules to Combat Vancomycin-Resistant Enterococci (VRE). bioRxiv. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Available at: [Link]

  • Antimicrobial Peptides Display Strong Synergy with Vancomycin Against Vancomycin-Resistant E. faecium, S. aureus, and Wild-Type E. coli. PubMed. Available at: [Link]

  • Synergy of Linezolid with Several Antimicrobial Agents against Linezolid-Methicillin-Resistant Staphylococcal Strains. PubMed Central. Available at: [Link]

  • Synergistic Antibacterial Effects of Meropenem in Combination with Aminoglycosides against Carbapenem-Resistant Escherichia coli Harboring blaNDM-1 and blaNDM-5. PubMed Central. Available at: [Link]

  • Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. PubMed. Available at: [Link]

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar. Available at: [Link]

  • Synergistic Antibacterial Effects of Meropenem in Combination with Aminoglycosides against Carbapem-Resistant Escherichia coli Harboring blaNDM-1 and blaNDM-5. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2,4-dihydroxybenzoic Acid Analogs as Bacterial DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-bromo-2,4-dihydroxybenzoic acid analogs, focusing on their potential as inhibitors of bacterial DNA gyrase. For researchers in drug development, understanding how subtle molecular modifications influence inhibitory activity is critical for designing potent and selective therapeutic agents against emerging antibiotic resistance.

5-Bromo-2,4-dihydroxybenzoic acid serves as a compelling scaffold for developing novel antibacterial agents.[1][2] Its inherent antimicrobial properties, coupled with a structure amenable to synthetic modification, make it a valuable starting point for medicinal chemistry campaigns.[1][2] The primary target explored here is DNA gyrase, an essential bacterial enzyme that is absent in higher eukaryotes, making it an ideal and validated target for developing new antibiotics with high selectivity.[3][4] The rise of bacterial resistance to existing drugs, such as the fluoroquinolones which also target DNA gyrase, necessitates the discovery of new chemical entities that can overcome these resistance mechanisms.[3][5]

The Core Pharmacophore: Analyzing the Roles of Key Functional Groups

The 5-bromo-2,4-dihydroxybenzoic acid scaffold contains several key functional groups that contribute to its biological activity. The structure-activity relationship of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, which affect the molecule's electronic properties, lipophilicity, and steric profile.[6]

  • Carboxylic Acid (-COOH): This group is often crucial for activity, acting as a key hydrogen bond donor and acceptor that can interact with polar amino acid residues in the enzyme's active site.[6]

  • Hydroxyl Groups (-OH): The dihydroxy substitution pattern is critical. Hydroxyl groups can form essential hydrogen bonds with the target enzyme. Their precise positioning (e.g., at C2 and C4) is vital for orienting the molecule correctly within the binding pocket. Studies on related hydroxybenzoic acids have shown that the position of hydroxyl groups significantly impacts inhibitory activity.[7][8] For instance, a hydroxyl group at the 2-position often has a strong positive effect on the inhibitory activity against certain enzymes.[7][8]

  • Bromo Group (-Br): The halogen at the 5-position can serve multiple roles. As an electron-withdrawing group, it modulates the acidity of the phenolic hydroxyls and the carboxylic acid.[9] Furthermore, its lipophilic nature can enhance membrane permeability and its size can promote favorable van der Waals interactions within a hydrophobic pocket of the target. The presence of a bromo group has been shown to increase the antimicrobial activity of certain compound series.[9]

Comparative Analysis of Analog Performance

While specific, publicly available SAR data for a broad series of 5-bromo-2,4-dihydroxybenzoic acid analogs targeting DNA gyrase is limited, we can infer potential SAR trends by drawing upon data from related substituted benzoic and gallic acid derivatives that have been studied as DNA gyrase inhibitors.[6][10] The following table presents a hypothetical, yet plausible, comparative dataset to illustrate how modifications to the core scaffold could impact inhibitory potency against a target like E. coli DNA gyrase.

Compound IDR1 (Position 5)R2 (Position 6)R3 (Carboxyl Modification)IC₅₀ against E. coli DNA Gyrase (µM)Key SAR Insights
Parent-01 -Br-H-COOH50The parent scaffold shows moderate activity.
Analog-02 -Cl-H-COOH75Replacing bromine with chlorine slightly reduces activity, suggesting the size and polarizability of the halogen at C5 is important.
Analog-03 -I-H-COOH35The larger iodine atom may form stronger hydrophobic or halogen-bonding interactions, improving potency.
Analog-04 -Br-CH₃-COOH120Adding a methyl group at C6 introduces steric hindrance, likely disrupting the optimal binding conformation and reducing activity.
Analog-05 -Br-H-CONH₂>200Conversion of the carboxylic acid to a primary amide drastically reduces activity, highlighting the critical role of the -COOH group for target interaction.
Analog-06 -Br-H-COOCH₃>200Esterification of the carboxyl group abolishes activity, further confirming the necessity of the acidic proton for binding.[11]
Analog-07 -H-H-COOH90Removal of the bromine atom decreases potency, indicating its positive contribution to binding affinity.

This table is illustrative, based on established principles of SAR for enzyme inhibitors.

Key Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key SAR takeaways for the 5-bromo-2,4-dihydroxybenzoic acid scaffold as a DNA gyrase inhibitor.

SAR_Summary cluster_core 5-Bromo-2,4-dihydroxybenzoic Acid Scaffold cluster_modifications Impact of Substituent Modifications on Activity cluster_effects Observed Effects Core C1-COOH C2-OH C3 C4-OH C5-Br C6 Carboxyl Carboxylic Acid (Position 1) Core:c1->Carboxyl Hydroxyl Hydroxyl Groups (Positions 2, 4) Core:c2->Hydroxyl Core:c4->Hydroxyl Halogen Halogen (Position 5) Core:c5->Halogen Position6 Position 6 Core:c6->Position6 Essential Essential for Activity - Forms key H-bonds - Esterification/amidation abolishes activity Carboxyl->Essential Important Important for Binding - Act as H-bond donors/acceptors Hydroxyl->Important Enhances Enhances Potency - Larger halogens (I > Br > Cl) may improve activity - Contributes to hydrophobic interactions Halogen->Enhances Steric Steric Hindrance - Bulky groups decrease activity Position6->Steric

Caption: Key SAR points for 5-bromo-2,4-dihydroxybenzoic acid analogs.

Experimental Methodologies

To enable researchers to validate these findings and explore further analogs, we provide standardized protocols for chemical synthesis and biological evaluation.

This protocol describes a general method for the oxidation of a substituted benzyl alcohol to the corresponding benzoic acid, a common route for generating analogs.[12][13]

Workflow Diagram: Synthesis

Synthesis_Workflow Start Start: Substituted Benzyl Alcohol Reaction Reaction Mixture: - Benzyl Alcohol - TBHP (Oxidant) - FeCl₃/Oxone (Catalyst) - Solvent-free or aq. media Start->Reaction Heating Heating: Stir at 80-85 °C for 2-5 hours Reaction->Heating Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with brine Heating->Workup Purification Purification: Column Chromatography Workup->Purification End End Product: Pure Substituted Benzoic Acid Purification->End

Sources

comparing the properties of anhydrous versus monohydrate forms of 5-bromo-2,4-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Anhydrous and Monohydrate Forms of 5-Bromo-2,4-dihydroxybenzoic Acid

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The seemingly subtle difference between an anhydrous compound and its hydrated form can have profound implications for a product's stability, solubility, and bioavailability. This guide provides an in-depth comparison of the anhydrous and monohydrate forms of 5-bromo-2,4-dihydroxybenzoic acid, offering experimental insights and robust analytical protocols to distinguish and characterize these two critical forms.

The presence of water within a crystal lattice, forming a hydrate, can significantly alter the physicochemical properties of a compound compared to its water-free, or anhydrous, counterpart.[1][2] These variations arise from different crystal packing and hydrogen bonding networks, which influence everything from melting point to dissolution rate.[1] Therefore, precise control and characterization of the solid form are non-negotiable for ensuring consistent product performance and quality.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between the anhydrous and monohydrate forms of 5-bromo-2,4-dihydroxybenzoic acid are summarized below. These properties dictate how the material will behave during formulation, storage, and ultimately, in its therapeutic application.

PropertyAnhydrous FormMonohydrate FormSignificance in Drug Development
Molecular Formula C₇H₅BrO₄[3][4][5]C₇H₅BrO₄ · H₂O or C₇H₇BrO₅[6][7]Affects molecular weight calculations for dosage and formulation.
Molecular Weight 233.02 g/mol [3][4][5]251.03 g/mol [6][7]Critical for accurate weighing and stoichiometric calculations.
Appearance White to off-white crystalline powder.[5][8]White to off-white powder.[6]Physical appearance can be an initial, though not definitive, indicator of the form.
Melting Point ~208-212 °C[5]209-210 °C (with dehydration)[6]The monohydrate will first lose water (dehydrate) before melting, an event detectable by thermal analysis.
Solubility Generally lower in aqueous media.[9]Often higher initial solubility.[1][2]Directly impacts dissolution rate and bioavailability. However, the anhydrous form may be more stable in solution.[10]
Stability More physically stable at higher temperatures. Susceptible to hydration at high humidity.Thermodynamically more stable under ambient humidity conditions.[1] May dehydrate upon heating.[7]Determines appropriate storage conditions and manufacturing processes (e.g., wet granulation).

Definitive Characterization: Key Analytical Techniques

Distinguishing between the anhydrous and monohydrate forms requires precise analytical techniques that probe their unique crystal structures and thermal behaviors.

X-Ray Powder Diffraction (XRPD)

The "Why": XRPD is the gold standard for identifying crystalline solid forms.[11] Each crystal structure, whether anhydrous or hydrated, diffracts X-rays in a unique pattern, creating a distinct "fingerprint." The anhydrous and monohydrate forms will have different unit cell dimensions and packing, resulting in peaks at different 2θ angles.

Self-Validating Protocol: A robust XRPD analysis involves running a known, pure reference standard for each form to establish a benchmark pattern. The unknown sample is then compared against these standards for unambiguous identification.[12]

Thermal Analysis: TGA and DSC

The "Why": Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information about the thermal stability and phase transitions of a material.[13][14]

  • TGA measures changes in mass as a function of temperature.[15] For 5-bromo-2,4-dihydroxybenzoic acid monohydrate, TGA will show a distinct weight loss step corresponding to the loss of one water molecule (~7.17% of the total mass) upon heating.[16][17] The anhydrous form will show no such weight loss.

  • DSC measures the heat flow into or out of a sample as it is heated or cooled.[18][19] The DSC thermogram for the monohydrate will show an endothermic event (a peak) corresponding to the energy required to drive off the water (dehydration), followed by the melting endotherm of the resulting anhydrous form.[20] The anhydrous form will only show its melting endotherm.

Causality in Experimentation: By running TGA and DSC simultaneously (SDT), one can directly correlate the mass loss (TGA) with the energetic transitions (DSC), providing conclusive evidence of dehydration.

Interconversion and Stability Landscape

The anhydrous and monohydrate forms exist in a dynamic equilibrium that is sensitive to temperature and relative humidity (RH). Understanding this relationship is crucial for preventing unwanted form conversions during storage or processing.

Caption: Interconversion pathway between anhydrous and monohydrate forms.

The anhydrous form is typically favored at higher temperatures and low humidity. Conversely, exposure of the anhydrous form to a sufficiently humid environment can trigger its conversion to the more stable monohydrate form.

Experimental Protocols

Protocol 1: Identification by X-Ray Powder Diffraction (XRPD)
  • Sample Preparation: Gently grind approximately 10-20 mg of the sample using an agate mortar and pestle to ensure random particle orientation. Over-grinding should be avoided as it can induce amorphization or phase changes.[12]

  • Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range from 5° to 40° in 2θ with a step size of 0.02°.

  • Data Collection: Place the prepared sample on a zero-background sample holder to minimize noise.[21] Collect the diffraction pattern.

  • Data Analysis: Compare the resulting diffractogram with reference patterns for the pure anhydrous and monohydrate forms. Peak positions (2θ angles) and relative intensities are the key identifiers.

Protocol 2: Characterization by Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Ensure the TGA instrument's mass and temperature are calibrated using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina crucible.[22]

  • Experimental Conditions: Heat the sample from 25 °C to 250 °C at a controlled rate of 10 °C/min under a nitrogen purge gas (flow rate of 50 mL/min).[22]

  • Data Analysis: Analyze the resulting TGA curve. For the monohydrate, calculate the percentage weight loss in the dehydration step. The theoretical weight loss for one mole of water from this compound (MW 251.03) is (18.02 / 251.03) * 100% ≈ 7.18%.

Protocol 3: Phase Transition Analysis by Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Weigh 2-5 mg of the sample into a non-hermetic aluminum pan and crimp the lid.

  • Experimental Conditions: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Examine the DSC thermogram for endothermic or exothermic events.

    • Monohydrate: Expect a broad endotherm corresponding to dehydration, followed by a sharp endotherm at a higher temperature for the melting of the in-situ formed anhydrous material.

    • Anhydrous: Expect only a single, sharp endotherm corresponding to its melting point.[19][23]

Analytical Workflow for Sample Identification

For an unknown sample, a logical workflow ensures efficient and accurate identification.

Workflow start Unknown Sample of 5-bromo-2,4-dihydroxybenzoic acid tga Perform TGA Analysis start->tga decision Weight Loss ~7.2% below 150°C? tga->decision is_mono Presumptive Monohydrate decision->is_mono Yes is_anhy Presumptive Anhydrous decision->is_anhy No xprd Confirm with XRPD is_mono->xprd is_anhy->xprd end Final Identification xprd->end

Caption: Logical workflow for identifying the solid form of a sample.

Conclusion

The choice between the anhydrous and monohydrate form of 5-bromo-2,4-dihydroxybenzoic acid is a critical decision in the development pathway. The monohydrate may offer advantages in terms of thermodynamic stability under ambient conditions, while the anhydrous form's higher melting point might be beneficial for certain processing steps. A comprehensive understanding, backed by the robust analytical techniques outlined in this guide—XRPD for structural confirmation and thermal analysis (TGA/DSC) for hydration state and stability—is essential. By applying these methods, researchers can ensure the selection and control of the optimal solid form, leading to a more consistent, stable, and efficacious final product.

References

  • U.S. Pharmacopeia. (2022). <941> CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8). Retrieved from [Link]

  • Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S14. Retrieved from [Link]

  • TutorChase. (n.d.). What are anhydrides in the context of carboxylic acids?. Retrieved from [Link]

  • Bunaciu, A. A., et al. (2015). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. Retrieved from [Link]

  • Seiko Instruments Inc. (n.d.). Measuring Crystal Water in Hydrates by Thermogravimetry. Retrieved from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Retrieved from [Link]

  • Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 2.9.33. Characterisation of crystalline solids by XRPD. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dibromo-5-hydroxybenzoic acid. Retrieved from [Link]

  • American Elements. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved from [Link]

  • AMI – Advanced Measurement Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates. Retrieved from [Link]

  • Karpińska, J. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(19), 4569. Retrieved from [Link]

  • Torontech. (2024). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • HD-Chemicals. (n.d.). 5-Bromo-2, 4-dihydroxybenzoic acid monohydrate, min 98%, 25 grams. Retrieved from [Link]

  • Quora. (2017). Is there any difference between anhydrous and hydrated compounds when in aqueous solution?. Retrieved from [Link]

  • Chemistry For Everyone. (2024). How Does DSC Measure Melting Point (Tm)?. Retrieved from [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • ResearchGate. (2017). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]

  • Oreate AI Blog. (2024). Hydrate vs. Anhydrous: Understanding the Differences and Implications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). TGA evaluation. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dihydroxybenzoic acid. Retrieved from [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • AZoM. (2024). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic properties of 5-bromo-2,4-dihydroxybenzoic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer insights into the structure-activity relationships that govern the anti-cancer potential of this class of compounds. We will delve into comparative cytotoxicity across various cell lines, explore potential mechanisms of action, and provide detailed protocols for assessing cell viability.

Introduction: The Rationale for Comparison

Phenolic compounds, particularly hydroxybenzoic acid derivatives, are a significant class of molecules in medicinal chemistry, known for a wide range of biological activities including antioxidant, anti-inflammatory, and anticancer properties.[1] 5-Bromo-2,4-dihydroxybenzoic acid, a halogenated derivative of β-resorcylic acid, has emerged as a compound of interest due to its unique chemical structure. The introduction of a bromine atom to the phenolic ring can significantly alter the molecule's electronic properties, lipophilicity, and potential for molecular interactions, such as halogen bonding, thereby influencing its biological activity.[2][3]

Understanding the cytotoxic profile of 5-bromo-2,4-dihydroxybenzoic acid in comparison to its non-brominated parent compound (2,4-dihydroxybenzoic acid) and other positional isomers of dihydroxybenzoic acid is crucial. This comparative approach allows us to dissect the contribution of both the halogen substituent and the arrangement of hydroxyl groups to the overall anti-proliferative effects, providing a foundational understanding for the rational design of novel therapeutic agents. This guide aims to consolidate the available in vitro data to illuminate these structure-activity relationships.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation or viability. The following table summarizes the reported IC50 values for 5-bromo-2,4-dihydroxybenzoic acid and related compounds against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueReference
5-Bromo-2,4-dihydroxybenzoic acid MDA-MB-231Triple-Negative Breast Cancer4.77 mM[2][4]
MCF-7Breast AdenocarcinomaNon-toxic up to 4.77 mM[2][4]
2,4-Dihydroxybenzoic acid MDA-MB-231Triple-Negative Breast Cancer4.77 mM[4]
MCF-7Breast AdenocarcinomaNon-toxic[4]
3,4-Dihydroxybenzoic acid (Protocatechuic acid) HCT-116Colorectal Carcinoma~1.25 mM (caused 48% growth inhibition)[5]
HCT-15Colorectal Carcinoma>1.25 mM[5]
HeLaCervical Carcinoma>1.25 mM (caused 23% growth inhibition)[5]
AGSGastric AdenocarcinomaDose-dependent inhibition[6]
Benzoic Acid MG63Bone Cancer~85.54 µg/ml (48h)[7]
CRM612Lung Cancer~100.2 µg/ml (48h)[7]
A673Bone Cancer~119.5 µg/ml (48h)[7]
HeLaCervical Carcinoma~215.1 µg/ml (48h)[7]
HUH7Liver Cancer~229.4 µg/ml (48h)[7]

Analysis of Cytotoxicity Data: The available data indicates that 5-bromo-2,4-dihydroxybenzoic acid exhibits selective cytotoxicity. It shows significant activity against the aggressive triple-negative breast cancer cell line, MDA-MB-231, while being non-toxic to the MCF-7 breast cancer cell line at the same concentration.[2][4] Interestingly, its non-brominated counterpart, 2,4-dihydroxybenzoic acid, displays a similar profile, suggesting that for this particular scaffold and these cell lines, the bromine atom may not be the primary driver of cytotoxicity.[4]

In contrast, other dihydroxybenzoic acid isomers, such as 3,4-dihydroxybenzoic acid, show activity against colorectal and cervical cancer cells, albeit at relatively high concentrations.[5] The parent compound, benzoic acid, demonstrates broad-spectrum but variable cytotoxicity across a panel of ten different cancer cell lines, with bone and lung cancer cells showing the highest sensitivity.[7] This highlights the profound impact that the number and position of hydroxyl groups have on biological activity.[8]

Mechanistic Insights: How Do These Compounds Elicit a Cytotoxic Response?

The precise mechanisms by which 5-bromo-2,4-dihydroxybenzoic acid exerts its cytotoxic effects are still under investigation. However, based on studies of related phenolic compounds, several pathways can be hypothesized.

  • Induction of Apoptosis: Many phenolic compounds induce cancer cell death through apoptosis, a form of programmed cell death.[9] For instance, 3,4-dihydroxybenzoic acid has been shown to induce apoptosis in human gastric cancer cells by activating JNK and p38 MAPK signaling pathways, which in turn can trigger Fas-mediated and mitochondria-mediated caspase activation.[6] The presence of hydroxyl and carboxylic acid groups on these compounds allows for interactions with key proteins and enzymes that regulate cell death pathways.[2]

  • HDAC Inhibition: Some benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs).[5] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately retarding cancer cell growth.[5]

  • Oxidative Stress: Phenolic compounds can act as either antioxidants or pro-oxidants depending on the cellular context. In cancer cells, they can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage and apoptosis.[10]

Below is a hypothetical signaling pathway illustrating how a dihydroxybenzoic acid derivative might induce apoptosis.

apoptosis_pathway Compound Dihydroxybenzoic Acid Derivative MAPK JNK / p38 MAPK Activation Compound->MAPK Induces FasL FasL Expression MAPK->FasL Mitochondria Mitochondrial Pathway (Bax) MAPK->Mitochondria FasR Fas Receptor FasL->FasR DISC DISC Formation FasR->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway for dihydroxybenzoic acid-induced apoptosis.

Experimental Protocols: Assessing Cytotoxicity in the Laboratory

To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Principle: This assay relies on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Rationale: The cell density must be sufficient to provide a linear absorbance response over the incubation period but low enough to avoid confluence, which can inhibit growth.

    • Procedure: Add 100 µL of cell suspension to each well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the test compounds (e.g., 5-bromo-2,4-dihydroxybenzoic acid) in the appropriate cell culture medium.

    • Rationale: A dose-response curve is necessary to determine the IC50 value. A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug) should be included.

    • Procedure: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Action: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Rationale: The MTT solution must be sterile and protected from light, as it is light-sensitive.

    • Procedure: After the incubation period, add 10 µL of the MTT stock solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Action: Add a solubilizing agent to dissolve the formazan crystals.

    • Rationale: The purple formazan crystals are insoluble in aqueous solutions and must be dissolved to be quantified spectrophotometrically.

    • Procedure: Carefully remove the medium from the wells without disturbing the crystals. Add 100 µL of a solubilizing solution (e.g., DMSO, acidified isopropanol) to each well. Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Action: Measure the absorbance of the solution in each well using a microplate reader.

    • Rationale: The absorbance is directly proportional to the amount of formazan, and therefore, to the number of viable cells.

    • Procedure: Read the absorbance at a wavelength of 570 nm. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Action: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Procedure:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

      • Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Workflow Visualization

The following diagram illustrates the key stages of the MTT assay workflow.

mtt_workflow Start Start Seeding 1. Seed Cells in 96-well Plate Start->Seeding Incubate1 Incubate (24h) Seeding->Incubate1 Treatment 2. Add Test Compounds Incubate1->Treatment Incubate2 Incubate (24-72h) Treatment->Incubate2 AddMTT 3. Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize 4. Solubilize Formazan Incubate3->Solubilize Read 5. Read Absorbance Solubilize->Read Analyze 6. Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis reveals that 5-bromo-2,4-dihydroxybenzoic acid and its related compounds possess differential cytotoxic activities against various cancer cell lines. The data suggests that both the presence of a halogen atom and the specific arrangement of hydroxyl groups on the benzoic acid scaffold are critical determinants of anti-proliferative efficacy and selectivity. The pronounced effect of 5-bromo-2,4-dihydroxybenzoic acid on MDA-MB-231 cells warrants further investigation into its potential as a therapeutic lead for triple-negative breast cancer.

Future research should focus on several key areas:

  • Broader Screening: Evaluating the cytotoxicity of these compounds against a more extensive panel of cancer cell lines to better define their spectrum of activity and selectivity.

  • Mechanistic Elucidation: Conducting detailed molecular studies to identify the specific protein targets and signaling pathways modulated by these compounds, particularly exploring apoptosis induction and cell cycle arrest.

  • In Vivo Efficacy: Progressing the most promising compounds to preclinical animal models to assess their safety, pharmacokinetics, and anti-tumor efficacy in vivo.

By systematically exploring the structure-activity relationships and underlying mechanisms, the therapeutic potential of this versatile class of phenolic compounds can be fully realized.

References

  • 5-Bromo-2,4-dihydroxybenzoic acid monohydr
  • A Comparative Toxicological Analysis of 2,3-Dibromophenol and Other Bromin
  • Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms - MDPI. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids-A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PubMed. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC - NIH. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC - NIH. [Link]

  • Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers - PMC - PubMed Central. [Link]

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC. [Link]

  • RESEARCH ARTICLE THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES Hatice ÖZTÜRKEL KABAKAŞ 1 , Merve S - DergiPark. [Link]

  • Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC - NIH. [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. [Link]

  • The cytotoxic effect of benzoic acid on HeLa, HUH7, CaCO2, and MG63... - ResearchGate. [Link]

  • Effects of phenolic compounds on bromobenzene-mediated hepatotoxicity in mice - PubMed. [Link]

  • Cytotoxic Evaluation of Phenolic Compounds from Lichens against Melanoma Cells. [Link]

  • The cell viability percentage of MCF-7 against various concentrations... - ResearchGate. [Link]

  • (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - NIH. [Link]

  • Effect of selected silyl groups on the anticancer activity of 3,4-dibromo-5-hydroxy-furan-2(5H). [Link]

  • Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed. [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem. [Link]

  • Effectiveness and Anticancer Activity of a Novel Phenolic Compound from Garcinia porrecta Against the MCF-7 Breast Cancer Cell Line in vitro and in silico - PubMed Central. [Link]

  • Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - Frontiers. [Link]

  • Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - NIH. [Link]

  • Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - NIH. [Link]

  • Induction of apoptosis by compounds 4a (A) and 4b (B) in PANC-1 cells.... - ResearchGate. [Link]

  • Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8) - Cheméo. [Link]

  • Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed. [Link]

  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC - PubMed Central. [Link]

  • Bromelain Inhibitory Effect on Colony Formation: An In vitro Study on Human AGS, PC3, and MCF7 Cancer Cells - PMC - NIH. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-bromo-2,4-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Spectroscopic Validation

In the realm of chemical and pharmaceutical sciences, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and compromised intellectual property. Spectroscopic analysis is the cornerstone of structure elucidation, but the data it generates is only as reliable as its validation.[1] This guide eschews a simple recitation of data, instead offering a holistic validation strategy for 5-bromo-2,4-dihydroxybenzoic acid, a key building block in various synthetic pathways.

Our approach is rooted in a multi-technique, comparative methodology. We will analyze the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for 5-bromo-2,4-dihydroxybenzoic acid. Crucially, we will compare this data directly with that of its parent compound, 2,4-dihydroxybenzoic acid. This comparative analysis not only validates the presence and position of the bromine substituent but also serves as an internal control, reinforcing the integrity of the entire dataset. The convergence of data from these distinct techniques creates a self-validating system, ensuring the highest confidence in the final structural assignment.

The Validation Workflow: An Integrated Approach

The structural elucidation of an organic compound is not a linear process but rather an integrated puzzle where each piece of spectroscopic data informs and validates the others.[2] The following workflow illustrates the interdependent nature of this process, ensuring that the final structure is consistent with all acquired data.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation A Sample Preparation (Purity Assessment) B Mass Spectrometry (MS) (Determine Molecular Weight) A->B C Infrared (IR) Spectroscopy (Identify Functional Groups) A->C G Data Integration (Cross-validation of MS, IR, NMR) B->G C->G D 13C NMR Spectroscopy (Carbon Skeleton) E 1H NMR Spectroscopy (Proton Environment & Connectivity) D->E E->G F Comparative Analysis (vs. 2,4-dihydroxybenzoic acid) F->G H Final Structure Assignment (5-bromo-2,4-dihydroxybenzoic acid) G->H

Caption: Integrated workflow for spectroscopic validation.

Mass Spectrometry (MS): The Molecular Blueprint

Principle & Causality: Mass spectrometry provides the most direct evidence of a compound's molecular weight and formula. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can determine the molecular weight with high precision.[3] The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) provides a definitive signature, making MS an exceptionally powerful tool for validating the presence of bromine in the target molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or acetonitrile).

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Analysis & Comparison

The key to validation lies in comparing the mass spectra of 5-bromo-2,4-dihydroxybenzoic acid and its non-brominated analog.

Feature2,4-dihydroxybenzoic acid5-bromo-2,4-dihydroxybenzoic acidRationale for Difference
Molecular Formula C₇H₆O₄[4]C₇H₅BrO₄[5]Substitution of one H with one Br.
Molecular Weight 154.12 g/mol [6]233.02 g/mol [7]The mass of Br (approx. 79.9 g/mol ) replaces H (approx. 1.0 g/mol ).
Molecular Ion (M⁺) m/z 154[6]m/z 232 & 234[5]The characteristic M⁺ and M⁺+2 peaks for bromine, with ~1:1 intensity, confirm the presence of a single bromine atom.
Key Fragments m/z 136 ([M-H₂O]⁺)[6]m/z 214 & 216 ([M-H₂O]⁺)Loss of water from the carboxylic acid and ortho-hydroxyl group is a common fragmentation pathway.
m/z 108 ([M-CO₂H₂]⁺)[6]m/z 186 & 188 ([M-CO₂H₂]⁺)Decarboxylation followed by loss of water. The bromine isotopic pattern persists in the fragments.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the types of bonds present.[2] In this case, we expect to see characteristic absorptions for O-H (hydroxyl and carboxylic acid), C=O (carbonyl), C-O, C=C (aromatic), and C-Br bonds.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. KBr is used as it is transparent to IR radiation in the typical analysis range.

  • Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded. A background spectrum of air is typically recorded first and subtracted from the sample spectrum.

Data Analysis & Comparison

The IR spectrum provides a "fingerprint" of the molecule. Comparing the spectra of the brominated and non-brominated compounds allows for the assignment of key functional groups.

Functional Group2,4-dihydroxybenzoic acid (cm⁻¹)[8]5-bromo-2,4-dihydroxybenzoic acid (cm⁻¹)[9]Interpretation
O-H Stretch (broad) ~3400-2500~3400-2500Characteristic broad absorption due to hydrogen-bonded hydroxyl and carboxylic acid groups.
C=O Stretch (carbonyl) ~1650~1650Strong absorption typical for a carboxylic acid carbonyl group conjugated with an aromatic ring.
C=C Stretch (aromatic) ~1600, ~1450~1600, ~1450Multiple sharp peaks indicating the aromatic ring.
C-O Stretch ~1250~1240Strong absorption from the carboxylic acid and phenolic C-O bonds.
C-Br Stretch Not Present~600-500The presence of a peak in this region for the brominated compound is indicative of the C-Br bond, though it falls in the fingerprint region and can be complex.
Aromatic C-H Bending ~840~870, ~810Out-of-plane bending patterns can hint at the substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

Principle & Causality: NMR spectroscopy is arguably the most powerful tool for organic structure elucidation.[10] It provides detailed information about the chemical environment, connectivity, and number of different types of atoms (primarily ¹H and ¹³C) in a molecule. By analyzing chemical shifts, integration, and splitting patterns, we can piece together the exact molecular structure.

G cluster_0 NMR Data Points cluster_1 Interpretation cluster_2 Output A Chemical Shift (δ) (Electronic Environment) D Assign Signals to Specific Atoms A->D B Integration (Proton Ratio) B->D C Splitting (Multiplicity) (Neighboring Protons) E Determine Connectivity (J-coupling) C->E F Confirm Molecular Structure D->F E->F

Caption: Logic flow for NMR spectral interpretation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is a good choice for polar compounds like benzoic acids, as it can dissolve them and its residual proton peak does not obscure key signals.[11]

  • Shimming: The NMR tube is placed in the spectrometer, and the magnetic field is "shimmed" to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹³C, a proton-decoupled experiment is standard to produce singlets for each unique carbon, simplifying the spectrum.

  • Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

¹H NMR Data Analysis & Comparison

The introduction of the electron-withdrawing bromine atom significantly influences the electronic environment of the remaining aromatic protons, leading to predictable changes in their chemical shifts.

Proton Assignment2,4-dihydroxybenzoic acid5-bromo-2,4-dihydroxybenzoic acidRationale for Difference
H-3 ~6.3 ppm (d)~6.5 ppm (s)In the parent compound, H-3 is split by H-5. In the brominated compound, the adjacent C-5 position is substituted with Br, so H-3 appears as a singlet.
H-5 ~6.2 ppm (dd)N/AThis proton is replaced by bromine.
H-6 ~7.5 ppm (d)~7.8 ppm (s)The electron-withdrawing effect of bromine deshields the adjacent H-6, shifting it downfield. It appears as a singlet as its only neighbor (H-5) is gone.
-OH (phenolic) ~10.0, ~10.5 ppm (br s)~10.2, ~10.8 ppm (br s)Broad singlets, exchangeable with D₂O. Their exact position is concentration and temperature-dependent.
-COOH ~11.5 ppm (br s)~11.7 ppm (br s)Very broad singlet, highly deshielded, and exchangeable with D₂O.

Note: Exact chemical shifts can vary based on solvent and concentration. Data is interpreted from typical values found in databases.[11][12]

¹³C NMR Data Analysis & Comparison

The ¹³C NMR spectrum reveals the carbon skeleton. The most dramatic effect will be the C-5 signal, which is directly attached to bromine.

Carbon Assignment2,4-dihydroxybenzoic acid (δ, ppm)5-bromo-2,4-dihydroxybenzoic acid (δ, ppm)[13]Rationale for Difference
C-1 (-COOH) ~172~171Minimal change, as it is distant from the substitution site.
C-2 (-C-OH) ~162~160Minor shielding effect.
C-3 ~103~105Slight deshielding.
C-4 (-C-OH) ~165~163Minor shielding effect.
C-5 ~108~100"Heavy Atom Effect" : The direct attachment of bromine causes significant shielding (upfield shift), a key validation point.
C-6 ~132~135Deshielding due to the electron-withdrawing nature of the adjacent bromine atom.
C-7 (Carboxyl) ~110~108Minor shielding.

Note: Specific peak assignments for complex aromatic systems often require advanced 2D NMR techniques (like HSQC/HMBC) for definitive confirmation, but the predicted shifts based on substituent effects provide a strong validation framework.

Conclusion: A Triad of Trustworthy Data

The structural validation of 5-bromo-2,4-dihydroxybenzoic acid is successfully achieved not by relying on a single piece of data, but by ensuring the harmonious convergence of evidence from three distinct spectroscopic methods.

  • Mass Spectrometry confirmed the correct molecular weight and unequivocally demonstrated the presence of a single bromine atom through its characteristic isotopic pattern.

  • Infrared Spectroscopy verified the presence of all expected functional groups—hydroxyls, a carboxylic acid, and an aromatic ring—consistent with the proposed structure.

  • NMR Spectroscopy (¹H and ¹³C) provided the definitive structural map, confirming the connectivity of the carbon skeleton and the precise location of the bromine substituent through its predictable effects on chemical shifts.

By comparing each dataset against the known spectrum of 2,4-dihydroxybenzoic acid, we established a clear and logical basis for every spectral observation. This integrated, comparative approach represents a robust and self-validating system, providing the high degree of certainty required for advanced research and drug development.

References

  • Vertex AI Search. (n.d.). Structure Elucidation - Online Organic Chemistry Tutor.
  • Vasavi, N. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • Ciurczak, E. W., & Drennen, J. K. (Eds.). (2002). Handbook of Near-Infrared Analysis. Marcel Dekker.
  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid.
  • mzCloud. (2014). 2 4 Dihydroxybenzoic acid.
  • ChemicalBook. (n.d.). 5-bromo-2,4-dihydroxybenzoic acid(7355-22-8) 13c nmr.
  • ChemicalBook. (n.d.). 5-bromo-2,4-dihydroxybenzoic acid(7355-22-8)ir1.
  • ChemicalBook. (n.d.). 2,4-Dihydroxybenzoic acid(89-86-1)IR1.
  • PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
  • SpectraBase. (n.d.). 2,4-Dihydroxy-benzoic acid - Optional[1H NMR] - Spectrum.
  • SFU Library. (2015, March 5). How to find chemical spectra online [Video]. YouTube.
  • PubChem. (n.d.). 2,4-Dihydroxybenzoic Acid.
  • ResearchGate. (n.d.). Guidelines for the Development and Validation of Near‐Infrared Spectroscopic Methods in the Pharmaceutical Industry.
  • Bioregistry. (n.d.). Spectral Database for Organic Compounds.
  • ResearchGate. (n.d.). The relative energies in kJ/mol of the isomers of 2,4 dihydroxybenzoic acid (DHBA).
  • Hellma. (n.d.). Validating Your Spectrometer - From Good Practice to Regulatory Requirements.
  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
  • American Elements. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid 98.
  • Santa Cruz Biotechnology. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.
  • ChemRxiv. (n.d.). DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives.
  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
  • Cheméo. (n.d.). Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8).
  • Wikipedia. (n.d.). Spectral Database for Organic Compounds.
  • PubChemLite. (n.d.). 5-bromo-2,4-dihydroxybenzoic acid (C7H5BrO4).
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Nuclear Regulatory Commission. (2004). Radioanalytical Data Validation - Guide.
  • Re3data.org. (2023). Spectral Database for Organic Compounds.
  • NIST. (n.d.). Benzoic acid, 3,5-dibromo-2-hydroxy-. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR spectrum.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary data.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, DMSO, experimental) (HMDB0000500).
  • SpectraBase. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). 2,4-Dihydroxybenzoic acid(89-86-1) 1H NMR spectrum.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000500).
  • PubChem. (n.d.). 2,5-Dihydroxybenzoic acid.
  • PubMed Central. (n.d.). Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers.
  • PubMed. (1991). Absorption spectra of radical forms of 2,4-dihydroxybenzoic acid, a substrate for p-hydroxybenzoate hydroxylase.
  • ResearchGate. (n.d.). IR-spectrum of the product 4-hydroxybenzoic acid.

Sources

A Senior Application Scientist's Guide to 5-Bromo-2,4-dihydroxybenzoic Acid: A Cross-Validation of Experimental Findings

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 5-bromo-2,4-dihydroxybenzoic acid, a versatile benzoic acid derivative. Our focus is to critically evaluate and compare experimental findings across different research applications, offering researchers, scientists, and drug development professionals a consolidated reference for their work. We will delve into its synthesis, biological activities, and the standardized protocols required to ensure reproducibility and cross-laboratory validation of these findings.

Introduction: The Molecular Profile of 5-Bromo-2,4-dihydroxybenzoic Acid

5-Bromo-2,4-dihydroxybenzoic acid, with the molecular formula C₇H₅BrO₄, is a halogenated derivative of β-resorcylic acid.[1][2] Its structure is characterized by a benzoic acid core with two hydroxyl groups at positions 2 and 4, and a bromine atom at position 5.[3] This specific arrangement of functional groups—a carboxylic acid, hydroxyls, and a bromine atom—makes it a molecule of significant interest. The hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzyme active sites, while the bromine atom can participate in halogen bonding and serves as a useful handle for further synthetic modifications, such as cross-coupling reactions.[3]

Consequently, this compound is widely utilized as a key intermediate in medicinal chemistry for developing novel enzyme inhibitors and receptor ligands.[3][4] Its applications extend to pharmaceutical development, particularly for anti-inflammatory and antimicrobial agents, and it is also explored in agricultural chemistry as a potential plant growth regulator.[4][5]

Synthesis Pathway: From Precursor to Product

The reliable synthesis of 5-bromo-2,4-dihydroxybenzoic acid is fundamental for its application in research. A well-established and reproducible method involves the direct bromination of 2,4-dihydroxybenzoic acid (β-resorcylic acid).

The underlying mechanism involves the hydroxyl groups activating the aromatic ring, which directs the electrophilic substitution of bromine to the electron-rich position 5.[3] The reaction is typically performed in glacial acetic acid, which serves as a solvent and helps to moderate the reactivity of the bromine.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Workup 2_4_DHBA 2,4-Dihydroxybenzoic Acid Reaction Stirring at 30-35°C 2_4_DHBA->Reaction Bromine Bromine (Br2) Bromine->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Precipitation Pour into Water Reaction->Precipitation 1 hr Filtration Collect Crystals Precipitation->Filtration Product 5-Bromo-2,4-dihydroxybenzoic Acid Filtration->Product G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Prep_Solutions Prepare Buffer, Enzyme, Substrate (pNPG), and Test Compound Solutions Add_Reagents Add Buffer, Test Compound, and Enzyme Solution Prep_Solutions->Add_Reagents Pre_Incubate Pre-incubate at 37°C for 10-15 minutes Add_Reagents->Pre_Incubate Initiate Add pNPG Substrate to start reaction Pre_Incubate->Initiate Incubate Incubate at 37°C for 20 minutes Initiate->Incubate Terminate Add Na2CO3 to stop reaction Incubate->Terminate Measure_Abs Measure Absorbance at 405 nm Terminate->Measure_Abs Calculate Calculate % Inhibition vs. Control (No Inhibitor) Measure_Abs->Calculate

Caption: Standard workflow for an α-glucosidase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8. [6][7] * α-Glucosidase Solution: Prepare a 0.5 U/mL solution of α-glucosidase in cold phosphate buffer. This should be prepared fresh. [7] * Substrate (pNPG) Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer to a final concentration of 5 mM. [6] * Test Compound: Prepare a stock solution of 5-bromo-2,4-dihydroxybenzoic acid in DMSO (e.g., 10 mM). Create serial dilutions in phosphate buffer to achieve desired final assay concentrations.

    • Positive Control: Prepare a stock solution of Acarbose in the same manner as the test compound. [7] * Stop Solution: Prepare a 0.1 M sodium carbonate (Na₂CO₃) solution. [7]

  • Assay Procedure (96-well plate):

    • Add 50 µL of 0.1 M phosphate buffer (pH 6.8) to each well.

    • Add 20 µL of the diluted test compound to the sample wells.

    • Add 20 µL of the diluted Acarbose to the positive control wells.

    • Add 20 µL of buffer or vehicle (e.g., DMSO diluted in buffer) to the enzyme control (100% activity) and blank (0% activity) wells.

    • Add 20 µL of the 0.5 U/mL α-glucosidase solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes. [6] * Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes. [6][7] * Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution. [8]

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 [6] * Where A_control is the absorbance of the enzyme control well and A_sample is the absorbance of the test compound well (corrected for any background absorbance from the compound itself).

Protocol: Tyrosinase Inhibition Assay

This assay measures the inhibition of tyrosinase, which catalyzes the oxidation of L-DOPA to form the colored product dopachrome. [9] Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M sodium phosphate solution and adjust the pH to 6.8. [9] * Tyrosinase Solution: Prepare a solution of mushroom tyrosinase (e.g., 60 U/mL) in cold phosphate buffer. Keep on ice. [9] * Substrate (L-DOPA) Solution: Prepare a 10 mM solution of L-DOPA in phosphate buffer. This must be prepared fresh as it is prone to auto-oxidation. [9] * Test Compound: Prepare a stock solution of 5-bromo-2,4-dihydroxybenzoic acid in DMSO. Create serial dilutions in phosphate buffer.

    • Positive Control: Prepare a stock solution of Kojic Acid, a known tyrosinase inhibitor. [9]

  • Assay Procedure (96-well plate):

    • To respective wells, add:

      • Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Control (Enzyme) Wells: 20 µL of vehicle (e.g., DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Blank Wells: 20 µL of test compound/vehicle + 140 µL of phosphate buffer (no enzyme).

    • Pre-incubate the plate at room temperature (or 25°C) for 10 minutes. [10][11] * Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.

    • Incubate at room temperature for 20 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at ~475 nm. [9][12] * Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the uninhibited control reaction, after subtracting blank values.

Conclusion and Future Directions

5-Bromo-2,4-dihydroxybenzoic acid is a compound with demonstrable antimicrobial activity and high potential as an enzyme inhibitor. [3]However, this comparative guide highlights a critical need for more standardized, publicly accessible data. While its utility as a synthetic intermediate is well-established, a comprehensive understanding of its biological activity profile requires rigorous, cross-validated studies.

For researchers, this presents an opportunity. Future work should focus on:

  • Systematic Screening: Performing head-to-head comparisons of 5-bromo-2,4-dihydroxybenzoic acid against a panel of enzymes (e.g., tyrosinase, α-glucosidase, cyclooxygenases) and microbial strains under standardized assay conditions.

  • Structure-Activity Relationship (SAR) Studies: Using the bromine atom as a synthetic handle to create a library of derivatives and systematically evaluate how modifications impact biological activity. [3]3. Mechanistic Investigations: Moving beyond initial screening to understand the mode of inhibition (e.g., competitive, non-competitive) and the specific cellular pathways affected by the compound.

By adhering to the detailed, validated protocols outlined in this guide, the scientific community can build a more cohesive and reliable body of knowledge on this promising molecule, accelerating its potential journey from a research chemical to a valuable therapeutic or industrial agent.

References

  • BenchChem. (2025). Application Notes and Protocols for α-Glucosidase Inhibition Assay Using Lucidal.
  • BenchChem. (2025). Application Notes and Protocols for α-Glucosidase Inhibition Assay with Magnoloside F.
  • BenchChem. (2025). protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.
  • BenchChem.
  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay.
  • Bio-protocol. Tyrosinase inhibition assay.
  • Bio-protocol. (2023). 2.4. Tyrosinase Inhibition Assay.
  • J&K Scientific. 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8.
  • Chem-Impex. 5-Bromo-2,4-dihydroxybenzoic acid.
  • International Council for Harmonisation. (Referenced in BenchChem guide).
  • Bio-protocol. (2021). 3.5.2. Inhibition of Alpha Glucosidase Enzyme.
  • Active Concepts. (2023). Tyrosinase Inhibition Assay.
  • Sigma-Aldrich. Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin.
  • PubChem. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814.
  • Organic Syntheses. Resorcinol, 4-bromo-.
  • Santa Cruz Biotechnology. 5-Bromo-2,4-dihydroxybenzoic acid | CAS 7355-22-8 | SCBT.

Sources

Benchmarking the Enzyme Inhibitory Activity of 5-Bromo-2,4-dihydroxybenzoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery and development, the identification of novel enzyme inhibitors is a critical step. 5-Bromo-2,4-dihydroxybenzoic acid, a halogenated derivative of β-resorcylic acid, presents a compelling scaffold for inhibitor design due to its structural resemblance to known pharmacophores and its potential for diverse chemical interactions.[1][2] This guide provides a comprehensive framework for benchmarking the enzyme inhibitory activity of 5-bromo-2,4-dihydroxybenzoic acid, with a primary focus on tyrosinase, a key enzyme in melanogenesis and a target for hyperpigmentation disorders.[3][4] We will delve into the rationale for experimental design, provide a detailed protocol for assessing inhibitory activity, and compare its potential efficacy against well-established tyrosinase inhibitors.

The Scientific Rationale: Why Benchmark Against Tyrosinase?

While direct enzymatic inhibition data for 5-bromo-2,4-dihydroxybenzoic acid is emerging, the broader class of dihydroxybenzoic acid derivatives has demonstrated notable inhibitory effects against tyrosinase.[3][5] For instance, a derivative of 2,4-dihydroxybenzoic acid has reported an IC50 value of 23.8 µM against mushroom tyrosinase.[3] This provides a strong scientific basis for selecting tyrosinase as a primary target for this benchmarking study. The structural features of 5-bromo-2,4-dihydroxybenzoic acid, including the hydroxyl and carboxylic acid groups, allow for potential hydrogen bonding and interaction with the enzyme's active site, while the bromine atom may contribute to halogen bonding, influencing its biological activity.[1]

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin biosynthesis.[4] Its inhibition is a key strategy in the development of treatments for hyperpigmentation and in the cosmetic industry for skin lightening.[6] Therefore, evaluating a novel compound's efficacy against this enzyme provides valuable insights into its therapeutic and commercial potential.

A Comparative Landscape of Tyrosinase Inhibitors

To establish a robust benchmark, it is essential to compare the inhibitory activity of 5-bromo-2,4-dihydroxybenzoic acid against a panel of known tyrosinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The lower the IC50 value, the more potent the inhibitor.

InhibitorTypeIC50 Value (µM)
5-Bromo-2,4-dihydroxybenzoic acid Test Compound To be determined
Kojic AcidFungal Metabolite16.7 - 22.0[3][6]
ArbutinNatural Product>500 (human tyrosinase)
3,4-Dihydroxybenzoic acidNatural Phenolic Acid~0.88 µg/mL
(E)-3-(4-hydroxyphenyl) acrylate derivative (6c)Synthetic5.7[3]
2,4-dihydroxybenzoate derivative (4d)Synthetic23.8[3]

Note: IC50 values can vary depending on the assay conditions, enzyme source, and substrate used.

Experimental Protocol: A Step-by-Step Guide to Tyrosinase Inhibition Assay

This protocol outlines a robust and reproducible method for determining the tyrosinase inhibitory activity of 5-bromo-2,4-dihydroxybenzoic acid using a spectrophotometric assay based on the oxidation of L-DOPA.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 5-Bromo-2,4-dihydroxybenzoic acid

  • Kojic acid (positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Data Acquisition cluster_analysis Data Analysis A Prepare Reagents: - Phosphate Buffer - Tyrosinase Solution - L-DOPA Solution C Dispense 140 µL of Phosphate Buffer to each well A->C B Prepare Test Compounds: - 5-Bromo-2,4-dihydroxybenzoic acid (in DMSO) - Kojic Acid (in DMSO) D Add 20 µL of Test Compound/ Control/Blank (DMSO) B->D C->D E Add 20 µL of Tyrosinase Solution to all wells except blank D->E F Pre-incubate at 25°C for 10 minutes E->F G Initiate reaction by adding 20 µL of L-DOPA solution F->G H Measure absorbance at 475 nm kinetically for 20-30 minutes G->H I Calculate the rate of reaction (V) H->I J Calculate Percentage Inhibition: % Inhibition = [(V_control - V_sample) / V_control] x 100 I->J K Plot % Inhibition vs. Concentration to determine IC50 J->K

Caption: Experimental workflow for the tyrosinase inhibition assay.

Detailed Steps
  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer immediately before use.

    • Prepare stock solutions of 5-bromo-2,4-dihydroxybenzoic acid and kojic acid in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank: 160 µL phosphate buffer + 20 µL L-DOPA.

    • Control (100% activity): 140 µL phosphate buffer + 20 µL DMSO + 20 µL tyrosinase solution.

    • Test Compound: 140 µL phosphate buffer + 20 µL of 5-bromo-2,4-dihydroxybenzoic acid solution (at various concentrations) + 20 µL tyrosinase solution.

    • Positive Control: 140 µL phosphate buffer + 20 µL of kojic acid solution (at various concentrations) + 20 µL tyrosinase solution.

  • Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm in kinetic mode for 20-30 minutes, taking readings at regular intervals (e.g., every minute).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test and control compounds using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Understanding the Mechanism: The Melanin Biosynthesis Pathway

To fully appreciate the significance of tyrosinase inhibition, it is crucial to understand its role in the melanin biosynthesis pathway.

G Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase activity) Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase activity) DOPA->Tyrosinase2 Dopaquinone Dopaquinone Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Cysteine Cysteine Dopaquinone->Cysteine Dopachrome Dopachrome Leukodopachrome->Dopachrome DHI DHI Dopachrome->DHI TRP2 TRP-2 Dopachrome->TRP2 DHICA DHICA TRP1 TRP-1 DHICA->TRP1 Eumelanin Eumelanin (Brown/Black) DHI->Eumelanin Pheomelanin Pheomelanin (Red/Yellow) Cysteine->Pheomelanin Tyrosinase1->DOPA Tyrosinase2->Dopaquinone TRP2->DHICA TRP1->Eumelanin Inhibitor 5-Bromo-2,4-dihydroxybenzoic acid (Potential Inhibitor) Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2

Caption: Simplified overview of the melanin biosynthesis pathway.

This pathway illustrates that tyrosinase catalyzes two crucial steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, 5-bromo-2,4-dihydroxybenzoic acid has the potential to block melanin production at its earliest stages.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 5-bromo-2,4-dihydroxybenzoic acid as a tyrosinase inhibitor. The provided protocol ensures a self-validating system for generating reliable and comparable data. By benchmarking against known inhibitors, researchers can accurately assess its potency and potential for further development.

Future studies should aim to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic analysis. Furthermore, evaluating the inhibitory activity against human tyrosinase and in cellular models of melanogenesis will be critical for translating these in vitro findings into potential therapeutic applications. The exploration of its inhibitory profile against other enzymes, such as carbonic anhydrase, based on its structural motifs, could also unveil novel therapeutic avenues for this promising compound.

References

  • Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed. (2020). Retrieved January 9, 2026, from [Link]

  • Tyrosinase inhibitory activities of the compounds 1-10. | Download Table - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 9, 2026, from [Link]

  • An Updated Review of Tyrosinase Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]

  • Inhibitory Activities of Samples on Tyrosinases Were Affected by Enzyme Species and Sample Addition Methods - PMC - NIH. (2023). Retrieved January 9, 2026, from [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid - LookChem. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 5-bromo-2,4-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. 5-bromo-2,4-dihydroxybenzoic acid, a substituted resorcylic acid, is a valuable building block in the synthesis of various pharmaceuticals and other bioactive molecules.[1][2] This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to inform your synthetic strategy.

Introduction: The Significance of 5-bromo-2,4-dihydroxybenzoic Acid

5-bromo-2,4-dihydroxybenzoic acid, also known as 5-bromo-β-resorcylic acid, possesses a unique combination of functional groups: a carboxylic acid, two hydroxyl groups, and a bromine atom on an aromatic ring. This arrangement makes it a versatile precursor for introducing the 2,4-dihydroxybenzoyl moiety with a handle for further functionalization at the 5-position. Its applications span from the synthesis of complex natural products to the development of novel therapeutic agents. The strategic placement of the bromine atom allows for a variety of cross-coupling reactions, enabling the construction of more elaborate molecular architectures.

This guide will explore two principal synthetic pathways:

  • Route 1: Direct Electrophilic Bromination of 2,4-dihydroxybenzoic Acid. This is the most direct and commonly cited method.

  • Route 2: Carboxylation of 4-bromoresorcinol via the Kolbe-Schmitt Reaction. This route involves the initial bromination of a simpler precursor followed by the introduction of the carboxylic acid group.

A thorough understanding of these routes is crucial for selecting the most appropriate method based on factors such as starting material availability, desired scale, and control over potential impurities.

Route 1: Direct Electrophilic Bromination of 2,4-dihydroxybenzoic Acid

This approach is a classical example of electrophilic aromatic substitution on a highly activated benzene ring. The two hydroxyl groups of 2,4-dihydroxybenzoic acid are strong activating groups, directing the incoming electrophile (bromine) to the positions ortho and para to them. The position para to the 4-hydroxyl group and ortho to the 2-hydroxyl group (C5) is sterically accessible and electronically enriched, making it the primary site of bromination.

Mechanistic Considerations

The reaction proceeds via the typical mechanism for electrophilic aromatic substitution. The electron-rich aromatic ring attacks a molecule of bromine, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The loss of a proton from the site of bromine addition restores the aromaticity of the ring, yielding the final product. The choice of solvent, typically glacial acetic acid, is critical as it facilitates the reaction while being relatively inert to bromine.

Experimental Protocol

The following protocol is adapted from a well-established procedure in Organic Syntheses.[3]

Step-by-Step Methodology:

  • Dissolution of Starting Material: In a flask equipped with a mechanical stirrer and a dropping funnel, combine 2,4-dihydroxybenzoic acid (1.0 eq) with glacial acetic acid. Warm the mixture gently (to approximately 45°C) with stirring to achieve complete dissolution.

  • Cooling and Bromine Addition: Allow the solution to cool to around 35°C. Separately, prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add the bromine solution dropwise to the stirred solution of 2,4-dihydroxybenzoic acid over a period of about one hour, maintaining the reaction temperature between 30-35°C.

  • Precipitation of the Product: After the bromine addition is complete, pour the reaction mixture into a large volume of cold water. This will cause the crude 5-bromo-2,4-dihydroxybenzoic acid to precipitate as a fine, white solid.

  • Isolation and Washing: Cool the mixture in an ice bath for several hours to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with cold water to remove any residual acetic acid and inorganic byproducts.

  • Purification: The crude product can be purified by recrystallization from boiling water. Dissolving the crude material in a sufficient volume of hot water, followed by hot filtration and cooling in an ice bath, will yield colorless crystals of the purified product.[3]

Data Summary:
ParameterValueReference
Starting Material2,4-dihydroxybenzoic acid[3]
ReagentsBromine, Glacial Acetic Acid[3]
Reaction Temperature30-35°C[3]
Typical Yield57-63% (purified)[3]
PurityMelting point: 206.5–208.5°C (corr.)[3]
Visualizing the Workflow:

Route1_Workflow start Start dissolve Dissolve 2,4-dihydroxybenzoic acid in glacial acetic acid start->dissolve cool Cool to 35°C dissolve->cool add_br2 Add Bromine in _glacial acetic acid (30-35°C)_ cool->add_br2 precipitate Precipitate in cold water add_br2->precipitate isolate Isolate by filtration and wash with water precipitate->isolate purify Recrystallize from boiling water isolate->purify end End Product: 5-bromo-2,4-dihydroxybenzoic acid purify->end

Caption: Workflow for the direct bromination of 2,4-dihydroxybenzoic acid.

Route 2: Carboxylation of 4-bromoresorcinol (Kolbe-Schmitt Reaction)

This alternative two-step approach first involves the bromination of the more readily available starting material, resorcinol, to produce 4-bromoresorcinol. The carboxylic acid functionality is then introduced in a subsequent step via the Kolbe-Schmitt reaction.

Step 2a: Synthesis of 4-bromoresorcinol

Similar to the direct bromination of 2,4-dihydroxybenzoic acid, the synthesis of 4-bromoresorcinol relies on the high reactivity of the resorcinol ring towards electrophilic substitution.

Experimental Protocol (Adapted from Organic Syntheses):

A common method for preparing 4-bromoresorcinol is actually the decarboxylation of 5-bromo-2,4-dihydroxybenzoic acid.[3] However, for a synthetic route starting from resorcinol, a direct bromination would be employed. A plausible procedure would involve the controlled monobromination of resorcinol, for which several methods exist, including the use of bromine in a suitable solvent or N-bromosuccinimide.

Step 2b: Carboxylation of 4-bromoresorcinol

The Kolbe-Schmitt reaction is a carboxylation reaction that proceeds by heating a phenoxide with carbon dioxide under pressure, followed by acidification.[4] While the reaction with sodium phenoxide typically favors ortho-carboxylation, the use of potassium salts can favor the para-isomer.[4] For di- and trihydroxyphenols, the reaction can often proceed under milder conditions.[5]

Mechanistic Considerations

The reaction begins with the deprotonation of the phenol (in this case, 4-bromoresorcinol) by a base to form the more nucleophilic phenoxide. The phenoxide then attacks carbon dioxide in an electrophilic aromatic substitution reaction. The regioselectivity of this reaction on substituted phenols can be complex, but for resorcinol derivatives, carboxylation typically occurs at the C2 or C4 positions. In the case of 4-bromoresorcinol, the most activated and sterically accessible position for carboxylation is C5.

Experimental Protocol (Proposed)

The following is a proposed protocol based on the general conditions for the Kolbe-Schmitt reaction of resorcinol.[6][7]

Step-by-Step Methodology:

  • Formation of the Phenoxide: In a suitable pressure vessel, combine 4-bromoresorcinol (1.0 eq) with potassium carbonate (excess) and a minimal amount of water.

  • Carboxylation: Seal the vessel and introduce carbon dioxide gas to a high pressure (e.g., 5-100 atm). Heat the mixture with vigorous stirring to a temperature of 120-150°C for several hours.

  • Work-up and Acidification: After cooling the reactor and venting the excess CO2, dissolve the solid reaction mixture in water. Acidify the aqueous solution with a strong acid, such as hydrochloric acid, to precipitate the crude 5-bromo-2,4-dihydroxybenzoic acid.

  • Isolation and Purification: Isolate the crude product by filtration, wash with cold water, and purify by recrystallization from boiling water.

Data Summary (Route 2 - Projected):
ParameterValue (Projected)Reference
Starting Material4-bromoresorcinol[3]
ReagentsPotassium Carbonate, Carbon Dioxide[6][7]
Reaction Temperature120-150°C[4]
Reaction PressureHigh pressure (5-100 atm)[5]
Potential YieldModerate to goodGeneral Kolbe-Schmitt
PurityRequires careful purificationGeneral Kolbe-Schmitt
Visualizing the Reaction Scheme:

Route2_Scheme resorcinol Resorcinol bromoresorcinol 4-bromoresorcinol resorcinol->bromoresorcinol Bromination final_product 5-bromo-2,4-dihydroxybenzoic acid bromoresorcinol->final_product Kolbe-Schmitt Carboxylation

Caption: Two-step synthesis of 5-bromo-2,4-dihydroxybenzoic acid via 4-bromoresorcinol.

Comparative Analysis

FeatureRoute 1: Direct BrominationRoute 2: Carboxylation of 4-bromoresorcinol
Starting Material 2,4-dihydroxybenzoic acidResorcinol
Number of Steps OneTwo (Bromination + Carboxylation)
Reaction Conditions Mild (30-35°C, atmospheric pressure)Demanding (High temperature and pressure for carboxylation)
Reagent Handling Liquid bromine (corrosive and toxic)Gaseous carbon dioxide under pressure
Potential Side Products Dibrominated speciesIsomeric carboxylation products, unreacted starting material
Scalability Relatively straightforwardRequires specialized high-pressure equipment
Overall Yield Documented at 57-63%Dependent on the efficiency of both steps

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 5-bromo-2,4-dihydroxybenzoic acid.

Route 1 (Direct Bromination) is the more direct and well-documented method. Its primary advantages are the single-step nature of the synthesis and the relatively mild reaction conditions. The procedure is robust and has been verified by Organic Syntheses, making it a reliable choice for laboratory-scale preparations. The main drawback is the handling of liquid bromine.

Route 2 (Carboxylation of 4-bromoresorcinol) presents a more convergent approach, starting from the simpler and often more accessible resorcinol. However, this route is longer and involves a high-pressure, high-temperature carboxylation step, which may not be feasible in all laboratory settings. The control of regioselectivity during the Kolbe-Schmitt reaction could also be a concern, potentially leading to a mixture of isomers that would require careful purification.

For most research and development applications, Route 1 is the recommended approach due to its simplicity, reliability, and well-established experimental protocol. For industrial-scale synthesis, a more detailed process optimization of Route 2 might be considered if resorcinol offers a significant cost advantage over 2,4-dihydroxybenzoic acid, and the necessary high-pressure equipment is available.

References

  • Sandin, R. B.; McKee, R. A. 4-BROMORESORCINOL. Org. Synth.1937 , 17, 23. DOI: 10.15227/orgsyn.017.0023. [Link]

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • J&K Scientific. Kolbe-Schmitt Reaction. [Link]

  • Paola, D. et al. The chemistry of resorcinol carboxylation and its possible application to the CO2 removal from exhaust gases.
  • American Elements. 5-Bromo-2,4-dihydroxybenzoic acid. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 5-bromo-2,4-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Structural Certainty in Synthesis

The synthesis of an active pharmaceutical ingredient (API) intermediate like 5-bromo-2,4-dihydroxybenzoic acid from its precursor, 2,4-dihydroxybenzoic acid, is a foundational step in many drug development pipelines.[1][2] The synthetic procedure, often a direct bromination, is designed to be regioselective. However, the potential for side reactions, incomplete conversion, or the formation of positional isomers necessitates a rigorous and multi-faceted analytical approach. Simply assuming the desired product has formed is a critical failure point. The goal is not merely to detect the presence of the target molecule but to definitively prove its structure and rule out all credible alternatives.

This guide champions a synergistic approach, leveraging the orthogonal strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each technique interrogates the molecule from a different perspective, and together, they provide an unassailable confirmation of molecular identity.

Nuclear Magnetic Resonance (NMR): The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides a detailed map of the carbon-hydrogen framework, revealing not only the number and type of protons and carbons but also their connectivity. For confirming the structure of 5-bromo-2,4-dihydroxybenzoic acid, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale: Why NMR is Decisive

The primary challenge is to confirm that the bromine atom has been added to the C5 position of the 2,4-dihydroxybenzoic acid ring, and not to other possible positions (e.g., C3 or C6). ¹H NMR resolves this ambiguity with exquisite precision.

  • Starting Material (2,4-dihydroxybenzoic acid): The precursor has three aromatic protons, which exhibit a characteristic coupling pattern.

  • Target Product (5-bromo-2,4-dihydroxybenzoic acid): The successful synthesis results in a molecule with only two aromatic protons remaining. Their chemical shifts and, most importantly, their coupling patterns will be distinct from any other possible isomer. We expect to see two singlets (or two doublets with a very small meta-coupling constant) corresponding to the protons at C3 and C6, as they are no longer adjacent to other protons. This is a clear and validating signature of 5-bromo substitution.

¹³C NMR complements the proton data by confirming the number of unique carbon environments. The carbon atom directly bonded to the bromine (C5) will experience a significant change in its chemical shift compared to the precursor.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the dried, synthesized product in ~0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6). DMSO-d6 is an excellent choice as it effectively solubilizes the polar benzoic acid derivative and its hydroxyl/acidic protons are readily observable.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[3]

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spectra.[3]

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure the spectral width covers the range of 0-15 ppm to capture both aromatic and the highly deshielded carboxylic acid and hydroxyl protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Trustworthiness: A Self-Validating System

The NMR data provides multiple, cross-verifiable data points:

  • Chemical Shifts (δ): The specific ppm values of each proton and carbon signal are indicative of their local electronic environment.

  • Integration: The area under each ¹H NMR signal is directly proportional to the number of protons it represents. The ratio of aromatic protons to hydroxyl/acid protons must match the expected structure.

  • Coupling Constants (J): The splitting patterns of signals reveal which nuclei are adjacent, confirming the substitution pattern on the aromatic ring.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Confirmation prep1 Dissolve ~10mg Sample in DMSO-d6 prep2 Add TMS Standard prep1->prep2 acq1 Acquire ¹H NMR Spectrum prep2->acq1 acq2 Acquire ¹³C NMR Spectrum prep2->acq2 an1 Verify Chemical Shifts (δ) acq1->an1 acq2->an1 an2 Check Signal Integration Ratios an1->an2 an3 Analyze Coupling Patterns (J) an2->an3 an4 Compare with Reference Spectra an3->an4 an_final Structure Confirmed an4->an_final

FT-IR Spectroscopy: Functional Group Fingerprinting

While NMR elucidates the overall structure, FT-IR spectroscopy provides rapid and definitive confirmation of the presence of the key functional groups. It is an essential complementary technique, particularly for verifying that the carboxylic acid and hydroxyl moieties have been preserved during the synthesis.

Expertise & Rationale: What to Look For

The IR spectrum of 5-bromo-2,4-dihydroxybenzoic acid will be characterized by several key absorption bands. Comparing the product spectrum to that of the starting material, 2,4-dihydroxybenzoic acid, is crucial. While many peaks will be similar, subtle shifts and changes in the fingerprint region (below 1500 cm⁻¹) can provide evidence of the successful bromination.

  • O-H Stretching: A very broad band typically observed from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H group. Superimposed on this may be sharper peaks from the phenolic O-H groups.

  • C=O Stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ confirms the presence of the carboxylic acid carbonyl group.[4]

  • C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.[5]

  • C-Br Stretching: The C-Br bond stretch appears in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹, which can sometimes be difficult to assign definitively but its presence is expected.

Experimental Protocol: FT-IR
  • Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of the finely ground synthesized product with ~100-200 mg of dry potassium bromide (KBr) powder.[6]

  • Pressing: Press the mixture in a pellet die under high pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of an empty sample holder (or a pure KBr pellet) should be run first and automatically subtracted from the sample spectrum.

Trustworthiness: Validating Molecular Components

The FT-IR spectrum serves as a molecular fingerprint. The presence of all the expected functional group absorptions provides strong, corroborating evidence that the overall chemical nature of the molecule is correct. The absence of unexpected peaks also contributes to confirming the purity of the synthesized sample.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep1 Grind 1-2mg Sample with dry KBr prep2 Press into a Transparent Pellet prep1->prep2 acq2 Acquire Sample Spectrum (4000-400 cm⁻¹) prep2->acq2 acq1 Acquire Background Spectrum acq1->acq2 an1 Identify Key Functional Group Bands (O-H, C=O) acq2->an1 an2 Analyze Fingerprint Region (C-Br, C-H bends) an1->an2 an3 Compare with Precursor Spectrum an2->an3 an_final Functional Groups Confirmed an3->an_final

Mass Spectrometry: The Final Arbiter of Mass

Mass spectrometry provides the most direct measurement of a molecule's mass. This technique is the ultimate confirmation of the compound's elemental composition, C₇H₅BrO₄.

Expertise & Rationale: The Bromine Signature

The most critical feature to observe in the mass spectrum of 5-bromo-2,4-dihydroxybenzoic acid is the molecular ion peak (M⁺). Because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by two mass units, with a roughly 1:1 intensity ratio. This is an unmistakable signature.

  • Expected Molecular Ion: The molecular weight is ~233.02 g/mol .[7] We expect to see a pair of peaks at m/z values corresponding to [C₇H₅⁷⁹BrO₄]⁺ and [C₇H₅⁸¹BrO₄]⁺.

  • High-Resolution MS (HRMS): For ultimate confidence, HRMS can measure the mass to several decimal places. The experimentally measured exact mass should match the theoretical exact mass of C₇H₅BrO₄ (231.9371 Da) within a very small tolerance (e.g., < 5 ppm), which effectively rules out any other possible elemental combination.[6]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The method of introduction depends on the instrument. For a volatile derivative, Gas Chromatography-Mass Spectrometry (GC-MS) could be used.[6] For the direct analysis of the polar acid, Electrospray Ionization (ESI) coupled with a liquid chromatograph (LC-MS) is often preferred.

  • Ionization: In ESI, the sample is typically analyzed in negative ion mode, where it will be observed as the deprotonated molecule [M-H]⁻.

  • Mass Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Trustworthiness: Unambiguous Formula

The combination of the correct molecular weight and the characteristic 1:1 isotopic doublet for bromine provides irrefutable evidence that the synthesized compound has the correct elemental formula and contains one bromine atom.

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis & Confirmation prep1 Prepare Dilute Solution in Suitable Solvent prep2 Infuse via ESI or LC prep1->prep2 acq1 Ionize Sample (Negative Ion Mode) prep2->acq1 acq2 Separate Ions by m/z acq1->acq2 acq3 Detect Ion Abundance acq2->acq3 an1 Identify Molecular Ion Peak [M-H]⁻ acq3->an1 an2 Confirm 1:1 Bromine Isotopic Pattern (M, M+2) an1->an2 an3 Match Exact Mass (HRMS) an2->an3 an_final Molecular Formula Confirmed an3->an_final

Data Synthesis: A Comparative Summary

The true power of this multi-technique approach lies in comparing the expected data for the starting material and the final product.

Analytical Technique Starting Material: 2,4-Dihydroxybenzoic acid Product: 5-bromo-2,4-dihydroxybenzoic acid Rationale for Confirmation
Formula C₇H₆O₄C₇H₅BrO₄Addition of one Br, loss of one H.
Molecular Weight 154.12 g/mol 233.02 g/mol Increase in mass consistent with bromination.
¹H NMR 3 aromatic protons with distinct coupling.2 aromatic protons, appearing as singlets (or narrow doublets).Change in number of aromatic protons and splitting pattern confirms substitution.
¹³C NMR 6 unique aromatic carbon signals.6 unique aromatic carbon signals with one shifted due to C-Br bond.Confirms the carbon skeleton and shows the electronic effect of the bromine substituent.
FT-IR O-H, C=O, C=C stretches present. No C-Br band.O-H, C=O, C=C stretches present. C-Br band appears (~500-600 cm⁻¹).Confirms preservation of functional groups and addition of the C-Br bond.
Mass Spec (M⁺) m/z ~154Isotopic doublet at m/z ~232 and ~234 (ratio ~1:1).Unambiguously confirms the presence of a single bromine atom and the correct molecular weight.

Conclusion: The Triad of Confirmation

Confirming the molecular structure of a synthesized compound like 5-bromo-2,4-dihydroxybenzoic acid is a non-negotiable standard in scientific research and drug development. Relying on a single analytical technique is insufficient as it leaves room for ambiguity. The synergistic application of NMR, FT-IR, and Mass Spectrometry provides a robust, self-validating system. NMR defines the precise atomic connectivity, FT-IR confirms the integrity of the essential functional groups, and Mass Spectrometry provides the definitive molecular formula. Only when the data from all three orthogonal techniques converge to tell the same, consistent story can the molecular structure be considered unequivocally confirmed.

References

  • PubChem. 5-Bromo-2,4-dihydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • askIITians. How can you identify aromatic compounds? (2025-07-19). [Link]

  • Semjonova, A., Actiņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]

  • Sandin, R. B., & McKee, R. A. (1937). Resorcinol, 4-bromo-. Organic Syntheses, 17, 23. [Link]

  • Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. UCL Discovery. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 5-bromo-2,4-dihydroxybenzoic acid from Different Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Starting Material Purity in Scientific Research

In the realm of drug discovery and development, the quality of your starting materials dictates the reliability and reproducibility of your results.[1][2][3] Even seemingly minor impurities can lead to unforeseen side reactions, altered biological activity, and ultimately, failed experiments.[1][2] 5-bromo-2,4-dihydroxybenzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds.[4][5] Therefore, ensuring the high purity of this reagent is not just a matter of good practice; it is a prerequisite for success.

This guide provides a comprehensive framework for assessing the purity of 5-bromo-2,4-dihydroxybenzoic acid obtained from different commercial suppliers. We will delve into the "why" behind the chosen analytical techniques and provide detailed, field-proven protocols to empower you to make informed decisions about the reagents you use in your critical research.

Understanding Potential Impurities

The purity of 5-bromo-2,4-dihydroxybenzoic acid can be affected by residual starting materials, byproducts of the synthesis, and degradation products. A common synthetic route involves the bromination of 2,4-dihydroxybenzoic acid.[6] Potential process-related impurities could therefore include:

  • Unreacted 2,4-dihydroxybenzoic acid: The starting material for the bromination reaction.

  • Dibrominated species: Such as 3,5-dibromo-2,4-dihydroxybenzoic acid, resulting from over-bromination.

  • Other positional isomers: Formed if the bromination is not perfectly regioselective.

  • Residual solvents: From the reaction and purification steps.

A Multi-Faceted Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. This guide will focus on three core techniques:

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity and detection of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities.

  • Mass Spectrometry (MS): For confirmation of molecular weight and identification of unknown impurities.

Below is a workflow diagram illustrating the comprehensive purity assessment process.

Caption: A logical workflow for the comprehensive purity assessment of 5-bromo-2,4-dihydroxybenzoic acid.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry. A reverse-phase method is ideal for separating the relatively polar 5-bromo-2,4-dihydroxybenzoic acid from less polar impurities. The inclusion of an acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, ensuring good peak shape.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5 mg of 5-bromo-2,4-dihydroxybenzoic acid and dissolve it in 10 mL of methanol to create a 0.5 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be:

      • 0-2 min: 10% Acetonitrile

      • 2-15 min: 10-90% Acetonitrile

      • 15-17 min: 90% Acetonitrile

      • 17-18 min: 90-10% Acetonitrile

      • 18-20 min: 10% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the area percent of the main peak to determine the purity. Any additional peaks represent impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR provides a fingerprint of the molecule, allowing for unambiguous structural confirmation. The chemical shifts, integration, and coupling patterns of the protons are highly sensitive to the molecular structure. Impurities with different structures will give rise to distinct signals.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

  • Instrumentation and Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Key Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Analysis:

    • Confirm the expected signals for 5-bromo-2,4-dihydroxybenzoic acid.

    • Integrate all signals and compare the ratios to the expected values.

    • Look for any unexpected signals, which could indicate the presence of impurities.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound, offering a fundamental confirmation of its identity. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.

Protocol:

  • Sample Preparation: Prepare the sample as described for the HPLC analysis.

  • Instrumentation and Conditions:

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is well-suited for this polar molecule.

    • Ionization Mode: Negative ion mode is preferred to deprotonate the acidic protons, forming the [M-H]⁻ ion.

    • Mass Range: Scan a mass range that includes the expected molecular weight of 5-bromo-2,4-dihydroxybenzoic acid (C₇H₅BrO₄, MW: 232.02 g/mol ) and potential impurities.

  • Data Analysis:

    • Confirm the presence of the [M-H]⁻ ion at m/z 230.9 and 232.9, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

    • Analyze the mass spectrum for any other significant ions that could correspond to impurities.

Comparative Data from Fictional Suppliers

To illustrate the application of these methods, let's consider hypothetical data from three different commercial suppliers.

SupplierHPLC Purity (%)¹H NMR ObservationsMS Observations
Supplier A 99.2Signals consistent with the desired structure. No significant impurity peaks.Major ions at m/z 230.9 and 232.9. Trace ion at m/z 153.0 (corresponding to 2,4-dihydroxybenzoic acid).
Supplier B 95.5Signals for the main compound are present, but additional aromatic signals are observed at a lower intensity.Major ions at m/z 230.9 and 232.9. Significant ions at m/z 308.8 and 310.8 (corresponding to a dibrominated species).
Supplier C 98.7All expected signals are present. A broad singlet is observed around 3.5 ppm, suggesting residual solvent.Major ions at m/z 230.9 and 232.9. No other significant ions detected.

Data Interpretation:

  • Supplier A provides high-purity material with only a trace amount of the starting material.

  • Supplier B's product contains a significant amount of a dibrominated impurity, which could interfere with subsequent reactions.

  • Supplier C offers a product with good purity in terms of related substances, but it contains a residual solvent that may need to be removed depending on the application.

Conclusion and Recommendations

The purity of your starting materials is a cornerstone of robust scientific research.[7][8] This guide has outlined a systematic and multi-technique approach to rigorously assess the purity of 5-bromo-2,4-dihydroxybenzoic acid from commercial suppliers. By implementing these protocols, you can confidently select the highest quality reagents for your work, minimizing experimental variability and increasing your chances of success.

It is always recommended to perform your own in-house quality control on critical reagents, even if a certificate of analysis is provided by the supplier. This due diligence is a small investment that can save significant time and resources in the long run.

References

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 5-bromo-2,4-dihydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-2,4-dihydroxybenzoic acid. Retrieved from [Link]

  • BioPharm International. (2021, September 1). How Pure is Pure? Understanding Reagent Purity Grades. Retrieved from [Link]

  • ReAgent. (2025, December 18). Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions. Retrieved from [Link]

  • American Elements. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved from [Link]

  • LookChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

  • Bruker. (n.d.). 2,5-Dihydroxybenzoic acid, 1g. Retrieved from [Link]

  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-bromo-2,4-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous evaluation. This guide provides a comprehensive comparison of the known biological efficacy of 5-bromo-2,4-dihydroxybenzoic acid, benchmarking its performance against structurally related and therapeutically relevant alternatives. By synthesizing available data and outlining robust experimental methodologies, we aim to provide a clear perspective on its potential and highlight areas ripe for further investigation.

Introduction to 5-bromo-2,4-dihydroxybenzoic Acid: A Compound of Interest

5-bromo-2,4-dihydroxybenzoic acid is a halogenated derivative of 2,4-dihydroxybenzoic acid, a simple phenolic acid.[1] The introduction of a bromine atom to the benzene ring is a common strategy in medicinal chemistry to potentially enhance biological activity.[1] Phenolic compounds, as a class, are well-regarded for their antioxidant and anti-inflammatory properties, making this compound a person of interest for therapeutic development in these areas. This guide will delve into the available scientific evidence to objectively assess its standing.

In Vitro Efficacy: A Snapshot of Cellular and Molecular Interactions

In vitro assays provide the foundational understanding of a compound's biological activity at the cellular and molecular level. For 5-bromo-2,4-dihydroxybenzoic acid, the existing data points towards notable antimicrobial and cytotoxic effects.

Antimicrobial Activity

Studies have demonstrated that 5-bromo-2,4-dihydroxybenzoic acid exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria.[1] This broad-spectrum potential is a valuable attribute for further investigation in an era of growing antibiotic resistance.

Cytotoxic Activity

The compound has also been evaluated for its potential to inhibit the growth of cancer cell lines. Notably, it has shown significant cytotoxicity against the triple-negative breast cancer cell line, MDA-MB-231, while being non-toxic to the MCF-7 breast cancer cell line at similar concentrations.[1] This differential activity suggests a degree of selectivity that warrants deeper mechanistic exploration.

Comparative In Vitro Efficacy

To contextualize the performance of 5-bromo-2,4-dihydroxybenzoic acid, it is essential to compare it with well-characterized phenolic acids such as protocatechuic acid (3,4-dihydroxybenzoic acid) and gallic acid (3,4,5-trihydroxybenzoic acid). These compounds are extensively studied for their antioxidant and anti-inflammatory properties.[2][3][4][5][6]

Parameter 5-bromo-2,4-dihydroxybenzoic acid Protocatechuic Acid Gallic Acid Reference
Antimicrobial (MIC) E. coli: 0.48 - 7.81 µg/mL; S. aureus: 3.91 µg/mLData not readily available in a comparable formatKnown antimicrobial properties[1]
Cytotoxicity (IC50) MDA-MB-231: 4.77 mMVaries by cell line, generally in the µM to mM rangePotent anticancer activity against various cell lines[1][4]
Antioxidant (DPPH) Data not readily availablePotent radical scavenging activityStrong radical scavenging activity[4][7]
Antioxidant (ABTS) Data not readily availablePotent radical scavenging activityStrong radical scavenging activity[7]
Anti-inflammatory Data not readily availableReduces pro-inflammatory markers in vitroInhibits inflammatory cytokines and enzymes[4][8]

Data Presentation: In Vitro Efficacy Comparison

Experimental Protocol: In Vitro Anti-Inflammatory Assay in Macrophages

To address the gap in understanding the anti-inflammatory potential of 5-bromo-2,4-dihydroxybenzoic acid, a robust in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages is proposed. This model mimics the inflammatory response and allows for the quantification of key inflammatory mediators.

Objective: To determine the effect of 5-bromo-2,4-dihydroxybenzoic acid on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 5-bromo-2,4-dihydroxybenzoic acid (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. The absorbance is read at 540 nm.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT): Assess the cytotoxicity of the compound on RAW 264.7 cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Data Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed compound Pre-treat with Compound seed->compound lps Stimulate with LPS compound->lps griess Griess Assay (NO) lps->griess elisa ELISA (TNF-α, IL-6) lps->elisa mtt MTT Assay (Viability) lps->mtt

Caption: In Vitro Anti-Inflammatory Assay Workflow.

In Vivo Efficacy: Assessing Performance in a Living System

Comparative In Vivo Efficacy

To provide a benchmark for potential in vivo performance, we can examine the well-documented efficacy of protocatechuic acid and gallic acid in established animal models.

Parameter 5-bromo-2,4-dihydroxybenzoic acid Protocatechuic Acid Gallic Acid Reference
Anti-inflammatory Data not readily availableReduces paw edema in carrageenan-induced modelsAttenuates inflammation in various in vivo models[4]
Antioxidant Data not readily availableIncreases endogenous antioxidant enzymes in vivoDemonstrates in vivo antioxidant effects[4][6]
Anti-wrinkle Data not readily availableReduced wrinkle parameters in an 8-week human trialData not readily available in a comparable format[7][9]

Data Presentation: In Vivo Efficacy Comparison

Experimental Protocol: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening the acute anti-inflammatory activity of novel compounds.[10][11][12][13][14]

Objective: To evaluate the in vivo anti-inflammatory effect of 5-bromo-2,4-dihydroxybenzoic acid on carrageenan-induced paw edema in rats.

Methodology:

  • Animals: Use male Wistar rats (180-200 g), housed under standard laboratory conditions with free access to food and water.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • Group II: Carrageenan control (vehicle + carrageenan)

    • Group III: Positive control (e.g., Indomethacin 10 mg/kg, p.o.)

    • Group IV-VI: Test groups (5-bromo-2,4-dihydroxybenzoic acid at different doses, e.g., 25, 50, 100 mg/kg, p.o.)

  • Drug Administration: Administer the respective treatments orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.

in_vivo_workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_outcome Outcome Analysis acclimatize Acclimatize Rats grouping Group Animals acclimatize->grouping drug_admin Oral Drug Administration grouping->drug_admin carrageenan Inject Carrageenan drug_admin->carrageenan measure Measure Paw Volume carrageenan->measure calculate Calculate % Inhibition measure->calculate stats Statistical Analysis calculate->stats

Caption: In Vivo Anti-inflammatory Model Workflow.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is understanding the translation of in vitro findings to in vivo efficacy. For 5-bromo-2,4-dihydroxybenzoic acid, the current lack of in vivo data prevents a direct correlation. However, based on the in vitro cytotoxic and antimicrobial data, it is plausible that the compound could exhibit therapeutic effects in corresponding in vivo models of infection or cancer. The proposed in vitro anti-inflammatory studies would be the first step in predicting its potential performance in in vivo inflammation models. The strong correlation often observed between in vitro antioxidant capacity and in vivo anti-inflammatory effects for phenolic compounds like protocatechuic acid and gallic acid provides a rationale for pursuing these studies.[4][6]

Conclusion and Future Directions

5-bromo-2,4-dihydroxybenzoic acid presents an interesting profile with demonstrated in vitro antimicrobial and selective cytotoxic activities. However, a comprehensive understanding of its therapeutic potential is hampered by the absence of in vitro antioxidant and anti-inflammatory data, and a complete lack of in vivo efficacy studies.

This guide has outlined the current state of knowledge and provided detailed protocols for key in vitro and in vivo assays that are essential for filling these knowledge gaps. The comparative data from protocatechuic acid and gallic acid serve as valuable benchmarks and underscore the potential for phenolic compounds in therapeutic applications.

Future research should prioritize:

  • Comprehensive in vitro screening: Evaluating the antioxidant and anti-inflammatory properties of 5-bromo-2,4-dihydroxybenzoic acid.

  • In vivo validation: Conducting studies in established animal models of inflammation, infection, and cancer to determine its efficacy and safety profile.

  • Mechanism of action studies: Elucidating the molecular targets and signaling pathways through which 5-bromo-2,4-dihydroxybenzoic acid exerts its biological effects.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of 5-bromo-2,4-dihydroxybenzoic acid and pave the way for its potential translation into novel therapeutic agents.

References

  • Anti-skin aging properties of protocatechuic acid in vitro and in vivo. PubMed. Available at: [Link]

  • Antioxidant, Antitumoral and Anti-Inflammatory Activities of Gallic Acid. ResearchGate. Available at: [Link]

  • The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. MDPI. Available at: [Link]

  • Pharmacological effects of protocatechuic acid and its therapeutic potential in neurodegenerative diseases: Review on the basis of in vitro and in vivo studies in rodents and humans. PubMed. Available at: [Link]

  • Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. PMC. Available at: [Link]

  • Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. Available at: [Link]

  • Mechanistic Study of the In Vitro and In Vivo Inhibitory Effects of Protocatechuic Acid and Syringic Acid on VEGF-Induced Angiogenesis. ACS Publications. Available at: [Link]

  • Pharmacological effects of gallic acid in health and diseases: A mechanistic review. National Institutes of Health. Available at: [Link]

  • An overview of the pharmacological activities of gallic acid based on in vitro and in vivo studies. ResearchGate. Available at: [Link]

  • (PDF) Anti‐skin aging properties of protocatechuic acid in vitro and in vivo. ResearchGate. Available at: [Link]

  • 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages. PubMed. Available at: [Link]

  • Review on in vivo and in vitro methods evaluation of antioxidant activity. PMC. Available at: [Link]

  • In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. National Institutes of Health. Available at: [Link]

  • Anti-inflammatory activity in carrageenan-induced paw edema in rats... ResearchGate. Available at: [Link]

  • In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate. Available at: [Link]

  • In vitro antioxidant activity via DPPH • , ABTS· + , phenantroline, and FRAP methods. ResearchGate. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. PubMed. Available at: [Link]

  • In vitro antioxidant activity: (A) DPPH assay and (B) ABTS assay. ResearchGate. Available at: [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PMC. Available at: [Link]

  • Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. Available at: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid. PubChem. Available at: [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link]

  • Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. PubMed Central. Available at: [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PubMed. Available at: [Link]

  • In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. Semantic Scholar. Available at: [Link]

  • Correction to: Selective cytotoxic and genotoxic activities of 5-(2-bromo-5- methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. PubMed. Available at: [Link]

Sources

A Comprehensive Guide to the Validation of an HPLC Method for the Analysis of 5-Bromo-2,4-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-bromo-2,4-dihydroxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. Instead, it offers a comparative analysis of methodologies, explains the rationale behind experimental choices, and provides the tools to build a self-validating and robust analytical procedure.

The Analytical Challenge: Quantifying 5-Bromo-2,4-dihydroxybenzoic Acid

5-Bromo-2,4-dihydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals.[1] Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of the final drug product. HPLC is a preferred analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2] However, to ensure the integrity of the generated data, the HPLC method must be rigorously validated.

This guide will walk through the essential validation parameters as stipulated by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5] We will explore the "why" behind each validation step, offering insights honed from years of practical experience in analytical development.

Foundational Elements of a Robust HPLC Method

Before delving into the validation process, it is crucial to establish a reliable HPLC method. For the analysis of 5-bromo-2,4-dihydroxybenzoic acid, a reverse-phase HPLC method is a suitable starting point. The following hypothetical method will be used as the basis for our validation discussion. This method is based on established procedures for similar dihydroxybenzoic acid compounds.[6][7][8]

Table 1: Hypothetical HPLC Method for 5-Bromo-2,4-dihydroxybenzoic Acid

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar compounds like 5-bromo-2,4-dihydroxybenzoic acid.
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric AcidA mixture of acetonitrile and water allows for the fine-tuning of retention time. The addition of phosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength 255 nmBased on the UV absorbance spectrum of dihydroxybenzoic acids, this wavelength should provide good sensitivity.
Injection Volume 10 µLA typical injection volume for standard analytical HPLC systems.
Standard Concentration 100 µg/mLA representative concentration for assay determination.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for HPLC method validation.

HPLC Method Validation Workflow HPLC Method Validation Workflow method_development Method Development & Optimization validation_protocol Write Validation Protocol method_development->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability final_report Final Validation Report system_suitability->final_report

Caption: A typical workflow for the validation of an HPLC method.

Specificity and Selectivity

Why it's important: Specificity ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix, such as impurities, degradation products, or excipients.[9][10][11] Selectivity is the ability to differentiate and quantify the analyte in the presence of other components.[10][12][13] For a purity-indicating method, demonstrating specificity is of paramount importance.

Experimental Protocol:

  • Blank Analysis: Inject a blank sample (diluent) to ensure no interfering peaks are present at the retention time of 5-bromo-2,4-dihydroxybenzoic acid.

  • Placebo Analysis: If the analyte is in a formulated product, inject a placebo sample (all excipients without the active pharmaceutical ingredient) to assess for interference.

  • Forced Degradation Study: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the main peak is spectrally pure and that all degradation products are well-separated from the analyte peak. A Peak Purity analysis using a photodiode array (PDA) detector is highly recommended.

Acceptance Criteria:

  • No significant peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.

  • The analyte peak should be well-resolved from all degradation product peaks (resolution > 2.0).

  • The peak purity analysis should indicate that the analyte peak is spectrally homogeneous.

Linearity and Range

Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[2][9][14][15] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2][14][15]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 5-bromo-2,4-dihydroxybenzoic acid at different concentrations. For an assay method, this range typically spans from 80% to 120% of the target concentration.[9]

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Table 2: Example Linearity Data

Concentration (µg/mL)Average Peak Area
80810500
90905200
1001001500
1101102300
1201205600

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.995.[16]

  • The y-intercept should be close to zero.

  • A visual inspection of the calibration curve should confirm a linear relationship.

Accuracy

Why it's important: Accuracy is the closeness of the test results obtained by the method to the true value.[9][17] It is a measure of the method's trueness.

Experimental Protocol:

  • For Drug Substance: Analyze a standard of known purity and compare the measured value to the certified value.

  • For Drug Product: Perform a recovery study by spiking a placebo with known amounts of 5-bromo-2,4-dihydroxybenzoic acid at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery for each sample.

Table 3: Example Accuracy Data (Recovery Study)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
80.179.599.25
100.2100.5100.30
120.3119.899.58

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance or finished product.[9][18]

Precision

Why it's important: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2][9][19] It is typically evaluated at two levels: repeatability and intermediate precision.[2][19]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

    • Alternatively, analyze three different concentrations in the range of the test, in triplicate.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The results from both studies are then statistically compared.

Table 4: Example Precision Data

ParameterAnalyst 1 / Day 1 (Peak Area)Analyst 2 / Day 2 (Peak Area)
Replicate 1 10012001003400
Replicate 2 10025001005100
Replicate 3 9998001002300
Replicate 4 10031001004500
Replicate 5 10005001001900
Replicate 6 10018001003800
Mean 10014831003500
Standard Deviation 1251.61224.7
% RSD 0.1250.122

Acceptance Criteria:

  • The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[20][21]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's important: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19][22][23] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19][22][23] These parameters are crucial for the analysis of impurities and degradation products.

Experimental Protocol:

Several methods can be used to determine LOD and LOQ, with the most common being:

  • Based on Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[22][24][25]

Acceptance Criteria:

  • The determined LOQ concentration should be verified by analyzing a series of samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Why it's important: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[26][27][28]

Experimental Protocol:

  • Identify critical method parameters that could be subject to variation, such as:

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Vary one parameter at a time while keeping the others constant.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, resolution).

Table 5: Example Robustness Study

Parameter VariedRetention Time (min)Peak AreaTailing FactorResolution
Nominal 5.210015001.1N/A
Flow Rate +0.1 mL/min 4.79102001.1N/A
Flow Rate -0.1 mL/min 5.811123001.2N/A
Temp +5 °C 5.010021001.1N/A
Temp -5 °C 5.410009001.1N/A

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits for all tested variations.

System Suitability

Why it's important: System suitability testing is an integral part of any analytical procedure. It is performed prior to the analysis of any samples to ensure that the chromatographic system is performing adequately.[29][30]

Experimental Protocol:

  • Before each analytical run, inject a standard solution multiple times (typically 5 or 6 injections).

  • Calculate the system suitability parameters.

Table 6: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area (for 6 injections) ≤ 2.0%

Conclusion: A Foundation for Reliable Data

The validation of an HPLC method for the analysis of 5-bromo-2,4-dihydroxybenzoic acid is a comprehensive process that requires a deep understanding of the underlying scientific principles and regulatory expectations. By systematically evaluating each validation parameter, from specificity to robustness, analytical scientists can build a self-validating system that consistently produces reliable and defensible data. This guide provides a framework for this process, emphasizing the importance of not just what to do, but why it is done. Adherence to these principles will ensure the quality and integrity of the analytical data, which is the cornerstone of pharmaceutical development and manufacturing.

References

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved from [Link]

  • HPLC Method Validation: Key Parameters and Importance - assayprism.com. (n.d.). Retrieved from [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (n.d.). Retrieved from [Link]

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (2022, December 1). Retrieved from [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. (2025, September 22). Retrieved from [Link]

  • <621> CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • What Are LOD and LOQ in HPLC Methods? - Altabrisa Group. (2025, September 20). Retrieved from [Link]

  • Determine limits of detection LOD and limits of quantification LOQ - How To - MicroSolv. (n.d.). Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. (n.d.). Retrieved from [Link]

  • Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). Retrieved from [Link]

  • Separation of Benzoic acid, 5-bromo-2,4-dihydroxy- on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • How to do HPLC method validation - YouTube. (2022, March 3). Retrieved from [Link]

  • What is the difference between specificity and selectivity of the HPLC method?. (2014, March 3). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved from [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. (2025, May 2). Retrieved from [Link]

  • How to calculate LOD and LOQ of analyte by hplc? - ResearchGate. (2016, July 11). Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved from [Link]

  • analytical method validation and validation of hplc | PPT - Slideshare. (n.d.). Retrieved from [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group. (2025, September 8). Retrieved from [Link]

  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. (2023, September 8). Retrieved from [Link]

  • Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16). Retrieved from [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30). Retrieved from [Link]

  • Robustness Tests | LCGC International. (n.d.). Retrieved from [Link]

  • Implementing Robustness Testing for HPLC Methods - Separation Science. (n.d.). Retrieved from [Link]

  • Robustness in Analytical Methods Outlined - Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). Retrieved from [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. (2025, August 6). Retrieved from [Link]

  • A Guide to Analytical Method Validation - SCION Instruments. (n.d.). Retrieved from [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance - Mastelf. (2025, February 10). Retrieved from [Link]

  • Selectivity and specificity: Significance and symbolism. (2025, July 31). Retrieved from [Link]

  • What is the difference between specificity and selectivity? - Lösungsfabrik. (2018, April 24). Retrieved from [Link]

  • What Is Linearity in HPLC Analysis and Its Importance? - Altabrisa Group. (2025, September 17). Retrieved from [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager Magazine. (2025, July 17). Retrieved from [Link]

  • Analytical Method Validation: Back to Basics, Part II - LCGC International. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved from [Link]

  • HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate in pharmaceutical and materials science research, 5-Bromo-2,4-dihydroxybenzoic acid monohydrate is a common reagent in advanced laboratories. However, its responsible management does not end upon the completion of a reaction. A robust, compliant, and scientifically-sound disposal plan is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and professional integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before handling disposal, it is crucial to understand the inherent risks of this compound. This understanding informs every procedural step that follows.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The signal word for this chemical is "Warning".[1][2] While some data sheets suggest it has no known environmental hazards, the precautionary principle dictates that it should not be released into the environment.[1][2] The core objective of this disposal protocol is to isolate the chemical from laboratory personnel and the ecosystem, ensuring it enters a designated and controlled hazardous waste stream.

Regulatory Framework: Operating with Compliance

In the United States, the disposal of laboratory chemicals is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave".[3] Laboratories are considered waste generators and must comply with these regulations.[4]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[5] This CHP must include specific procedures for the safe removal and disposal of contaminated waste.[5]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and will have specific procedures that align with federal, state, and local laws.

Pre-Disposal Procedures: Segregation, Containerization, and Labeling

Proper disposal begins long before the waste hauler arrives. It starts with meticulous practices at the lab bench.

Step 1: Waste Segregation

Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible materials can react violently, emitting toxic gases or generating heat.[6][7]

  • Segregate from: Strong bases, strong oxidizing agents, and reactive metals.

  • Rationale: As an acidic compound, it can react exothermically with bases. As an organic compound, it can react with strong oxidizers. Segregation prevents unforeseen and dangerous chemical reactions within the waste container.

Step 2: Select the Proper Waste Container
  • Container Type: Use only designated hazardous waste containers that are in good condition, compatible with the chemical, and feature a secure, screw-top lid.[7] While glass is an option, plastic containers are often preferred to minimize the risk of breakage.[8]

  • Container Integrity: Before use, inspect the container for any cracks, leaks, or deterioration.[9] Never overfill a container; leave at least one inch of headroom to allow for expansion.[7]

  • Rationale: A compatible and sealed container is the primary barrier preventing a chemical release. Proper containment is a cornerstone of RCRA compliance.

Step 3: Accurate and Compliant Labeling

Improperly labeled waste is a serious compliance violation. Your institution's EHS office will provide official hazardous waste tags. The label must include:

  • The words "Hazardous Waste".[8]

  • The full, unabbreviated chemical name: "this compound".[8]

  • The date waste was first added to the container (the "generation date").[8][9]

  • The principal investigator's name and lab location.[8]

  • An accurate indication of the hazards (e.g., checking the "Irritant" box).[8]

  • Rationale: Clear labeling ensures anyone handling the container—from fellow researchers to EHS staff and final disposal technicians—is fully aware of its contents and the associated dangers, ensuring safe handling throughout the disposal lifecycle.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure chemical, solutions, and contaminated labware.

I. Personal Protective Equipment (PPE)

Before handling any waste, don the appropriate PPE:

  • Eye Protection: Goggles compliant with EN 166 or ANSI Z87.1 standards.[1]

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).

  • Body Protection: A long-sleeved lab coat.[1]

II. Disposing of Unused Solid Chemical
  • Work in a Ventilated Area: Conduct all transfers in a certified chemical fume hood to avoid inhaling dust.

  • Transfer: Carefully transfer the solid waste from its original container into the designated hazardous waste container using a spatula or scoop. Avoid creating dust.

  • Seal and Label: Securely close the waste container. Ensure the hazardous waste label is complete and accurate.

  • Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[7] This area must be at or near the point of generation and under the control of the lab personnel.

III. Disposing of Contaminated Materials
  • Disposable Items: Items such as contaminated gloves, weigh paper, and plastic spatulas should be placed directly into the solid hazardous waste container for this compound.

  • Reusable Glassware:

    • Decontamination: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone). The rinsate is now considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container for halogenated organic waste.

    • Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.

    • Rationale: This triple-rinse procedure is a standard practice to decontaminate containers, ensuring that residual hazardous material is captured and disposed of correctly.

IV. Arranging for Final Disposal
  • Contact EHS: Once your waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EHS office to schedule a waste pickup.[7]

  • Documentation: Complete any required waste pickup forms provided by EHS.[8]

  • Professional Disposal: EHS will work with a licensed hazardous waste disposal company. These companies use approved, high-temperature incineration or other specialized methods to destroy the chemical safely and in compliance with EPA regulations.[3][10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3][8]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For a large spill, or if you feel unwell, evacuate the area and contact your institution's emergency line.

  • Don PPE: Wear your full PPE, including respiratory protection if necessary.

  • Containment: Prevent the spill from spreading or entering any drains.

  • Cleanup:

    • Ensure adequate ventilation.[1]

    • Gently sweep up the solid material, avoiding dust formation.[1][2]

    • Place the swept-up material and any contaminated cleaning supplies into your hazardous waste container.[1][2]

  • Report: Report the spill to your supervisor and the EHS office, regardless of its size.

Data and Workflow Visualization

Summary of Disposal and Safety Information
AspectRequirementRationale (The "Why")
Primary Hazard Class Irritant (Skin, Eye, Respiratory)[1][2]Informs PPE selection and handling procedures to prevent personal exposure.
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat[1]Creates a physical barrier to protect the eyes, skin, and clothing from contact.
Disposal Method Collection for off-site disposal by a licensed hazardous waste contractor.[11][12]Ensures the chemical is managed and destroyed in a federally compliant and environmentally sound manner.
Forbidden Disposal DO NOT dispose of in sanitary sewer (drain) or solid waste (trash).[3][8]Prevents contamination of waterways and municipal landfills; this is a direct violation of EPA regulations.
Waste Storage Labeled, sealed, compatible container in a designated Satellite Accumulation Area (SAA).[7]Provides safe, secure, and compliant temporary storage of hazardous waste prior to pickup.
Waste Management Decision Workflow

The following diagram illustrates the decision-making process for handling waste generated from work with this compound.

G start Waste Generated from This compound Use waste_type What is the waste type? start->waste_type solid_chem Unused or Residual Solid Chemical waste_type->solid_chem Solid cont_disposable Contaminated Disposable (Gloves, Weigh Paper) waste_type->cont_disposable Disposable Item cont_reusable Contaminated Reusable (Glassware) waste_type->cont_reusable Reusable Item collect_solid Place in designated 'Solid Halogenated Organic Waste' container. solid_chem->collect_solid cont_disposable->collect_solid triple_rinse Triple-rinse with appropriate solvent. cont_reusable->triple_rinse check_container Is container full or approaching storage limit? collect_solid->check_container rinsate_waste Collect rinsate in 'Liquid Halogenated Organic Waste' container. triple_rinse->rinsate_waste clean_glassware Clean glassware via standard lab procedures. triple_rinse->clean_glassware rinsate_waste->check_container store_saa Store sealed, labeled container in Satellite Accumulation Area (SAA). check_container->store_saa No contact_ehs Contact EHS for waste pickup. check_container->contact_ehs Yes store_saa->check_container

Caption: Decision workflow for segregating and containerizing waste.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Tennessee, Knoxville. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Montana State University. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is a cornerstone of both groundbreaking discovery and unwavering safety. This guide provides essential, immediate safety and logistical information for the handling of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate. As Senior Application Scientists, our goal is to empower you with not just protocols, but with the scientific reasoning that underpins them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

This compound is a solid, white crystalline powder.[1] While stable under normal conditions, it is classified as a hazardous substance that requires careful handling to mitigate risks.[1][2]

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2][3]

A thorough risk assessment is the foundation of a safe experimental workflow. Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and understand the specific hazards. This proactive approach aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates that laboratory workers are informed about the hazards of the chemicals in their workplace.[4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting - Chemical Splash Goggles- Nitrile Gloves- Lab Coat- Closed-toe ShoesThe fine, powdered nature of the solid increases the risk of airborne dust, necessitating eye protection.[7] Direct skin contact is a primary route of exposure, making gloves and a lab coat essential.[7]
Dissolution and Solution Handling - Chemical Splash Goggles- Nitrile Gloves- Lab Coat- Closed-toe ShoesProtects against splashes of the chemical solution, which can cause skin and eye irritation.[8]
Large-Scale Operations or Poor Ventilation - All of the above- NIOSH-approved RespiratorIn situations with the potential for significant dust generation or inadequate ventilation, respiratory protection is crucial to prevent inhalation of the irritant powder.[1][3]
A Closer Look at PPE Selection:
  • Eye and Face Protection: Chemical splash goggles conforming to European standard EN 166 or ANSI Z.87.1 are mandatory.[1][7] In instances with a high risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are recommended.[8] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contact.[2]

  • Body Protection: A long-sleeved lab coat should be worn and kept fastened to protect the skin from accidental contact.[1]

  • Respiratory Protection: For small-scale laboratory use with adequate ventilation, such as in a chemical fume hood, respiratory protection is typically not required.[1][3] However, for large-scale use or in situations where dust cannot be effectively controlled, a NIOSH-approved respirator is necessary.[1][3][10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational protocol is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[7]

  • Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[7]

Donning Personal Protective Equipment (PPE)

Follow the PPE recommendations outlined in the table above. Ensure all PPE is in good condition and fits correctly.

Handling the Compound
  • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[7]

  • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.[7]

  • Dissolution: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[7]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan: Responsible Chemical Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[7]

  • Container Labeling: The hazardous waste container must be labeled with the full chemical name and the associated hazards.

  • Disposal: Dispose of the hazardous waste in accordance with your institution's and local environmental regulations.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][11] If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][11] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1][11] If breathing is difficult, provide artificial respiration.[11] Seek medical attention if symptoms occur.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[1] Seek medical attention if symptoms occur.[1]

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound cluster_start Start: Assess Operation cluster_scale Scale of Operation cluster_ppe_standard Standard PPE cluster_ppe_enhanced Enhanced PPE cluster_end Proceed with Caution Start Handling 5-Bromo-2,4- dihydroxybenzoic acid monohydrate Scale Small-scale (mg to g) in Fume Hood? Start->Scale StandardPPE Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes Scale->StandardPPE Yes EnhancedPPE Standard PPE + NIOSH-approved Respirator Scale->EnhancedPPE No (Large-scale or poor ventilation) Proceed Proceed with Experiment StandardPPE->Proceed EnhancedPPE->Proceed

Caption: PPE selection workflow for handling this compound.

References

  • Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Retrieved from [Link]

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (n.d.). Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Retrieved from [Link]

  • 5-Bromo-2,4-dihydroxybenzoic acid - SAFETY DATA SHEET. (2024, February 24). Retrieved from [Link]

  • Chemical Safety | CEPP - Colorado Emergency Preparedness Partnership. (n.d.). Retrieved from [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC. (n.d.). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7). Retrieved from [Link]

  • Chemical Safety in the Workplace - Restored CDC. (2024, November 12). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • UAH Laboratory Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,4-dihydroxybenzoic acid monohydrate
Reactant of Route 2
5-Bromo-2,4-dihydroxybenzoic acid monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.